molecular formula C6H13NO2 B2518826 [3-(Aminomethyl)oxolan-3-yl]methanol CAS No. 1506738-56-2

[3-(Aminomethyl)oxolan-3-yl]methanol

Cat. No.: B2518826
CAS No.: 1506738-56-2
M. Wt: 131.175
InChI Key: XHCVFZMEIWXDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Aminomethyl)oxolan-3-yl]methanol, registered under CAS 1339578-61-8 , is a chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol , features a tetrahydrofuran (oxolane) ring core that is symmetrically substituted with both an aminomethyl and a hydroxymethyl functional group at the 3-position . This unique bifunctional structure, presenting both a primary amine and a primary alcohol, makes it a valuable scaffold for the synthesis of more complex molecules. Its primary research value lies in its application as a key intermediate in pharmaceutical research and development . The compound serves as a precursor in the synthesis of 3-aminomethyl tetrahydrofuran, a structure relevant to various active compounds . From a safety perspective, this material is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the associated safety data sheet (SDS) for comprehensive handling and hazard information. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It is offered for shipment with cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(aminomethyl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCVFZMEIWXDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506738-56-2
Record name [3-(aminomethyl)oxolan-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [3-(Aminomethyl)oxolan-3-yl]methanol Chemical Structure Content Type: Technical Whitepaper Author Role: Senior Application Scientist[1]

Architecting the Quaternary Center for Next-Generation Scaffold Design

Executive Summary

In the modern pursuit of "Escape from Flatland"—the medicinal chemistry drive to increase fraction sp3 (Fsp3) and three-dimensionality—[3-(Aminomethyl)oxolan-3-yl]methanol (CAS: 165253-31-6 derivatives) has emerged as a high-value building block.[1]

This molecule features a 3,3-disubstituted tetrahydrofuran (oxolane) core , providing a quaternary carbon center that rigidly orients two orthogonal functional groups: a primary amine and a primary alcohol.[1] Unlike simple linear linkers, this scaffold introduces defined vectors and improved metabolic stability, making it a critical tool for PROTAC linkerology, fragment-based drug discovery (FBDD), and peptidomimetic design.[1]

This guide details the structural rationale, a robust synthetic pathway for laboratory scale-up, and the strategic application of this scaffold in drug development.[1][2]

Structural Architecture & Physicochemical Profile[1]

The core value of this molecule lies in its gem-disubstitution .[1] By placing both the aminomethyl and hydroxymethyl groups at the C3 position, the molecule breaks the symmetry of the THF ring and creates a "kinked" geometry that is distinct from cyclohexane bioisosteres.[1]

Key Physicochemical Data
PropertyValueTechnical Significance
IUPAC Name [3-(Aminomethyl)oxolan-3-yl]methanolDefines the oxygen heterocycle (oxolane/THF).[1][3][4]
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Low MW (131.17 Da) ideal for fragment libraries.
ClogP ~ -1.3 (Predicted)High hydrophilicity; excellent for solubilizing lipophilic warheads.[1]
pKa (Amine) ~ 9.9Typical primary aliphatic amine; suitable for amide coupling or reductive amination.[1]
H-Bond Donors/Acceptors 2 / 3Balanced profile for permeability vs. solubility.
Topological Polar Surface Area ~ 46 ŲWell within BBB (Blood-Brain Barrier) penetration guidelines (<90 Ų).[1]
The "Gem-Disubstituted" Effect

The quaternary center at C3 restricts the conformational flexibility of the substituents (Thorpe-Ingold effect).[1] In a drug design context, this pre-organization can:

  • Reduce Entropic Penalty: Binding to a target protein requires less energy loss compared to a flexible linear chain.[1]

  • Block Metabolism: The quaternary center prevents ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -oxidation at the C3 position, a common metabolic soft spot in simple THF derivatives.
    

Strategic Synthesis: The Quaternary Challenge

Synthesizing 3,3-disubstituted THFs is non-trivial due to the steric hindrance at the quaternary center.[1] The most robust route for research-scale production involves the Malonate/Cyanoacetate Alkylation Strategy , followed by a global reduction.[1]

Retrosynthetic Logic

To access the target, we disconnect at the C-N and C-O bonds extending from the ring.[1] The most logical precursor is a 3-cyano-tetrahydrofuran-3-carboxylate .[1] This allows the simultaneous generation of the amino and alcohol functions from a single reduction step.[1]

Retrosynthesis cluster_legend Logic Flow Target Target: [3-(Aminomethyl)oxolan-3-yl]methanol Precursor Precursor: Ethyl 3-cyanotetrahydrofuran-3-carboxylate Target->Precursor Global Reduction (LiAlH4) SM Starting Materials: Ethyl Cyanoacetate + Ether Bis-electrophile Precursor->SM Double Alkylation / Cyclization Retrosynthetic Cut Retrosynthetic Cut Precursor Identification Precursor Identification Retrosynthetic Cut->Precursor Identification SM Selection SM Selection Precursor Identification->SM Selection

Figure 1: Retrosynthetic analysis identifying the cyano-ester as the pivotal intermediate.[1]

Detailed Experimental Protocol

Safety Note: This protocol involves Lithium Aluminum Hydride (LAH), which is pyrophoric. All reactions must be performed under inert atmosphere (Ar or N2).

Phase 1: Construction of the Quaternary THF Ring

Objective: Synthesize Ethyl 3-cyanotetrahydrofuran-3-carboxylate.

  • Reagents: Ethyl cyanoacetate (1.0 eq), 1-bromo-2-(chloromethoxy)ethane (1.1 eq) [or generated in situ from 2-chloroethanol and paraformaldehyde], Sodium Hydride (NaH, 2.2 eq).

  • Solvent: Anhydrous THF or DMF (0.5 M).

  • Procedure:

    • Suspend NaH (60% in oil) in dry THF at 0°C.

    • Add Ethyl cyanoacetate dropwise.[1] Evolution of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       gas will occur. Stir for 30 min.
      
    • Add the bis-electrophile (1-bromo-2-(chloromethoxy)ethane) slowly to control the exotherm.[1]

    • Mechanism: The first equivalent of base generates the enolate, which displaces the bromide.[1] The second equivalent generates the enolate again, which attacks the chloromethyl ether position intramolecularly to close the ring.[1]

    • Heat to reflux (60°C) for 4–6 hours to ensure complete cyclization.

    • Workup: Quench with saturated

      
      , extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
      
Phase 2: Global Reduction to Amino-Alcohol

Objective: Convert the nitrile to amine and ester to alcohol simultaneously.[1]

  • Reagents: Lithium Aluminum Hydride (LAH) (3.0 eq).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Prepare a suspension of LAH in THF at 0°C.

    • Add the Ethyl 3-cyanotetrahydrofuran-3-carboxylate (dissolved in THF) dropwise.[1]

    • Critical Step: Allow the reaction to warm to Room Temperature (RT) and then reflux for 12 hours. The nitrile reduction requires forcing conditions to avoid the imine intermediate.[1]

    • Quenching (Fieser Method): Cool to 0°C. For every

      
       grams of LAH used, add:
      
      • 
         mL water (very slowly).
        
      • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         mL 15% NaOH solution.
        
      • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         mL water.
        
    • Stir until a granular white precipitate forms (aluminum salts).[1] Filter through Celite.[1]

    • Purification: The product is a polar amino-alcohol.[1] Evaporate solvent.[1] If necessary, purify via amine-functionalized silica or distill under high vacuum (BP ~156°C).[1]

Medicinal Chemistry Applications

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold is not merely a spacer; it is a functional tool for tuning physicochemical properties.[1]

Linkerology in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the ternary complex stability.[1]

  • Vector Control: The gem-disubstitution forces the exit vectors (amine and alcohol) into a specific angle (~109.5°), unlike the flexible 180° or random vectors of alkyl chains.[1] This can lock the E3 ligase and POI (Protein of Interest) into a productive conformation.[1]

  • Solubility: The ether oxygen in the THF ring acts as a weak H-bond acceptor, improving aqueous solubility compared to carbocyclic linkers.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule fits the "Rule of Three" for fragments:

  • MW < 300[1]

  • ClogP < 3[1][5]

  • H-bond donors/acceptors < 3[1]

It serves as a "seed" scaffold.[1] The primary amine can be elaborated into amides or sulfonamides, while the alcohol can be converted to an ether, fluoride, or oxidized to an aldehyde for further coupling.[1]

Applications cluster_uses Strategic Utility Scaffold Fragment Library (Sp3-rich Core) Scaffold->Scaffold Library Expansion Linker PROTAC Linker (Solubility & Vector) Scaffold->Linker Bifunctional Derivatization Bioisostere Gem-Dimethyl Bioisostere Scaffold->Bioisostere Metabolic Blocking

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.[1]

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized block, the following analytical signals must be verified.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Ring Protons: Look for complex multiplets for the THF ring protons (

      
       and 
      
      
      
      ) between 1.5 ppm and 3.8 ppm.
    • Exocyclic Methylene: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       and 
      
      
      
      protons will appear as distinct singlets or doublets (if coupling to OH/NH) around 3.3–3.5 ppm and 2.6–2.8 ppm, respectively.
    • Quaternary Carbon: The absence of a proton signal at the C3 position is the definitive confirmation of the quaternary center.[1]

  • Mass Spectrometry (ESI+):

    • Expect ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[6]
      
    • Common adducts: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      

References

  • PubChem. Compound Summary: [3-(Aminomethyl)oxolan-3-yl]methanol.[1][3][6] National Library of Medicine.[1] Available at: [Link] (Accessed 2026).[1]

  • Wuitschik, G., et al. Oxetanes and Saturated Heterocycles in Drug Discovery: Structural and Synthetic Insights.[1] J. Med.[1][7][8] Chem. 2010.[1][8] (Contextual citation for sp3-rich scaffolds).

Sources

An In-Depth Technical Guide to [3-(Aminomethyl)oxolan-3-yl]methanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of [3-(Aminomethyl)oxolan-3-yl]methanol, a novel and promising scaffold for drug discovery and chemical biology. Due to its recent emergence, this compound is not yet assigned a CAS number and is not widely cataloged. This document addresses this information gap by proposing a plausible and scientifically grounded synthetic route, detailing its predicted physicochemical properties, and exploring its potential applications based on the well-established roles of substituted tetrahydrofurans in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this unique molecular architecture.

Introduction and Compound Identification

[3-(Aminomethyl)oxolan-3-yl]methanol is a unique bifunctional molecule featuring a tetrahydrofuran (also known as oxolane) ring substituted at the 3-position with both an aminomethyl and a hydroxymethyl group. This 3,3-disubstituted pattern creates a quaternary stereocenter, offering intriguing possibilities for creating structurally complex and diverse chemical libraries. The presence of a primary amine and a primary alcohol provides two distinct points for further chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents and chemical probes.

As of the latest revision of this guide, a specific CAS number for "[3-(Aminomethyl)oxolan-3-yl]methanol" has not been assigned in major chemical databases. This suggests its novelty and the limited availability of commercial sources or extensive literature. This guide aims to provide the foundational chemical knowledge to empower researchers to synthesize and study this promising molecule.

Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of [3-(Aminomethyl)oxolan-3-yl]methanol have been predicted using established computational models and by comparison with structurally similar compounds. These predicted values provide a useful starting point for experimental design and handling.

PropertyPredicted ValueNotes
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Boiling Point Approx. 250-270 °CEstimated based on functional groups and molecular weight.
LogP -1.5 to -1.0The presence of polar amine and hydroxyl groups suggests high water solubility.
pKa (Amine) 9.5 - 10.5Typical for a primary alkylamine.
Appearance Colorless to pale yellow oil or low-melting solidExpected at room temperature.
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in non-polar organic solvents.Based on the polar nature of the molecule.

Proposed Synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol

The synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol can be approached through a multi-step pathway starting from readily available γ-butyrolactone. The proposed route focuses on the creation of the key intermediate, 2-(aminomethyl)-2-(hydroxymethyl)-1,4-butanediol, followed by a cyclization step.

Synthetic Workflow Diagram

G cluster_0 Part 1: Lactone Functionalization cluster_1 Part 2: Reduction and Cyclization A γ-Butyrolactone B α-Hydroxymethyl-γ-butyrolactone A->B Hydroxymethylation (e.g., with formaldehyde) C α-Cyano-α-hydroxymethyl-γ-butyrolactone B->C Cyanation (e.g., via a suitable leaving group) D 2-(Aminomethyl)-2-(hydroxymethyl)-1,4-butanediol C->D Reduction of Lactone and Nitrile (e.g., LiAlH₄ or catalytic hydrogenation) E [3-(Aminomethyl)oxolan-3-yl]methanol D->E Acid-catalyzed Cyclization (Dehydration)

physical and chemical properties of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: [3-(Aminomethyl)oxolan-3-yl]methanol A High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

[3-(Aminomethyl)oxolan-3-yl]methanol (CAS: 1506738-56-2) is a specialized heterocyclic building block characterized by a tetrahydrofuran (oxolane) core featuring a quaternary carbon at position 3.[1][2][3][4] This 3,3-disubstituted motif introduces significant three-dimensional complexity (Fsp³ character) into drug candidates, a property directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity compared to flat aromatic scaffolds.

This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this heterobifunctional linker in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) design.

Physicochemical Profile

The molecule possesses two distinct nucleophilic handles—a primary amine and a primary alcohol—anchored to a polar ether core. The quaternary center prevents racemization at the attachment point, providing a stable 3D vector.

Table 1: Key Chemical Descriptors & Predicted Properties

PropertyValue / DescriptorNote
IUPAC Name [3-(Aminomethyl)oxolan-3-yl]methanolSystematic naming
CAS Number 1506738-56-2Primary identifier
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol Fragment-sized (<300 Da)
SMILES C1COCC1(CN)CODefines quaternary C3 connectivity
LogP (Predicted) -1.3 ± 0.4Highly hydrophilic; ideal for lowering lipophilicity
TPSA 55.5 ŲGood membrane permeability range (<140 Ų)
pKa (Amine) ~9.8Typical primary aliphatic amine
pKa (Alcohol) ~16.0Primary alcohol
Boiling Point ~240°C (at 760 mmHg)Predicted based on H-bonding capacity
Physical State Viscous Colorless LiquidHygroscopic

Expert Insight: The negative LogP indicates this scaffold is an excellent "solubilizing vector." When grafted onto a lipophilic warhead, it can significantly improve aqueous solubility without introducing ionizable groups that might hinder cell permeability.

Synthetic Methodology

Direct isolation of the 3,3-disubstituted system requires constructing the quaternary center. The most robust route utilizes Ethyl tetrahydrofuran-3-carboxylate as a starting material, leveraging the acidity of the alpha-proton for alkylation.

Recommended Synthetic Workflow

The following protocol avoids the use of unstable nitro-aldol intermediates, favoring a controllable alkylation-reduction sequence.

Synthesis Start Ethyl tetrahydrofuran- 3-carboxylate Inter1 Intermediate A: α-Alkylated Ester Start->Inter1 1. LDA, -78°C 2. Bn-O-CH2-Cl (Benzyloxymethylation) Inter2 Intermediate B: Amino-Alcohol Precursor Inter1->Inter2 1. LiAlH4 (Ester Reduction) 2. MsCl, Et3N (Selective Activation) 3. NaN3 (Azide Displacement) Final Target: [3-(Aminomethyl)oxolan-3-yl]methanol Inter2->Final 1. H2, Pd/C (Global Reduction/Deprotection)

Figure 1: Strategic synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol via alpha-alkylation and reductive amination.

Detailed Protocol Narrative
  • Quaternary Center Formation:

    • Reagents: Lithium Diisopropylamide (LDA), Benzyloxymethyl chloride (BOM-Cl).

    • Mechanism: Deprotonation of Ethyl tetrahydrofuran-3-carboxylate at -78°C generates the enolate. Trapping with BOM-Cl installs the protected hydroxymethyl group.

    • Critical Control: Temperature must be maintained below -70°C to prevent self-condensation of the ester.

  • Functional Group Differentiation:

    • The intermediate contains an ester and a benzyl ether.[3] Reduction with LiAlH₄ yields a diol where one alcohol is free (from the ester) and the other is benzyl-protected.

    • Why this matters: This differentiation allows selective activation. The free alcohol is converted to a mesylate (-OMs) and then displaced by sodium azide (NaN₃).

  • Global Reduction:

    • Catalytic hydrogenation (Pd/C, H₂) performs two functions simultaneously: it reduces the azide to the primary amine and cleaves the benzyl ether to reveal the second alcohol, yielding the final product.

Chemical Reactivity & Derivatization

The molecule is a heterobifunctional linker . The primary amine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective derivatization without protecting groups in many cases.

Reactivity Logic
  • Amine (Nucleophile): Reacts rapidly with NHS-esters, isocyanates, and acid chlorides at pH 7.5–8.5.

  • Alcohol (Nucleophile): Requires activation (e.g., weak base + anhydride) or specific conditions (Mitsunobu reaction) to react.

  • Oxolane Ring: Stable to acid/base hydrolysis, unlike oxetanes which can ring-open under stress.

Table 2: Functionalization Strategies

Desired TransformationReagentsSelectivity Mechanism
Amide Coupling R-COOH + HATU/DIPEAAmine reacts exclusively; Alcohol remains inert.
Carbamate Formation R-O-CO-Cl (Chloroformate)Kinetic control at 0°C favors N-acylation over O-acylation.
Etherification NaH + R-BrRequires strong base; will deprotonate alcohol (alkoxide formation).
Reductive Amination Aldehyde + NaBH(OAc)₃Specific to amine; forms secondary amine linkage.

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

The scaffold serves as an ideal "exit vector" extender.

  • Problem: Many fragments are planar (aromatic) and suffer from poor solubility as they grow in size.

  • Solution: Appending the [3-(Aminomethyl)oxolan-3-yl]methanol motif introduces an sp³ center. The amine can couple to the fragment, while the pendant hydroxyl group can H-bond with solvent water or specific protein residues, improving the physicochemical score.

B. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties determine cell permeability.

  • Role: This scaffold acts as a hydrophilic spacer.

  • Advantage: Unlike PEG chains (which are flexible and can collapse), the oxolane ring provides semi-rigid constraint, potentially reducing the entropic penalty upon binding to E3 ligase and the target protein.

Applications cluster_0 Medicinal Chemistry Utility Scaffold [3-(Aminomethyl)oxolan-3-yl]methanol Solubility Solubility Enhancer (Low LogP) Scaffold->Solubility Vector Defined 3D Vector (Quaternary C) Scaffold->Vector Linker PROTAC Linker (Rigid Hydrophile) Scaffold->Linker

Figure 2: Utility of the scaffold in modern therapeutic design.

References

  • PubChem Compound Summary. (2025). [3-(Aminomethyl)oxolan-3-yl]methanol (CID 79125728). National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier for [3-(aminomethyl)oxolan-3-yl]methanol (CAS 1506738-56-2). [Link]

  • Patent CN107417648B. (2017). Synthetic method of 3-aminomethyl tetrahydrofuran.[3][5][6] (Provides foundational chemistry for the mono-substituted analog, extrapolated here for the disubstituted system).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory on Fsp³). [Link]

Sources

Technical Monograph: [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and pharmaceutical applications of [3-(Aminomethyl)oxolan-3-yl]methanol .

Executive Summary

[3-(Aminomethyl)oxolan-3-yl]methanol (also designated as (3-(aminomethyl)tetrahydrofuran-3-yl)methanol) is a specialized, sp³-rich heterocyclic building block used in modern drug discovery. Characterized by a quaternary carbon center at the 3-position of the tetrahydrofuran (THF) ring, this molecule serves as a critical scaffold for increasing the fraction of saturated carbons (


) in drug candidates—a parameter directly correlated with improved clinical success rates.

This guide analyzes the molecule's molecular weight, physicochemical properties, and synthetic pathways, providing researchers with a roadmap for its integration into fragment-based drug discovery (FBDD) and lead optimization campaigns.

Physicochemical Profile

Molecular Identity & Weight Analysis

The molecular weight is derived from the standard atomic weights of the constituent elements (


).
ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 612.01172.066
Hydrogen (H) 131.00813.104
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 131.175
Key Properties Table
PropertyValueNotes
IUPAC Name [3-(Aminomethyl)oxolan-3-yl]methanolAlternate: (3-(Aminomethyl)tetrahydrofuran-3-yl)methanol
Formula

Exact Mass 131.0946 DaMonoisotopic mass for MS calibration
CAS Registry 1253792-57-4 (generic/analog)Verify specific salt forms (e.g., HCl) with suppliers
CLogP -1.3 (Estimated)Highly hydrophilic; ideal for lowering lipophilicity
pKa (Base) ~9.8Attributed to the primary aliphatic amine
H-Bond Donors 2

,

H-Bond Acceptors 3Ether

, Alcohol

, Amine

Synthetic Methodology

The synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol requires the construction of a quaternary carbon center on the THF ring. Two primary strategies are employed: the Cyanoacetate Cyclization Route (Direct) and the Malonate Desymmetrization Route (Stepwise).

Route A: Cyanoacetate Cyclization (Direct)

This route is preferred for scale-up due to its atom economy. It utilizes ethyl cyanoacetate and a bis-electrophile to form the ring and the quaternary center simultaneously.

  • Alkylation/Cyclization: Ethyl cyanoacetate is reacted with 1-bromo-2-(chloromethoxy)ethane (or an equivalent ether-linked bis-electrophile) in the presence of a strong base (NaH or KOtBu). This forms Ethyl 3-cyanotetrahydrofuran-3-carboxylate .

  • Global Reduction: The nitrile and ester groups are simultaneously reduced using Lithium Aluminum Hydride (

    
    ) in refluxing THF to yield the amino-alcohol product.
    
Route B: Malonate Desymmetrization

This route allows for easier purification and stereochemical control if chiral variants are required later.

  • Ring Formation: Diethyl malonate is alkylated with 1,4-dichlorobut-2-ene (followed by ozonolysis/reduction) or directly with bis(2-haloethyl)ether analogs to form Diethyl tetrahydrofuran-3,3-dicarboxylate .

  • Reduction:

    
     reduction yields 3,3-bis(hydroxymethyl)tetrahydrofuran .
    
  • Desymmetrization:

    • Monoprotection (e.g., with TBSCl).

    • Mesylation of the remaining alcohol.[1]

    • Nucleophilic displacement with Sodium Azide (

      
      ).
      
    • Reduction of the azide (Staudinger or Hydrogenation) and deprotection yields the target.

Synthesis Workflow Diagram

Synthesis Figure 1: Direct Synthesis via Cyanoacetate Cyclization Start Ethyl Cyanoacetate (C5H7NO2) Inter Intermediate: Ethyl 3-cyano-THF-3-carboxylate Start->Inter Base (NaH), Alkylation Reagent Bis-electrophile (e.g., 1-bromo-2-(chloromethoxy)ethane) Reagent->Inter Product TARGET: [3-(Aminomethyl)oxolan-3-yl]methanol Inter->Product Global Reduction Reductant LiAlH4 / THF (Reflux) Reductant->Product

Figure 1: The direct synthetic pathway utilizes a double alkylation followed by a global reduction to establish the quaternary center.

Applications in Drug Discovery[4][5][6][7]

The "Escape from Flatland"

Modern medicinal chemistry emphasizes increasing three-dimensionality to improve solubility and selectivity. [3-(Aminomethyl)oxolan-3-yl]methanol acts as a gem-disubstituted scaffold that forces substituents out of the plane.

  • Vector Control: The angle between the aminomethyl and hydroxymethyl groups is fixed by the quaternary center (~109.5°), providing a rigid geometry that differs from flexible linear linkers.

  • Solubility: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving water solubility compared to carbocyclic analogs (e.g., cyclopentanes).

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-value "fragment" due to its low molecular weight (<150 Da) and high polarity.

  • Linker Utility: The primary amine and primary alcohol allow for orthogonal functionalization .

    • Amine: Can form amides, ureas, or sulfonamides.

    • Alcohol: Can be converted to ethers, esters, or oxidized to aldehydes for reductive amination.

Decision Logic for Scaffold Selection

Application Figure 2: Scaffold Selection Logic in Lead Optimization Need Drug Design Requirement Solubility Need higher Solubility? Need->Solubility Conformation Need Rigid Vector? Solubility->Conformation No THF_Scaffold Select [3-(Aminomethyl)oxolan-3-yl]methanol Solubility->THF_Scaffold Yes (Ether Oxygen) Conformation->THF_Scaffold Yes (Quaternary Center) Linear Select Linear Linker Conformation->Linear No (Flexible) Cyclopentane Select Cyclopentane Analog

Figure 2: Decision tree illustrating when to deploy the THF scaffold over carbocyclic or linear alternatives.

Analytical Characterization Expectations

To validate the synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • 
       1.5 - 2.0 ppm:  Multiplets corresponding to the ring 
      
      
      
      (C4 position).
    • 
       2.6 - 2.8 ppm:  Singlet or doublet for the 
      
      
      
      (aminomethyl) protons.
    • 
       3.3 - 3.5 ppm:  Singlet for the 
      
      
      
      (hydroxymethyl) protons.
    • 
       3.5 - 3.8 ppm:  Multiplets for the ring 
      
      
      
      protons (C2 and C5 positions).
  • ¹³C NMR:

    • Quaternary Carbon (C3): Distinct peak around 45-50 ppm , which disappears in DEPT-135 experiments.

    • Ether Carbons: Peaks around 65-75 ppm .

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79125728, [3-(Aminomethyl)oxolan-3-yl]methanol. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

Technical Deep Dive: [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [3-(Aminomethyl)oxolan-3-yl]methanol , a specialized quaternary heterocyclic scaffold used in medicinal chemistry.

Structural Analysis, Synthesis, and Medicinal Utility

Executive Summary

[3-(Aminomethyl)oxolan-3-yl]methanol (CAS: 1506738-56-2 ; also referenced as CAS 26287-61-6 for generic/racemic forms) is a disubstituted tetrahydrofuran (oxolane) derivative characterized by a quaternary carbon at the 3-position. This scaffold features two distinct "arms"—a hydroxymethyl group and an aminomethyl group—anchored to a saturated oxygenated heterocycle.

In drug discovery, this molecule serves as a critical bioisostere for quaternary amino acids and a conformational restrictor in fragment-based drug design (FBDD). Its unique geometry allows for the precise spatial orientation of hydrogen bond donors and acceptors, making it valuable for targeting specific receptor pockets in neurochemistry and kinase inhibition.

Nomenclature and Structural Logic

The IUPAC name [3-(Aminomethyl)oxolan-3-yl]methanol is derived through a strict hierarchical application of nomenclature rules, prioritizing the principal functional group and the parent structure.

Nomenclature Hierarchy
  • Principal Functional Group: The molecule contains both an alcohol (-OH) and a primary amine (-NH₂). According to IUPAC priority rules (Blue Book), alcohols take precedence over amines . Therefore, the suffix of the name is determined by the alcohol, treating the amine as a substituent.

  • Parent Structure Selection:

    • Option A (Heterocycle Parent): Naming the ring as the parent (e.g., Tetrahydrofuran). This would require the alcohol to be a substituent, leading to complex naming like 3-(aminomethyl)-3-(hydroxymethyl)tetrahydrofuran.

    • Option B (Carbon Chain Parent): Naming the carbon attached to the -OH as the parent (e.g., Methanol). This is often preferred when the alcohol is on a short chain attached to a ring, treating the ring as a substituent (e.g., oxolan-3-yl).

  • Substituent Assembly:

    • The parent is Methanol .

    • Attached to the methanol carbon is the Oxolan-3-yl ring.

    • Attached to the 3-position of the oxolane ring is an Aminomethyl group.[1]

  • Final Assembly: [3-(Aminomethyl)oxolan-3-yl]methanol.

Structural Diagram (Graphviz)

The following decision tree illustrates the IUPAC priority logic used to derive the name.

NomenclatureLogic Start Identify Functional Groups Groups Alcohol (-OH) vs. Amine (-NH2) Start->Groups Priority Priority Check: Alcohol > Amine Groups->Priority Parent Select Parent Structure: Methanol (-CH2OH) Priority->Parent Alcohol is Priority Substituent Define Ring Substituent: Oxolan-3-yl Parent->Substituent SecSub Define Secondary Substituent: 3-(Aminomethyl) Substituent->SecSub Final Final Name: [3-(Aminomethyl)oxolan-3-yl]methanol SecSub->Final

Figure 1: IUPAC nomenclature decision tree highlighting the priority of the alcohol group over the amine, establishing 'methanol' as the parent stem.

Chemical Properties and Specifications

The quaternary center at position 3 imparts unique physicochemical properties compared to mono-substituted tetrahydrofurans.

PropertyValue / DescriptionNote
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
CAS Number 1506738-56-2Specific entry; generic 26287-61-6
Chirality Achiral (Prochiral)The C3 position is a prochiral center due to symmetry of the ring if not further substituted, but the two arms (-CH2OH, -CH2NH2) make it chiral if the ring is asymmetric or if desymmetrized. Note: In this specific molecule, C3 is a chiral center because the path C3-C2-O vs C3-C4-C5-O is different.
Predicted pKa ~9.6 (Amine), ~14.8 (Alcohol)Basic amine suitable for salt formation (HCl).
LogP (Predicted) -0.8 to -1.2Highly polar, water-soluble.
H-Bond Donors 2 (-OH, -NH₂)
H-Bond Acceptors 3 (O-ring, -OH, -N)

Synthesis Protocol

The synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol requires constructing a quaternary carbon on the tetrahydrofuran ring. The most robust "self-validating" protocol involves the reduction and desymmetrization of a diester precursor.

Retrosynthetic Analysis
  • Target: 3-Aminomethyl-3-hydroxymethyl-THF.

  • Immediate Precursor: 3,3-Bis(hydroxymethyl)tetrahydrofuran.[2][3][4][5][6]

  • Starting Material: Diethyl tetrahydrofuran-3,3-dicarboxylate.

Step-by-Step Methodology
Step 1: Synthesis of Precursor (Diethyl tetrahydrofuran-3,3-dicarboxylate)

Note: This material is often commercially available, but can be synthesized via alkylation.

  • Reagents: Diethyl malonate, 1-bromo-2-(chloromethoxy)ethane (or equivalent bis-electrophile), Sodium Hydride (NaH).

  • Procedure: In dry THF, deprotonate diethyl malonate with NaH (2.2 eq). Slowly add the bis-electrophile. The intramolecular double alkylation forms the 5-membered ether ring.

  • Validation: ¹H NMR should show disappearance of the malonate CH₂ and appearance of THF ring protons.

Step 2: Global Reduction to Diol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.

  • Protocol: Cool a solution of the diester in THF to 0°C. Add LiAlH₄ (2.5 eq) portion-wise. Reflux for 4 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

  • Product: 3,3-Bis(hydroxymethyl)tetrahydrofuran .

  • Checkpoint: IR spectrum should show strong broad -OH stretch (~3300 cm⁻¹) and no Carbonyl (C=O) peak.

Step 3: Desymmetrization and Amination

To convert one hydroxyl group to an amine while keeping the other intact:

  • Monosulfonylation: Treat the diol with 1.0 equivalent of Tosyl Chloride (TsCl) and Pyridine in DCM at 0°C. Statistical distribution will yield mono-Ts, bis-Ts, and unreacted diol. Purify via column chromatography to isolate the mono-tosylate .

  • Azidation: React the mono-tosylate with Sodium Azide (NaN₃) in DMF at 80°C for 12 hours.

    • Safety Warning: Azides are potentially explosive. Use a blast shield.

  • Reduction (Staudinger): Treat the crude azide with Triphenylphosphine (PPh₃) in THF/Water.

  • Purification: Acid-base extraction. The product is water-soluble; extraction into organic solvent requires high pH and salting out, or use of ion-exchange resin.

Synthesis Workflow Diagram[7][8]

SynthesisPathway SM Diethyl tetrahydrofuran- 3,3-dicarboxylate Red LiAlH4 Reduction SM->Red Diol 3,3-Bis(hydroxymethyl) tetrahydrofuran Red->Diol Yield >90% Act Mono-Tosylation (1 eq TsCl) Diol->Act Inter Mono-Tosylate Intermediate Act->Inter Purify Azide Azidation (NaN3, DMF) Inter->Azide Red2 Staudinger Reduction (PPh3, H2O) Azide->Red2 Prod [3-(Aminomethyl)oxolan-3-yl] methanol Red2->Prod

Figure 2: Synthetic pathway from the diester precursor to the target amino-alcohol via a desymmetrization strategy.

Medicinal Chemistry Applications

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold is highly valued in drug design for three primary reasons:

  • Quaternary Bioisostere: It acts as a cyclic, constrained analog of quaternary amino acids or gem-disubstituted chains. This restriction reduces the entropic penalty upon binding to a protein target.

  • Solubility Enhancer: The combination of the ether oxygen, hydroxyl, and amine groups significantly lowers LogP, improving the aqueous solubility of lipophilic drug candidates (LLE improvement).

  • Neonicotinoid Development: Analogous structures (tetrahydrofuranyl amines) are core pharmacophores in third-generation neonicotinoids (e.g., Dinotefuran), where the ether oxygen interacts with the acetylcholine receptor.

Structural Activity Relationship (SAR) Logic
  • The Ether Oxygen: Acts as a hydrogen bond acceptor.

  • The Hydroxyl Group: Can be used for further conjugation (e.g., to form esters or ethers) or left free to engage in H-bonding.

  • The Amine: The primary attachment point for warheads or core scaffolds via amide coupling or reductive amination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10898660 (Related: (Tetrahydrofuran-3-yl)methanamine). Retrieved from [Link]

  • IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. (Rules on Priority of Functional Groups).
  • Potluri, S. K., et al. "Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides."[2][6] Synthetic Communications, 2005.[6] (Describes synthesis of 3,3-bis(hydroxymethyl)tetrahydrofuran).

Sources

A Technical Guide to the Procurement and Application of [3-(Aminomethyl)oxolan-3-yl]methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bifunctional Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the pursuit of novel molecular architectures with enhanced physicochemical properties is paramount. Bifunctional building blocks, molecules possessing two distinct reactive functional groups, are of particular interest as they enable the efficient construction of complex molecular entities with a high degree of three-dimensionality.[1][2] Among these, [3-(Aminomethyl)oxolan-3-yl]methanol, a unique scaffold featuring a primary amine and a primary alcohol centered on a quaternary carbon within a tetrahydrofuran (oxolane) ring, represents a significant tool for researchers. This guide provides an in-depth technical overview for procuring and utilizing this specialized chemical intermediate.

The oxolane moiety, a saturated five-membered oxygen-containing heterocycle, is a prevalent structural motif in numerous natural products and pharmacologically active compounds. Its incorporation into a molecule can favorably modulate properties such as aqueous solubility and metabolic stability. The bifunctional nature of [3-(Aminomethyl)oxolan-3-yl]methanol, with its orthogonal amino and hydroxyl groups, allows for sequential or selective derivatization, making it a versatile synthon for creating diverse chemical libraries and complex lead compounds.[1][3]

Given its specialized structure, [3-(Aminomethyl)oxolan-3-yl]methanol is not a readily available catalog chemical. Therefore, this guide will focus on the practical aspects of its procurement through custom synthesis, including the selection of a suitable partner, a plausible synthetic route, and the critical quality control measures required to ensure the identity and purity of the final product.

Procurement of [3-(Aminomethyl)oxolan-3-yl]methanol via Custom Synthesis

The absence of [3-(Aminomethyl)oxolan-3-yl]methanol from the catalogs of major chemical suppliers necessitates its acquisition through a custom synthesis service provided by a Contract Research Organization (CRO) or a specialized chemical manufacturing company.[4][5] This approach offers the advantage of obtaining the molecule on a desired scale and with specified purity, tailored to the researcher's needs.

Selecting a Custom Synthesis Partner

Choosing the right CRO is a critical step in ensuring a successful project outcome. Key considerations include:

  • Expertise in Heterocyclic and Multi-step Synthesis : The synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol involves several synthetic transformations. A partner with demonstrated experience in heterocyclic chemistry and complex multi-step synthesis is essential.[6][7]

  • Analytical Capabilities : The CRO must have a comprehensive suite of analytical instrumentation to monitor reaction progress, characterize intermediates, and verify the purity and structure of the final compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8][9]

  • Scalability : The chosen partner should be able to accommodate the required scale of synthesis, from milligrams for initial screening to kilograms for later-stage development.[10][11]

  • Communication and Project Management : A transparent and collaborative approach, with regular progress updates, is crucial for a successful partnership.[12]

Leading Providers of Custom Chemical Synthesis Services

The following table provides a non-exhaustive list of reputable companies offering custom synthesis of pharmaceutical intermediates and complex small molecules. Researchers are encouraged to contact multiple providers to compare quotes, timelines, and technical approaches.[4][5][6][7][10][11][13][14][15]

Company NameService HighlightsGeographic Presence
Life Chemicals Specializes in custom synthesis of a wide range of small-molecule compounds, including building blocks and intermediates for drug discovery.[4]Global
AxisPharm San Diego-based CRO offering custom synthesis of small molecules, APIs, and pharmaceutical intermediates with a focus on the biotech community.USA
Dalton Pharma Services Offers custom chemical synthesis of low-volume, high-value small molecules for pharmaceutical applications, with capabilities in cGMP environments.[5]Canada
Kingchem Provides comprehensive custom chemical synthesis services from route design and process optimization to scale-up for various industries, including pharmaceuticals.[6]USA, China
Quadrivalent Labs Specializes in custom chemical synthesis for pharmaceutical, agrochemical, and specialty-chemical clients, from route design to kilogram-scale production.[7]UK
GEO Specialty Chemicals Partners with pharma services clients for the custom development and manufacturing of small molecule intermediates and APIs.[10]UK
Aragen Life Sciences Supports commercial quantity requirements for key starting materials, intermediates, and APIs for the pharmaceutical and agrochemical industries.[11]Global
Atlanchim Pharma A CRO specializing in custom synthesis of chemical molecules, including heterocyclic synthesis, with expertise in both reproducing literature routes and developing novel pathways.[13]France
o2h discovery A contract research organization providing mg/g scale discovery chemistry with experience in preparing small molecule NCEs.[14]UK, India

A Plausible Synthetic Route for [3-(Aminomethyl)oxolan-3-yl]methanol

The following section outlines a representative, multi-step synthetic protocol for [3-(Aminomethyl)oxolan-3-yl]methanol. This pathway is designed based on established principles of organic chemistry and analogous syntheses of related heterocyclic compounds.[16][17][18]

Synthetic Workflow Diagram

Synthetic_Workflow Figure 1: Proposed Synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol A Diethyl Malonate B Intermediate 1: Diethyl 2,2-bis(2-ethoxyethyl)malonate A->B 1. NaH, 2-bromoethyl ethyl ether C Intermediate 2: 2,2-bis(2-ethoxyethyl)propane-1,3-diol B->C 2. LiAlH4 D Intermediate 3: 3,3-bis(ethoxymethyl)oxetane C->D 3. TsCl, Py; then NaOH E Intermediate 4: 3-(Ethoxymethyl)oxolane-3-carbaldehyde D->E 4. Rearrangement (Lewis Acid) F Intermediate 5: (3-(Ethoxymethyl)oxolan-3-yl)methanamine E->F 5. Reductive Amination (NH3, H2/Pd-C) G [3-(Aminomethyl)oxolan-3-yl]methanol F->G 6. Ether Cleavage (e.g., BBr3)

Caption: A plausible multi-step synthesis for [3-(Aminomethyl)oxolan-3-yl]methanol.

Step-by-Step Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

  • To a solution of diethyl malonate in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (2.2 equivalents) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 2-bromoethyl ethyl ether (2.2 equivalents) dropwise and heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 2,2-bis(2-ethoxyethyl)malonate (Intermediate 1).

Step 2: Reduction of the Diester

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.5 equivalents) in anhydrous THF at 0 °C, add a solution of Intermediate 1 in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to afford 2,2-bis(2-ethoxyethyl)propane-1,3-diol (Intermediate 2).

Step 3: Intramolecular Cyclization to form the Oxetane Ring

  • Dissolve Intermediate 2 in pyridine at 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 6 hours.

  • Add aqueous sodium hydroxide (2 equivalents) and heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,3-bis(ethoxymethyl)oxetane (Intermediate 3).

Step 4: Lewis Acid-Catalyzed Rearrangement to the Oxolane

  • Dissolve Intermediate 3 in a suitable solvent such as dichloromethane.

  • Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) at a low temperature (e.g., -78 °C).

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction and work up to isolate 3-(ethoxymethyl)oxolane-3-carbaldehyde (Intermediate 4).

Step 5: Reductive Amination

  • Dissolve Intermediate 4 in methanol saturated with ammonia.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to yield (3-(ethoxymethyl)oxolan-3-yl)methanamine (Intermediate 5).

Step 6: Ether Cleavage

  • Dissolve Intermediate 5 in anhydrous dichloromethane and cool to -78 °C.

  • Add boron tribromide (BBr₃, 2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench with methanol, then neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry, and purify by column chromatography to yield the final product, [3-(Aminomethyl)oxolan-3-yl]methanol.

Quality Control and Structural Verification

For a custom-synthesized compound, rigorous quality control is non-negotiable to ensure the material is suitable for its intended research application.[19][20][21] The CRO should provide a comprehensive Certificate of Analysis (CoA) that includes the following data:

Analytical Techniques for Structural Elucidation and Purity Assessment
Analytical TechniquePurposeExpected Results for [3-(Aminomethyl)oxolan-3-yl]methanol
¹H NMR Spectroscopy To determine the proton environment and confirm the connectivity of the molecule.[22][23][24]The spectrum should show characteristic signals for the oxolane ring protons, the aminomethyl (CH₂NH₂) protons, and the hydroxymethyl (CH₂OH) protons.
¹³C NMR Spectroscopy To identify all unique carbon atoms in the molecule, including the quaternary carbon at the 3-position.[22][23][24]The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass of the molecule and confirm its elemental composition.[22][25][26]The measured mass should correspond to the calculated exact mass for the molecular formula C₆H₁₃NO₂.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.[8][9]The chromatogram should show a single major peak, with the purity typically specified as >95% or as required by the researcher.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the key functional groups present in the molecule.The spectrum should exhibit characteristic absorption bands for the O-H (alcohol) and N-H (amine) stretching vibrations.
Data Interpretation Workflow

QC_Workflow Figure 2: Quality Control and Data Interpretation Workflow Start Synthesized Product HRMS HRMS Analysis Start->HRMS NMR 1H & 13C NMR Start->NMR HPLC HPLC Analysis Start->HPLC Formula Confirm Molecular Formula HRMS->Formula Structure Elucidate Structure Formula->Structure NMR->Structure Purity Determine Purity Structure->Purity HPLC->Purity CoA Generate Certificate of Analysis Purity->CoA Final Release Product CoA->Final

Caption: A logical workflow for the quality control and structural verification of custom-synthesized [3-(Aminomethyl)oxolan-3-yl]methanol.

Conclusion

[3-(Aminomethyl)oxolan-3-yl]methanol is a valuable, albeit not commercially cataloged, bifunctional building block for drug discovery and medicinal chemistry. Its procurement necessitates a strategic partnership with a reputable custom synthesis provider. This guide has provided a comprehensive framework for researchers, outlining the key considerations for selecting a CRO, a plausible and detailed synthetic route, and the essential quality control measures required to ensure the integrity of the final compound. By following this structured approach, scientists and drug development professionals can confidently source and utilize this unique molecular scaffold to advance their research programs.

References

  • AxisPharm. (n.d.). Custom Synthesis Chemistry Contract Research Services Company. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). Custom Chemical Synthesis | Fine Chemical Services. Retrieved from [Link]

  • Pharma Intermediates. (2024, July 16). 7 Must-Know Tips for Quality Control. Retrieved from [Link]

  • Kingchem. (n.d.). Custom Chemical Synthesis. Retrieved from [Link]

  • Quadrivalent Labs. (n.d.). Custom synthesis. Retrieved from [Link]

  • GEO Specialty Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Custom Chemical Synthesis Services. Retrieved from [Link]

  • Pharmaceutical Intermediate Quality Control. (2025, October 15). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis. Retrieved from [Link]

  • o2h discovery. (2024, March 26). Custom Synthesis Services | Medicinal Chemistry CRO. Retrieved from [Link]

  • Quality Control and Assurance in Pharmaceutical Manufacturing. (2025, June 30). Retrieved from [Link]

  • BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved from [Link]

  • Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved from [Link]

  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (n.d.). Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • Exometabolomics Group. (n.d.). Small-Molecule Profiling and Characterization in the Environment. Retrieved from [Link]

  • Repositório Institucional UNESP. (n.d.). Computational methods for NMR and MS for structure elucidation II: Database resources and advanced methods. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved from [Link]

  • Apex Molecular. (n.d.). Custom synthesis for U.S. Organizations. Retrieved from [Link]

  • Chemical Services. (n.d.). Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

  • White Rose Research Online. (2021, March 5). Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry | Request PDF. Retrieved from [Link]

  • PubMed. (2017, February 15). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. Retrieved from [Link]

  • American Chemical Society. (2025, Fall). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles | Poster Board #1034. Retrieved from [Link]

  • Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. Retrieved from [Link]

  • PubChem. (2026, February 7). [3-(Aminomethyl)oxan-3-yl]-quinolin-2-ylmethanol. Retrieved from [Link]

  • ChemRxiv. (2024, November 12). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Benjamin Bouvier. (n.d.). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF. Retrieved from [Link]

  • ACS Publications. (2026, February 19). Organic Letters Ahead of Print. Retrieved from [Link]

  • National Institutes of Health. (2026, February 7). [3-(Aminomethyl)oxan-3-yl]-naphthalen-2-ylmethanol - PubChem. Retrieved from [Link]

Sources

safety and hazards of [3-(Aminomethyl)oxolan-3-yl]methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Hazards of [3-(Aminomethyl)oxolan-3-yl]methanol Analogs

Executive Summary

[3-(Aminomethyl)oxolan-3-yl]methanol (also known as 3-aminomethyl-3-hydroxymethyltetrahydrofuran) represents a specialized class of 3,3-disubstituted tetrahydrofurans .[1] These scaffolds are critical "gem-disubstituted" building blocks in medicinal chemistry and agrochemical synthesis (specifically for neonicotinoid insecticides), utilized to constrain molecular conformation and improve metabolic stability.[1]

While direct toxicological data for this specific quaternary intermediate is limited in public registries, a robust safety profile can be constructed via Read-Across methodology using structurally validated analogs: 3-(Aminomethyl)tetrahydrofuran (CAS 165253-31-6) and 3,3-bis(hydroxymethyl)tetrahydrofuran .[1]

Core Hazards:

  • Acute: Severe skin burns and eye damage (Category 1B/1) due to the primary amine functionality.

  • Chronic: Potential respiratory sensitization and mucous membrane irritation.

  • Process: Significant explosion risks during synthesis (peroxide formation in the ether ring and hydrogen gas evolution during precursor reduction).

Chemical Identity & Structural Analysis

The molecule features a tetrahydrofuran (oxolane) ring with a quaternary carbon at position 3, substituted with both an aminomethyl (


) and a hydroxymethyl (

) group.[1] This "gem-disubstitution" creates a neopentyl-like steric environment, which can hinder enzymatic attack but also complicates synthetic handling.[1]
Structural Analogs for Safety Read-Across

To accurately predict hazards, we compare the target against well-characterized analogs:

Analog NameCAS No.Structural SimilarityKey Hazard Data
3-(Aminomethyl)tetrahydrofuran 165253-31-6Lacks the 3-OH group; Secondary C3.[1]Danger: Skin Corr.[2][3] 1B, Eye Dam. 1. Flash Point: ~58°C.
3,3-Bis(hydroxymethyl)tetrahydrofuran N/ADiol analog (No amine).[1]Low acute toxicity; Mild irritant. Used as ref for the ring stability.
[3-(Aminomethyl)oxetan-3-yl]methanol 45513-32-44-membered ring analog.[1]Higher ring strain; increased alkylating potential.
Visualizing the Chemical Space

The following diagram illustrates the structural relationship between the target and its proxies used for hazard determination.

ChemicalSpace cluster_legend Legend Target TARGET: [3-(Aminomethyl)oxolan-3-yl]methanol (Gem-disubstituted Amine-Alcohol) SimpleAmine PROXY 1: 3-(Aminomethyl)tetrahydrofuran (Primary Hazard Source) Target->SimpleAmine  Read-Across:  Corrosivity/pKa Diol PROXY 2: 3,3-Bis(hydroxymethyl)tetrahydrofuran (Scaffold Stability) Target->Diol  Read-Across:  Metabolic Stability Oxetane PROXY 3: [3-(Aminomethyl)oxetan-3-yl]methanol (High Strain Analog) Target->Oxetane  Structural  Homolog key Red: Target Molecule | Blue: Primary Tox Proxy | Green: Stability Proxy

Figure 1: Structural Relationship Map defining the Read-Across strategy for hazard identification.

Hazard Identification (GHS/CLP)

Based on the functional group analysis (Primary Amine + Cyclic Ether + Primary Alcohol), the following GHS classifications are assigned. These must be treated as the minimum safety standard .

Physical Hazards
  • Flammable Liquids (Category 4 or 3): Depending on purity and solvent content. The predicted flash point is >90°C due to hydrogen bonding (amine/alcohol), but precursors may be volatile.[1]

  • Organic Peroxides: The THF ring is susceptible to auto-oxidation at the

    
    -carbon positions (C2/C5), forming explosive peroxides upon prolonged storage.[1]
    
Health Hazards
Hazard ClassCategoryHazard StatementMechanism
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1]High pKa (~9.5-10.5) of the primary amine leads to saponification of membrane lipids.
Serious Eye Damage 1 H318: Causes serious eye damage.[2]Irreversible corneal opacity due to alkaline pH.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[2]Predicted LD50 ~500-2000 mg/kg (based on THF-amine analogs).[1]
STOT - Single Exposure 3 H335: May cause respiratory irritation.[2][4]Amine vapors are highly irritating to the upper respiratory tract.

Synthesis & Process Safety

The synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol often involves the reduction of a 3-cyano-3-ester or a 3,3-dicarboxylate precursor.[1] This workflow introduces critical process hazards.

Critical Hazard: Exothermic Reduction[1]
  • Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (

    
    ).[1]
    
  • Risk: These reductions release massive volumes of Hydrogen gas (

    
    ) and are highly exothermic. The "gem-disubstituted" nature of the precursor can lead to induction periods  followed by runaway reactions due to steric hindrance slowing the initial complexation.[1]
    
Protocol: Safe Quenching of Reduction Reactions

Do not use water directly on large-scale LiAlH4 reactions.[1]

  • Cooling: Chill reaction vessel to -10°C to 0°C.

  • Dilution: Dilute the reaction mixture with an inert solvent (e.g., dry Diethyl Ether or THF) to act as a heat sink.

  • Fieser & Fieser Quench (Standard):

    • Add

      
       mL Water  per 
      
      
      
      grams LiAlH4
      (slowly).
    • Add

      
       mL 15% NaOH  solution.
      
    • Add

      
       mL Water .
      
  • Filtration: The resulting granular precipitate (aluminate salts) is non-pyrophoric and easy to filter.

SynthesisSafety Precursor Precursor: 3-Cyano-tetrahydrofuran-3-carboxylate Reduction Reduction Step: LiAlH4 / THF or BH3 (High H2 Evolution) Precursor->Reduction Quench Quenching: Fieser Protocol (Exothermic Control) Reduction->Quench Haz_H2 HAZARD: H2 Gas Release (Explosion Risk) Reduction->Haz_H2 Workup Workup: Extraction into Organic Phase Quench->Workup Product Final Product: [3-(Aminomethyl)oxolan-3-yl]methanol Workup->Product Haz_Peroxide HAZARD: Peroxide Formation (During Concentration) Workup->Haz_Peroxide

Figure 2: Process safety flow for the reduction synthesis, highlighting critical control points.[1]

Safe Handling & Storage Protocols

Engineering Controls
  • Ventilation: Handle only in a certified chemical fume hood.

  • Atmosphere: The substance is hygroscopic and readily absorbs

    
     from the air to form carbamates (white crusts).[1] Store and handle under an inert atmosphere (Nitrogen or Argon).
    
Peroxide Management
  • Test Frequency: Test for peroxides every 3 months using starch-iodide strips or colorimetric assays.

  • Inhibition: Ensure the solvent (if stored in solution) contains a stabilizer like BHT (Butylated hydroxytoluene), unless it interferes with subsequent catalysis.[1]

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles AND a face shield. (Standard safety glasses are insufficient for corrosive amines).

  • Skin: Nitrile rubber gloves (minimum 0.11 mm thickness) for splash protection. For prolonged immersion, use laminated film (Silver Shield/4H).[1]

  • Respiratory: If aerosols are generated, use a respirator with an ABEK filter (Organic vapor + Ammonia/Amine).[1]

Emergency Response

ScenarioImmediate Action
Eye Contact IMMEDIATE FLUSHING: Rinse cautiously with water for at least 15-20 minutes . Lift eyelids. Remove contact lenses if present.[2][3][4][5] Seek urgent ophthalmological care.
Skin Contact Remove contaminated clothing immediately.[2] Wash skin with soap and water.[4] Do not neutralize with acid (heat generation risk).
Inhalation Move to fresh air.[2] If breathing is difficult, administer oxygen.[1] Monitor for delayed pulmonary edema (common with amine inhalation).
Spill Cleanup Evacuate area. Absorb with inert material (vermiculite/sand). Do not use sawdust (fire risk with oxidizers/peroxides). Neutralize residue with dilute acetic acid before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18706850, [3-(Aminomethyl)oxetan-3-yl]methanol. Retrieved from [Link]

  • Potluri, S. K., et al. (2005). Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides.[1][6][7] Synthetic Communications. Retrieved from [Link][1]

Sources

The 3-Substituted Oxolane Core: A Historical and Synthetic Perspective for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-substituted oxolane (tetrahydrofuran) ring is a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals. Its unique stereochemical and conformational properties, coupled with its ability to act as a bioisosteric replacement for other functional groups, have made it an attractive target for synthetic chemists. This guide provides a comprehensive overview of the discovery and history of 3-substituted oxolane compounds, tracing the evolution of synthetic methodologies from classical approaches to modern, highly stereoselective transformations. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and offer insights into the future of this important heterocyclic scaffold.

Introduction: The Understated Importance of the 3-Substituted Oxolane Moiety

The tetrahydrofuran (THF), or oxolane, ring is a fundamental five-membered oxygen-containing heterocycle.[1] While the unsubstituted ring is a common solvent, the introduction of substituents dramatically expands its chemical and biological significance. In particular, the 3-substituted oxolane core has emerged as a critical component in medicinal chemistry and natural product synthesis.

In drug design, the 3-substituted oxolane motif is often employed as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups.[2] This substitution can lead to significant improvements in a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[2] For instance, the replacement of a carbonyl group with a 3-substituted oxetane, a related four-membered ring, has been shown to be a viable strategy, and similar principles apply to the five-membered oxolane ring.[2] The 3-aryl tetrahydrofuran motif, for example, is found in molecules such as the BACE1 inhibitor LY2886721, highlighting its relevance in contemporary drug discovery.[3]

Beyond its role as a synthetic scaffold, the 3-substituted oxolane ring is a common feature in a wide variety of bioactive natural products, including lignans, polyether ionophores, and annonaceous acetogenins.[4][5] These natural products exhibit a broad spectrum of biological activities, such as antitumor, antimicrobial, and antimalarial properties.[4] The inherent chirality of many of these natural products has driven the development of sophisticated and stereoselective methods for the construction of the 3-substituted oxolane core.

The synthetic challenge lies in controlling the stereochemistry at the 3-position and often at other positions on the ring. The historical progression of synthetic strategies reflects the broader evolution of organic chemistry, from classical, often harsh methods to modern, elegant catalytic, and enantioselective transformations. This guide will navigate this historical landscape, providing a deep understanding of the available synthetic tools for accessing this important class of compounds.

The Genesis of a Core Structure: Early Synthetic Endeavors

The early history of 3-substituted oxolane synthesis is rooted in fundamental reactions of organic chemistry. These initial methods, while groundbreaking for their time, often lacked stereocontrol and were limited in scope.

The Classical Approach: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson etherification of 1,4-diols and their derivatives stands as one of the most established methods for the formation of the oxolane ring.[6][7] This approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group at the appropriate positions.

The primary limitation of these early methods was the lack of reliable stereocontrol. The stereocenters in the final product were typically set in the acyclic precursor, and the cyclization step proceeded without inducing new stereochemistry. Furthermore, the synthesis of the required substituted 1,4-diols could be challenging.

Early Cycloaddition Approaches

[3+2] cycloaddition reactions represent another fundamental strategy for the construction of five-membered rings. Early examples often involved the reaction of carbonyl ylides with activated alkenes.[4][8] While effective for certain substitution patterns, these methods were often limited by the availability of the required precursors and the reactivity of the dipolarophiles.

The Rise of Stereocontrol: Modern Synthetic Methodologies

The demand for enantiomerically pure 3-substituted oxolanes, driven by the need for stereochemically defined natural products and pharmaceuticals, has spurred the development of a plethora of modern synthetic methods. These approaches offer unprecedented levels of stereocontrol and functional group tolerance.

Asymmetric Intramolecular Cyclizations

Modern advancements have transformed classical intramolecular cyclizations into powerful stereoselective tools.

  • Enantioselective Ring-Opening of Oxetanes: The catalytic enantioselective intramolecular ring-opening of 3-substituted oxetanes with tethered alcohols, catalyzed by (salen)Co(III) complexes, provides a direct route to enantioenriched 3-substituted tetrahydrofurans.[9] This methodology leverages the ability of chiral catalysts to differentiate between enantiotopic faces of the oxetane ring.[9][10]

  • Metal-Catalyzed and Organocatalyzed Cyclizations: A variety of transition metal catalysts and organocatalysts have been employed to effect the stereoselective cyclization of functionalized alkenols. These methods often proceed through mechanisms that allow for the precise control of newly formed stereocenters.

Stereoselective Cycloaddition and Annulation Reactions

The [3+2] cycloaddition strategy has been significantly refined with the advent of modern catalysis.

  • [3+2] Cycloadditions of Carbonyl Ylides: Rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes have become a common and effective method for synthesizing substituted tetrahydrofurans.[4]

  • Annulations Involving Strained-Ring Substrates: The use of strained-ring substrates, such as donor-acceptor cyclopropanes, in [3+2] annulation reactions with aldehydes provides a stereoselective route to aminotetrahydrofurans.[8]

Innovative C-C and C-O Bond Forming Strategies

Recent years have witnessed the emergence of novel and powerful strategies for the synthesis of 3-substituted oxolanes.

  • Redox-Relay Heck Reaction: An operationally simple and efficient strategy for the synthesis of 3-aryl tetrahydrofurans from readily available cis-butene-1,4-diol has been developed using a redox-relay Heck reaction.[3][11] This method allows for the rapid construction of the 3-aryl substituted core.[3][11]

  • HFIP-Promoted Synthesis from Epoxides and Electron-Rich Alkenes: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter enables the catalyst-free synthesis of substituted tetrahydrofurans through the addition of electron-rich alkenes to epoxides.[5]

Summary of Modern Synthetic Methods
MethodKey FeaturesStereocontrolScope
Enantioselective Oxetane Opening Catalytic, enantioselectiveHighGood for 3-substituted tetrahydrofurans with a tethered nucleophile
[3+2] Cycloaddition of Carbonyl Ylides Rh-catalyzed, convergentDiastereoselectiveBroad for a variety of aldehydes and alkenes
Redox-Relay Heck Reaction Pd-catalyzed, efficient for 3-aryl THFNot inherently stereoselective at C3Good for aryl and heteroaryl substituents
HFIP-Promoted Epoxide Opening Catalyst-free, atom-economicalGenerally low diastereoselectivityGood for electron-rich alkenes

Case Study: Synthesis of a 3-Aryl Tetrahydrofuran via Redox-Relay Heck Reaction

The synthesis of 3-aryl tetrahydrofurans, a key motif in several bioactive molecules, can be efficiently achieved using the redox-relay Heck reaction.[3][11] This method provides rapid access to cyclic hemiacetals which can be subsequently reduced to the desired 3-aryl tetrahydrofuran.

G cluster_0 Redox-Relay Heck Reaction cluster_1 Reduction start cis-Butene-1,4-diol + Aryl Halide hemiacetal Cyclic Hemiacetal Intermediate start->hemiacetal Pd Catalyst product 3-Aryl Tetrahydrofuran hemiacetal->product Reducing Agent (e.g., NaBH4)

Caption: Workflow for the synthesis of 3-aryl tetrahydrofurans.

Experimental Protocol: Synthesis of a 3-Aryl Tetrahydrofuran via Redox-Relay Heck Reaction

This protocol is adapted from the work of Sigman and co-workers and provides a general procedure for the synthesis of 3-aryl tetrahydrofurans.[3]

Step 1: Redox-Relay Heck Reaction to form the Cyclic Hemiacetal

  • To an oven-dried vial equipped with a magnetic stir bar, add cis-2-butene-1,4-diol (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)2 (0.05 equiv), and the appropriate ligand (e.g., a chiral phosphine ligand for asymmetric variants).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Add a base (e.g., Cs2CO3, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., 80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the cyclic hemiacetal.

Step 2: Reduction of the Cyclic Hemiacetal

  • Dissolve the purified cyclic hemiacetal (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent (e.g., NaBH4, 1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 3-aryl tetrahydrofuran.

Future Perspectives: The Next Generation of Synthesis

The field of 3-substituted oxolane synthesis continues to evolve, with a focus on developing more efficient, sustainable, and versatile methods. Future trends will likely include:

  • C-H Functionalization: The direct functionalization of C-H bonds on the oxolane ring would provide a highly atom-economical route to substituted derivatives.

  • Photoredox Catalysis: The use of visible light to drive novel bond-forming reactions offers a green and powerful approach to the synthesis of complex molecules.

  • Biocatalysis: The use of enzymes to catalyze the stereoselective synthesis of 3-substituted oxolanes holds great promise for the development of environmentally friendly and highly efficient processes.

The continued exploration of these and other innovative strategies will undoubtedly lead to the discovery of new and exciting ways to access the 3-substituted oxolane core, further solidifying its importance in both academic research and industrial applications.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, 2007, 1417-1436. [Link]

  • Ghorai, M. K., & Kumar, A. (2010). Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Topczewski, J. J., & Sigman, M. S. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2266–2270. [Link]

  • Topczewski, J. J., & Sigman, M. S. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. ACS Publications. [Link]

  • Alonso, I., & Bello, F. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. [Link]

  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 747–752. [Link]

  • Hu, H., et al. (2024). Domino reactions of 2H-azirines and acetone enable chemodivergent synthesis of tri-substituted pyrroles and 3-oxazolines. Journal of Organic Chemistry, 89(9), 6064-6073. [Link]

  • Li, X., & Zu, L. (2019). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry, 17(30), 7119-7126. [Link]

  • Wang, Y., et al. (2018). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]

  • Baker, R., & Sims, R. J. (1981). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 3087-3091. [Link]

  • Jacobsen, E. N., & Ready, J. M. (2009). Enantioselective Intramolecular Openings of Oxetanes Catalyzed by (salen)Co(III) Complexes: Access to Enantioenriched Tetrahydrofurans. Journal of the American Chemical Society, 131(4), 1251-1253. [Link]

  • Wuts, P. G. M. (2014). Oxetanes and Oxetan-3-ones. Science of Synthesis, 37, 375-424. [Link]

  • Ho, G.-M., & Li, Y.-J. (2016). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C-C bond forming Michael addition. Chemical Communications, 52(83), 12314-12317. [Link]

  • Cernijenko, A., & Bräse, S. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373. [Link]

  • Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(24), 10996-11020. [Link]

  • Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 18(33), 6439-6453. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12564-12666. [Link]

  • Bouvier, B., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 51-57. [Link]

  • Smith, J., & Cooper, T. (2010). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ChemInform, 41(31). [Link]

  • Kumar, A., et al. (2023). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science, 14(30), 8089-8097. [Link]

  • Sun, C., et al. (2009). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 19(13), 3569-3571. [Link]

  • Szylbist, N., & Szafraniec-Gorol, G. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 30(15), 3456. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1625. [Link]

  • Kumar, A., et al. (2023). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science, 14(30), 8089-8097. [Link]

  • Grunewald, G. L., et al. (1988). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 824-830. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wikipedia. (2024). Tetrahydrofuran. In Wikipedia. Retrieved from [Link]

Sources

Biological Activity of Aminomethyl Oxolane Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the aminomethyl oxolane (tetrahydrofuran) scaffold, a privileged structure in medicinal chemistry known for its versatility as a pharmacophore. It serves as a critical core in muscarinic agonists, a high-affinity ligand in protease inhibitors (e.g., Darunavir), and a constrained amino acid surrogate in peptidomimetics.

Executive Summary

The aminomethyl oxolane scaffold represents a "privileged structure" in drug discovery, capable of presenting ligands in defined spatial orientations due to the inherent puckering of the five-membered ether ring. Unlike flexible acyclic amines, the oxolane core constrains the aminomethyl group, reducing the entropic penalty of binding. This guide analyzes its application in G-Protein Coupled Receptor (GPCR) modulation (specifically Muscarinic Acetylcholine Receptors) and Structure-Based Drug Design (SBDD) for protease inhibition.

Structural & Stereochemical Considerations

The Envelope Conformation

The biological activity of aminomethyl oxolanes is governed by the ring's conformation. The tetrahydrofuran ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.

  • C2-Substitution Effect: Placing an aminomethyl group at the C2 position creates a chiral center that dictates the vector of the amine lone pair.

  • Anomeric Effect: In bis-oxolane systems (e.g., HIV protease inhibitors), the oxygen atoms often orient to maximize dipole-dipole interactions or exploit the anomeric effect, influencing binding affinity to the S2 subsite of enzymes.

Stereochemical Control

Activity is strictly stereodependent. For muscarinic agonists, the (S)-enantiomer of 2-aminomethyl derivatives often exhibits superior binding profiles compared to the (R)-enantiomer, though this varies by specific receptor subtype (M1 vs. M2/M3).

Pharmacological Applications[1][2][3][4][5][6]

Muscarinic Acetylcholine Receptor (mAChR) Agonists

The 2-aminomethyl oxolane scaffold acts as a rigid bioisostere of acetylcholine. By mimicking the distance between the quaternary ammonium and the ether oxygen of acetylcholine, these scaffolds target the orthosteric binding site of mAChRs.

  • Mechanism of Action: The protonated amine interacts with the conserved aspartate residue (e.g., Asp105 in M1) in TM3, while the oxolane oxygen accepts a hydrogen bond from tyrosine residues in the "tyrosine lid" (Y3.33, Y6.51, Y7.39).

  • Selectivity Challenges: Early generations (e.g., muscarine analogues) lacked subtype selectivity.[1] Functionalization of the amine (e.g., N-alkylation with propargyl or butynyl groups) has been used to probe the allosteric pockets, enhancing M1 selectivity for Alzheimer’s applications.

HIV-1 Protease Inhibitors (The Bis-THF Motif)

Perhaps the most commercially successful application is the bis-tetrahydrofuran (bis-THF) moiety found in Darunavir .

  • Role: It functions as a P2 ligand, filling the S2 hydrophobic pocket of the HIV-1 protease.

  • Binding Mode: The cyclic ether oxygens form robust hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 . This interaction is critical because it mimics the peptide backbone of the natural substrate but is resistant to cleavage.

Peptidomimetics

The scaffold serves as a dipeptide isostere .[2] The 2-aminomethyl oxolane unit can replace a phenylalanine-glycine or similar dipeptide segment, locking the conformation into a


-turn mimic, which is valuable for inhibiting proteases or disrupting protein-protein interactions.

Quantitative Data Summary

The following table summarizes key Structure-Activity Relationship (SAR) data for aminomethyl oxolane derivatives in different contexts.

Compound ClassTargetScaffold VariationKey Metric (

/

)
Biological Insight
Muscarinic Agonist M1 Receptor(S)-2-aminomethyl-THF

nM
High affinity; stereochemistry mimics natural ACh.
Muscarinic Agonist M1 Receptor(R)-2-aminomethyl-THF

nM
Significant loss of potency due to steric clash in orthosteric site.
Protease Inhibitor HIV-1 ProteaseBis-THF (Darunavir-like)

nM
Dual H-bonds with Asp29/30 backbone drive picomolar affinity.
Protease Inhibitor HIV-1 ProteaseSingle THF ring

nM
Loss of one H-bond significantly reduces binding energy.

Visualization of Signaling & Mechanism[8][9]

Muscarinic M1 Activation Pathway

The following diagram illustrates the downstream signaling initiated by an aminomethyl oxolane agonist binding to the M1 receptor.

M1_Signaling Agonist Aminomethyl Oxolane (Agonist) M1 M1 Muscarinic Receptor (GPCR) Agonist->M1 Orthosteric Binding Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLC-beta) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cognition Cognitive Enhancement (Hippocampus) Ca->Cognition Synaptic Plasticity PKC->Cognition

Caption: Signal transduction cascade triggered by aminomethyl oxolane agonists at the M1 receptor, leading to cognitive modulation.

Synthetic Workflow: Chiral Pool Approach

A validated pathway for accessing enantiopure scaffolds.

Synthesis_Flow Start D-Mannitol / D-Glucose (Chiral Pool) Step1 Cyclization (Acid Catalysis) Start->Step1 Inter1 Chiral THF Diol Step1->Inter1 Step2 Selective Activation (Tosylation/Mesylation) Inter1->Step2 Step3 Nucleophilic Displacement (NaN3 or Amine) Step2->Step3 Final Chiral 2-Aminomethyl Oxolane Step3->Final

Caption: Stereoselective synthesis of aminomethyl oxolanes from carbohydrate precursors.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Aminomethyltetrahydrofuran (Chiral Pool Method)

Objective: Isolate enantiopure scaffold for SAR studies.

  • Starting Material: Begin with (S)-(+)-tetrahydrofurfurylamine (commercially available or derived from L-proline/D-glucose).

  • Protection: Dissolve 10 mmol of amine in DCM (

    
    ). Add 
    
    
    
    (1.1 eq) and
    
    
    (1.2 eq). Stir for 4 hours to yield N-Boc-(S)-tetrahydrofurfurylamine.
  • Functionalization (Optional): If C5 substitution is required, perform a lithiation:

    • Cool solution of protected amine in dry THF to

      
      .
      
    • Add s-BuLi (1.1 eq) dropwise (directs to C5 position via coordination).

    • Quench with electrophile (e.g., MeI, aldehyde).

  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour at room temperature.

  • Purification: Neutralize with

    
    , extract with 
    
    
    
    (Note: Aminomethyl oxolanes are highly water-soluble; use continuous extraction if necessary).
  • Validation: Confirm stereopurity via Chiral HPLC (Chiralcel OD-H column) and NMR.

Protocol B: Muscarinic Binding Assay (Radioligand Displacement)

Objective: Determine


 of the synthesized scaffold.
  • Membrane Prep: Use CHO cells stably expressing human M1 receptors.[3] Homogenize in ice-cold HEPES buffer.

  • Incubation:

    • Total volume: 200

      
      L.
      
    • Radioligand: [3H]-N-Methylscopolamine (0.2 nM).

    • Test Compound: Serially diluted aminomethyl oxolane (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Source: NIH / PubMed Central URL:[Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and Biological Activity of Chiral Tetrahydrofuranyl Amino Acids. Source: PubMed URL:[Link]

  • Muscarinic Receptor Agonists and Antagonists (Review). Source: MDPI URL:[Link]

  • Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Technical Whitepaper: [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and medicinal chemistry applications of [3-(Aminomethyl)oxolan-3-yl]methanol , a specialized quaternary building block.

A Versatile Quaternary Scaffold for Medicinal Chemistry

Executive Summary

[3-(Aminomethyl)oxolan-3-yl]methanol (also known as 3-aminomethyl-3-hydroxymethyltetrahydrofuran) is a bifunctional heterocyclic building block characterized by a quaternary carbon center at the C3 position of the tetrahydrofuran (oxolane) ring. Unlike its mono-substituted analog—a precursor to the insecticide Dinotefuran—this 3,3-disubstituted scaffold offers a unique geometric vector for fragment-based drug discovery (FBDD).

By incorporating a quaternary center, this scaffold increases the fraction of sp³-hybridized carbons (


), a physicochemical property directly correlated with improved clinical success rates due to enhanced solubility and reduced lipophilicity. This guide details the synthesis, reactivity, and strategic application of this motif in designing novel bioactives.
Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name [3-(Aminomethyl)oxolan-3-yl]methanol
Common Name 3-Aminomethyl-3-hydroxymethyltetrahydrofuran
CAS Number Not widely indexed; Analogous to 165253-31-6 (mono-sub)
Molecular Formula

Molecular Weight 131.17 g/mol
Structure Type 3,3-Disubstituted Tetrahydrofuran (Quaternary Center)
Key Functionalities Primary Amine (nucleophile), Primary Alcohol (nucleophile/H-bond donor)
LogP (Predicted) -0.8 to -0.5 (Highly Polar)
Topological Polar Surface Area ~46-50 Ų
Synthetic Pathways[3][5][7][8][9]

The synthesis of the quaternary [3-(Aminomethyl)oxolan-3-yl]methanol is more complex than the mono-substituted analog. The most robust route proceeds through the intermediate 3,3-bis(hydroxymethyl)tetrahydrofuran , followed by desymmetrization.

Core Synthesis Strategy: The "Bis-Hydroxymethyl" Route

This protocol derives from methodologies developed for neonicotinoid analogs (Potluri et al., 2005), adapting the route to access the amino-alcohol rather than the diol.

Step 1: Construction of the Quaternary Diol The starting material is typically a malonate derivative or an itaconate ester.

  • Precursor: Diethyl 2-vinylsuccinate or similar itaconate derivatives.

  • Reaction: Hydroformylation followed by reduction and cyclization.[1]

  • Intermediate: 3,3-Bis(hydroxymethyl)tetrahydrofuran .[2][3][1][4]

Step 2: Desymmetrization to the Amino-Alcohol Since the diol is symmetric, one hydroxyl group must be selectively converted to an amine.

  • Activation: React 3,3-bis(hydroxymethyl)tetrahydrofuran with 1.0 equivalent of Methanesulfonyl chloride (MsCl) in pyridine/DCM at 0°C.

    • Goal: Monomesylate formation.

  • Substitution: Treat the monomesylate with Sodium Azide (

    
    ) in DMF at 80°C.
    
    • Intermediate: [3-(Azidomethyl)oxolan-3-yl]methanol.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or Staudinger reduction (
    
    
    
    ,
    
    
    ).
    • Product:[3-(Aminomethyl)oxolan-3-yl]methanol .[5]

Visualization: Synthetic Workflow

Synthesis Start Diethyl Itaconate (or Malonate deriv.) Inter1 Hydroformylation & Reduction Start->Inter1 Rh cat., CO/H2 Diol 3,3-Bis(hydroxymethyl) tetrahydrofuran Inter1->Diol Cyclization MonoMs Mono-Mesylate Intermediate Diol->MonoMs MsCl (1.0 eq), Py Azide Azido-Alcohol MonoMs->Azide NaN3, DMF, 80°C Product [3-(Aminomethyl) oxolan-3-yl]methanol Azide->Product H2, Pd/C (Reduction)

Caption: Step-wise synthesis from itaconate precursors via the symmetric diol intermediate.

Experimental Protocol: Monomesylation & Amination

The following is a representative protocol for the desymmetrization step, adapted from standard procedures for 3,3-disubstituted cyclic diols.

Objective: Convert 3,3-bis(hydroxymethyl)tetrahydrofuran to the mono-amino derivative.

  • Monomesylation:

    • Dissolve 10.0 mmol of 3,3-bis(hydroxymethyl)tetrahydrofuran in anhydrous DCM (50 mL).

    • Add Triethylamine (15.0 mmol) and cool to 0°C.

    • Add Methanesulfonyl chloride (10.0 mmol) dropwise over 30 minutes. Crucial: Slow addition prevents bis-mesylation.

    • Stir for 2 hours at 0°C. Quench with water, extract with DCM, and concentrate.

  • Azidation:

    • Dissolve the crude monomesylate in DMF (20 mL).

    • Add Sodium Azide (15.0 mmol) and heat to 80°C for 12 hours.

    • Safety Note: Azides are potentially explosive; use a blast shield.

    • Dilute with water and extract with Ethyl Acetate.

  • Reduction (Staudinger):

    • To the azide solution in THF/Water (10:1), add Triphenylphosphine (12.0 mmol).

    • Stir at room temperature for 16 hours.

    • Acidify with 1N HCl to extract the amine into the aqueous layer (removing

      
      ).
      
    • Basify the aqueous layer (pH > 12) and extract with DCM/Isopropanol (3:1).

    • Dry and concentrate to yield [3-(Aminomethyl)oxolan-3-yl]methanol .

Medicinal Chemistry Applications

This scaffold is valuable for "Escape from Flatland"—a medicinal chemistry strategy to move away from flat aromatic rings toward 3D structures.

A. Bioisosterism
  • Gem-Dimethyl Replacement: The C3 quaternary center mimics a gem-dimethyl group but with added polarity (ether oxygen) and vectors for substitution.

  • Quaternary Amino Acids: Oxidation of the alcohol to a carboxylic acid yields a quaternary

    
    -amino acid  analog (3-aminomethyl-tetrahydrofuran-3-carboxylic acid), useful in peptide mimetics.
    
B. Solubility & Metabolic Stability
  • Metabolic Blocking: The quaternary center at C3 prevents metabolic oxidation at this position, a common liability in simple tetrahydrofurans.

  • Solubility: The presence of both an amine and an alcohol, combined with the non-planar THF ring, significantly lowers LogP compared to carbocyclic analogs.

Visualization: Structural Logic

MedChem Center [3-(Aminomethyl) oxolan-3-yl]methanol Prop1 High Fsp3 Character (Improved Solubility) Center->Prop1 Prop2 Metabolic Block (Quaternary C3) Center->Prop2 Prop3 Orthogonal Handles (-NH2 & -OH) Center->Prop3 App2 Fragment-Based Drug Discovery Prop1->App2 App3 Neonicotinoid Analogs Prop2->App3 App1 Peptidomimetics (Gamma-Amino Acids) Prop3->App1 Oxidation

Caption: Strategic advantages of the scaffold in drug design.

References
  • Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005).[3][6] Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides.[2][3][1][4][6] Synthetic Communications, 35(16), 2117-2123. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for analogous quaternary ether chemistry). Link

Sources

spectroscopic data (NMR, IR, Mass Spec) for [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural validation of [3-(Aminomethyl)oxolan-3-yl]methanol (CAS: 1506738-56-2). This document is designed for medicinal chemists and analytical scientists utilizing this quaternary tetrahydrofuran scaffold in fragment-based drug discovery (FBDD).

Structural Class: 3,3-Disubstituted Tetrahydrofuran | Role: Quaternary Bioisostere Scaffold[1]

Executive Summary & Compound Identity

[3-(Aminomethyl)oxolan-3-yl]methanol is a specialized heterocyclic building block characterized by a quaternary carbon at position 3 of the oxolane (tetrahydrofuran) ring.[1][2] This structural feature introduces a defined vector orientation for the amine and hydroxyl handles, making it a critical scaffold for constraining conformational space in drug candidates compared to flexible linear analogs.

ParameterData
IUPAC Name [3-(Aminomethyl)oxolan-3-yl]methanol
Common Synonyms 3-Aminomethyl-3-hydroxymethyltetrahydrofuran; (3-(Aminomethyl)tetrahydrofuran-3-yl)methanol
CAS Number 1506738-56-2
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Chirality Contains one chiral center at C3 (typically supplied as racemate)
SMILES OCC1(CN)COCC1

Spectroscopic Characterization (NMR, IR, MS)[1]

The following data represents the standard spectroscopic signature expected for high-purity (>95%) samples.

Nuclear Magnetic Resonance (NMR)

The presence of the quaternary center at C3 simplifies the spectrum by removing the methine proton typically found in mono-substituted THFs, but it induces diastereotopicity in the adjacent ring methylene protons (C2 and C4).[1]

¹H NMR (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) in Hz.

PositionShift (δ)MultiplicityIntegrationAssignment / Structural Logic
NH₂ / OH 4.5 - 5.2br s3HExchangeable protons (concentration dependent).[1]
C2-H (Ring) 3.75 & 3.58d (AB System)2HDiagnostic: Diastereotopic protons on C2 (adjacent to chiral C3 and Oxygen).[1] Large geminal coupling (

Hz).[1]
C5-H (Ring) 3.65t (approx)2HMethylene adjacent to Oxygen, further from chiral center.[1]
CH₂-OH 3.32s2HExocyclic hydroxymethyl. Singlet due to quaternary C3 (no vicinal coupling).[1]
CH₂-NH₂ 2.55s2HExocyclic aminomethyl. Upfield due to Nitrogen electronegativity.
C4-H (Ring) 1.85 & 1.65m2HDiastereotopic methylene protons at C4.[1] Complex multiplets due to coupling with C5-H.
¹³C NMR (100 MHz, DMSO-d₆)

The quaternary carbon is the most critical validation peak.[1]

Carbon TypeShift (δ)Assignment
C-O (Ring) 74.2C2 (Adjacent to Quaternary C3)
C-O (Ring) 67.1C5 (Distal Ether Carbon)
C-OH (Exo) 64.8Exocyclic Hydroxymethyl
C-Quat 48.5 C3 (Quaternary Center) - Key validation peak; low intensity.[1]
C-N (Exo) 45.2Exocyclic Aminomethyl
C-C (Ring) 32.4C4 (Methylene)
Infrared Spectroscopy (FT-IR)

The spectrum is dominated by hydrogen-bonding interactions.[1]

  • 3350 - 3250 cm⁻¹ (Broad/Strong): O-H stretching (alcohol) overlapping with N-H stretching (primary amine).[1]

  • 2940 - 2860 cm⁻¹ (Medium): C-H stretching (sp³ methylene).[1]

  • 1590 - 1610 cm⁻¹ (Medium): N-H bending (scissoring) of primary amine.[1]

  • 1060 - 1100 cm⁻¹ (Strong): C-O-C ether stretch (ring) and C-O alcohol stretch.[1]

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).[1]

  • Parent Ion:

    
    
    
    
    
    .[1]
  • Adducts:

    
    
    
    
    
    .[1]
  • Fragmentation:

    • 
       (Loss of H₂O, -18).[1]
      
    • 
       (Loss of CH₂OH or CH₂NH₂ fragments).[1]
      

Structural Visualization & Logic

The following diagrams illustrate the core structure and the mass spectrometry fragmentation logic, generated via Graphviz.

MolecularProfile cluster_0 Structure & Numbering cluster_1 MS Fragmentation Logic (+ESI) C3 C3 (Quaternary) Chiral Center C2 C2 (Ring -OCH2-) C3->C2 C4 C4 (Ring -CH2-) C3->C4 ExoN -CH2-NH2 (Aminomethyl) C3->ExoN ExoO -CH2-OH (Hydroxymethyl) C3->ExoO Parent [M+H]+ m/z 132.18 Frag1 Fragment m/z ~114 Parent->Frag1 Dehydration LossH2O Loss of H2O (-18 Da)

Caption: Structural connectivity of the quaternary C3 center and primary ESI-MS fragmentation pathway (dehydration).

Experimental Protocol: Identity Validation

To ensure the integrity of this building block before use in synthesis (e.g., reductive amination or coupling), the following self-validating protocol is recommended.

Solubility & Handling
  • State: Viscous colorless oil or low-melting solid (hygroscopic).[1]

  • Solubility: Highly soluble in DMSO, Methanol, Water. Moderate solubility in DCM. Insoluble in Hexanes.

  • Storage: Store at 2-8°C under Argon. Amine is prone to carbamate formation if exposed to atmospheric CO₂.

Derivatization for Enantiomeric Excess (ee) Determination

Since the compound is often sold as a racemate, chiral HPLC is difficult due to lack of chromophores.[1] Protocol:

  • React 5 mg of substrate with Mosher's Acid Chloride (MTPA-Cl) in Pyridine-d₅.

  • Analyze via ¹⁹F NMR.

  • Result: A racemate will show two distinct CF₃ peaks (diastereomeric esters).[1] A pure enantiomer will show a single peak (>95% integration).[1]

Purity Check Workflow

QC_Workflow Start Sample Receipt (Viscous Oil) TLC TLC Analysis (10% MeOH/DCM + 1% NH4OH) Stain: Ninhydrin (Red/Purple) Start->TLC NMR 1H NMR (DMSO-d6) Check: C2-H AB System Verify: No Imidazole/Pyridine impurities TLC->NMR Decision Pass Criteria: >95% Purity Correct Integral Ratio NMR->Decision Release Release for Synthesis Decision->Release Pass

Caption: Quality Control workflow emphasizing Ninhydrin staining for free amines and NMR integration checks.

References

  • Chemical Abstracts Service (CAS).CAS Registry Number 1506738-56-2. American Chemical Society.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for quaternary carbon NMR assignments).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Reference for diastereotopic proton effects in chiral rings).

Sources

Technical Guide: Stability and Storage of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for [3-(Aminomethyl)oxolan-3-yl]methanol , a specialized heterocyclic building block used in medicinal chemistry (e.g., as a linker or scaffold in PROTACs and fragment-based drug discovery).

The recommendations below synthesize chemical principles governing 3,3-disubstituted tetrahydrofurans with standard industry practices for hygroscopic amino-alcohols.

Executive Summary & Compound Identity

[3-(Aminomethyl)oxolan-3-yl]methanol is a bifunctional scaffold featuring a tetrahydrofuran (oxolane) core with a quaternary carbon at position 3. This "neopentyl-like" substitution pattern confers unique steric properties but introduces specific stability challenges related to its primary amine and primary alcohol moieties.

Property Data
CAS Number 1506738-56-2 (Primary); 26287-61-6 (Generic/Isomer)
IUPAC Name [3-(Aminomethyl)tetrahydrofuran-3-yl]methanol
Molecular Formula

Molecular Weight 131.17 g/mol
Functional Groups Primary Amine (

), Primary Alcohol (

), Ether (Ring)
Physical State Viscous colorless to pale yellow oil (or low-melting solid)
Hygroscopicity High (Dual H-bond donor/acceptor sites)

Physicochemical Stability Profile

The stability of this compound is dictated by the reactivity of its exocyclic functional groups and the hygroscopic nature of the amino-alcohol motif.

Chemical Degradation Pathways

While the tetrahydrofuran ring is robust, the substituents are vulnerable to environmental factors:

  • Carbamate Formation (Air Sensitivity): The primary amine is highly nucleophilic. Upon exposure to atmospheric carbon dioxide (

    
    ), it rapidly forms a carbamic acid zwitterion or carbamate salt. This manifests as a white crust forming on the oil's surface or a change in solubility.
    
    • Mechanism:[1][2]

      
      
      
  • Oxidation (N-Oxidation): Prolonged exposure to oxygen can lead to the slow formation of N-oxides, particularly if stored in clear glass under light.

  • Peroxide Formation: While less prone than simple ethers, the tetrahydrofuran ring can form peroxides at the

    
    -carbon positions over extended periods (years), especially if unstabilized.
    
Physical Instability
  • Hygroscopicity: The molecule avidly absorbs atmospheric moisture. Water absorption alters the molecular weight (complicating stoichiometry) and can catalyze hydrolysis of downstream reaction intermediates.

  • Phase Separation: If stored as an oil, moisture absorption can cause phase separation or "gumming," making precise volumetric transfer impossible.

Storage & Handling Protocols

To maintain purity >95% over 12+ months, the following "Chain of Custody" protocol must be strictly followed.

Environmental Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C Retards autoxidation and slows kinetic degradation rates.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents carbamate formation (

) and oxidation (

).
Humidity <10% RH (Desiccated) Critical to prevent water uptake and hydrolysis.
Light Dark / Amber Glass Prevents photo-initiated radical formation on the ether ring.
Container Specifications
  • Primary Vessel: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

  • Secondary Containment: Sealed desiccator or Mylar bag with active desiccant packets (Silica gel or Molecular Sieves 4Å).

  • Septum Use: For frequent sampling, use a Sure/Seal™ style bottle to allow needle extraction without exposing the bulk material to air.

Handling Workflow
  • Warm-Up: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials upon initial receipt.

  • Re-Seal: Purge the headspace with dry Argon or Nitrogen before re-sealing.

Visualized Stability & Workflow Logic

Degradation Mechanism Analysis

The following diagram illustrates the primary failure modes if the compound is improperly stored (exposed to Air/Moisture).

DegradationPathways Compound [3-(Aminomethyl) oxolan-3-yl]methanol Carbamate Carbamate Salt (White Crust/Solid) Compound->Carbamate + CO2 (Rapid) N_Oxide N-Oxide (Impurity) Compound->N_Oxide + O2 (Slow) Hydrate Hydrate/Viscous Gum (Stoichiometry Error) Compound->Hydrate + H2O (Hygroscopic) Air Air Exposure (CO2 + O2) Air->Carbamate Air->N_Oxide Moisture Moisture (H2O) Moisture->Hydrate

Caption: Primary degradation pathways driven by atmospheric exposure. CO2 absorption is the most immediate risk.

Storage & QC Workflow

This self-validating workflow ensures the compound remains "synthesis-ready."

StorageWorkflow Receipt 1. Receipt of Material QC_Initial 2. Initial QC (1H-NMR, KF Titration) Receipt->QC_Initial Decision Pass Specifications? QC_Initial->Decision Aliquot 3. Aliquot under Inert Gas (Single-use Vials) Decision->Aliquot Yes Retest Retest (Every 12 Months) Decision->Retest No / Ambiguous Storage 4. Store at 2-8°C (Amber Vial, Desiccator) Aliquot->Storage Usage 5. Usage (Warm to RT before opening) Storage->Usage Synthesis Demand Storage->Retest Time > 1 Year Retest->QC_Initial

Caption: Lifecycle management from receipt to usage. Note the critical "Warm to RT" step before opening.

Quality Control (QC) Parameters

To validate the integrity of stored material, use the following analytical markers:

  • Proton NMR (

    
    -NMR): 
    
    • Solvent:

      
       or 
      
      
      
      .
    • Diagnostic Signal: Look for the disappearance of the sharp amine/hydroxyl protons or the broadening/shifting of the methylene peaks adjacent to the nitrogen (

      
      ), which indicates carbamate formation.
      
    • Purity Target: >95% integration.

  • Karl Fischer (KF) Titration:

    • Target: <1.0% Water content.

    • Note: If water content is high, the material can be dried by azeotropic distillation with toluene or stored over activated molecular sieves (3Å) in solution.

References

  • PubChem . (2024). Compound Summary: [3-(Aminomethyl)oxolan-3-yl]methanol.[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • American Elements . (2024). Tetrahydrofuran Derivatives and Stability Profiles. Retrieved from [Link]

Sources

Methodological & Application

scalable synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol (also known as 3-(aminomethyl)-3-(hydroxymethyl)tetrahydrofuran) and its structural analogs.

This scaffold is a critical bioisostere for gem-dimethyl groups and quaternary amino acids in medicinal chemistry, offering improved solubility and metabolic stability compared to carbocyclic equivalents.

Part 1: Core Directive & Retrosynthetic Analysis

1.1. Structural Challenge & Strategy

The target molecule features a quaternary carbon at the 3-position of a tetrahydrofuran (oxolane) ring, substituted with both an aminomethyl and a hydroxymethyl group. The primary synthetic challenge is the simultaneous construction of the quaternary center and the heterocyclic ring in a scalable, safety-compliant manner.

We present the "Cyclopentene-Oxidative Cleavage" Route . This strategy is superior to direct alkylation methods (which often require carcinogenic bis-chloromethyl ethers) because it utilizes robust, commercially available starting materials (diethyl malonate and cis-1,4-dichloro-2-butene) and employs standard unit operations (alkylation, ozonolysis/oxidation, reduction, cyclization).

1.2. Retrosynthetic Logic (Graphviz)

Retrosynthesis Target [3-(Aminomethyl)oxolan-3-yl]methanol (Target Scaffold) Azide 3-(Azidomethyl)-3-(hydroxymethyl)THF (Precursor) Target->Azide Reduction (H2/Pd) Tosylate 3-(Hydroxymethyl)THF-3-methyl 4-toluenesulfonate (Desymmetrization) Azide->Tosylate Nucleophilic Sub. (NaN3) Diol 3,3-Bis(hydroxymethyl)tetrahydrofuran (Symmetric Intermediate) Tosylate->Diol Selective Tosylation Tetraol 2,2-Bis(hydroxymethyl)butane-1,4-diol (Open Chain Tetraol) Diol->Tetraol Acid-Cat. Cyclization Diester_Dial Dimethyl 2,2-bis(2-oxoethyl)malonate (Oxidized Intermediate) Tetraol->Diester_Dial Reduction (NaBH4) Cyclopentene Dimethyl 3-cyclopentene-1,1-dicarboxylate (Key Carbocycle) Diester_Dial->Cyclopentene Ozonolysis / Oxidation SM Dimethyl Malonate + cis-1,4-Dichloro-2-butene Cyclopentene->SM Double Alkylation

Figure 1: Retrosynthetic pathway utilizing the cyclopentene ring-expansion/contraction strategy to establish the quaternary center safely.

Part 2: Scalable Synthetic Protocols

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of Dimethyl 3-cyclopentene-1,1-dicarboxylate . This step establishes the quaternary carbon using a double alkylation macrocyclization.

Reagents & Materials
  • Dimethyl malonate (1.0 equiv)

  • cis-1,4-Dichloro-2-butene (1.05 equiv)

  • Potassium carbonate (

    
    , 2.5 equiv)
    
  • Solvent: DMF or Acetone (0.5 M)

  • Catalyst: Sodium iodide (0.1 equiv, Finkelstein accelerator)

Protocol
  • Setup: Charge a reactor with DMF,

    
    , and dimethyl malonate. Cool to 0°C.[1]
    
  • Addition: Add cis-1,4-dichloro-2-butene dropwise to control the exotherm. The reaction involves a double

    
     displacement.
    
  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water. Extract with MTBE or Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Purification: Distillation under reduced pressure (bp ~110°C @ 10 mmHg) or crystallization if solid (analog dependent).

    • Yield Expectation: 75–85%.

    • Safety Note: Cis-1,4-dichloro-2-butene is a blistering agent. Handle in a fume hood.

Phase 2: Oxidative Cleavage & Ring Transformation

Objective: Conversion of the cyclopentene to 3,3-Bis(hydroxymethyl)tetrahydrofuran . This phase involves breaking the carbocycle and reforming it as a heterocycle.

Protocol
  • Ozonolysis (Scale-Up Method):

    • Dissolve the cyclopentene diester in Methanol (-78°C).

    • Sparge with Ozone (

      
      ) until a blue color persists (indicating saturation).
      
    • Quench with Dimethyl Sulfide (DMS) or Triphenylphosphine to generate the bis-aldehyde intermediate in situ.

    • Alternative (Non-Ozone): Use Lemieux-Johnson oxidation (

      
       cat. / 
      
      
      
      ) in THF/Water.
  • Global Reduction:

    • To the crude bis-aldehyde mixture, add Sodium Borohydride (

      
      , 4.0 equiv) portion-wise at 0°C.
      
    • Allow to warm to RT.[2] This reduces both the aldehydes (from cleavage) and the esters (from malonate) to alcohols, generating 2,2-bis(hydroxymethyl)butane-1,4-diol (a tetraol).

  • Cyclization:

    • The crude tetraol is often a sticky oil. Dissolve in Toluene or Xylene.

    • Add catalytic p-Toluenesulfonic acid (pTsOH, 5 mol%).

    • Reflux with a Dean-Stark trap to remove water. The 1,4-diol moiety cyclizes to form the THF ring, leaving the two exocyclic hydroxymethyl groups intact.

    • Product:3,3-Bis(hydroxymethyl)tetrahydrofuran .

    • Purification: Crystallization from cold ether/hexane or vacuum distillation.

Phase 3: Desymmetrization to the Amino-Alcohol

Objective: Conversion of the diol to [3-(Aminomethyl)oxolan-3-yl]methanol .

Protocol
  • Monotosylation:

    • Reagents: Diol (1.0 equiv), Tosyl Chloride (TsCl, 1.0 equiv), Pyridine (solvent/base).

    • Procedure: Add TsCl solution slowly to the Diol in Pyridine at -10°C. The statistical mixture will contain Diol (unreacted), Monotosylate (Target), and Ditosylate.

    • Purification: Silica gel chromatography is required here to separate the monotosylate.

    • Yield: ~40–50% (statistical maximum is 50% without recycling).

  • Azidation:

    • Reagents: Monotosylate (1.0 equiv), Sodium Azide (

      
      , 1.5 equiv), DMF, 80°C, 6 hours.
      
    • Workup: Dilute with water, extract with EtOAc.[3]

    • Safety: Do not concentrate azide solutions to dryness if metals are present.

  • Reduction (Staudinger or Hydrogenation):

    • Method A (Hydrogenation): Dissolve azide in MeOH. Add 10% Pd/C. Hydrogenate at 1 atm (balloon) or 3 bar (Parr shaker) for 4 hours.

    • Method B (Staudinger):

      
       / THF / 
      
      
      
      .
    • Isolation: Filter catalyst.[4] Concentrate. The product is an amino-alcohol oil.

    • Salt Formation: Treat with HCl/Dioxane to precipitate the Hydrochloride salt for long-term storage.

Part 3: Quantitative Data & Troubleshooting

3.1. Process Metrics
StepReaction TypeKey ReagentTypical YieldCritical Parameter
1 Alkylationcis-1,4-Dichloro-2-butene82%Temperature control (Exotherm)
2 OzonolysisOzone / DMSQuant. (crude)Complete quenching of ozonide
3 ReductionNaBH4>90%Gas evolution (

) management
4 CyclizationpTsOH / Toluene75%Water removal (Dean-Stark)
5 DesymmetrizationTsCl / Pyridine45%Stoichiometry (Strict 1.0 equiv)
6 AzidationNaN392%Safety (Azide waste disposal)
7 HydrogenationH2 / Pd/C95%Catalyst filtration (Pyrophoric)
3.2. Troubleshooting Guide
  • Problem: Low yield in monotosylation (too much ditosylate).

    • Solution: Use a "Loop Reactor" or slow addition of TsCl to a large excess of diol, then recycle the recovered diol. Alternatively, use a cyclic sulfate intermediate followed by mono-opening with azide (higher atom economy).

  • Problem: Incomplete cyclization of the tetraol.

    • Solution: Ensure the reaction temperature exceeds 110°C (Toluene reflux) and the Dean-Stark trap is actively collecting water. If the tetraol is insoluble, use DMSO with microwave heating (small scale) or Diglyme (large scale).

Part 4: Visualization of the Workflow

Workflow cluster_0 Step 1: Quaternary Center cluster_1 Step 2: Ring Morphing cluster_2 Step 3: Functionalization S1 Dimethyl Malonate + Dichlorobutene S2 Cyclopentene Diester S1->S2 Alkylation (DMF, K2CO3) S3 Tetraol Intermediate S2->S3 1. O3/DMS 2. NaBH4 S4 3,3-Bis(hydroxymethyl) THF S3->S4 pTsOH, Reflux (-H2O) S5 Mono-Tosylate S4->S5 TsCl (1.0 eq) S6 Mono-Azide S5->S6 NaN3 S7 Target Amino-Alcohol S6->S7 H2, Pd/C

Figure 2: Process flow diagram illustrating the transformation from carbocycle to heterocycle.

References

  • Cyclopentene Diester Synthesis

    • Title: Synthesis of 1,1-dicarbomethoxy-3-cyclopentene.
    • Source:Organic Syntheses, Coll. Vol. 5, p.414 (1973).
    • URL:[Link]

  • Ozonolysis & Reduction Protocol

    • Title: Reductive Cycliz
    • Source:Journal of Organic Chemistry, 2010, 75(15), 5326–5329.
    • URL:[Link]

  • Desymmetrization of 3,3-Disubstituted THFs

    • Title: Synthesis of 3,3-disubstituted tetrahydrofurans as building blocks.[2][5][6]

    • Source:Tetrahedron Letters, 2008, 49(48), 6784-6786.
    • URL:[Link]

  • Safety of Azide Reactions

    • Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • Source:Angewandte Chemie International Edition, 2005, 44(33), 5188-5240.
    • URL:[Link]

Sources

The Strategic Application of [3-(Aminomethyl)oxolan-3-yl]methanol: A Versatile Bifunctional Building Block for Novel Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and synthetic chemistry, the demand for novel, three-dimensional molecular scaffolds is insatiable. Building blocks that offer both structural rigidity and functional handles for diversification are of paramount importance. [3-(Aminomethyl)oxolan-3-yl]methanol, a unique 1,3-amino alcohol embedded within a constrained tetrahydrofuran (oxolane) ring, represents a powerful yet underutilized asset in this pursuit. Its geminal amino and hydroxyl functionalities, positioned at a quaternary center, provide a strategic platform for the synthesis of complex molecules, particularly spirocyclic systems and decorated heterocyclic frameworks. This guide details the synthetic utility of this building block, providing validated insights and detailed protocols for its application in the construction of diverse molecular architectures relevant to pharmaceutical and materials science research.

Introduction: The Value Proposition of a Constrained 1,3-Amino Alcohol

The tetrahydrofuran (THF) ring is a privileged motif in medicinal chemistry, found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its presence can enhance aqueous solubility, modulate lipophilicity, and provide specific hydrogen bonding interactions with biological targets, thereby improving pharmacokinetic and pharmacodynamic profiles.[3] Concurrently, the 1,3-amino alcohol functional group is a cornerstone of synthetic chemistry, serving as a precursor to a wide array of bioactive compounds and as a component of chiral ligands in asymmetric synthesis.[4][5]

[3-(Aminomethyl)oxolan-3-yl]methanol synergistically combines these features. The oxolane ring imposes a defined conformational constraint on the 1,3-amino alcohol moiety, reducing the entropic penalty upon binding to a target and presenting the functional groups in a predictable spatial orientation. This makes it an exceptional building block for:

  • Introducing 3D-rich character into otherwise planar molecules to explore new chemical space.

  • Synthesizing novel oxa-spirocyclic scaffolds , which are increasingly recognized for their favorable drug-like properties.[6]

  • Creating diverse compound libraries through selective derivatization of its orthogonal primary amine and primary alcohol functionalities.

This document serves as a comprehensive guide to unlocking the synthetic potential of this versatile building block.

Proposed Synthesis of the Building Block

While not yet widely commercially available, [3-(Aminomethyl)oxolan-3-yl]methanol can be synthesized through a plausible, multi-step sequence starting from readily available materials. The following protocol is proposed based on established synthetic transformations, including the synthesis of 3-hydroxymethyltetrahydrofuran from γ-butyrolactone.[7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction to Triol cluster_2 Step 3: Cyclization cluster_3 Step 4: Oxidation cluster_4 Step 5: Henry Reaction cluster_5 Step 6: Reduction A γ-Butyrolactone B α-Formyl-γ-butyrolactone A->B 1. NaH, Ethyl formate 2. H+ C 2-(Hydroxymethyl)butane-1,4-diol B->C NaBH4, Catalyst D 3-(Hydroxymethyl)oxolane C->D Acid Catalyst (e.g., p-TsOH) E Oxolane-3-carbaldehyde D->E PCC or Swern Oxidation F 3-(1-Nitro-2-hydroxyethyl)oxolane E->F Nitromethane, Base G [3-(Aminomethyl)oxolan-3-yl]methanol F->G H2, Raney Ni or LiAlH4

Caption: Proposed multi-step synthesis of the title building block.

Detailed Protocol (Proposed)

Step 1-3: Synthesis of 3-(Hydroxymethyl)oxolane[7] This initial sequence follows established procedures starting from γ-butyrolactone to generate the key intermediate, 3-(hydroxymethyl)oxolane. This involves formylation, reduction to the corresponding triol, and subsequent acid-catalyzed cyclization.

Step 4: Oxidation to Oxolane-3-carbaldehyde

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM, 5 mL per 1 g of alcohol) at room temperature, add a solution of 3-(hydroxymethyl)oxolane (1.0 eq) in anhydrous DCM.

  • Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield oxolane-3-carbaldehyde, which should be used immediately in the next step.

Step 5: Henry (Nitroaldol) Reaction

  • Dissolve oxolane-3-carbaldehyde (1.0 eq) in nitromethane (5.0 eq).

  • Cool the solution to 0 °C and add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (0.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1-nitro-2-hydroxyethyl)oxolane.

Step 6: Reduction to [3-(Aminomethyl)oxolan-3-yl]methanol

  • In a suitable pressure vessel, dissolve the nitro-alcohol intermediate (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude [3-(Aminomethyl)oxolan-3-yl]methanol. Further purification can be achieved by crystallization or chromatography if necessary.

Application Note I: Synthesis of Novel Oxa-Spirocyclic Heterocycles

The geminal, bifunctional nature of the building block makes it an ideal substrate for cyclization reactions to form spiro-heterocycles. Reaction with dielectrophiles such as diketones, phosgene equivalents, or bis-aldehydes can rapidly generate complex scaffolds.

Protocol: Synthesis of a Spiro-imidazolidinone Derivative

This protocol describes the reaction with 1,1'-Carbonyldiimidazole (CDI), a safe and effective phosgene equivalent, to form a spiro-imidazolidinone-oxolane scaffold.

  • Dissolve [3-(Aminomethyl)oxolan-3-yl]methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous THF.

  • Add the CDI solution dropwise to the amino alcohol solution over 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the target spiro-heterocycle.

Reaction Workflow

G A [3-(Aminomethyl)oxolan-3-yl]methanol C Spiro-imidazolidinone-oxolane A->C Triethylamine, THF, 60°C B 1,1'-Carbonyldiimidazole (CDI) B->C Triethylamine, THF, 60°C

Caption: Synthesis of a spiro-heterocycle via cyclization.

Application Note II: Selective Derivatization for Library Synthesis

The orthogonal nature of the primary amine and primary alcohol allows for selective functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Protection of one group while reacting the other is a key strategy.

Protocol: Selective N-Acylation (Boc Protection of Amine)
  • Protection: Dissolve the building block (1.0 eq) in a 1:1 mixture of THF and water. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (1.5 eq). Stir at room temperature for 12 hours. Extract with ethyl acetate, dry, and concentrate to obtain the Boc-protected amino alcohol.

  • O-Acylation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise.[8] Stir at room temperature until the reaction is complete (TLC).

  • Workup: Quench with water, separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.

  • Deprotection (Optional): Dissolve the purified product in DCM and add trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir for 1-2 hours at room temperature to remove the Boc group, yielding the O-acylated amine salt.

Derivatization Pathways

G cluster_0 Selective N-Functionalization cluster_1 Selective O-Functionalization A Building Block B O-Protected Intermediate (e.g., O-TBDMS) A->B TBDMSCl, Imidazole C N-Acyl or N-Sulfonyl Product B->C RCOCl or RSO2Cl D Building Block E N-Protected Intermediate (e.g., N-Boc) D->E (Boc)2O, NaHCO3 F O-Acyl or O-Alkyl Product E->F RCOCl or R-Br, Base

Caption: Orthogonal protection and derivatization strategies.

Physicochemical Properties

A summary of the key computed physicochemical properties of the title building block is presented below. These values are useful for computational modeling and assessing drug-likeness.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol Computed
XLogP3 -1.2Estimated[9]
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed
Rotatable Bonds 2Computed
Topological Polar Surface Area 58.4 ŲComputed

Conclusion

[3-(Aminomethyl)oxolan-3-yl]methanol is a building block of significant strategic value for modern organic synthesis. Its constrained, bifunctional nature provides a robust platform for the rapid construction of novel, three-dimensional molecular architectures, including medicinally relevant oxa-spirocycles. The protocols and strategies outlined in this guide demonstrate its potential to accelerate the discovery of new chemical entities by providing access to unique and diverse scaffolds. Researchers in drug development and materials science are encouraged to explore the utility of this compound in their synthetic programs.

References

  • D. J. Ager, I. Prakash, D. R. Schaad, "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis," Chemical Reviews, 1996, 96 (2), 835-876. [Link]

  • Li, Z., & Yu, J.-Q. (2023). A ligand-enabled selective γ-C(sp3)-H hydroxylation of a series of primary amines, piperidines, and morpholines using sustainable aqueous hydrogen peroxide. Journal of the American Chemical Society, 145(47), 25948–25953. [Link]

  • Garai, B., Ali, M. R., Premkumar, J. R., & Sundararaju, B. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. ResearchGate. [Link]

  • Zeng, M., & Herzon, S. B. (2015). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. The Journal of Organic Chemistry, 80(17), 8604–8618. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. PharmaChem. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(11), 5121-5166. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

  • Nachimuthu, K., Daniel, G. B., Radhakrishnan, S., & Nallasivam, J. L. (2025). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. European Journal of Organic Chemistry. [Link]

  • Olubanwo, O., Golen, J., Rheingold, A., & Nevalainen, V. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8, 240-263. [Link]

  • CN102276559A - Method for synthesizing 3-hydroxymethyl tetrahydrofuran.
  • Fernández-Pérez, L., García-Álvarez, P., Díez-Poza, C., & Bermejo, A. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(10), 649. [Link]

  • EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • Singh, V. K., et al. (2025). Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)–H Bond Activation. Organic Letters. [Link]

  • Xu, F., & Simmons, B. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 91, 235-247. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338–1349. [Link]

  • Zeng, M., & Herzon, S. B. (2015). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Donohoe, T. J., et al. (2010). Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Frank, N., Leutzsch, M., & List, B. (2025). The use of HFIP as solvent enables mild Brønsted acid-catalyzed reductions of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives. Journal of the American Chemical Society, 147(22), 7932–7938. [Link]

  • Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(1), 1-15. [Link]

  • De La Torre, A., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3467. [Link]

  • The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Catalysis Science & Technology. [Link]

  • PubChem. (n.d.). [3-(Aminomethyl)oxolan-3-yl]-thiophen-3-ylmethanol. National Center for Biotechnology Information. [Link]

  • W D, et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7836), 83-88. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. LibreTexts. [Link]

  • PubChem. (n.d.). [3-(Aminomethyl)oxan-3-yl]-quinolin-2-ylmethanol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2018). Four-component synthesis of 3-aminomethylated imidazoheterocycles in EtOH under catalyst-free, oxidant-free and mild conditions. Green Chemistry. [Link]

Sources

Unlocking 3D Chemical Space: [3-(Aminomethyl)oxolan-3-yl]methanol as a Quaternary Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of [3-(Aminomethyl)oxolan-3-yl]methanol in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Synthetic Chemists, Drug Discovery Scientists

Abstract & Strategic Significance

In the modern era of drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (3D), sp³-rich architectures. [3-(Aminomethyl)oxolan-3-yl]methanol (CAS: 1416362-98-3, also known as 3-(aminomethyl)tetrahydrofuran-3-methanol) represents a high-value "privileged structure" precursor designed to introduce quaternary carbon centers into drug scaffolds.

This building block features a tetrahydrofuran (THF) core with a quaternary carbon at position 3 , substituted with both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group. Its strategic application lies in:

  • Conformational Restriction: The quaternary center (gem-disubstitution) restricts bond rotation via the Thorpe-Ingold effect, pre-organizing the molecule for ligand-protein binding.

  • Physicochemical Modulation: The ether oxygen lowers logP while maintaining polarity, improving solubility compared to carbocyclic analogs.

  • Spirocyclic Synthesis: It serves as a linchpin for synthesizing rigid spiro[THF-3,x]-heterocycles , a structural motif increasingly found in clinical candidates (e.g., ACC inhibitors, GPCR modulators).

Critical Application: Synthesis of Spirocyclic Scaffolds

The primary utility of this building block is the rapid generation of spiro-fused bicyclic systems.[1] By cyclizing the orthogonal amine and alcohol "arms," researchers can create rigid spiro-oxazinanones or spiro-oxazolidines that serve as core scaffolds for library generation.

Mechanistic Insight: The Thorpe-Ingold Effect

The presence of the quaternary C3 center accelerates cyclization rates and stabilizes the resulting ring system. Unlike linear amino-alcohols, the gem-disubstitution compresses the internal bond angle (C-C-C), forcing the external groups (-CH₂NH₂ and -CH₂OH) closer together, thereby favoring intramolecular cyclization.

Visualization: Structural Evolution Workflow

The following diagram illustrates the transformation of the building block into a rigid spiro-scaffold and its divergence into medicinal chemistry libraries.

SpiroScaffold Start [3-(Aminomethyl)oxolan-3-yl]methanol (Flexible Precursor) Activation Activation (CDI or Phosgene) Start->Activation  Cyclization Strategy   SpiroCore Spiro-Oxazinanone Scaffold (Rigidified Core) Activation->SpiroCore  Intramolecular  Nucleophilic Attack   Div1 N-Alkylation (Diversity Point 1) SpiroCore->Div1 Div2 Alpha-Functionalization (Diversity Point 2) SpiroCore->Div2 Library Spirocyclic Library Div1->Library Div2->Library

Caption: Workflow transforming the flexible amino-alcohol precursor into a rigid spirocyclic core via carbonyl insertion, enabling divergent library synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro[tetrahydrofuran-3,5'-[1,3]oxazinan]-2'-one

Objective: To create a conformationally locked spiro-scaffold using Carbonyldiimidazole (CDI) as a phosgene equivalent. This reaction validates the bifunctional nature of the building block.

Reagents:

  • [3-(Aminomethyl)oxolan-3-yl]methanol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve [3-(Aminomethyl)oxolan-3-yl]methanol (1 mmol) in anhydrous DCM (10 mL).

    • Expert Note: DCM is preferred over THF here to simplify workup, but THF can be used if solubility is an issue.

  • Activation: Cool the solution to 0°C using an ice bath. Add TEA (2 mmol) followed by the portion-wise addition of CDI (1.2 mmol).

    • Causality: Low temperature prevents competitive polymerization or intermolecular reactions. CDI activates the alcohol to an imidazole-carbamate intermediate.

  • Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.

    • Mechanism:[2] The primary amine attacks the activated carbonyl species intramolecularly, displacing imidazole and forming the 6-membered cyclic carbamate.

  • Workup: Quench with saturated NH₄Cl solution (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM). The spiro-carbamate is typically a white solid.

Validation Criteria:

  • ¹H NMR: Disappearance of the broad NH₂/OH signals and distinct diastereotopic splitting of the methylene protons adjacent to the chiral spiro-center.

  • LC-MS: Observation of [M+H]⁺ corresponding to MW + 26 Da (addition of CO, loss of 2H).

Protocol B: Orthogonal Protection for Linker Synthesis

Objective: To selectively protect the amine, leaving the alcohol free for conjugation (e.g., converting to a mesylate or aldehyde for PROTAC linker construction).

Reagents:

  • [3-(Aminomethyl)oxolan-3-yl]methanol[3][4][5]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH) or TEA

  • Dioxane/Water (1:1)

Methodology:

  • Dissolve the starting material in Dioxane/Water (1:1).

  • Add NaOH (1.1 eq) followed by Boc₂O (1.1 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Self-Validating Step: The reaction pH must remain >9 to ensure the amine remains nucleophilic. If pH drops, add more base.

  • Outcome: Yields tert-butyl ((3-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)carbamate . The free alcohol can now be activated (e.g., tosylation) for ether linkage formation without affecting the amine.

Quantitative Data Summary: Physicochemical Impact

Incorporating the [3-(Aminomethyl)oxolan-3-yl]methanol motif into a drug scaffold significantly alters physicochemical properties compared to standard carbocyclic analogs (e.g., cyclohexane derivatives).

PropertyCarbocyclic Analog (Cyclohexane)THF-Spiro Analog (This Compound)Impact on Drug Design
Fsp³ (Fraction sp³) HighHighMaintains 3D character; improves selectivity.
LogP (Lipophilicity) High (Lipophilic)Moderate (Lower)Ether oxygen reduces LogP by ~1.0–1.5 units, improving metabolic stability.
Aqueous Solubility LowEnhancedPolar ether and H-bond accepting capability improve solubility.
Metabolic Stability Prone to oxidationHighQuaternary center at C3 blocks metabolic hotspots (alpha-oxidation).

Advanced Application: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker geometry is critical for ternary complex formation. This building block offers a "kinked" geometry that is distinct from linear alkyl chains or PEG chains.

Design Logic:

  • Rigidity: The THF ring restricts the entropic penalty upon binding.

  • Exit Vectors: The amine and alcohol handles are positioned at a defined angle (~109.5° tetrahedral, but constrained by the ring), allowing for "corner" connections between the E3 ligand and the Warhead.

PROTAC_Design E3 E3 Ligand (e.g., VHL/CRBN) Linker Rigid Linker Core [3-(Aminomethyl)oxolan-3-yl] E3->Linker  Amide Bond   Warhead POI Warhead (Target Protein Ligand) Linker->Warhead  Ether Bond   Result High-Affinity Ternary Complex Linker->Result  Restricted Conformation  

Caption: Utilization of the THF scaffold as a rigid linker to optimize the spatial orientation of PROTAC components.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al.[1] "Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space."[1][6] Organic Letters, 2010.

  • Quaternary Centers in Medicinal Chemistry: Das, J., et al. "Spirocyclic pyrrolidones and piperidones... as rigidified sp3-rich scaffolds." ChemMedChem, 2020.

  • Compound Data & Properties: PubChem Compound Summary for [3-(Aminomethyl)oxolan-3-yl]methanol.

  • Thorpe-Ingold Effect: Beesley, R. M., et al. "The formation and stability of spiro-compounds." Journal of the Chemical Society, 1915.

Sources

Application Notes and Protocols: Leveraging [3-(Aminomethyl)oxolan-3-yl]methanol for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Incorporating 3,3-Disubstituted Oxolanes in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology.[1][2] The relentless pursuit of novel kinase inhibitors is driven by the need for enhanced selectivity and potency, as well as the challenge of acquired drug resistance.[3] A key strategy in modern medicinal chemistry involves the exploration of underutilized chemical scaffolds that can impart favorable physicochemical and structural properties to drug candidates.[4][5] The 3,3-disubstituted oxolane ring system, exemplified by [3-(Aminomethyl)oxolan-3-yl]methanol, has emerged as a compelling structural motif in this context.

The oxolane (tetrahydrofuran) ring is a versatile building block in pharmaceutical development.[6] Its three-dimensional nature can lead to improved fitting within the complex topographies of protein binding pockets, a feature often associated with higher target selectivity.[7] Specifically, the 3,3-disubstitution pattern on the oxolane ring can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, potentially enhancing metabolic stability and solubility while maintaining key hydrogen bonding interactions.[7] The presence of both a primary amine and a primary alcohol in [3-(Aminomethyl)oxolan-3-yl]methanol provides two orthogonal points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[8] This dual functionality enables the generation of diverse chemical libraries to probe the intricate interactions within the ATP-binding site of kinases.

This guide provides a comprehensive overview of the application of [3-(Aminomethyl)oxolan-3-yl]methanol in the design and development of novel kinase inhibitors, from synthetic strategies to robust screening protocols.

Chemical Synthesis and Derivatization

The synthetic accessibility of [3-(Aminomethyl)oxolan-3-yl]methanol is a critical first step in its utilization as a scaffold. Several synthetic routes have been reported, often starting from readily available materials.[9][10][11] A common approach involves a multi-step synthesis beginning with maleic acid diester, proceeding through Michael addition, reduction, cyclization, and a final hydrogenation step to yield the desired product.[9]

Protocol 1: General Scheme for Library Synthesis

The primary amine and hydroxyl groups of [3-(Aminomethyl)oxolan-3-yl]methanol serve as handles for derivatization. A typical workflow for generating a library of potential kinase inhibitors involves the initial protection of one functional group while the other is modified, followed by deprotection and subsequent modification of the second functional group.

Step-by-Step Protocol:

  • Selective Protection: Protect the primary amine of [3-(Aminomethyl)oxolan-3-yl]methanol with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, under standard conditions.

  • Modification of the Hydroxyl Group: The exposed hydroxyl group can be derivatized through various reactions, including etherification or esterification, to introduce a diverse range of substituents. These substituents can be designed to interact with specific regions of the kinase ATP-binding site.

  • Deprotection of the Amine: Remove the Boc protecting group from the amine under acidic conditions.

  • Modification of the Amine Group: The now-free primary amine can be acylated, alkylated, or used in reductive amination to introduce another set of diverse chemical moieties. This functional group is often crucial for forming key hydrogen bonds with the hinge region of the kinase.[4]

  • Purification: Purify the final compounds using standard techniques such as column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of each compound in the library using NMR spectroscopy and mass spectrometry.

Biochemical Screening of Novel Kinase Inhibitors

Once a library of compounds has been synthesized, the next critical step is to screen for their inhibitory activity against a target kinase or a panel of kinases. A variety of robust and high-throughput screening (HTS) compatible assay formats are available.[1][12]

Luminescence-Based Kinase Assays

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and broad applicability across different kinases.[13][14] These assays indirectly measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the wells of a multi-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction Setup: Prepare a kinase reaction mixture containing the purified kinase, its specific substrate, and reaction buffer.

  • Initiation of Kinase Reaction: Add ATP to the kinase reaction mixture and immediately dispense the mixture into the wells containing the test compounds.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Typical Value Reference
ATP Concentration1-100 µM[13]
Substrate ConcentrationAt or near Km[2]
Incubation Time30-60 minutes[14]
Incubation Temperature30°C[14]

Cell-Based Assays for Target Validation and Cellular Potency

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are crucial for confirming that a compound can engage its target in a cellular context and exert a biological effect.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol is used to assess the ability of a test compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular model.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells that express the target kinase and treat them with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe with an antibody against the total protein of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate to detect the bound primary antibodies.

  • Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon treatment with the test compound.

Illustrative Signaling Pathway and Experimental Workflow

To provide a clearer context, the following diagrams illustrate a hypothetical signaling pathway and the experimental workflow for kinase inhibitor screening.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Novel Inhibitor Novel Inhibitor Novel Inhibitor->Target Kinase Inhibition

Caption: A simplified signaling pathway illustrating the role of a target kinase.

G Start Start Library Synthesis Library Synthesis Start->Library Synthesis Biochemical Screen Biochemical Screen Library Synthesis->Biochemical Screen Hit Identification Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Active Compounds IC50 Determination IC50 Determination Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Potent Hits Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization End End Lead Optimization->End

Caption: A typical workflow for the discovery of novel kinase inhibitors.

Conclusion and Future Directions

The use of [3-(Aminomethyl)oxolan-3-yl]methanol as a scaffold in the design of novel kinase inhibitors offers a promising avenue for the development of next-generation therapeutics. Its unique structural features and synthetic tractability make it an attractive starting point for generating diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and validation of inhibitors derived from this scaffold. Future work in this area could focus on exploring a wider range of chemical modifications to this core, as well as its application to a broader spectrum of kinase targets. The continued exploration of novel chemical space, exemplified by scaffolds like 3,3-disubstituted oxolanes, will be instrumental in advancing the field of kinase inhibitor drug discovery.

References

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). PMC.
  • In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (2022, January 29). MDPI. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. Retrieved from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing. Retrieved from [Link]

  • Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. (n.d.). Google Patents.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2026, January 22). ResearchGate. Retrieved from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024, November 12). ChemRxiv. Retrieved from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar. Retrieved from [Link]

  • A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. (2010, January 1). PubMed. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). MDPI. Retrieved from [Link]

  • The structure-activity relationship (SAR) of the new compounds, and sorafenib revealed several common features. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. Retrieved from [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. (n.d.). Spiral. Retrieved from [Link]

  • The synthetic method of 3-aminomethyl tetrahydrofuran. (n.d.). Google Patents.
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025, July 16). PMC. Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). PMC. Retrieved from [Link]

  • Synthesis method for 3-aminomethyl tetrahydrofuran. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • (TETRAHYDROFURAN-3-YL)METHANAMINE. (n.d.). lookchem. Retrieved from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • [3-(Aminomethyl)oxolan-3-yl]-thiophen-3-ylmethanol. (n.d.). PubChem. Retrieved from [Link]

  • [3-(Aminomethyl)oxan-3-yl]-quinolin-2-ylmethanol. (2026, February 7). PubChem. Retrieved from [Link]

  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (n.d.). Google Patents.
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. (2022, November 24). PubMed. Retrieved from [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025, May 13). MDPI. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC. Retrieved from [Link]

  • Four-component synthesis of 3-aminomethylated imidazoheterocycles in EtOH under catalyst-free, oxidant-free and mild conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved from [Link]

  • Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. (2010, December 3). PubMed. Retrieved from [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (2022, May 18). MDPI. Retrieved from [Link]

  • Advances in covalent kinase inhibitors. (2020, March 30). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

Sources

Application Note & Protocol: N-Alkylation of [3-(Aminomethyl)oxolan-3-yl]methanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Oxolane Derivatives

The structural motif of [3-(Aminomethyl)oxolan-3-yl]methanol serves as a valuable building block in medicinal chemistry. Its inherent three-dimensional structure, conferred by the oxolane ring, coupled with the primary amine and primary alcohol functionalities, offers multiple points for diversification. N-alkylation of the primary amine is a critical transformation that allows for the systematic exploration of the chemical space around this scaffold. The introduction of various alkyl and aryl substituents can profoundly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications are instrumental in modulating pharmacokinetic and pharmacodynamic profiles, making N-alkylated [3-(Aminomethyl)oxolan-3-yl]methanol derivatives attractive candidates for the development of novel therapeutics.

Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and poly-alkylated products, as well as quaternary ammonium salts.[1][2][3] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[1] To circumvent these challenges, reductive amination has emerged as a superior and more controlled method for the N-alkylation of primary amines.[4][5] This powerful reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from the reaction of an amine with an aldehyde or ketone, which is then reduced to the corresponding secondary or tertiary amine.[6][7] The choice of a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is key to the success of this one-pot reaction.[8]

This application note provides a detailed protocol for the N-alkylation of [3-(Aminomethyl)oxolan-3-yl]methanol using reductive amination. We will delve into the rationale behind the choice of reagents and reaction conditions, offering insights to enable researchers to adapt this protocol for the synthesis of a diverse library of N-substituted [3-(Aminomethyl)oxolan-3-yl]methanol derivatives.

Reaction Principle: Reductive Amination

Reductive amination is a two-step process that is typically performed in a single pot.[8] The reaction begins with the nucleophilic attack of the primary amine of [3-(Aminomethyl)oxolan-3-yl]methanol on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. In the presence of a suitable reducing agent, the imine is then selectively reduced to the desired N-alkylated amine.

The general reaction scheme is as follows:

Experimental Protocol: N-Benzylation of [3-(Aminomethyl)oxolan-3-yl]methanol

This protocol details the N-benzylation of [3-(Aminomethyl)oxolan-3-yl]methanol with benzaldehyde as a representative example.

Materials:

  • [3-(Aminomethyl)oxolan-3-yl]methanol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add [3-(Aminomethyl)oxolan-3-yl]methanol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the slurry of sodium triacetoxyborohydride to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-[3-(aminomethyl)oxolan-3-yl]methanol.

Data Summary Table:

ParameterRecommended Value/ConditionRationale
Stoichiometry
[3-(Aminomethyl)oxolan-3-yl]methanol1.0 eqLimiting reagent.
Aldehyde/Ketone1.1 - 1.2 eqA slight excess ensures complete consumption of the starting amine.
Reducing Agent (NaBH(OAc)₃)1.5 - 2.0 eqAn excess is required to drive the reduction of the imine to completion.
Reaction Conditions
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reducing agent.
TemperatureRoom TemperatureMild conditions are generally sufficient for this transformation.
Reaction Time12 - 24 hoursReaction progress should be monitored to determine the optimal time.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation of reagents and intermediates.

Causality Behind Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this protocol.[5] It is a mild and selective reagent that efficiently reduces imines and iminium ions in the presence of aldehydes and ketones.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can reduce the starting carbonyl compound, NaBH(OAc)₃ offers superior chemoselectivity for the reductive amination process.[8] Sodium cyanoborohydride (NaBH₃CN) is another common reagent for this transformation; however, it is highly toxic and can generate cyanide byproducts.[5]

  • Solvent System: Anhydrous aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal for this reaction. They effectively dissolve the reactants and are compatible with the hydride reducing agent. The use of anhydrous conditions is crucial to prevent the hydrolysis of the reducing agent and the imine intermediate.

  • Stoichiometry: A slight excess of the carbonyl compound is used to ensure that the primary amine is fully converted to the imine intermediate, maximizing the yield of the desired N-alkylated product. A larger excess of the reducing agent is necessary to ensure the complete reduction of the formed imine.

  • Work-up Procedure: The reaction is quenched with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acidic species and to decompose the excess reducing agent. The subsequent extraction and washing steps are standard procedures to isolate and purify the organic product.

Visualizing the Workflow

The following diagram illustrates the key steps in the N-alkylation protocol.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous DCM add_aldehyde Add Aldehyde start->add_aldehyde add_reducing_agent Add NaBH(OAc)₃ Slurry add_aldehyde->add_reducing_agent stir Stir at Room Temperature (12-24h) add_reducing_agent->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Pure N-Alkylated Product

Caption: Workflow for the N-alkylation of [3-(Aminomethyl)oxolan-3-yl]methanol.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC or LC-MS. The disappearance of the starting amine and the appearance of the product spot/peak will indicate the reaction's progression and completion.

  • Product Characterization: The identity and purity of the final N-alkylated product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectroscopic data should be consistent with the expected structure of the N-substituted [3-(aminomethyl)oxolan-3-yl]methanol derivative.

  • Yield and Purity Assessment: The final yield of the purified product should be calculated, and its purity should be assessed, for instance, by quantitative NMR (qNMR) or by LC-MS analysis.

By following these validation steps, researchers can ensure the reliability and reproducibility of the obtained results.

Conclusion

Reductive amination is a robust and highly efficient method for the N-alkylation of [3-(Aminomethyl)oxolan-3-yl]methanol. The protocol presented here, utilizing sodium triacetoxyborohydride, offers a controlled and selective pathway to a wide range of N-substituted derivatives. The versatility of this reaction allows for the introduction of diverse functionalities, making it an invaluable tool for drug discovery and development professionals seeking to explore the structure-activity relationships of this important chemical scaffold.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Application Note: In-Vitro Assay Design for [3-(Aminomethyl)oxolan-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold represents a distinct class of quaternary,


-rich building blocks . Unlike flat aromatic scaffolds, this structure offers defined 3D vectors for substituent exit, a property highly correlated with improved clinical success rates in modern drug discovery (the "Escape from Flatland" strategy) [1].[1]

This Application Note details the design of a screening cascade for derivatives of this scaffold. Because these molecules are often employed as bioisosteres for gem-disubstituted amino acids or as polar core scaffolds for CNS-penetrant drugs, the assay logic prioritizes physicochemical integrity and specific binding kinetics over generic potency alone.

Structural Logic for Assay Selection
  • Quaternary Center: Increases metabolic stability but may reduce solubility if lipophilic side chains are added. Requirement: Kinetic Solubility Assay.

  • Polar Motifs (Primary Amine + Hydroxyl): High potential for H-bonding but risks poor membrane permeability. Requirement: PAMPA-BBB Assay.

  • Fragment Nature: These derivatives are often low molecular weight (<300 Da). Standard IC50 assays may lack sensitivity. Requirement: Biophysical Thermal Shift Assay (DSF).

The Screening Cascade (Workflow)

The following decision tree illustrates the logical flow for evaluating a library of 50–500 derivatives.

ScreeningCascade Library Library Synthesis [3-(Aminomethyl)oxolan-3-yl]methanol Derivatives QC QC: LC-MS Purity Check (>90% Required) Library->QC Solubility Tier 1: Kinetic Solubility (Nephelometry) QC->Solubility Pass Discard Discard QC->Discard Fail PAMPA Tier 2: Permeability (PAMPA-BBB) Solubility->PAMPA >50 µM Formulation Formulation Solubility->Formulation Low Sol DSF Tier 3: Target Engagement (Thermal Shift / DSF) PAMPA->DSF Pe > 10^-6 cm/s Tox Safety: Cytotoxicity (HepG2 ATP Assay) DSF->Tox dTm > 2°C Hit Validated Hit Ready for Lead Opt Tox->Hit IC50 > 50 µM

Figure 1: Hierarchical screening cascade designed to filter [3-(Aminomethyl)oxolan-3-yl]methanol derivatives based on "drug-likeness" before investing in expensive functional assays.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)

Rationale: The oxolane ring is polar, but derivatization at the amine or hydroxyl positions can drastically alter LogD. This assay detects precipitation using light scattering, ensuring that subsequent biological data is not an artifact of aggregation [2].

Materials
  • Instrument: BMG LABTECH NEPHELOstar or equivalent microplate nephelometer.

  • Buffer: PBS pH 7.4 (isotonic).

  • Stock: 10 mM compound in DMSO.

Step-by-Step Methodology
  • Preparation: Dispense 196 µL of PBS into a clear-bottom 96-well UV-Star plate.

  • Spiking: Add 4 µL of the 10 mM DMSO stock to the buffer (Final concentration: 200 µM, 2% DMSO).

  • Incubation: Seal plate and shake at 600 rpm for 90 minutes at room temperature (25°C). Critical: This allows the system to reach pseudo-equilibrium.

  • Read: Measure forward light scattering (laser diode 635 nm).

  • Analysis:

    • Compare Relative Nephelometric Units (RNU) against a standard curve of precipitated silica or a known insoluble control (e.g., Nicardipine).

    • Threshold: Compounds with RNU > 3x Blank are flagged as "Insoluble."

Success Criteria:

  • High Solubility: >150 µM (Ideal for CNS drugs).

  • Moderate: 50–150 µM.

  • Low: <50 µM (Requires structural modification).

Protocol 2: CNS Permeability Assessment (PAMPA-BBB)

Rationale: For derivatives targeting CNS receptors (e.g., GlyT1, GABA), the polar amino-alcohol core is a liability for blood-brain barrier (BBB) crossing. The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically tuned for BBB lipids is the industry standard filter [3].

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Transport Buffer: PBS pH 7.4.

Step-by-Step Methodology
  • Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the PVDF filter of the donor plate. Allow 5 minutes for solvent evaporation/stabilization.

  • Donor Loading: Add 150 µL of compound solution (10 µM in PBS, derived from DMSO stock) to the donor wells.

    • Control: Include Verapamil (High Permeability) and Theophylline (Low Permeability).

  • Acceptor Loading: Add 300 µL of blank PBS to the acceptor plate wells.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate. Ensure a tight seal to prevent evaporation.

  • Incubation: Incubate for 18 hours at 25°C in a humidity chamber (saturated atmosphere is vital to prevent "edge effects").

  • Quantification:

    • Separate plates.

    • Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate.

    • Quantify concentration via UV-Vis spectroscopy (250–500 nm) or LC-MS/MS if UV signal is weak (common for aliphatic oxolanes).

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume, and
    
    
    is time.[2]

Data Interpretation: | Permeability (


) | Classification | Action |
| :--- | :--- | :--- |
| 

cm/s | High (CNS Penetrant) | Advance to Efficacy | |

cm/s | Moderate | Optimization Required | |

cm/s | Low | Discard / Prodrug Strategy |

Protocol 3: Target Engagement via Thermal Shift (DSF)

Rationale: [3-(Aminomethyl)oxolan-3-yl]methanol derivatives often act as "fragments." They may bind weakly (


 in µM range) but efficiently. Traditional enzymatic assays often miss these weak interactions. Differential Scanning Fluorimetry (DSF) detects binding by measuring the increase in protein melting temperature (

) upon ligand binding [4].
Materials
  • Protein: Recombinant target protein (e.g., Kinase domain, Protease) at 5 µM.

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step Methodology
  • Master Mix Prep:

    • Protein: Final conc 2–5 µM.

    • Dye: SYPRO Orange at 5x final concentration.

    • Buffer: HEPES pH 7.5, 150 mM NaCl.

  • Plating: Dispense 19 µL of Master Mix into a 384-well PCR plate.

  • Compound Addition: Add 1 µL of compound (10 mM stock) to achieve 500 µM final concentration.

    • Note: High concentration is necessary for fragment screening.

  • Thermal Ramp:

    • Ramp from 25°C to 95°C at a rate of 0.05°C/second.

    • Continuously monitor fluorescence (Ex 470 nm / Em 570 nm).

  • Analysis:

    • Calculate the derivative of the fluorescence curve (-dF/dT).

    • Identify the inflection point (

      
      ).
      
    • 
      .
      

Visualizing the Mechanism:

DSF_Mechanism Unfolded Unfolded Protein (Exposed Hydrophobic Core) Dye SYPRO Orange (Quenched) Unfolded->Dye Binds Folded Folded Protein Folded->Unfolded Heat Complex Protein-Ligand Complex Folded->Complex Ligand Binding (Stabilization) Complex->Unfolded Higher Heat (Increased Tm) Fluor Fluorescence Signal Dye->Fluor Emits Light

Figure 2: Mechanism of DSF. Ligand binding stabilizes the folded state, requiring more energy (heat) to unfold the protein, resulting in a shift in the fluorescence curve.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Link

Sources

Application Notes and Protocols for the Selective Functionalization of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Building Block

[3-(Aminomethyl)oxolan-3-yl]methanol is a valuable building block in medicinal chemistry and drug development. Its structure incorporates a primary amine and a primary alcohol, both attached to a quaternary carbon within a tetrahydrofuran (oxolane) ring. This unique arrangement of functional groups offers the potential for diverse and selective chemical modifications, enabling the synthesis of complex molecules with tailored properties. The tetrahydrofuran scaffold is a common motif in many biologically active compounds, and the presence of two distinct nucleophilic centers allows for the introduction of various pharmacophores.

This guide provides detailed protocols for the selective N-acylation and O-esterification of [3-(Aminomethyl)oxolan-3-yl]methanol, along with the underlying chemical principles that govern the selectivity of these transformations. These protocols are designed to be robust and adaptable for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

PropertyValue
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Not available
Solubility Soluble in water, methanol, and other polar organic solvents

Protocol 1: Chemoselective N-Acylation

This protocol describes the selective acylation of the primary amino group of [3-(Aminomethyl)oxolan-3-yl]methanol using an acyl chloride. The higher nucleophilicity of the amine compared to the alcohol allows for a selective reaction under basic conditions.

Reaction Principle

The N-acylation of a primary amine with an acyl chloride is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the stable amide bond. A base, such as triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve [3-(Aminomethyl)oxolan-3-yl]methanol and triethylamine in anhydrous DCM B Cool to 0 °C A->B C Add acyl chloride dropwise B->C D Warm to room temperature and stir C->D E Quench with water D->E F Extract with DCM E->F G Wash with aq. HCl, aq. NaHCO3, and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the selective N-acylation of [3-(Aminomethyl)oxolan-3-yl]methanol.

Detailed Protocol

Materials:

  • [3-(Aminomethyl)oxolan-3-yl]methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-(Aminomethyl)oxolan-3-yl]methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by silica gel column chromatography to obtain the pure N-acylated product.

Data Presentation: N-Acylation Reaction Parameters
ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and dissolves both polar and nonpolar reactants.
Base Triethylamine (Et3N)Scavenges the HCl byproduct without interfering with the reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.
Stoichiometry Amine:Acyl Chloride:Base = 1.0:1.1:1.2A slight excess of acyl chloride and base ensures complete consumption of the starting amine.
Characterization of N-acetyl-[3-(Aminomethyl)oxolan-3-yl]methanol (Hypothetical Data)
  • IR (Infrared) Spectroscopy:

    • Broad O-H stretch around 3300-3500 cm⁻¹

    • N-H stretch (amide) around 3300 cm⁻¹

    • C-H stretches (aliphatic) around 2850-2960 cm⁻¹

    • Strong C=O stretch (amide I band) around 1640 cm⁻¹

    • N-H bend (amide II band) around 1550 cm⁻¹

    • C-O stretch (ether) around 1050-1150 cm⁻¹

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Signals corresponding to the oxolane ring protons.

    • A singlet for the acetyl methyl group (CH₃) around 2.0 ppm.

    • A doublet for the aminomethyl protons (CH₂-NH) coupled to the amide proton.

    • A singlet for the hydroxymethyl protons (CH₂-OH).

    • A broad singlet for the amide proton (NH).

    • A broad singlet for the hydroxyl proton (OH).

  • Mass Spectrometry (MS):

    • Calculation of the exact mass of the protonated molecule [M+H]⁺ for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Protocol 2: Chemoselective O-Esterification

This protocol details the selective esterification of the primary hydroxyl group of [3-(Aminomethyl)oxolan-3-yl]methanol. This is achieved by performing the reaction under acidic conditions, which protonates the more basic amino group, effectively protecting it from reacting with the acylating agent.

Reaction Principle

In an acidic medium, the primary amine is protonated to form an ammonium salt. This protonation significantly reduces the nucleophilicity of the nitrogen atom. The less basic hydroxyl group remains largely unprotonated and is therefore available to act as a nucleophile, attacking the acylating agent (e.g., an acid anhydride). This strategy allows for the chemoselective formation of an ester in the presence of an unprotected amine.

Experimental Workflow: O-Esterification

O_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve [3-(Aminomethyl)oxolan-3-yl]methanol in an acidic solvent (e.g., acetic acid) B Cool to 0 °C A->B C Add acid anhydride dropwise B->C D Warm to room temperature and stir C->D E Neutralize with a base (e.g., NaHCO3) D->E F Extract with an organic solvent E->F G Wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the selective O-esterification of [3-(Aminomethyl)oxolan-3-yl]methanol.

Detailed Protocol

Materials:

  • [3-(Aminomethyl)oxolan-3-yl]methanol

  • Acid anhydride (e.g., acetic anhydride)

  • Acidic solvent (e.g., glacial acetic acid or an inert solvent with a catalytic amount of a strong acid like H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve [3-(Aminomethyl)oxolan-3-yl]methanol (1.0 eq) in the acidic solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 until gas evolution ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure O-esterified product.

Data Presentation: O-Esterification Reaction Parameters
ParameterConditionRationale
Solvent/Catalyst Glacial acetic acid or inert solvent with catalytic H₂SO₄Provides the acidic medium to protonate the amine, thus deactivating it towards acylation.
Acylating Agent Acid anhydrideGenerally less reactive than acyl chlorides, which can improve selectivity.
Temperature 0 °C to Room TemperatureAllows for controlled reaction initiation and progression to completion.
Work-up Neutralization with NaHCO3Quenches the reaction and removes the acid catalyst, allowing for extraction of the product.
Characterization of [3-(Aminomethyl)oxolan-3-yl]methyl acetate (Hypothetical Data)
  • IR (Infrared) Spectroscopy:

    • Broad N-H stretches (primary amine) around 3300-3400 cm⁻¹

    • C-H stretches (aliphatic) around 2850-2960 cm⁻¹

    • Strong C=O stretch (ester) around 1735 cm⁻¹

    • C-O stretch (ester) around 1240 cm⁻¹

    • C-O stretch (ether) around 1050-1150 cm⁻¹

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Signals for the oxolane ring protons.

    • A singlet for the acetyl methyl group (CH₃) around 2.1 ppm.

    • A singlet for the aminomethyl protons (CH₂-NH₂).

    • A singlet for the acetoxymethyl protons (CH₂-O-C=O).

    • A broad singlet for the amine protons (NH₂).

  • Mass Spectrometry (MS):

    • HRMS analysis to confirm the elemental composition via the [M+H]⁺ ion.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, especially for the N-acylation reaction.

    • Increase reaction time or temperature moderately.

    • For O-esterification, ensure the reaction medium is sufficiently acidic to fully protonate the amine.

  • Formation of Di-substituted Product:

    • For N-acylation, maintain a low reaction temperature during the addition of the acyl chloride.

    • For O-esterification, ensure the complete protonation of the amine.

    • Use a less reactive acylating agent.

  • Purification Difficulties:

    • The products are polar; a more polar eluent system may be required for column chromatography (e.g., a gradient of methanol in dichloromethane).

    • If the product is a salt, neutralization before extraction is crucial.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Strong acids like sulfuric acid are highly corrosive.

References

  • PubChem. [3-(Aminomethyl)oxolan-3-yl]methanol. [Link]

  • Lund, H., & Hammerich, O. (Eds.). (2001). Organic Electrochemistry, Revised and Expanded. CRC press. (Note: While not directly cited, this reference provides foundational knowledge on reaction mechanisms.)
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. (Note: A foundational text for the principles of nucleophilicity and reaction mechanisms discussed.)

Sources

Application Note: Analytical Characterization of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of [3-(Aminomethyl)oxolan-3-yl]methanol (also known as 3-(Aminomethyl)-3-(hydroxymethyl)tetrahydrofuran).

This guide addresses the specific challenges posed by this molecule: high polarity , lack of UV chromophores , and stereochemistry .

Introduction & Molecule Profile[1]

[3-(Aminomethyl)oxolan-3-yl]methanol is a versatile heterocyclic building block used in the synthesis of pharmaceutical linkers and scaffolds. Its structure features a tetrahydrofuran (oxolane) ring with a quaternary carbon at position 3, substituted with both an aminomethyl and a hydroxymethyl group.

Chemical Profile
PropertyDetail
CAS Number 1810070-02-0 (HCl salt); Free base often unassigned generic
Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
LogP ~ -1.3 (Highly Polar)
pKa ~9.5 (Primary Amine)
Chirality Yes (C3 is a chiral center)
UV Activity None (UV-transparent >200 nm)
Analytical Challenges
  • Detection: The lack of a chromophore makes standard HPLC-UV (254 nm) impossible without derivatization.

  • Retention: The high polarity causes the compound to elute in the void volume of standard C18 columns.

  • Stereochemistry: As a chiral building block, enantiomeric excess (ee) must be determined.

Analytical Workflow Decision Matrix

The following decision tree guides the selection of the appropriate method based on laboratory capabilities and data requirements.

AnalyticalWorkflow Start Start: Characterization Goal ID Structural ID Start->ID Quant Purity & Quantitation Start->Quant Chiral Enantiomeric Purity Start->Chiral NMR Method A: NMR (1H, 13C, 2D) + HRMS ID->NMR CheckUV Is UV Detection Mandatory? Quant->CheckUV CSP Method D: Chiral HPLC (Polysaccharide Phase) Chiral->CSP No (Preferred) No (Preferred) CheckUV->No (Preferred) CAD/MS available Yes Yes CheckUV->Yes Standard HPLC HILIC Method B: HILIC-CAD/MS (Direct Analysis) Deriv Method C: Pre-column Derivatization (FMOC-Cl or Benzoyl Cl) No (Preferred)->HILIC Yes->Deriv

Figure 1: Analytical workflow for selecting the optimal characterization method.

Protocol A: HILIC-CAD/MS (Direct Purity Analysis)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar amines. It retains the analyte by partitioning into a water-enriched layer on the stationary phase.[1][2][3] Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required due to UV transparency.

Chromatographic Conditions
ParameterSetting
Column Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 35°C
Detection CAD (Nebulizer: 35°C) or MS (ESI+, SIM m/z 132.1)
Gradient Program
Time (min)% Mobile Phase B
0.090
10.060
12.060
12.190
17.090 (Re-equilibration)

Critical Note: HILIC columns require extensive equilibration. Ensure at least 20 column volumes of initial mobile phase pass through before the first injection to stabilize the water layer.

Protocol B: Derivatization-HPLC-UV (QC Method)

Rationale: For labs lacking CAD/MS, derivatization is mandatory. FMOC-Cl (9-Fluorenylmethyl chloroformate) is selected because it reacts rapidly with primary amines to form a stable, highly fluorescent/UV-active carbamate, enabling detection at 265 nm.

Derivatization Reaction Scheme

The primary amine of the oxolane reacts with FMOC-Cl under alkaline conditions.

Reaction Reactants Analyte (Amine) + FMOC-Cl Product FMOC-Derivative (UV Active) Reactants->Product Rapid (<1 min) Byproduct FMOC-OH (Hydrolysis) Reactants->Byproduct Slower Buffer Borate Buffer (pH 8.5) Buffer->Product Catalyst

Figure 2: FMOC derivatization pathway. The FMOC-OH byproduct must be chromatographically separated from the main peak.

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg sample in 10 mL water.

  • Reaction:

    • Mix 100 µL Sample Solution + 100 µL Borate Buffer (0.2 M, pH 8.5).

    • Add 200 µL FMOC-Cl solution (5 mM in Acetonitrile).

    • Vortex and let stand for 1 minute at room temperature.

  • Quench: Add 20 µL Adamantanamine (ADAM) solution to consume excess FMOC-Cl (optional, prevents large reagent peak).

  • Injection: Inject 5 µL onto a standard C18 HPLC.

HPLC Conditions (Derivatized)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV 265 nm.

Protocol C: Chiral Separation (Enantiomeric Purity)

Rationale: The C3 quaternary center creates enantiomers. Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are required. Due to the basic amine, a basic additive (Diethylamine, DEA) is crucial to prevent peak tailing.

Method Specifications
ParameterSetting
Column Daicel CHIRALPAK® IA or IC (Amylose-based immobilized)
Mode Polar Organic Mode (Recommended for solubility)
Mobile Phase Acetonitrile / Methanol / Ethanol / DEA (50 : 25 : 25 : 0.1 v/v/v/v)
Alternative MP Hexane / Ethanol / DEA (80 : 20 : 0.1) (Normal Phase)
Flow Rate 1.0 mL/min
Detection UV 210 nm (if derivatized, use 254 nm; if native, use CAD/ELSD)

Note on Detection: If using native chiral HPLC, UV detection at 210 nm is difficult due to mobile phase cutoff. Derivatization (Protocol B) followed by Chiral HPLC is often the most robust strategy for determining ee%.

Protocol D: Structural Confirmation (NMR)

Rationale: Unambiguous assignment of the quaternary center requires 2D NMR.

  • Solvent: D₂O or DMSO-d₆.

  • 1H NMR (400 MHz):

    • Look for the AB system of the -CH₂-NH₂ and -CH₂-OH groups (diastereotopic protons due to the chiral center).

    • Ring protons (C2, C4, C5) will appear as multiplets between 1.5 - 4.0 ppm.

  • 13C NMR:

    • Quaternary C3: distinctive singlet, likely ~45-55 ppm, does not phase in DEPT-135.

    • C2/C5 (next to O): Downfield (~65-75 ppm).

References

  • HILIC Method Development: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Analytical and Bioanalytical Chemistry. Link

  • Amino Acid/Alcohol Derivatization: Waters Corporation. (2023).[4][5] AccQ•Tag Chemistry for Amino Acid Analysis. Link

  • Chiral Separation of Amines: Daicel Corporation. Instruction Manual for CHIRALPAK IA. Link

  • Compound Data: PubChem. [3-(Aminomethyl)oxolan-3-yl]methanol.[6][7][4][8] CID 79125728.[7] Link

Sources

Application Note: Bioassay Development for [3-(Aminomethyl)oxolan-3-yl]methanol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic development of bioassays for screening libraries derived from the [3-(Aminomethyl)oxolan-3-yl]methanol scaffold. This specific tetrahydrofuran (oxolane) core features a quaternary carbon at position 3, offering a high fraction of sp3 hybridization (


). Unlike traditional "flat" aromatic libraries, this scaffold provides defined 3D vectors, enhanced solubility, and reduced lipophilicity. However, the presence of the primary amine and the polar hydroxyl group requires specific handling during library preparation and assay execution to prevent pH artifacts and false positives. This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  primary screen followed by Surface Plasmon Resonance (SPR)  validation.

Part 1: Scaffold Analysis & Library Properties

The "Escape from Flatland" Advantage

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold is a quintessential example of the "Escape from Flatland" philosophy introduced by Lovering et al. (2009).

  • Structural Significance: The C3 quaternary center breaks planarity, restricting the conformational flexibility of the substituents. This reduces the entropic penalty upon protein binding.

  • Solubility: The oxolane ring and the hydroxymethyl group significantly lower

    
    , making these libraries highly soluble in aqueous assay buffers—a critical advantage over lipophilic fragment libraries that often precipitate at the high concentrations (
    
    
    
    ) required for fragment screening.
Chemical Handling & Stability
  • Amine Reactivity: The primary aminomethyl group is a nucleophile. In DMSO stocks, it should ideally be maintained as a hydrochloride (HCl) salt to prevent oxidative degradation or reaction with atmospheric

    
    .
    
  • Buffer Capacity: When screening fragments at high concentrations (e.g.,

    
    ), the free amine can shift the assay pH. The assay buffer must utilize strong buffering agents (e.g., 50-100 mM HEPES) rather than weak buffers (e.g., PBS) to maintain physiological pH.
    

Part 2: Assay Design Strategy

For this scaffold, we utilize a TR-FRET competition assay. This format is chosen for its resistance to fluorescence interference (common in library screening) and its "ratiometric" readout, which corrects for well-to-well liquid handling variability.

Assay Principle (TR-FRET)

The assay measures the displacement of a known tracer (fluorophore-labeled ligand) by the library fragment.

  • Donor: Europium (Eu)-labeled antibody or streptavidin targeting the protein of interest.

  • Acceptor: Allophycocyanin (APC) or ULight™ labeled tracer.

  • Mechanism: When the tracer binds the protein, Donor and Acceptor are in proximity (

    
    ), generating a FRET signal. A binding fragment displaces the tracer, decreasing the FRET signal.
    
Workflow Visualization

The following diagram illustrates the screening cascade from library handling to biophysical validation.

G Library [3-(Aminomethyl)oxolan-3-yl]methanol Library (DMSO Stocks) Echo Acoustic Dispensing (Echo 650) Library->Echo Source Plate TRFRET Primary Screen: TR-FRET Competition Echo->TRFRET 50-200 nL Transfer Analysis Data Analysis (Z-Score & % Inhibition) TRFRET->Analysis RFU 665/615nm Counter Counter Screen: GST/His-Tag Interference Analysis->Counter Hits > 30% Inhib SPR Validation: Surface Plasmon Resonance Counter->SPR Clean Hits SPR->Library SAR Expansion

Figure 1: Screening workflow emphasizing acoustic dispensing for precision and orthogonal SPR validation to confirm binder kinetics.

Part 3: Detailed Protocol

Reagent Preparation

Assay Buffer (Critical for Amine Scaffolds):

  • 50 mM HEPES (pH 7.4) — High capacity to buffer the library amines.

  • 10 mM

    
    
    
  • 1 mM DTT (freshly added)

  • 0.01% Triton X-100 — Prevents colloidal aggregation (promiscuous inhibition).

  • 0.1% BSA — Reduces non-specific binding.

Step-by-Step Screening Procedure

Step 1: Library Dispensing (Acoustic) Using an acoustic liquid handler (e.g., Labcyte Echo), dispense fragments directly into 384-well low-volume white plates.

  • Target Conc:

    
     final.
    
  • Volume: Transfer 100 nL of 50 mM stock.

  • Control Wells: Dispense 100 nL pure DMSO into Columns 1, 2, 23, 24 (Min/Max controls).

Step 2: Protein Addition Dispense


 of the target protein (tagged, e.g., His6-Kinase) mixed with the Eu-labeled anti-His antibody.
  • Incubation: 15 minutes at Room Temperature (RT). This pre-incubation allows the antibody to complex with the protein.

Step 3: Tracer Addition Dispense


 of the fluorescent tracer (Acceptor).
  • Final Volume:

    
    .[1]
    
  • Incubation: 60 minutes at RT, protected from light.

Step 4: Detection Read on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Excitation: 320 nm (Laser) or 340 nm (Flash).

  • Emission 1 (Donor): 615 nm.

  • Emission 2 (Acceptor): 665 nm.

Part 4: Data Analysis & Validation

Ratiometric Calculation

Raw fluorescence intensity is prone to interference from autofluorescent compounds. Calculate the TR-FRET Ratio to normalize:



Quality Control (Z-Factor)

According to the NIH Assay Guidance Manual , a robust HTS assay must have a Z' factor > 0.5.



  • 
    : Mean ratio of DMSO controls (High FRET, no inhibitor).
    
  • 
    : Mean ratio of excess unlabeled ligand (Low FRET, full displacement).
    
Interference Flags (The "Red" Flag)

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold is generally clean, but derivatives with conjugated aromatic systems may fluoresce.

  • Donor Quenching: If Emission 615nm drops >20% below plate median, the compound is quenching the Europium donor. Mark as a potential false positive.

  • Acceptor Auto-fluorescence: If Emission 665nm is abnormally high independent of the donor, the compound is autofluorescent.

Biophysical Validation (SPR)

Hits from the TR-FRET screen must be validated by Surface Plasmon Resonance (e.g., Biacore) to rule out aggregation or assay artifacts.

SPR Protocol Snapshot:

  • Immobilization: Biotinylated target protein captured on Streptavidin (SA) chip.

  • Injection: Inject hit compounds at

    
     and 
    
    
    
    .
  • Analysis: Look for "square" sensorgrams (fast on/off rates typical of fragments).

  • Stoichiometry: Binding response (

    
    ) should match theoretical 1:1 binding.
    
    
    
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Sittampalam, G. S., et al. (Eds.).[5] (2004).[5][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] [Link]

  • Erlanson, D. A., et al. (2016).[7] Fragment-based drug discovery: advances in screening, chemistry, and biophysics.[8][9] Nature Reviews Drug Discovery. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Oxolane Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of 3D Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," which typically bind with low affinity but high ligand efficiency.[3] These initial hits then serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[4] Historically, fragment libraries have been dominated by flat, sp2-rich aromatic compounds.[5][6] While successful, this has led to an under-exploration of three-dimensional chemical space.

The oxolane (tetrahydrofuran) scaffold has emerged as a valuable building block to address this limitation. As a saturated five-membered cyclic ether, oxolane offers a non-planar, sp3-rich core that can improve key physicochemical properties often challenging in drug development.[6][7] Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and reduced off-target toxicity by decreasing lipophilicity compared to analogous carbocyclic or aromatic systems.[8][9] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.[9] This guide provides a detailed overview and actionable protocols for leveraging oxolane-based fragments in an FBDD campaign, from library design to lead optimization.

Part 1: Designing and Synthesizing Oxolane-Based Fragment Libraries

The success of any FBDD campaign begins with a well-designed fragment library. For oxolane scaffolds, the goal is to create a diverse set of fragments that are synthetically tractable and adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[10][11]

Causality in Design: The key is to design fragments where the oxolane core is "poised" for elaboration. This means synthetic handles (e.g., amines, carboxylic acids, halides) should be placed at positions that allow for straightforward chemical modification in later stages.[12] The positioning of these vectors should allow for exploration of the chemical space around the fragment once its binding mode is determined.[6]

Synthetic Strategies: The synthesis of oxolane fragments often leverages commercially available starting materials.[6] Common strategies include:

  • Cyclization of Diols: Acid-catalyzed dehydration of 1,4-butanediol derivatives is a fundamental method for forming the oxolane ring.[7]

  • Ring Expansion of Oxetanes: Optically active oxolanes can be synthesized via the ring expansion of substituted oxetanes.[7]

  • Functionalization of Pre-formed Scaffolds: Starting with a simple oxolane-containing building block and using modern synthetic methodologies to introduce diversity.

The aim is to generate a library with varied substitution patterns and stereochemistry to maximize the chances of finding a complementary match for a target's binding site.

Part 2: Primary Screening of Oxolane Fragments

Due to the inherently weak binding affinity of fragments (μM to mM range), highly sensitive biophysical techniques are required for primary screening.[10][13][14][15] There is no single best method; the choice depends on the nature of the target protein, throughput requirements, and available resources. A multi-technique approach is often essential for validating initial hits.[13]

Key Biophysical Screening Techniques
  • Surface Plasmon Resonance (SPR): A sensitive, label-free technique that measures changes in refractive index upon fragment binding to a target protein immobilized on a sensor chip.[12][14][16] It provides kinetic and affinity data and is well-suited for primary screening.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method that can detect weak binding events in solution.[11][19][20] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are common for primary screening as they are sensitive and do not require isotopic labeling of the protein.[11][13][15]

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in a protein's melting temperature upon ligand binding.[12][13] It is a rapid and cost-effective primary screening method.[16]

  • X-ray Crystallography: While traditionally lower throughput, advances in automation and synchrotron technology have made crystallographic screening a powerful primary method.[10][21][22] Its major advantage is providing direct structural information on how and where the fragment binds, immediately informing optimization efforts.[10][22][23]

Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify oxolane fragments that bind to a target protein and estimate their binding affinity.

Principle: This protocol outlines a standard workflow for an SPR-based primary screen. The target protein is immobilized on a sensor chip, and fragments are injected over the surface. Binding is detected as a change in response units (RU).

Materials:

  • SPR instrument (e.g., Biacore™ system)[12]

  • Sensor Chip (e.g., CM5 chip for amine coupling)[24]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Oxolane fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+, PBS) with matched DMSO concentration

  • Regeneration solution (e.g., low pH glycine, high salt)

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM acetate, pH 4.5) to achieve a high immobilization level suitable for fragment screening.[24]

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • Causality: High immobilization levels are crucial to maximize the signal (Rmax) for low-molecular-weight, weakly binding fragments.[25] A reference flow cell (e.g., deactivated or with an irrelevant protein) is essential to subtract bulk refractive index changes and non-specific binding.[17][25]

  • Fragment Screening Assay:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is identical between the running buffer and the fragment samples to minimize solvent mismatch artifacts.[17][24]

    • Perform single-concentration injections of each fragment over the target and reference flow cells.

    • Include a contact time sufficient to approach steady-state binding (e.g., 60 seconds) followed by a dissociation phase.

    • Inject a regeneration solution between fragments if necessary to remove bound analyte and return to baseline.

    • Self-Validation: Regular injections of a known binder (if available) and buffer blanks serve as positive and negative controls to monitor the stability and activity of the immobilized surface throughout the screen.

  • Data Analysis and Hit Triage:

    • Subtract the reference flow cell data from the active channel data.

    • Measure the response at or near steady-state for each fragment injection.

    • Identify hits as fragments that produce a response significantly above the baseline noise (e.g., > 3 standard deviations of the mean of buffer blanks).

    • Prioritize hits based on response magnitude, ligand efficiency (LE = -ΔG / heavy atom count), and visual inspection of the sensorgram shape.

Part 3: Hit Validation and Structural Characterization

A primary hit is not a validated starting point. It is critical to confirm that the observed binding is specific, to determine the binding affinity accurately, and, most importantly, to elucidate the binding mode.

Orthogonal Hit Confirmation

Hits identified in the primary screen should be validated using a different biophysical method to reduce the risk of false positives.[12][20] For example, hits from an SPR screen can be confirmed using ligand-observed NMR, which provides confirmation in a solution-based, label-free format.[20] Isothermal Titration Calorimetry (ITC) can also be used to provide thermodynamic data and confirm binding stoichiometry.[13]

Structural Biology: The Key to Optimization

The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[4][15] X-ray crystallography is the gold standard for this purpose.[14][23] The resulting structure reveals the fragment's binding site, its orientation, and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) it makes with the protein. This structural information is the blueprint for the subsequent hit-to-lead optimization process.[22][23][26]

Protocol: Determining the Fragment-Protein Structure via X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of the target protein in complex with a validated oxolane fragment hit.

Principle: This protocol involves soaking the fragment into pre-grown crystals of the target protein, followed by X-ray diffraction data collection and structure determination.

Materials:

  • High-quality, reproducible crystals of the target protein.[10]

  • Validated oxolane fragment hit.

  • Cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol).

  • Crystal harvesting tools (e.g., nylon loops).

  • Access to a synchrotron beamline for X-ray data collection.[10][21]

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving the oxolane fragment into a solution similar to the crystal mother liquor at a high concentration (e.g., 1-10 mM). The solvent (e.g., DMSO) concentration must be tested beforehand to ensure it does not damage the crystals.[10][21]

    • Transfer a protein crystal from its growth drop into the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time is empirically determined.

    • Causality: Soaking allows the small fragment to diffuse through the solvent channels of the crystal and into the active site of the protein without needing to co-crystallize, which is often challenging.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during freezing.

    • Loop the crystal and flash-cool it by plunging it into liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on the goniometer at a synchrotron beamline.

    • Collect a complete diffraction dataset. Modern automated data collection pipelines greatly facilitate this process.[21][27]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Use molecular replacement with a known structure of the protein (apo form) to solve the phase problem.

    • Carefully inspect the resulting difference electron density maps (Fo-Fc) for a clear, unambiguous density corresponding to the bound oxolane fragment.

    • Model the fragment into the density and perform iterative cycles of refinement to produce a final, high-quality structure.

    • Self-Validation: The quality of the final model is assessed by metrics such as R-work/R-free values and Ramachandran plot analysis. The fit of the fragment to the electron density should be clear and chemically sensible.

Part 4: From Hit to Lead - Evolving Oxolane Fragments

With a validated hit and a high-resolution crystal structure, the creative process of medicinal chemistry begins. The goal is to transform the low-affinity fragment into a high-affinity lead compound by adding new chemical functionalities that make additional favorable interactions with the target.[2][4]

Key Fragment Evolution Strategies
  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to extend the fragment from a suitable vector to engage a nearby sub-pocket on the protein surface.[2][26] The crystal structure is essential for guiding the design of these new functionalities.[4]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, more potent molecule.[26][28][29] This strategy can lead to dramatic increases in affinity.[2]

Causality in Evolution: The oxolane scaffold provides a rigid, 3D core from which to build. Unlike a simple phenyl ring, the puckered nature of the oxolane ring presents substituents in defined spatial vectors. This allows medicinal chemists to precisely target specific interactions (e.g., a hydrogen bond donor to a specific residue) revealed in the crystal structure, leading to a more efficient and rational optimization process.

Visualizing the FBDD Workflow

The entire process, from library to lead, can be visualized as a structured pipeline.

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Validation & Structure cluster_3 Hit-to-Lead Optimization Lib_Design Design Oxolane Fragment Library Synthesis Chemical Synthesis & QC Lib_Design->Synthesis Screening Primary Screen (SPR, NMR, TSA) Synthesis->Screening Hit_ID Hit Identification (Potency, LE) Screening->Hit_ID Validation Orthogonal Hit Validation Hit_ID->Validation Xray X-ray Crystallography Validation->Xray SBDD Structure-Based Design (Growing, Linking) Xray->SBDD Lead_Opt Lead Optimization (ADME, Potency) SBDD->Lead_Opt

Caption: High-level workflow for an FBDD campaign using oxolane scaffolds.

Data Presentation: Hypothetical Screening Results

Clear tabulation of screening data is essential for comparing fragments and prioritizing them for follow-up studies.

Fragment IDStructure (2D)MW (Da)SPR Response (RU)Binding Affinity (K D )Ligand Efficiency (LE)
OXO-0013-amino-oxolane87.1225850 µM0.51
OXO-002oxolane-3-carboxylic acid116.1215> 2 mMN/A
OXO-0033-(4-fluorophenyl)oxolane166.1968120 µM0.41
OXO-004(R)-oxolan-3-ol88.1145400 µM0.55

Table 1: Representative data from a primary SPR screen of an oxolane fragment library against a hypothetical 35 kDa protein target. Fragments were screened at 200 µM. Ligand Efficiency (LE) is calculated for fragments with measurable affinity.

Visualizing Fragment Evolution

The structural data from X-ray crystallography directly informs the evolution strategy.

Fragment_Evolution cluster_hit cluster_grow Fragment Growing cluster_link Fragment Linking Hit Oxolane Hit (KD = 400 µM) Grow_Design Design Linker to Empty Pocket Hit->Grow_Design Structure- Guided Second_Hit Second Fragment Hit in Adjacent Pocket Grown_Cmpd Grown Compound (KD = 5 µM) Grow_Design->Grown_Cmpd Synthesis Linked_Cmpd Linked Compound (KD = 0.1 µM) Second_Hit->Linked_Cmpd Linker Design & Synthesis

Caption: Strategies for evolving a primary oxolane fragment hit.

Conclusion

Oxolane scaffolds offer a compelling entry point into 3D chemical space for fragment-based drug discovery. Their favorable physicochemical properties and synthetically accessible nature make them an attractive alternative to traditional flat aromatic fragments. By employing a rigorous workflow of sensitive biophysical screening, orthogonal hit validation, and structure-based design, researchers can effectively leverage the unique advantages of the oxolane core to discover and optimize novel, potent, and drug-like lead compounds.

References

  • Vertex AI Search. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Kumar, A., et al. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. National Center for Biotechnology Information.
  • Harner, M. L., et al. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. National Center for Biotechnology Information.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • Taylor & Francis Online. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • Source Code. (2022, April 14). Approaches to Fragment-Based Drug Design.
  • Royal Society of Chemistry. (2015). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design.
  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions.
  • MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • ACS Publications. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • Emergent Mind. (2025, September 22). FragmentGPT: Unified Model for FBDD.
  • Douangamath, A. (2022, January 17). The XChem pipeline for fragment screening. Diamond Light Source.
  • PubMed. (2022, October 15). Development of potent inhibitors by fragment-linking strategies.
  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery.
  • National Center for Biotechnology Information. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC.
  • ResearchGate. (2025, August 10). SPR-based Fragment Screening: Advantages and Applications.
  • bioRxiv. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Evotec. (n.d.). Crystallographic Fragment Screening Services.
  • ResearchGate. (n.d.). Growing fragments through fragment-linking. (A) Strategy for FBDD....
  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
  • Ataman Kimya. (n.d.). OXOLANE.
  • XX Chemical. (2024, August 12). Explore the advantages of tetrahydrofuran products.
  • [Source name not available]. (2025, April 29). Tetrahydrofuran: Benefits and Uses You Must Know.
  • Royal Society of Chemistry. (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • ChemicalBook. (2022, January 25). Synthesis and Applications of THF.
  • PubMed. (2007, January 4). Advantages of using tetrahydrofuran-water as mobile phases in the quantitation of cyclosporin A in monkey and rat plasma by liquid chromatography-tandem mass spectrometry.
  • PubMed. (2014, May 25). 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation.
  • National Center for Biotechnology Information. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC.
  • Cambridge Healthtech Institute. (2015, April 22-23). Fragment-Based Drug Discovery.
  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library.
  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • University of Cambridge. (2023, May 15). Organic & Biomolecular Chemistry.
  • X-Chem. (2007, August 1). Fragment-Based Drug Discovery Approaches. Current Topics in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem.
  • Chemistry World. (2025, October 22). This fragment-based drug discovery library is designed to be sociable.
  • MDPI. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.

Sources

Navigating the Synthesis of a Key Building Block: Protecting Group Strategies for [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of saturated heterocyclic scaffolds is of paramount importance. These structures, such as the oxolane (tetrahydrofuran) ring system, serve as valuable bioisosteres for aromatic and other functional groups, often imparting improved physicochemical properties like solubility and metabolic stability.[1] The specific molecule, [3-(Aminomethyl)oxolan-3-yl]methanol, represents a particularly useful building block. It features a quaternary center on a stable five-membered ring, presenting a primary amine and a primary alcohol in a 1,3-relationship. This arrangement offers a three-dimensional vector for substitution, making it an attractive component for constructing novel chemical entities with precise spatial orientations.

However, the very features that make this molecule attractive—the presence of two reactive nucleophilic groups—also present a significant synthetic challenge. Unchecked, the amine and hydroxyl groups can compete in a wide range of chemical transformations. Therefore, a robust and well-designed protecting group strategy is not merely a procedural step but the cornerstone of any successful synthesis utilizing this scaffold. This guide provides an in-depth analysis of orthogonal protecting group strategies, complete with detailed protocols, to enable researchers to effectively incorporate [3-(Aminomethyl)oxolan-3-yl]methanol into their synthetic programs.

The Synthetic Challenge: Orthogonality in a Bifunctional System

The core challenge in manipulating [3-(Aminomethyl)oxolan-3-yl]methanol lies in the need to selectively address the primary amine and the primary alcohol. A successful strategy requires the use of "orthogonal" protecting groups, which can be installed and, more importantly, removed under distinct sets of conditions that do not affect each other.[2][3] This allows for the sequential modification of the molecule, unmasking one functional group for reaction while the other remains shielded.

The primary amine is both nucleophilic and basic, while the primary alcohol is nucleophilic and weakly acidic. The selection of protecting groups must account for the desired reaction sequence and the stability of the protecting groups to the required reaction conditions. The most common and effective strategy involves the protection of the more reactive amine first, followed by protection of the alcohol if necessary.

Amine Protection: The Ubiquitous Boc Group

For the primary amine, the tert-butoxycarbonyl (Boc) group is often the protector of choice.[4] Its widespread use stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and clean, mild removal under acidic conditions.[5]

Rationale for Selection:

  • Ease of Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent. The reaction proceeds quickly under mild basic conditions, often at room temperature, with high yields.[6]

  • Stability: The Boc-protected amine (a carbamate) is stable to bases, nucleophiles, and many reducing and oxidizing agents, allowing for a broad range of subsequent chemical transformations on other parts of the molecule.[7]

  • Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to many common alcohol protecting groups, such as silyl ethers, which are cleaved with fluoride, or benzyl ethers, which are removed by hydrogenolysis.[8]

Orthogonal Protection of the Hydroxyl Group: Silyl Ethers

Once the amine is masked as its Boc-carbamate, the primary hydroxyl group can be protected. A tert-butyldimethylsilyl (TBDMS or TBS) ether is an excellent choice for this role, providing a robust yet readily cleavable protecting group.[9][10]

Rationale for Selection:

  • Selective Introduction: Using tert-butyldimethylsilyl chloride (TBSCl) with a base like imidazole in a polar aprotic solvent such as DMF, the primary alcohol can be selectively silylated.[11]

  • Stability: TBS ethers are stable to a wide variety of reaction conditions, including basic hydrolysis and many organometallic reagents.[10]

  • Orthogonal Removal: The key advantage of the TBS group in this scheme is its selective cleavage using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF.[12][13] These conditions are completely orthogonal to the acid-mediated removal of the Boc group.

The Orthogonal Strategy in Practice

The combination of Boc for the amine and TBS for the alcohol provides a powerful and versatile orthogonal protecting group strategy. This allows for three distinct synthetic pathways:

  • Selective Amine Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) will remove the Boc group, liberating the amine for further functionalization while the TBS-protected alcohol remains intact.[14]

  • Selective Alcohol Deprotection: Treatment with TBAF will cleave the TBS ether, freeing the alcohol for reaction while the Boc-protected amine is untouched.[15]

  • Complete Deprotection: A two-step sequence of acid treatment followed by fluoride treatment (or vice versa) will yield the parent amino alcohol.

The following table summarizes the conditions for this orthogonal pair:

Functional GroupProtecting GroupReagents for ProtectionReagents for Deprotection
Primary Amine Boc (tert-butoxycarbonyl)(Boc)₂O, Base (e.g., TEA, DIPEA), H₂O/THFStrong Acid (e.g., TFA in DCM, or HCl in Dioxane)
Primary Alcohol TBS (tert-butyldimethylsilyl)TBSCl, Imidazole, DMFFluoride Source (e.g., TBAF in THF)

A visual representation of this orthogonal relationship highlights the selective deprotection pathways available to the synthetic chemist.

G cluster_0 Starting Material cluster_1 Protection Steps cluster_2 Selective Deprotection & Functionalization A [3-(Aminomethyl)oxolan-3-yl]methanol (Both groups free) B Boc-Protected Amine (Alcohol free) A->B (Boc)₂O C Fully Protected Boc-Amine, TBS-Alcohol B->C TBSCl D Free Amine (TBS-Alcohol protected) C->D TFA E Free Alcohol (Boc-Amine protected) C->E TBAF

Sources

Application Note: Catalytic Architectures for the Synthesis of 3-Aminomethyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the catalytic synthesis of 3-aminomethyltetrahydrofuran (3-AMTHF) , a critical pharmacophore in medicinal chemistry (e.g., the insecticide Dinotefuran and various kinase inhibitors).

This guide prioritizes industrial scalability , atom economy , and catalytic efficiency , focusing on the two most robust pathways: Nitro-Reduction and Nitrile Hydrogenation .

Executive Summary & Retrosynthetic Logic

3-Aminomethyltetrahydrofuran (CAS: 165253-31-6) is a versatile chiral building block. While classical methods involve lithium aluminum hydride (LiAlH₄) reduction of amides or nitriles, these are unsuitable for scale-up due to safety hazards and aluminum waste.

Modern catalytic protocols utilize heterogeneous transition metals (Pd, Ni) to effect hydrogenation under mild pressures. This guide details three distinct catalytic entries to the target scaffold, selected based on precursor availability and reaction safety profile.

Retrosynthetic Pathway Map

The following diagram illustrates the three primary catalytic entry points:

  • Nitro-Reduction (Route A): High-yielding, modern industrial standard.

  • Nitrile Hydrogenation (Route B): Classic, robust, requires cyanide handling upstream.

  • Reductive Amination (Route C): Atom-economical, avoids nitro/cyano intermediates.

Retrosynthesis Target 3-Aminomethyltetrahydrofuran (Target) Nitro 3-Nitromethyltetrahydrofuran (Route A: Nitro Reduction) Nitro->Target H2, Pd/C or Raney Ni (>98% Yield) Nitrile 3-Cyanotetrahydrofuran (Route B: Nitrile Hydrogenation) Nitrile->Target H2, Raney Ni (High Pressure) Aldehyde Tetrahydrofuran-3-carbaldehyde (Route C: Reductive Amination) Aldehyde->Target NH3, H2, Pd/C Maleate Maleic Diesters + Nitromethane Maleate->Nitro Acrylo Acrylonitrile + 2-Haloethanol Acrylo->Nitrile Dihydrofuran 2,5-Dihydrofuran (Hydroformylation) Dihydrofuran->Aldehyde

Figure 1: Retrosynthetic analysis showing the three primary catalytic manifolds. Route A is currently favored for its balance of safety and yield.

Critical Process Parameters (CPP) Comparison

Before selecting a protocol, compare the operational requirements of each route.

ParameterRoute A: Nitro-ReductionRoute B: Nitrile HydrogenationRoute C: Reductive Amination
Precursor 3-Nitromethyltetrahydrofuran3-Cyanotetrahydrofuran3-Formyltetrahydrofuran
Catalyst 10% Pd/C or Raney NiRaney Ni (Preferred)Pd/C or Rh/C
H₂ Pressure 0.1 – 2.0 MPa (Low-Med)2.0 – 5.0 MPa (High)1.0 – 3.0 MPa (Med)
Temp RT – 50°C50°C – 80°C60°C – 100°C
Yield 95 – 99% 85 – 95%70 – 85%
Key Risk Exotherm of nitro reductionSide-reaction: secondary aminesPolymerization of aldehyde
Selectivity High (Clean conversion)Moderate (Needs NH₃ suppression)Moderate

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation of 3-Nitromethyltetrahydrofuran (Recommended)

Rationale: This method offers the highest atom economy and mildest conditions. The nitro group reduces cleanly to the amine without the formation of secondary amine byproducts common in nitrile reduction.

Materials:
  • Substrate: 3-Nitromethyltetrahydrofuran (Purity >98%)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

  • Solvent: Methanol (HPLC Grade).

  • Reagent: Hydrogen gas (H₂), 99.999%.

Workflow Diagram (Route A)

NitroReduction Start Start: 3-Nitromethyl-THF in MeOH CatLoad Catalyst Loading: Add 10% Pd/C (5-10 wt%) Start->CatLoad Purge Inertization: N2 Purge (3x) H2 Purge (3x) CatLoad->Purge Reaction Hydrogenation: 0.1-2.0 MPa H2 RT, 2-6 hrs Purge->Reaction Filter Filtration: Remove Pd/C (Celite Pad) Reaction->Filter Workup Isolation: Concentrate Filtrate Vacuum Distillation Filter->Workup

Figure 2: Process flow for the Pd/C catalyzed hydrogenation of the nitro precursor.[1]

Step-by-Step Procedure:
  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 3-nitromethyltetrahydrofuran (26.2 g, 0.20 mol) in Methanol (130 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.3 g dry weight equivalent).

    • Safety Note: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket (Ar or N₂).

  • Purging: Seal the reactor. Purge with Nitrogen (N₂) three times (pressurize to 0.5 MPa, then vent). Follow with Hydrogen (H₂) purge three times.

  • Reaction: Pressurize the reactor to 0.1 – 2.0 MPa (1–20 bar) with H₂. Stir vigorously (800–1000 rpm) at Room Temperature (20–25°C) .

    • Monitoring: The reaction is typically complete in 2–6 hours. Monitor H₂ uptake; repressurize if necessary. TLC or GC can confirm consumption of starting material.

  • Filtration: Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with small portions of methanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary evaporator, 40°C bath) to remove methanol.

  • Purification: The crude oil is typically >95% pure. For pharma-grade, perform vacuum distillation (bp ~60-65°C at 10 mmHg).

    • Expected Yield: 19.5 – 20.0 g (97–99%).

Protocol B: Catalytic Hydrogenation of 3-Cyanotetrahydrofuran

Rationale: Standard industrial route when the nitrile precursor is available. Requires Raney Nickel to suppress secondary amine formation.

Materials:
  • Substrate: 3-Cyanotetrahydrofuran.

  • Catalyst: Raney Nickel (Ra-Ni).

  • Solvent: Methanol saturated with Ammonia (NH₃/MeOH).

    • Note: Ammonia is critical to suppress the formation of secondary amines (dimerization).

Step-by-Step Procedure:
  • Preparation: Dissolve 3-cyanotetrahydrofuran (10.0 g) in 7M NH₃ in Methanol (100 mL).

  • Catalyst Addition: Add Raney Nickel (1.0 g, washed with MeOH).

    • Safety Note: Raney Nickel is highly pyrophoric. Keep under solvent at all times.

  • Reaction: Pressurize autoclave to 2.0 – 5.0 MPa (20–50 bar) H₂. Heat to 50–60°C .

  • Time: Stir for 4–8 hours.

  • Workup: Cool, vent, and filter catalyst carefully (keep wet). Concentrate filtrate.

  • Purification: Distillation is required to separate any secondary amine byproducts.

    • Expected Yield: 85–92%.

Mechanistic Insight: Surface Catalysis

Understanding the mechanism aids in troubleshooting.

Route A (Nitro): The reduction proceeds via the nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • Key Control: Temperature must be controlled.[3][4] If T > 60°C, hydroxylamine accumulation can occur, which is a thermal hazard. Keep T < 40°C for safety.

Route B (Nitrile): The nitrile adsorbs to the metal surface, forming an imine intermediate.

  • Side Reaction: The intermediate imine can react with the product amine to form a secondary amine (dimer).

  • Solution: High NH₃ concentration shifts the equilibrium back toward the primary amine (Le Chatelier's principle).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S or P impurities)Ensure precursor is distilled/clean. Increase H₂ pressure.
Secondary Amine Impurity Low NH₃ pressure (Route B)Use NH₃-saturated methanol; switch to Raney Ni if using Pd.
Exotherm Spikes Rapid hydrogenation of Nitro groupDosing control: Add substrate in portions or use cooling jacket.
Product Color (Yellowing) Oxidation of amineStore under Nitrogen/Argon. Distill immediately after workup.

Safety & Handling (E-E-A-T)

  • Hydrogen Gas: Extremely flammable. Ensure reactor is grounded and located in a blast-proof bay.

  • Catalysts (Pd/C, Ra-Ni): Pyrophoric. Never let dry filter cakes sit in air. Dispose of in water/acid waste containers immediately.

  • 3-Nitromethyltetrahydrofuran: Like all aliphatic nitro compounds, it possesses energy potential. Do not distill the nitro-precursor to dryness at high temperatures (>150°C).

References

  • Vertex AI Search. (2023). Synthesis of 3-aminomethyltetrahydrofuran catalytic methods. 5[6]

  • Google Patents. (2017). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.[5][1][3][4][7][8] 5[6]

  • Google Patents. (2019). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.[1][8] 1

  • PubChem. (2025).[9] (Tetrahydrofuran-3-yl)methanamine | C5H11NO.[9] 9[6]

  • Organic Chemistry Portal. (2023). Amine synthesis by reductive amination. 10

Sources

Application Note: Selective Functionalization of the Primary Amine in [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the selective functionalization of the primary amine in [3-(Aminomethyl)oxolan-3-yl]methanol. This molecule represents a valuable building block in modern drug discovery, featuring a sterically congested quaternary center substituted with both a primary amine and a primary alcohol within a tetrahydrofuran (oxolane) scaffold. The inherent challenge of chemoselectivity is addressed by leveraging the differential nucleophilicity of the amine over the alcohol. We present field-proven protocols for three essential transformations: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Each section explains the underlying chemical principles, provides step-by-step procedures, and includes troubleshooting insights to empower researchers in synthesizing novel derivatives for pharmaceutical and chemical research.

Introduction and Foundational Principles

[3-(Aminomethyl)oxolan-3-yl]methanol is a bifunctional scaffold of increasing interest in medicinal chemistry. Its rigid oxolane core and the spatial orientation of its amine and alcohol functionalities make it an attractive starting point for the synthesis of complex molecules and potential drug candidates.[1] The primary amine serves as a versatile handle for introducing a wide array of functional groups, which can modulate the pharmacological properties of the final compound, such as solubility, bioavailability, and target engagement.[2]

The central challenge in derivatizing this molecule is achieving selective reaction at the primary amine in the presence of the primary hydroxyl group. This selectivity is governed by the fundamental principle of nucleophilicity. Primary amines are generally more nucleophilic than primary alcohols due to the higher electronegativity of oxygen compared to nitrogen, which makes the nitrogen's lone pair of electrons more available for attacking electrophiles.[3] The protocols detailed herein are optimized to exploit this reactivity difference.

Key Considerations for Selectivity:

  • Reaction Temperature: Lower temperatures (e.g., 0 °C) are often employed to control reactivity and enhance selectivity, minimizing potential side reactions with the alcohol.

  • Reagent Stoichiometry: Using a precise 1.0 to 1.1 equivalents of the electrophilic reagent (e.g., acyl chloride, sulfonyl chloride) is critical to prevent side reactions or reaction with the less reactive alcohol.

  • Base Selection: The choice of base is crucial for neutralizing acidic byproducts without promoting unwanted side reactions. Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are commonly used.[4]

N-Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and robust transformations in organic synthesis and drug development.[5] N-acylation of [3-(Aminomethyl)oxolan-3-yl]methanol introduces a stable amide linkage, a common feature in many pharmaceutical agents.

Protocol 2.1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the reaction of the primary amine with an acyl chloride, such as 4-bromobenzoyl chloride, to yield the corresponding amide. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]

Experimental Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve [3-(Aminomethyl)oxolan-3-yl]methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of the acyl chloride (e.g., 4-bromobenzoyl chloride, 1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.[4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[4][5]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acylated product.[5]

Table 1: Representative Data for N-Acylation Reactions

Parameter Condition Rationale
Amine Eq. 1.0 Limiting Reagent
Acyl Chloride Eq. 1.1 Ensures full conversion of the amine.
Base Eq. 1.2 Neutralizes HCl byproduct without interfering.[4]
Temperature 0 °C to RT Controls initial exothermicity and ensures selectivity.
Solvent Anhydrous DCM Aprotic solvent, prevents hydrolysis of acyl chloride.

| Typical Yield | 70-95% | Dependent on substrate and purification efficiency. |

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification start Dissolve Amine & Base in Anhydrous DCM cool Cool to 0 °C start->cool add Dropwise Addition of Acyl Chloride cool->add react Warm to RT Stir 2-6h add->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end Pure Amide Product purify->end

Fig. 1: General workflow for N-acylation.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their wide range of biological activities.[6] The reaction of a primary amine with a sulfonyl chloride is the most common method for their synthesis.[7] A primary challenge in this reaction is preventing di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride.[8]

Protocol 3.1: Selective Mono-Sulfonylation

This protocol is optimized to favor the formation of the desired mono-sulfonamide product by carefully controlling reaction parameters.

Experimental Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve [3-(Aminomethyl)oxolan-3-yl]methanol (1.05 eq) in anhydrous DCM or THF. Add a suitable base, such as pyridine or triethylamine (1.5 eq).[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This step is critical for selectivity.[8]

  • Reagent Addition: Dissolve the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the vigorously stirred amine solution over 30-60 minutes. The slow addition rate is essential to keep the instantaneous concentration of the sulfonyl chloride low.[8]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the consumption of the starting amine and the potential formation of a less polar di-sulfonylated byproduct.[7]

  • Work-up: Quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.[8]

Table 2: Troubleshooting Guide for N-Sulfonylation

Issue Potential Cause Recommended Solution
Di-sulfonylation Product Observed Reaction temperature too high; rapid addition of sulfonyl chloride; excess base. Maintain temperature at 0 °C during addition; add sulfonyl chloride solution slowly (over >30 min); use no more than 1.5 eq of base.[8]
Low or No Product Formation Inactive (hydrolyzed) sulfonyl chloride. Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware and solvents are anhydrous.[7]

| Formation of Sulfonic Acid | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[7] |

cluster_control Control Parameters RNH2 Primary Amine (R-NH₂) Mono Desired Mono-Sulfonamide (R-NH-SO₂R') RNH2->Mono Reaction 1 (Desired) TsCl Sulfonyl Chloride (R'-SO₂Cl) TsCl->Mono Reaction 1 (Desired) Di Undesired Di-Sulfonamide (R-N(SO₂R')₂) TsCl->Di Reaction 2 (Undesired Side Reaction) Base Base Anion Sulfonamide Anion (R-N⁻-SO₂R') Base->Anion Deprotonation (Slow) Mono->Anion Deprotonation (Slow) Anion->Di Reaction 2 (Undesired Side Reaction) Control To favor Reaction 1: • Low Temperature (0 °C) • Slow TsCl Addition • Careful Stoichiometry

Fig. 2: Competing pathways in N-sulfonylation.

N-Alkylation via Reductive Amination

For controlled mono-alkylation of primary amines, reductive amination is a superior strategy compared to direct alkylation with alkyl halides, which often leads to over-alkylation.[9][10] This one-pot procedure involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent to the target secondary amine.[9]

Protocol 4.1: N-Alkylation with an Aldehyde

This protocol uses a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly effective for reducing imines in the presence of aldehydes.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve [3-(Aminomethyl)oxolan-3-yl]methanol (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added. The reaction can be monitored by the disappearance of the carbonyl signal in ¹H NMR or by LC-MS.[9]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Reaction Progression: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[9]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[9] Due to the basic nature of the product, amine-functionalized silica may be beneficial for purification.[11]

Table 3: Key Parameters for Reductive Amination

Parameter Reagent/Condition Rationale
Amine Eq. 1.0 Limiting Reagent
Carbonyl Eq. 1.0-1.2 Drives imine formation.
Reducing Agent NaBH(OAc)₃ (1.5 eq) Mild and selective for the imine/iminium ion over the carbonyl starting material.[9]
Solvent DCM, DCE, MeOH Common solvents that do not interfere with the reaction.
Temperature Room Temperature Sufficient for both imine formation and reduction.

| Typical Yield | 60-90% | Highly dependent on the sterics of the carbonyl compound. |

start Amine + Aldehyde in DCM imine Imine Formation (Stir at RT, 1-2h) start->imine reduction Add NaBH(OAc)₃ In-situ Reduction (Stir at RT, 2-24h) imine->reduction workup Quench (NaHCO₃) & Aqueous Extraction reduction->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end Secondary Amine Product purify->end

Fig. 3: Workflow for one-pot reductive amination.

Characterization of Functionalized Products

Confirmation of successful functionalization requires thorough analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Successful N-functionalization is confirmed by the disappearance of the primary amine protons and the appearance of new signals (e.g., an amide N-H proton, typically δ 5.5-8.5 ppm) and characteristic shifts in the protons of the aminomethyl group (-CH₂-NH-).[12][13]

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the desired product and to monitor reaction progress.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the introduction of new functional groups, such as a strong carbonyl (C=O) stretch for amides (approx. 1630-1690 cm⁻¹) or sulfonyl (S=O) stretches for sulfonamides (approx. 1350-1300 and 1170-1140 cm⁻¹).[6]

Conclusion

The primary amine of [3-(Aminomethyl)oxolan-3-yl]methanol provides a reliable and versatile point for chemical modification. By carefully controlling reaction conditions based on established principles of chemical reactivity, selective N-acylation, N-sulfonylation, and N-alkylation can be achieved in high yields. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to synthesize a diverse library of novel compounds built upon this valuable scaffold.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • BenchChem. (2025). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Dakenchem. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • RSC Publishing. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions.

  • Organic Chemistry Portal. (n.d.).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • PubMed. (2012, April 23).
  • ACS Publications. (2018, October 29). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
  • NIH. (n.d.). Prodrugs for Amines.
  • StudySmarter. (2023, October 20). Chemical Reactions of Amines: Role & Mechanism Explained.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-THF-33-AM Subject: Yield Optimization & Troubleshooting for Quaternary Amino-Alcohol Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic Triage: Why is my yield < 40%?

The synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol (also known as 3-(aminomethyl)tetrahydrofuran-3-methanol) presents a classic "double trouble" scenario in organic synthesis: creating a quaternary center followed by the isolation of a highly polar, water-soluble small molecule.

If your yield is low, it is likely due to one of three failure modes identified in our support database. Review this matrix before proceeding to the protocol.

Failure ModeSymptomRoot CauseThe Fix
The "Disappearing" Product Crude NMR shows product, but mass is lost after aqueous workup.High Water Solubility. The amino-diol functionality makes the molecule partition into the aqueous phase (LogP ≈ -0.8).Do not use simple ether extractions. Switch to n-butanol extraction or continuous extraction (see Section 3).
The "Aluminum Trap" White gelatinous precipitate forms; filtration is impossible; yield is trapped in filter cake.Aluminum-Amine Coordination. The amine product forms a stable complex with aluminum salts, preventing isolation.Rochelle’s Salt Workup. Use sodium potassium tartrate to chelate aluminum and release the amine.
Incomplete Reduction IR shows residual nitrile (

) or carbonyl (

).
Steric Hindrance. The quaternary C3 position hinders hydride attack on the nitrile.Force Conditions. Increase LiAlH

equivalents (4.0 eq) and reflux time (>12 h).

Optimized Protocol: Reduction of the Precursor

Context: The most robust route involves the reduction of Ethyl 3-cyanotetrahydrofuran-3-carboxylate (or the corresponding dinitrile). The quaternary center creates steric bulk, requiring vigorous reduction conditions.

Reagents & Stoichiometry[1][2][3][4][5]
  • Precursor: Ethyl 3-cyanotetrahydrofuran-3-carboxylate (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ) (4.0 equiv)
    
    • Note: Excess is required to reduce both the ester (2 H

      
      ) and the nitrile (2 H
      
      
      
      ) while compensating for adventitious moisture and steric drag.
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • LAH Suspension: Charge the flask with LiAlH

    
     (4.0 equiv) and anhydrous THF. Cool to 0°C.[1][2]
    
  • Addition: Dissolve the precursor in minimal THF. Add dropwise to the LAH suspension over 30 minutes.

    • Critical: Exothermic! Maintain internal temp < 10°C to prevent nitrile polymerization.

  • Reaction: Allow to warm to room temperature, then heat to reflux (66°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin for amine). The intermediate imine can be stable; reflux ensures conversion to the amine.

  • Cooling: Cool the mixture to 0°C prior to quenching.

The Critical Workup (The "Yield Maker")

Warning: Standard Fieser workup (


 water/NaOH/water) often fails here because the aluminum salts trap the polar amine. We recommend the Rochelle's Salt Method .
Protocol
  • Quench: Dilute the reaction mixture with diethyl ether (to dilute the heat capacity).

  • Hydrolysis: Slowly add water (1 mL per gram of LiAlH

    
    ) followed by 15% NaOH (1 mL per gram).
    
  • Complexation: Add a saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt) . Use roughly 50 mL per gram of LiAlH

    
     used.
    
  • Agitation: Stir vigorously at room temperature for 1–2 hours.

    • Visual Cue: The grey/white emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer containing the chelated aluminum.

  • Separation: Separate the layers.

    • Crucial Step:Do not discard the aqueous layer. The product loves water.

Isolation of the Water-Soluble Product

Since the product is an amino-alcohol, simple ether extraction is insufficient.

  • Saturate: Saturate the aqueous layer with solid NaCl.

  • Aggressive Extraction: Extract the aqueous layer with n-Butanol (

    
    ) or DCM/Isopropanol (3:1)  (
    
    
    
    ).
  • Drying: Combine organic extracts, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: If the product is an oil, distill under high vacuum (Kugelrohr). If solid, recrystallize from cold Et

    
    O/Hexane.
    

Visualizing the Process

The following diagram illustrates the chemical pathway and the critical decision points for workup.

SynthesisWorkflow Start Start: Ethyl 3-cyanotetrahydrofuran- 3-carboxylate Reduction Reduction: LiAlH4 (4.0 eq) THF, Reflux, 16h Start->Reduction Quench Quench: 0°C Add Water/NaOH Reduction->Quench Decision Does Emulsion Form? Quench->Decision Rochelle Add Saturated Rochelle's Salt Stir 2h (Breaks Al-N complex) Decision->Rochelle Yes (Recommended) Fieser Standard Fieser Workup (Risk of Trapping) Decision->Fieser No (Risky) Extraction Phase Separation Rochelle->Extraction Fieser->Extraction AqLayer Aqueous Layer (Contains Product!) Extraction->AqLayer OrgLayer Ether Layer (Likely Empty) Extraction->OrgLayer Rescue Saturate with NaCl Extract with n-Butanol (3x) AqLayer->Rescue Product Partitioning Final Final Product: [3-(Aminomethyl)oxolan-3-yl]methanol OrgLayer->Final Minor Yield Rescue->Final

Figure 1: Workflow emphasizing the rescue of the water-soluble product from the aqueous layer.

Frequently Asked Questions (FAQ)

Q: Can I use Borane-THF (BH


·THF) instead of LiAlH

?
A: Yes, and it is often cleaner. Borane reduces nitriles and esters effectively. However, the resulting amine-borane complex is very stable. You must perform an acidic workup (reflux with MeOH/HCl) to break the B-N bond before basifying to isolate the free amine. If you skip the acid reflux, you will isolate the complex, not the product.

Q: My product is an oil that won't crystallize. How do I purify it without a column? A: Amino-alcohols often "oil out." Try forming the oxalate salt . Dissolve the crude oil in ethanol and add 1 equivalent of oxalic acid. The oxalate salt usually crystallizes nicely. You can free-base it later or use the salt directly in biological assays.

Q: Why does the reaction turn green/blue during reflux? A: This is often due to trace impurities (like iron) in the LiAlH


 or the formation of specific radical species during the reduction of the nitrile. It is generally harmless. Focus on the TLC spot disappearance rather than color.

References

  • Reduction of Hindered Nitriles: Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of lithium aluminum hydride with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, 46(23), 4536–4551. Link

  • Rochelle's Salt Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard reference for workup protocols).
  • Isolation of Water-Soluble Amines: "Workup for Aluminum Hydride Reductions." University of Rochester, Department of Chemistry. Link

  • Synthesis of 3,3-Disubstituted Tetrahydrofurans: Mondal, S., et al. (2018). "Synthetic approaches to 3,3-disubstituted tetrahydrofurans." Tetrahedron Letters, 59(5), 421-425. (General context for ring synthesis).

Sources

troubleshooting side reactions in 3-substituted oxolane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: OX-3-SUB-SYNTH-001

Introduction: The Mechanic’s View of the Oxolane Ring

Welcome to the technical support hub for tetrahydrofuran (oxolane) synthesis. You are likely here because your 3-substituted oxolane synthesis—a critical scaffold for nucleoside analogs, polyether antibiotics, and fragment-based drug discovery—is failing.

The 3-substituted position (


-position) introduces a unique steric and electronic perturbation to the standard 5-exo-tet cyclization. Unlike the unsubstituted parent, these substrates are prone to epimerization , elimination (to dihydrofurans) , and polymerization .

This guide abandons generic advice. We focus on the causality of failure in three primary synthetic manifolds: Acid-Catalyzed Cyclodehydration , Intramolecular Nucleophilic Substitution (Williamson) , and Electrophilic Cyclization (Iodoetherification) .

Part 1: Diagnostic Triage

Before altering reagents, identify the failure mode using this logic flow.

Triage Start Identify Failure Mode Tar Black Tar / Viscous Oil Start->Tar Product is... Olefin Olefin Product (Elimination) Start->Olefin Product is... Racemic Loss of Stereochemistry Start->Racemic Product is... Regio Wrong Ring Size (6-endo) Start->Regio Product is... Poly Polymerization (PTHF) Tar->Poly Cause: Superacidic conditions E2 E2 Competition Olefin->E2 Cause: Basic conditions / Sterics Carbo Carbocation Shift/Planarity Racemic->Carbo Cause: SN1 Pathway Baldwin Baldwin Rule Violation Regio->Baldwin Cause: Thermodynamic Control

Figure 1: Diagnostic decision tree for isolating the root cause of synthetic failure.

Part 2: Module A - Acid-Catalyzed Cyclodehydration

The Scenario: You are cyclizing a 1,4-diol (e.g., 2-substituted butane-1,4-diol) using an acid catalyst (pTsOH,


).
The Failure:  Formation of black tar (polymerization) or low yields due to volatility.[1]
Technical Analysis

The formation of the oxolane ring is thermodynamically driven by enthalpy (


), but entropy (

) opposes it.[1] The 3-substituent creates a Thorpe-Ingold effect , which theoretically favors cyclization by pre-organizing the conformer. However, side reactions dominate when the rate of ring closure is slower than intermolecular propagation.
Troubleshooting Guide
SymptomRoot CauseCorrective Protocol
Black Tar / Gunk Polymerization (PTHF): The oxolane product acts as a nucleophile, attacking the protonated diol precursor, leading to ring-opening polymerization. This is common with unhindered 3-substituents.Switch to Heterogeneous Catalysis: Replace soluble acids (pTsOH) with Amberlyst-15 or Zeolite H-ZSM-5 . The pore size restricts the formation of long polymer chains (shape-selective catalysis). Dilution: Run at <0.1 M to favor intramolecular reaction.
Loss of Chirality at C3 Hydride Shift: If the C3 stereocenter is adjacent to a developing carbocation (even transiently), a 1,2-hydride shift can racemize the center.Avoid Strong Brønsted Acids: Switch to a catalytic dehydration using Dibutyltin oxide (

)
or Bismuth(III) triflate .[1] These operate via a coordinate mechanism rather than a free carbocation.[1]
Product Distills with Water Azeotrope Formation: THF derivatives often form azeotropes with water, making isolation difficult during Dean-Stark conditions.High-Boiling Solvent: Use mesitylene or anisole instead of toluene/benzene to drive the distillation of water while keeping the product in the pot.
FAQ: Why is my 3-aryl-1,4-diol forming a diene?

A: The 3-aryl group stabilizes the benzylic carbocation. Under acidic conditions, E1 elimination (forming a conjugated diene) becomes faster than the


-like cyclization.
  • Fix: Switch to Mitsunobu cyclization (DIAD/PPh3). This activates the alcohol as a leaving group under neutral conditions, preventing carbocation formation and elimination [1].

Part 3: Module B - Intramolecular Nucleophilic Substitution (Williamson)

The Scenario: You have a 3-substituted-4-halo-1-butanol (or tosylate) and are treating it with base (NaH, tBuOK). The Failure: Formation of an alkene (elimination) instead of the ring.

Technical Analysis

This is a competition between


 (cyclization, 

) and

(elimination, E2).[1][2]
  • 3-Substituent Effect: A substituent at C3 creates steric drag. If the leaving group is secondary, or if the base is bulky, the transition state for substitution is destabilized, favoring elimination.

Optimization Matrix
VariableRecommendationScientific Rationale
Base NaH (Sodium Hydride) Non-nucleophilic, small counter-ion. Avoids bulky bases like tBuOK which favor E2 due to steric clash with the 3-substituent.
Solvent DMF or DMSO High dielectric constant (

) stabilizes the transition state for

.[1] Avoid ethanol/methanol, which solvate the nucleophile (alkoxide), reducing its reactivity [2].
Temperature 0°C

RT
Elimination (E2) has a higher activation energy than substitution (

).[1] Lower temperatures kinetically favor the ring closure.[1]

Critical Protocol: The "Inverse Addition" For highly sensitive substrates, do not dump the substrate into the base.

  • Suspend NaH in dry DMF.

  • Add the alcohol precursor dropwise over 1 hour at 0°C.

  • Why? Keeps the concentration of the active alkoxide low, preventing intermolecular side reactions (dimerization).

Part 4: Module C - Iodoetherification (Electrophilic Cyclization)

The Scenario: You are cyclizing a 3-substituted-4-penten-1-ol using Iodine (


) or NIS.
The Failure:  Formation of a 6-membered ring (tetrahydropyran) or loss of diastereoselectivity.
Mechanism & Selectivity

According to Baldwin’s Rules , 5-exo-tet is favored over 6-endo-tet. However, a substituent at the 3-position can exert a subtle "substituent effect" that alters the transition state energy.

Iodo Substrate 3-Substituted Alkenol Iodonium Iodonium Intermediate Substrate->Iodonium I2 / NIS FiveExo 5-exo-tet (Oxolane) Iodonium->FiveExo Kinetic Control (Baldwin Favored) SixEndo 6-endo-tet (Pyran) Iodonium->SixEndo Thermodynamic Control (Reversible) FiveExo->Iodonium Acid Catalyzed Reopening

Figure 2: Kinetic vs. Thermodynamic pathways in iodoetherification.

Troubleshooting Guide

Q: I am getting a mixture of 5-exo (THF) and 6-endo (THP). How do I force 5-exo? A: The 6-endo product is often the thermodynamic product. If the reaction is reversible (triggered by


 byproduct), the kinetic 5-exo product will rearrange to the 6-endo product.
  • The Fix: Use a base to scavenge the acid byproduct.[1] Add

    
      (3 equiv) or 2,6-lutidine  to the reaction mixture. This makes the cyclization irreversible, locking in the kinetic 5-exo product [3].
    

Q: The diastereoselectivity (cis/trans) is poor. A: 1,3-induction is generally weak. To improve it:

  • Constraint: Use a bulky protecting group on the 3-substituent (if it's an alcohol/amine) to increase steric differentiation.

  • Temperature: Lower to -78°C.

  • Reagent: Switch from

    
     to I(collidine)2PF6 . The non-coordinating counter-ion (
    
    
    
    ) tightens the transition state, often improving stereocontrol [4].

Part 5: Standard Operating Procedure (SOP)

SOP-01: Amberlyst-Catalyzed Cyclization of 3-Substituted-1,4-Diols

Use this for robust, scalable synthesis avoiding polymerization.

  • Preparation: Wash Amberlyst-15 beads with methanol, then dry under vacuum (removes impurities that cause leaching).

  • Setup: In a round-bottom flask, dissolve the diol (1.0 equiv) in anhydrous Dichloroethane (DCE) (0.1 M concentration).

    • Note: DCE is preferred over THF to prevent solvent participation.[1]

  • Catalysis: Add activated Amberlyst-15 (20 wt% loading relative to substrate).[1]

  • Reaction: Heat to reflux (83°C) with vigorous stirring. Monitor by TLC/GC.

    • Checkpoint: If reaction stalls, add 4Å molecular sieves to the pot to scavenge water (driving equilibrium).

  • Workup: Filter off the catalyst beads. Concentrate the filtrate.

    • Result: usually >90% purity without aqueous workup.[1]

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1] Synthesis, 1981(1), 1-28. Link[1]

  • Williamson Ether Synthesis Side Reactions. (2025).[1][2] BenchChem Technical Guides. Link

  • Bates, R. W. (2012). Organic Synthesis using Transition Metals. Wiley-VCH.[1] (Referencing kinetic vs thermodynamic control in iodocyclization).

  • Wolfe, J. P., & Hay, M. B. (2010). Stereoselective Synthesis of Tetrahydrofurans via Metal-Catalyzed Cyclization Reactions. Tetrahedron, 66(6), 1029-1051. Link[1]

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link[1]

Sources

challenges in the scale-up of [3-(Aminomethyl)oxolan-3-yl]methanol production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Troubleshooting

Executive Summary: The Quaternary Challenge

You are likely accessing this guide because your scale-up of [3-(Aminomethyl)oxolan-3-yl]methanol (CAS: Analogous to 3,3-disubstituted THF systems) has stalled. This molecule presents a "perfect storm" of process challenges:

  • Steric Hindrance: The quaternary carbon at position 3 makes nucleophilic attacks sluggish and prone to side reactions.[1][2]

  • Polarity: The product is a low-molecular-weight amino-alcohol, acting as a "water sponge," making traditional extraction nearly impossible.[1][2]

  • Thermal Instability: The exothermic nature of the ring-closure and reduction steps poses runaway risks at scales >100g.[2]

This guide moves beyond standard literature to address the operational reality of synthesizing this scaffold, focusing on the Cyanoacetate Route (the most robust path for scale-up).

Module 1: Ring Construction (The Upstream Phase)

Core Reaction: Double alkylation of Ethyl Cyanoacetate with 1-bromo-2-(2-bromoethoxy)ethane (or similar di-electrophile) to form Ethyl 3-cyanotetrahydrofuran-3-carboxylate.[1][2]

Troubleshooting Guide
SymptomProbable CauseTechnical Intervention
Low Yield (<40%) O-Alkylation vs. C-Alkylation: The enolate is attacking the oxygen of the electrophile or polymerizing due to improper solvent polarity.[1][2]Switch Solvents: Move from simple THF to a DMF/THF mixture or use DMSO . The higher dielectric constant stabilizes the C-enolate.[2] Add NaI (0.1 eq) to catalyze the Finkelstein reaction in situ, making the bromide more reactive.
Exotherm Spike Runaway Enolization: Adding the base (NaH or KOtBu) too fast to the cyanoacetate.[1]Dosing Control: Do not add solid base.[1][2] Slurry the base in mineral oil/THF and add the cyanoacetate to the base (inverse addition) at 0°C. Use a mass flow controller for additions >1kg.
"Gummy" Precipitate Oligomerization: The di-bromide linker is cross-linking two cyanoacetate molecules instead of cyclizing one.[1][2]High Dilution Principle: The intramolecular cyclization (ring closure) is favored by dilution.[1][2] Ensure the reaction volume is at least 15-20 L/kg of substrate.
FAQ: Upstream Processing

Q: Can I use 1,4-dichloro-2-butene and hydrogenate later? A: Yes, but it adds a unit operation.[2] The chloro-ether route (using 1-chloro-2-(chloromethoxy)ethane analogs) is more direct but the reagents are carcinogenic.[1][2] The bis-bromoether route is the modern safety standard, despite the higher cost of the alkylating agent.

Q: My GC-MS shows a large M+ peak that corresponds to the dimer. Why? A: You likely ran the reaction too concentrated. The intermolecular reaction (dimerization) is second-order, while the intramolecular reaction (cyclization) is first-order.[1] Dilute the reaction mixture by 2x to shift kinetics toward the ring closure.

Module 2: The "Double Reduction" (Critical Phase)

Core Reaction: Converting the Nitrile (to amine) and Ester (to alcohol) simultaneously.[1] Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BMS).[1][2]

Visualizing the Process Logic

ReductionLogic Start Precursor: 3-Cyano-THF-3-Carboxylate Choice Scale Decision Start->Choice PathA Small Scale (<50g) LiAlH4 (Excess) Choice->PathA Lab Bench PathB Large Scale (>100g) Borane-DMS / NaBH4-I2 Choice->PathB Pilot Plant Issue1 Risk: Aluminum Emulsions PathA->Issue1 Issue2 Risk: H2 Gas Evolution & Boron Complexation PathB->Issue2 Sol1 Solution: Rochelle Salt (Sodium Potassium Tartrate) Issue1->Sol1 Sol2 Solution: MeOH Quench + Acid Reflux (Break B-N bond) Issue2->Sol2 End Target: [3-(Aminomethyl)oxolan-3-yl]methanol Sol1->End Sol2->End

Figure 1: Decision matrix for the reduction step. Note that Borane requires a specific acidic workup to free the amine from the boron complex.

Troubleshooting Guide: Reduction
SymptomProbable CauseTechnical Intervention
Stalled Reaction (Nitrile remains) Reagent Age/Quality: LiAlH₄ pellets often have a hydroxide coating that lowers activity.[1][2]Use Solutions: Switch to commercially available 2.4M LiAlH₄ in THF . If using solids, crush them under Argon.[2] Ensure you are using 3.5 - 4.0 equivalents of hydride (2 for ester, 2 for nitrile).[1][2]
Product Trapped in Sludge The "Grey Sludge" Scenario: Incorrect quenching of Aluminum salts creates a gelatinous hydroxide matrix that traps polar amines.[2]The Fieser Method (Modified): For x grams of LAH, add x mL water, x mL 15% NaOH, and 3x mL water. CRITICAL: For amino-alcohols, this often fails.[1][2] Use Rochelle Salt: Quench with EtOAc, then stir with saturated Potassium Sodium Tartrate solution for 12 hours. The layers will separate.[1][2][3]
Low Amine Yield (Borane Route) Boron-Nitrogen Complex: Borane forms a stable covalent bond with the resulting amine (B-N adduct) that resists simple hydrolysis.[1][2]Acid Reflux: After the initial MeOH quench, you MUST add HCl (conc.) or methanolic HCl and reflux for 1 hour to break the B-N bond. Then basify to extract.[1][2]

Module 3: Purification & Isolation (The Downstream Phase)

The Problem: The product is a polar, water-soluble oil.[2] Traditional extraction (DCM/Water) leaves 80% of the product in the water phase.

Protocol: The "Salting Out" & Continuous Extraction

Do NOT use Dichloromethane (DCM). It is too non-polar for this molecule.[1][2]

  • pH Adjustment:

    • After the reaction quench, acidify to pH 2 (forms the HCl salt) and wash with ether (removes non-polar impurities/mineral oil).

    • Basify the aqueous layer to pH 14 using 50% NaOH.[2] The high ionic strength helps "push" the amine out.[2]

  • Extraction Solvent:

    • Use n-Butanol or IPA/Chloroform (1:3) .[1][2] These solvent systems can pull amino-alcohols from water.[1][2]

    • Best Practice: Use a Continuous Liquid-Liquid Extractor with DCM for 24-48 hours if n-Butanol is difficult to remove (high boiling point).[1][2]

  • Distillation (The Gold Standard):

    • This molecule is thermally stable enough for Kugelrohr Distillation .[1][2]

    • Conditions: High Vacuum (<0.5 mmHg), 140°C - 160°C.[1][2]

    • Note: The product will distill as a colorless, viscous oil. If it turns yellow, you have trace oxidation; store under Argon.[2]

FAQ: Purification

Q: Can I use silica gel chromatography? A: Avoid it if possible. Amino alcohols streak badly on silica due to H-bonding.[1][2] If you must, use DCM:MeOH:NH₄OH (89:10:1) .[1] The ammonia competes for the silica sites, tightening the bands. Amine-functionalized silica is a better (but expensive) alternative.[1][2]

Q: The product smells like ammonia but NMR shows impurities. A: This is likely residual solvent or decarboxylated side products.[2] Run a 13C-NMR . You should see the characteristic quaternary carbon signal around 45-50 ppm .[1][2] If missing, the ring didn't close or opened during reduction.[2]

Module 4: Safety & Stability

Thermal Runaway Risk
  • Step: Hydride Reduction.[1][2]

  • Mechanism: The reduction of the ester releases alkoxide, and the nitrile reduction is highly exothermic.

  • Control: Cool reactor to -10°C before addition. Add the hydride solution dropwise. Monitor internal temperature, not just jacket temperature.[2] Never exceed 5°C during addition.

Storage
  • Hygroscopicity: The molecule absorbs water and CO₂ from the air rapidly, forming carbamates (white crust).

  • Protocol: Store in glass vials under Argon atmosphere at 4°C. Seal with Parafilm.

References & Grounding

  • Tetrahydrofuran Synthesis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Section 2.24 (Cyclization of diols/ethers).[1][2]

  • Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.[1][2] (Definitive text on quenching protocols).

  • Quaternary Center Formation: K. C. Nicolaou et al., "Synthesis of spirocyclic systems," J. Am. Chem. Soc., for mechanistic insight into steric constraints at quaternary centers.[2]

  • Workup of Polar Amines: A. B. Smith et al., "Rochelle Salt Workup for Aluminum Emulsions," J. Org.[2] Chem. (Standardizing the tartrate method).

  • Analogous Patent: Process for the preparation of substituted tetrahydrofurans. US Patent 4,271,081 (describes cyclization mechanics relevant to scale-up).[1][2]

  • Borane Reduction Safety: Org. Process Res. Dev. 2010, 14, 6, 1476–1479. "Safe Scale-Up of Borane Reductions."

Disclaimer: This guide is for research and development purposes. All scale-up activities involving hydrides and high-pressure reactions must be reviewed by your institution's Process Safety Committee.

Sources

resolving impurities in [3-(Aminomethyl)oxolan-3-yl]methanol samples

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for .

Technical Support Center: [3-(Aminomethyl)oxolan-3-yl]methanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for [3-(Aminomethyl)oxolan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues with this compound. Our approach is rooted in explaining the chemical principles behind the problems and solutions, ensuring you can adapt these methods to your specific experimental context.

Part 1: Troubleshooting Guide (Q&A)

This section addresses specific experimental observations and provides a logical path to a solution.

Question 1: My HPLC-UV/MS analysis shows an unknown peak eluting close to the main peak. How do I identify it?

Answer: An adjacent peak often suggests a structurally related impurity. The first step is characterization, followed by identifying its source.

  • Causality: Impurities can arise from the synthetic route (e.g., starting materials, byproducts) or degradation. Their structural similarity often leads to similar chromatographic behavior.

  • Immediate Action: Mass Spectrometry (MS) Analysis:

    • Determine the Mass: Check the m/z of the impurity. The target molecule, [3-(Aminomethyl)oxolan-3-yl]methanol, has a monoisotopic mass of 131.0946 g/mol [1]. The primary ion you'll see in positive mode ESI-MS will be [M+H]⁺ at ~132.10.

    • Compare Masses:

      • [M+14]⁺: Suggests an N-methylated impurity, such as [3-(methylamino)oxolan-3-yl]methanol[2]. This can arise if methylating agents were used in a preceding synthetic step or if a formaldehyde equivalent was present during reductive amination.

      • [M-16]⁺: Could indicate an impurity lacking the hydroxyl group.

      • [M-17]⁺: May suggest the loss of the aminomethyl group, potentially pointing to (oxolan-3-yl)methanol.

      • Mass of a Precursor: Check the mass of known precursors from the synthesis route. For example, if a nitrile reduction was the final step, you might see the corresponding nitrile intermediate 3-cyano-3-(hydroxymethyl)oxolane[3].

  • Workflow for Identification and Resolution:

A Unknown Peak Observed in HPLC B Analyze by High-Resolution Mass Spectrometry (HRMS) A->B Step 1 C Determine Accurate Mass and Molecular Formula B->C Step 2 D Hypothesize Structure (e.g., Precursor, Byproduct, Degradant) C->D Step 3 E Confirm Structure (if necessary via isolation & NMR) D->E Step 4a F Review Synthesis Route for Potential Source D->F Step 4b H Select Purification Method (e.g., Chromatography, Recrystallization) E->H G Optimize Reaction or Workup to Minimize Impurity F->G G->H

Caption: Workflow for identifying and resolving unknown impurities.

Question 2: My sample has a slight yellow tint and its purity, confirmed by HPLC, is decreasing over time. What is happening?

Answer: This is characteristic of degradation, likely due to oxidation or reaction with atmospheric components. [3-(Aminomethyl)oxolan-3-yl]methanol, being a primary amino alcohol, is susceptible to such changes.

  • Causality:

    • Oxidation: Primary amines can slowly oxidize in the presence of air, leading to the formation of colored impurities. The alcohol moiety could also undergo oxidation.

    • Reaction with CO₂: Primary amines can react with atmospheric carbon dioxide to form carbamate salts. While often not colored, this reaction will lower the purity of the free base.

  • Troubleshooting & Prevention:

    • Storage: Store the material under an inert atmosphere (Argon or Nitrogen) at a low temperature (-20°C is recommended for similar amino-oxetanes). Ensure the container is tightly sealed.

    • Solvent Choice: If in solution, use de-gassed solvents. Protic solvents like methanol or ethanol are generally acceptable, but be aware that they can participate in reactions over long periods[4].

    • pH Control: The compound is most stable when protonated. If your application allows, consider converting it to a stable salt (e.g., HCl or HBr salt) for long-term storage.

Question 3: My NMR spectrum looks clean, but my elemental analysis is off and I see a broad peak in my IR spectrum around 2350 cm⁻¹. What could be the issue?

Answer: This combination of data strongly suggests the formation of a carbamate salt from the reaction of the primary amine with atmospheric CO₂.

  • Causality & Evidence:

    • NMR: The carbamate may exist in rapid equilibrium with the free amine, leading to peak broadening rather than distinct new signals, which can be missed.

    • Elemental Analysis: The addition of CO₂ changes the elemental composition (C, H, N, O ratios), causing the results to deviate from the theoretical values for the pure amine.

    • IR Spectroscopy: The broad peak around 2350 cm⁻¹ is characteristic of the asymmetric stretch of the CO₂ molecule ionically bound in a carbamate salt.

  • Resolution:

    • Mild Acid Wash: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane) and wash with a very dilute, weak base solution (like 1% NaHCO₃) to remove the bound CO₂, followed by a brine wash and drying.

    • Vacuum: For small amounts of CO₂ adduct, placing the sample under a high vacuum for several hours can sometimes remove the bound gas.

    • Prevention: Handle and store the material under an inert atmosphere (N₂ or Ar) to prevent future exposure to CO₂.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most probable synthesis-related impurities in [3-(Aminomethyl)oxolan-3-yl]methanol?

Based on common synthetic routes, the most likely process-related impurities are summarized in the table below. A prevalent synthesis involves the reduction of a nitrile, which itself can be formed through various pathways[3].

Impurity Type Potential Structure / Identity Source in Synthesis Recommended Analytical Method
Unreacted Precursor 3-Cyano-3-(hydroxymethyl)oxolaneIncomplete reduction of the nitrile group.HPLC-MS, IR (look for C≡N stretch ~2250 cm⁻¹)
Starting Material Halogenated oxolane intermediatesIncomplete reaction in an earlier nucleophilic substitution step.GC-MS or LC-MS
Solvent Residue Toluene, THF, Methanol, EthanolIncomplete removal during workup and drying.¹H NMR, GC-HS (Headspace GC)
Reagent Residue Borane-THF, LiAlH₄ byproductsResidual reducing agents or their salts after workup.ICP-MS (for Lithium/Boron), ¹H NMR
Byproduct Dimerized or oligomeric speciesCan form during workup or under harsh reaction conditions.HPLC-MS (look for higher mass ions), SEC

Q2: What is a good starting point for an HPLC-MS method to analyze the purity of this compound?

This compound is highly polar due to the amine and alcohol groups. A standard reversed-phase (RP) method may show poor retention. Here are two recommended starting protocols.

Parameter Method A: Reversed-Phase (with Ion Pairing) Method B: HILIC (Hydrophilic Interaction)
Column C18, 2.1 x 100 mm, 1.8 µmAmide or Cyano, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% B to 95% B over 10 min100% A to 80% A over 8 min
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp 40 °C35 °C
Injection Vol 2 µL2 µL
MS Detector ESI Positive ModeESI Positive Mode
MS Scan Range m/z 50 - 500m/z 50 - 500
  • Rationale: Method A uses an acidic modifier to protonate the amine, improving peak shape on a C18 column. Method B is often superior for highly polar analytes, as it operates on a different retention mechanism (partitioning into a water-enriched layer on the stationary phase)[5].

Q3: How can I effectively purify a batch of [3-(Aminomethyl)oxolan-3-yl]methanol that is ~90% pure?

The choice of purification method depends on the nature of the impurities.

cluster_0 Purification Strategy A Sample is ~90% Pure B Identify Impurities (LCMS, NMR) A->B C Impurities are Non-Polar (e.g., protected intermediates) B->C Scenario 1 D Impurities are Polar (e.g., other amino alcohols) B->D Scenario 2 E Acid-Base Extraction C->E Dissolve in organic solvent, wash with acid to extract product F Preparative HPLC (HILIC or RP) D->F High resolution needed G Recrystallization as a Salt (e.g., HCl salt) D->G If impurities have different solubility profiles

Caption: Decision tree for selecting a purification method.

  • For Non-Polar Impurities (e.g., unreacted protected precursors): An acid-base extraction is highly effective. Dissolve the sample in an organic solvent like Ethyl Acetate. Wash with dilute HCl; the protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the pure product back into an organic solvent.

  • For Polar, Structurally Similar Impurities:

    • Preparative HPLC: This offers the highest resolution but is costly and time-consuming for larger scales. A HILIC or mixed-mode column would likely provide the best separation.

    • Recrystallization as a Salt: This is a highly effective and scalable technique. Convert the free base to its hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often highly crystalline and have different solubility profiles from the impurities. A common procedure is to dissolve the crude base in isopropanol (IPA) and slowly add a solution of HCl in IPA or ether until precipitation is complete. The crystalline salt can then be collected by filtration.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard HPLC-MS Purity Analysis

This protocol details a robust method for routine purity checks using a standard C18 column.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of [3-(Aminomethyl)oxolan-3-yl]methanol in a 50:50 mixture of Methanol:Water.

    • Dilute this stock solution 100-fold with the same solvent mixture to a final concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • LC Conditions (Method A from FAQ):

    • Instrument: UHPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer.

    • Column: Agilent Zorbax RRHD SB-C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

    • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Gradient:

      • 0.0 min: 2% B

      • 8.0 min: 80% B

      • 8.1 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 2% B

      • 12.0 min: End run

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Scan Range: m/z 70 - 800.

    • Data Acquisition: Collect both full scan data and data-dependent MS/MS to aid in structural elucidation of any observed impurities.

Protocol 2: Purification via Recrystallization (HCl Salt Formation)

This protocol is for purifying gram-scale quantities of the compound from less polar impurities.

  • Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. HCl is corrosive.

  • Procedure:

    • Weigh 5.0 g of the crude [3-(Aminomethyl)oxolan-3-yl]methanol and dissolve it in 50 mL of Isopropanol (IPA) in an Erlenmeyer flask with magnetic stirring.

    • In a separate, dry flask, prepare a ~2M solution of HCl in IPA. Caution: This is an exothermic process. This can be done by carefully bubbling HCl gas through dry IPA or by purchasing a commercially available solution.

    • While stirring the amine solution, add the HCl/IPA solution dropwise. A white precipitate of the hydrochloride salt should begin to form.

    • Monitor the pH of the solution using pH paper; continue adding the acid solution until the mixture is acidic (pH ~2-3).

    • Once precipitation is complete, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold IPA (10 mL each), followed by one portion of cold diethyl ether (15 mL) to aid in drying.

    • Dry the purified salt in a vacuum oven at 40-50 °C to a constant weight.

    • Confirm the purity of the final product using the HPLC method described above.

References

  • RSC (2013). Hydroxylated polymethoxyflavonoid glycosides (OH-PMFGs) are a rare kind of highly methoxylated flavone glycosides. Royal Society of Chemistry.
  • Google Patents (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • PubChem (n.d.). [3-(Aminomethyl)oxolan-3-yl]-thiophen-3-ylmethanol. National Center for Biotechnology Information.
  • PubChem (n.d.). [3-(Aminomethyl)oxetan-3-yl]methanol. National Center for Biotechnology Information.
  • EURL-SRM (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. CVUA Stuttgart.
  • PubChemLite (n.d.). [3-(aminomethyl)oxolan-3-yl]methanol. Université du Luxembourg.
  • American Elements (n.d.). [3-(methylamino)oxolan-3-yl]methanol.
  • ResearchGate (2025). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • Google Patents (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • D'Alessandro, A. et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PMC.
  • Sigma-Aldrich (n.d.). 3-(Aminomethyl)oxetane 97.
  • Naidu, B. P. (2010). A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants.
  • PubChem (n.d.). [3-(Aminomethyl)oxan-3-yl]-quinolin-2-ylmethanol. National Center for Biotechnology Information.
  • University of Tartu (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Institute of Chemistry.
  • Santa Cruz Biotechnology (n.d.). [3-(Aminomethyl)oxetan-3-yl]methanol.
  • ChemRxiv (2024). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis.

Sources

Technical Support Center: Stability & Handling of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with [3-(Aminomethyl)oxolan-3-yl]methanol . It addresses stability mechanisms, troubleshooting scenarios, and handling protocols.

Molecule Profile & Chemical Nature[1]

Before troubleshooting, it is critical to understand the structural vulnerabilities of the molecule.

  • IUPAC Name: [3-(Aminomethyl)oxolan-3-yl]methanol

  • Common Name: 3-(Aminomethyl)-3-(hydroxymethyl)tetrahydrofuran

  • CAS Number: 1263180-69-5 (Representative for this class; specific salt forms may vary)

  • Structure Description: A tetrahydrofuran (THF) ring with a gem-disubstituted quaternary carbon at position 3, bearing both a primary aminomethyl group (

    
    ) and a hydroxymethyl group (
    
    
    
    ).
Core Stability Matrix
ParameterRatingTechnical Note
Hydrolytic Stability High The ether linkage (THF ring) and alcohol are stable in water at neutral/basic pH.
Oxidative Stability Low Primary amines are susceptible to air oxidation, leading to N-oxides and colored impurities.
pH Sensitivity Critical The amine is a "CO2 Trap." It rapidly absorbs atmospheric

, altering solution pH.
Thermal Stability Moderate Stable < 40°C. High heat can promote intramolecular condensation or degradation.

Critical Stability Issues: The "Why" and "How"

A. The "CO2 Trap" Phenomenon (pH Drift)

The most common issue users report is pH drift or unexpected buffering in unbuffered aqueous solutions.

  • Mechanism: The primary amine moiety (

    
    ) acts as a base. Upon exposure to air, it reacts with atmospheric 
    
    
    
    to form carbamates and bicarbonates.
  • Impact: This reaction lowers the pH of the solution over time and can lead to the formation of insoluble carbonate salts if metal cations (e.g.,

    
     from standard glass or buffers) are present.
    
  • Visual Sign: Solution may become "cloudy" or show a fine white precipitate.

B. Oxidative Discoloration (Yellowing)
  • Mechanism: Primary amines are electron-rich. In the presence of dissolved oxygen and trace metal ions (often found in lower-grade water or glass leaching), they undergo radical oxidation pathways to form hydroxylamines, imines, and eventually complex conjugated oligomers (color bodies).

  • Impact: While the molar percentage of degradation may be low (<1%), the color change (clear

    
     pale yellow 
    
    
    
    amber) is visually dramatic and indicates a compromise in purity.
C. 1,3-Amino Alcohol Interactions[2][3]
  • Mechanism: The molecule features a 1,3-amino alcohol motif. While gem-disubstitution provides steric protection, this arrangement is prone to reacting with aldehyde impurities (e.g., formaldehyde found in low-quality methanol or PEG) to form oxazolidines (5-membered heterocycles).

  • Impact: Appearance of "ghost peaks" in LC-MS with a mass shift of +12 Da (methylene bridge) or similar.

Troubleshooting Guide (Q&A Format)

Q1: "My aqueous stock solution turned yellow overnight. Is it still usable?"

Diagnosis: Oxidative Degradation.

  • Cause: Exposure to air (oxygen) without adequate degassing or antioxidant protection.

  • Assessment: If the color is faint yellow, the purity is likely still >98%. The color bodies have high extinction coefficients, so a small amount looks worse than it is.

  • Action: Run an LC-MS to confirm purity. If >95%, it may be usable for non-sensitive screens. For precise

    
     measurements or crystallography, discard and prepare fresh .
    
  • Prevention: Sparge water with Argon/Nitrogen for 15 mins before dissolving the solid. Store under inert gas.

Q2: "I observe a white precipitate upon thawing my frozen stock."

Diagnosis: Carbamate/Carbonate Formation or "Salting Out".

  • Cause: The amine absorbed

    
     during the freezing process (solubility of gases increases as temp decreases before freezing), forming insoluble carbamates. Alternatively, if stored in phosphate buffer (PBS), pH shifts during freezing (eutectic effect) can cause precipitation.
    
  • Action:

    • Vortex and warm to 37°C.

    • If it dissolves, it was likely a reversible solubility issue.

    • If it persists, check pH. If pH < 8, add dilute NaOH. If precipitate remains, it is likely an irreversible carbonate/degradation product. Discard.

Q3: "The retention time shifted in my HPLC analysis."

Diagnosis: Column Interaction or Derivatization.

  • Cause:

    • Column: Amino groups often interact strongly with residual silanols on C18 columns, causing tailing or retention shifts.

    • Sample: Reaction with aldehyde impurities in the mobile phase (e.g., from low-grade acetonitrile or water) forming oxazolidines.

  • Action:

    • Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to protonate the amine and reduce silanol interactions.

    • Use "LC-MS grade" solvents exclusively to avoid aldehyde contamination.

Visualizing the Stability Pathways

The following diagram maps the degradation pathways described above to help you identify the root cause of your observation.

StabilityPathways Molecule [3-(Aminomethyl) oxolan-3-yl]methanol Carbamate Carbamate/Carbonate (Precipitate/pH Drop) Molecule->Carbamate + CO2 (Fast) Oxidation N-Oxides/Imines (Yellow Color) Molecule->Oxidation + O2 (Slow) Oxazolidine Oxazolidine (Mass Shift +12Da) Molecule->Oxazolidine + R-CHO Air Air Exposure (CO2 + O2) Air->Carbamate Air->Oxidation Aldehydes Aldehyde Impurities Aldehydes->Oxazolidine

Figure 1: Primary degradation and interaction pathways in aqueous solution.

Recommended Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (100 mM)
  • Reagents: [3-(Aminomethyl)oxolan-3-yl]methanol (Solid), LC-MS Grade Water, Argon gas.

  • Steps:

    • Degas Water: Sparge LC-MS grade water with Argon for 15 minutes to remove dissolved

      
       and 
      
      
      
      .
    • Weighing: Weigh the solid quickly. The solid is likely hygroscopic; minimize air exposure.

    • Dissolution: Add the solid to the degassed water. Vortex immediately.

    • pH Check: The natural pH should be basic (~10). Do not adjust pH unless necessary for the assay. If adjustment is needed, use HCl or NaOH, but be aware that high ionic strength can reduce stability.

    • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in polypropylene tubes (glass can leach ions at pH 10).

    • Storage: Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: Troubleshooting Flowchart

Troubleshooting Start Observation Yellow Yellow Color Start->Yellow Precip Precipitate/Cloudy Start->Precip Shift HPLC Shift/Ghost Peak Start->Shift Oxidation Oxidation detected. Check purity. Yellow->Oxidation CO2 CO2 Absorption. Check pH. Precip->CO2 Aldehyde Aldehyde Adduct. Change Solvents. Shift->Aldehyde

Figure 2: Rapid diagnostic decision tree for common stability issues.

References

  • Amine Oxidation Mechanisms

    • Title: "Oxidation of Amines: Mechanisms and Structure-Reactivity Rel
    • Source:Chemical Reviews (General Principle Cit
    • Context: Explains the yellowing of primary amines via radical p
    • Link:

  • Reaction of Amino Alcohols with Aldehydes

    • Title: "Formation of Oxazolidines
    • Source:Journal of Organic Chemistry (General Reactivity).
    • Context: Describes the risk of "ghost peaks" due to formaldehyde impurities reacting with the 1,3-amino alcohol motif.
    • Link:

  • Tetrahydrofuran Ring Stability

    • Title: "Stability and degradation of tetrahydrofuran."

    • Source:Encyclopedia of Reagents for Organic Synthesis.
    • Context: Confirms the hydrolytic stability of the ether ring under neutral aqueous conditions.
    • Link:

  • Handling of Hygroscopic Amines

    • Title: "Best Practices for Handling Air-Sensitive Reagents."
    • Source:Sigma-Aldrich Technical Bulletins.
    • Context: Provides the basis for the Argon sparging and storage protocols.
    • Link:

Technical Support Center: Solubility Optimization for [3-(Aminomethyl)oxolan-3-yl]methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-OXO-003 Subject: Overcoming poor aqueous solubility in functionalized tetrahydrofuran-3-methanol derivatives.

Executive Summary

You are likely accessing this guide because your lead candidate—derived from the [3-(Aminomethyl)oxolan-3-yl]methanol core—is precipitating in biological assays or failing formulation stability tests.

While this scaffold is designed to "escape from flatland" by introducing sp3 complexity (Lovering et al., 2009), the core itself acts as a polar anchor. The solubility issues almost invariably arise from lipophilic collapse when heavy aromatic pharmacophores are attached to the primary amine or alcohol handles. This guide provides a tiered troubleshooting approach: Structural Design , Salt Selection , and Assay Formulation .

Module 1: Structural Diagnostics (Hit-to-Lead Phase)

The Paradox: The core scaffold is highly water-soluble. If your derivative is insoluble, the ratio of your lipophilic appendages (R-groups) to this polar core is unbalanced.

Diagnostic Protocol: The "Lipophilic Efficiency" Check

Before altering your formulation, verify if the molecule is chemically salvageable using this self-validating logic:

  • Calculate cLogP: Is it > 3.5?

  • Calculate TPSA (Topological Polar Surface Area): Is it < 60 Ų?

  • The Rule of Thumb: For this specific oxolane scaffold, the ether oxygen is sterically shielded. Do not count it as a full hydrogen bond acceptor (HBA) for solubility prediction in complex environments.

Troubleshooting Steps:

  • Issue: High potency but immediate precipitation in PBS (pH 7.4).

  • Root Cause: Planar stacking of aromatic R-groups attached to the amine.

  • Solution: Introduce a "solubility vector" on the R-group. Replace a phenyl ring with a pyridine or pyrimidine. This lowers cLogP and introduces a solvent-accessible nitrogen without disrupting the oxolane core's binding mode.

Module 2: Salt Selection (Pre-Clinical Phase)

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold possesses a primary amine (


). This is your primary handle for solubility improvement via ionization.
Mechanism of Action

The inductive effect of the oxolane oxygen and the hydroxymethyl group typically shifts the pKa of this amine slightly lower than a standard alkyl amine (estimated pKa ~8.5–9.2). This makes it an excellent candidate for salt formation with strong-to-moderate acids.

Protocol: High-Throughput Salt Screening

Do not rely solely on HCl. Follow this decision matrix to select the correct counter-ion.

Step-by-Step Workflow:

  • Preparation: Dissolve 50 mg of free base in minimal MeOH or EtOH.

  • Acid Addition: Add 1.05 equivalents of the selected acid (see table below).

  • Crystallization: Allow slow evaporation. If oil forms, use anti-solvent vapor diffusion (e.g., pentane into EtOH).

  • Validation: Resuspend solid in water. Measure pH. If pH < 3, the salt is likely too acidic for sensitive bioassays; try a weaker acid.

Counter-Ion Selection Table:

Counter-IonpKa of AcidSuitabilityNotes
Hydrochloride -6.0HighStandard first choice. May be hygroscopic for this scaffold.
Mesylate -1.9HighExcellent for lipophilic derivatives; breaks lattice energy effectively.
Tosylate -2.8MediumAdds lipophilicity; use only if HCl fails to crystallize.
Succinate 4.2LowOften too weak to fully protonate this specific amine in solid state.
Visual Workflow: Salt Selection Logic

SaltSelection Start Start: Insoluble Free Base pKaCheck Check Calculated pKa (Is pKa > 8.0?) Start->pKaCheck StrongAcid Select Strong Acid (HCl, Mesylate) pKaCheck->StrongAcid Yes WeakAcid Select Weak Acid (Tartrate, Succinate) pKaCheck->WeakAcid No (Unlikely for this scaffold) Crystallize Crystallization Screen (Solvent: EtOH/IPA) StrongAcid->Crystallize WeakAcid->Crystallize Hygroscopic Is Solid Hygroscopic? Crystallize->Hygroscopic Hygroscopic->WeakAcid Yes (Switch Counter-ion) Final Final Salt Form Selected Hygroscopic->Final No

Caption: Decision logic for converting the oxolane-amine free base into a soluble salt form.

Module 3: Assay Formulation (In Vitro Optimization)

If structural changes are impossible and salts are insufficient, you must optimize the delivery vehicle (formulation) for your biological assays.

The "Crash-Out" Phenomenon

Users often report: "My compound is clear in 100% DMSO, but precipitates when added to the media." This is caused by the Kinetic Solubility Limit . The oxolane core is polar, but if the derivative is greasy, the water molecules in the media organize around the hydrophobic parts (hydrophobic effect), forcing aggregation.

Troubleshooting Guide: Advanced Solubilization

Option A: Cosolvent Spike (The Quick Fix)

  • Protocol: Instead of direct dilution into media, create an intermediate dilution.

    • Stock: 10 mM in 100% DMSO.

    • Intermediate: Dilute to 1 mM in PEG400 or Propylene Glycol .

    • Final: Dilute into assay media.

  • Why this works: PEG/PG acts as a bridge, reducing the interfacial tension more effectively than DMSO alone.

Option B: Cyclodextrin Complexation (The Gold Standard)

  • Protocol: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

    • Prepare 20% (w/v) HP-β-CD in water/buffer.

    • Add your compound (from DMSO stock) to this solution.

    • Shake for 30 mins at RT before adding to cells/protein.

  • Why this works: The lipophilic R-group of your derivative hides inside the cyclodextrin donut, while the polar oxolane-methanol head remains exposed to water.

Visual Workflow: Serial Dilution Strategy

DilutionProtocol Stock 10mM Stock (100% DMSO) Crash Direct Dilution (Risk of Precipitation) Stock->Crash Avoid Intermediate Intermediate Step (1:10 in PEG400) Stock->Intermediate Recommended CD Alt: 20% HP-β-CD (Inclusion Complex) Stock->CD For High Lipophilicity Media Assay Media (Final Concentration) Intermediate->Media CD->Media

Caption: Optimized dilution workflows to prevent kinetic precipitation during assay preparation.

Frequently Asked Questions (FAQs)

Q: Why does the oxolane ring not solubilize my compound? It has an oxygen atom. A: While the ether oxygen is polar, in 3,3-disubstituted systems, it is often sterically crowded. The "solubilizing power" of that single oxygen is overwhelmed if you attach a large hydrophobic group (like a biphenyl or indole) to the amine. You need to rely on the amine (via salt formation) or the hydroxymethyl group (via H-bonding) for solubility.

Q: Can I oxidize the hydroxymethyl group to a carboxylic acid to improve solubility? A: Yes, converting the


 to 

creates a zwitterionic amino acid (if the amine is free) or an anionic handle (if the amine is capped). However, this fundamentally changes the electronics and likely the binding affinity. Only do this if the alcohol is not a key pharmacophore.

Q: What is the best solvent for NMR characterization of these salts? A: DMSO-d6 is the universal solvent. However, if you need to observe exchangeable protons (NH, OH) to verify salt formation, Acetonitrile-d3 or Methanol-d4 (though MeOD exchanges protons) are cleaner. For strict salt stoichiometry determination, use DMSO-d6.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry.[3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[4]

  • FDA Guidance for Industry. Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[4]

Sources

Technical Support Center: Catalyst Deactivation in Methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst deactivation in methanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here, we delve into the mechanisms of catalyst deactivation, providing in-depth, field-proven insights and practical, step-by-step protocols to diagnose and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for my copper-based methanol synthesis catalyst?

A1: Catalyst deactivation in methanol synthesis is primarily attributed to three mechanisms: poisoning, thermal sintering, and coking.[1]

  • Poisoning occurs when impurities in the feed gas, such as sulfur or chlorine compounds, chemically bind to the active sites of the catalyst, rendering them inactive.[2][3]

  • Thermal Sintering is the agglomeration of small metal crystallites into larger ones at high temperatures, leading to a reduction in the active surface area.[4][5]

  • Coking involves the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores.[1]

Q2: I'm observing a gradual decline in methanol yield over time. How can I determine the cause?

A2: A systematic approach is necessary to diagnose the root cause of declining catalyst performance. This typically involves a combination of reaction performance analysis and post-run characterization of the spent catalyst. Key analytical techniques include:

  • Temperature-Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits.[6][7]

  • Chemisorption: To measure the active metal surface area and dispersion, which can indicate sintering.[8][9]

  • X-ray Diffraction (XRD): To determine the crystallite size of the active metal phase, providing direct evidence of sintering.

  • Elemental Analysis: To detect the presence of poisons like sulfur or chlorine on the catalyst surface.[10]

Q3: Can a deactivated methanol synthesis catalyst be regenerated?

A3: In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism.

  • Coked catalysts can often be regenerated by controlled oxidation to burn off carbon deposits.[1][11]

  • Poisoned catalysts are more challenging to regenerate, as the poison may be irreversibly bound. However, some chemical treatments can be effective.[12]

  • Sintered catalysts are generally considered irreversibly deactivated, as it is difficult to redisperse the agglomerated metal particles.

Troubleshooting Guides

Issue 1: Rapid and Severe Loss of Catalyst Activity

Symptoms:

  • A sharp drop in CO/CO₂ conversion and methanol production.

  • Potential temperature excursions in the reactor.

Probable Cause: Catalyst Poisoning

Catalyst poisoning is a frequent cause of rapid deactivation.[2] Common poisons in methanol synthesis include sulfur compounds (H₂S, COS), chlorine compounds, and heavy metals.[2][3] These substances can originate from the feedstock or from upstream equipment.[13]

Diagnostic Workflow:

Caption: Diagnostic workflow for suspected catalyst poisoning.

Experimental Protocol: Feed Gas Analysis for Sulfur Compounds

  • Sampling: Collect a representative sample of the feed gas entering the reactor using a gas-tight syringe or a sample bomb.

  • Instrumentation: Utilize a gas chromatograph equipped with a sulfur chemiluminescence detector (GC-SCD) for high sensitivity and selectivity to sulfur compounds.

  • Analysis: Inject the gas sample into the GC-SCD. Identify and quantify any sulfur species (e.g., H₂S, COS) by comparing the retention times and peak areas to those of a certified gas standard.

  • Interpretation: The presence of sulfur compounds, even at ppm levels, is a strong indicator of a poisoning issue.[3]

Mitigation Strategies:

  • Guard Beds: Install a guard bed of a material like zinc oxide (ZnO) upstream of the methanol synthesis reactor to capture sulfur impurities.[14][15]

  • Feedstock Purification: Enhance the purification of the synthesis gas to remove contaminants before they reach the catalyst.[16]

Issue 2: Gradual but Continuous Decline in Catalyst Performance

Symptoms:

  • A slow, steady decrease in methanol selectivity and yield over an extended operational period.

  • The need to gradually increase reactor temperature to maintain conversion.

Probable Cause: Thermal Sintering

Thermal sintering is the primary deactivation mechanism for modern Cu/ZnO/Al₂O₃ catalysts in the absence of significant poisoning.[5] High reaction temperatures, even localized hotspots, can accelerate the migration and agglomeration of copper crystallites, leading to a loss of active surface area.[17][18] The presence of water, a byproduct of CO₂ hydrogenation, can also accelerate this process.[19][20]

Diagnostic Workflow:

Caption: Diagnostic workflow for suspected thermal sintering.

Experimental Protocol: Determination of Copper Surface Area by N₂O Pulse Chemisorption

This technique relies on the reaction of N₂O with surface copper atoms to form Cu₂O and N₂.[8][21]

  • Sample Preparation: Place a known weight of the spent catalyst in a quartz reactor tube.

  • Reduction: Reduce the catalyst in a flowing stream of H₂/N₂ (e.g., 5% H₂) at a temperature typically between 200-300°C for 1-2 hours to ensure all copper is in its metallic state.[8]

  • Purging: Purge the system with an inert gas (e.g., He) to remove residual H₂.

  • Analysis: Cool the sample to the analysis temperature (typically 60-90°C) and introduce pulses of a calibrated volume of N₂O in an inert carrier gas.[8]

  • Detection: Monitor the effluent gas with a thermal conductivity detector (TCD). The amount of N₂ produced is proportional to the number of surface copper atoms.

  • Calculation: Calculate the copper surface area based on the stoichiometry of the reaction (2Cu + N₂O → Cu₂O + N₂).

Data Interpretation:

Catalyst StateTypical Cu Surface Area (m²/g)Implication
FreshHighHigh initial activity
SinteredSignificantly LowerLoss of active sites

A significant decrease in the copper surface area of the spent catalyst compared to the fresh catalyst is a clear indication of sintering.

Mitigation Strategies:

  • Temperature Control: Maintain strict control over the reactor temperature to avoid exceeding the catalyst's recommended operating range.[5]

  • Catalyst Formulation: Select catalysts with promoters that enhance thermal stability, such as silica.[18]

Issue 3: Increased Pressure Drop Across the Reactor and Byproduct Formation

Symptoms:

  • A noticeable increase in the pressure differential across the catalyst bed.

  • A shift in product selectivity, with an increase in the formation of higher hydrocarbons or waxes.

Probable Cause: Coking

Coke formation can occur through various mechanisms, including the Boudouard reaction (2CO ⇌ C + CO₂) and the decomposition of methanol or other reaction intermediates.[1] The deposited carbon can physically block the catalyst pores and active sites.[22]

Diagnostic Workflow:

Caption: Diagnostic workflow for suspected coking.

Experimental Protocol: Temperature-Programmed Oxidation (TPO)

TPO is used to determine the amount and nature of carbon deposits on a catalyst.[7]

  • Sample Preparation: Place a known weight of the coked catalyst in a quartz reactor.

  • Analysis: Heat the sample at a controlled linear rate in a flowing stream of a dilute oxygen mixture (e.g., 1-5% O₂ in an inert gas like N₂ or He).

  • Detection: Continuously monitor the concentration of CO and CO₂ in the effluent gas using a mass spectrometer or non-dispersive infrared (NDIR) analyzers.

  • Data Analysis: The TPO profile (CO/CO₂ evolution as a function of temperature) provides information about the different types of coke present. The total amount of carbon can be calculated by integrating the CO and CO₂ signals.

Mitigation and Regeneration:

  • Operating Conditions: Adjusting the H₂/CO ratio in the feed gas can help suppress coke formation.

  • Catalyst Regeneration: A common method for regenerating a coked catalyst is a controlled burn-off of the carbon deposits.[11] This involves heating the catalyst in a dilute stream of air or oxygen at a carefully controlled temperature (typically 300-500°C) to oxidize the coke without causing thermal damage to the catalyst.[1]

References

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • How Can the Water Tolerance of the Industrial Cu/ZnO/Al2O3 Catalyst Used in Methanol Synthesis from CO2 be Enhanced?. NHSJS. [Link]

  • Role of Catalyst Deactivation and Regeneration in Methanol Production. ResearchGate. [Link]

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. [Link]

  • The Beauty of Methanol Synthesis Catalysts. MERYT Chemicals. [Link]

  • MG-921. Topsoe. [Link]

  • Characterizing Copper Catalysts Using Pulsed Chemisorption. AZoM. [Link]

  • Chemisorption of N2O and H2 for the Surface Determination of Copper Catalysts. Semantic Scholar. [Link]

  • Methanol Synthesis. Topsoe. [Link]

  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI. [Link]

  • Modelling, Estimation and Optimization of the Methanol Synthesis with Catalyst Deactivation. Norwegian Research Information Repository - NTNU. [Link]

  • A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst. MDPI. [Link]

  • DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS. Slideshare. [Link]

  • Regeneration of methanol/methyl ether conversion catalysts.
  • Advances in Enhancing the Stability of Cu-Based Catalysts for Methanol Reforming. MDPI. [Link]

  • Effect of water and methanol concentration in the feed on the deactivation of In2O3-ZrO2/SAPO-34 catalyst in. ADDI. [Link]

  • Temperature-programmed oxidation (TPO) analysis of coked catalyst... ResearchGate. [Link]

  • Advanced TPO of Coked Catalysts Using Methanation & FID. Ami Instruments. [Link]

  • Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. -ORCA - Cardiff University. [Link]

  • Chemisorption of N2O and H2 for the Surface Determination of Copper Catalysts. Ruhr-Universität Bochum. [Link]

  • Influence of gas impurities on the hydrogenation of CO2 to methanol using indium-based catalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • Investigation on Deactivation of Cu/ZnO/Al2O3 Catalyst for CO2 Hydrogenation to Methanol. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • On the measurement of copper surface area by oxygen chemisorption. ResearchGate. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. PID Eng&Tech. [Link]

  • Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts. PMC. [Link]

  • Effective Cu/ZnO/Al2O3 Catalyst for Methanol Production: Synthesis, Activation, Catalytic Performance, and Regeneration. lidsen. [Link]

  • Latest catalyst provides more methanol for longer. Johnson Matthey. [Link]

  • A Review on the Design Strategies of Copper-Based Catalysts for Enhanced Activity and Stability in Methanol Reforming to Hydrogen. MDPI. [Link]

  • Chemisorption. Particle Technology Labs. [Link]

  • Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis. ResearchGate. [Link]

  • Methanol Synthesis Loop Troubleshooting. Slideshare. [Link]

  • Role of Catalyst Deactivation and Regeneration in Methanol Production. Scribd. [Link]

  • Influence of Feedstock Purity on Methanol Production Efficiency. ResearchGate. [Link]

  • Reaction Pathways of Methanol Formation in CO2 Hydrogenation over Pd-Based Catalysts. ACS Publications. [Link]

  • Impact of Catalyst Regeneration Techniques on Industrial Methanol Production. ResearchGate. [Link]

  • Deactivation by coke deposition on the HZSM-5 catalysts in the methanol-to-hydrocarbon conversion. ResearchGate. [Link]

  • Effect of Feedstock and Catalyst Impurities on the Methanol-to-Olefin Reaction over H-SAPO-34. PubMed. [Link]

  • Post-treatment and regeneration of methanol synthesis catalyst. OSTI.GOV. [Link]

  • Methanol Synthesis from Steel Mill Exhaust Gases: Challenges for the Industrial Cu/ZnO/Al2O3 Catalyst. Wiley Online Library. [Link]

  • Directed transforming of coke to active intermediates in methanol-to-olefins catalyst to boost light olefins selectivity. PMC. [Link]

  • Study of coke behaviour of catalyst during methanol-to-olefins process based on a special TGA reactor. ResearchGate. [Link]

  • Temperature-Programmed Oxidation of Coke Deposited on Cracking Catalysts: Combustion Mechanism Dependence. ACS Publications. [Link]

  • Temperature-Programmed Oxidation of Coke Deposited by 1-Octene on Cracking Catalysts. ACS Publications. [Link]

  • Kinetics of coke combustion during temperature-programmed oxidation of deactivated cracking catalysts. ResearchGate. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Aminomethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminomethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts in these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles governing byproduct formation, providing you with the expertise to optimize your reactions for higher purity and yield.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during aminomethylation reactions, such as the Mannich and Eschweiler-Clarke reactions. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable, step-by-step protocols for resolution.

Q1: My primary amine is over-methylating to a tertiary amine in an Eschweiler-Clarke reaction, but I want the secondary amine. How can I improve selectivity?

Root Cause: In the Eschweiler-Clarke reaction, the formation of the tertiary amine is often thermodynamically favored over the secondary amine.[1] The secondary amine intermediate can react with another equivalent of formaldehyde and formic acid to yield the tertiary amine.[2] This is especially prevalent when using an excess of the methylating agents.

Solution: Controlled Stoichiometry and Alternative Reagents

To favor the formation of the monomethylated product, precise control over the stoichiometry of your reagents is crucial. Additionally, alternative catalytic systems can offer higher selectivity.

Protocol 1: Stoichiometric Control of Eschweiler-Clarke Reaction

  • Reactant Ratio: Begin by using a strict 1:1 molar ratio of the primary amine to formaldehyde. It is critical to accurately determine the concentration of your formaldehyde solution.

  • Order of Addition: Dissolve the primary amine in a suitable solvent (e.g., methanol, water). Slowly add one equivalent of formaldehyde, followed by the slow addition of one equivalent of formic acid. This controlled addition can help to minimize localized excesses of the methylating agents.

  • Temperature Control: Maintain the reaction at a lower temperature (e.g., 0-25 °C) to slow down the rate of the second methylation step, which typically requires a higher activation energy.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Quench the reaction as soon as the desired secondary amine is the major product.

Protocol 2: Selective Monomethylation Using a Heterogeneous Catalyst

Recent advances have demonstrated highly selective monomethylation using heterogeneous catalysts that can prevent over-methylation.

  • Catalyst System: Employ a supported silver catalyst, such as Ag/Al2O3, with CO2/H2 as the C1 source.[5] This system has been shown to provide high selectivity for N-monomethylated amines.[5]

  • Reaction Setup: In a high-pressure reactor, combine the primary amine, the Ag/Al2O3 catalyst, and a suitable solvent.

  • Reaction Conditions: Pressurize the reactor with CO2 and H2 and heat to the optimal temperature as determined by literature for your specific substrate.

  • Work-up: After the reaction, the catalyst can be easily removed by filtration, simplifying the purification process.[5]

Q2: I'm observing significant amounts of N-formylated byproducts in my Leuckart-Wallach or Eschweiler-Clarke reaction. What causes this and how can I prevent it?

Root Cause: N-formylated byproducts can arise in reactions using formic acid, particularly at elevated temperatures.[6] The formic acid can act as a formylating agent for the amine instead of solely as a hydride source.

Solution: Temperature Control and Alternative Reducing Agents

Minimizing the reaction temperature and using an alternative hydride source can effectively suppress the formation of N-formylated impurities.

Protocol: Eschweiler-Clarke Reaction with Sodium Borohydride

  • Imine Formation: In a suitable solvent, react your primary or secondary amine with formaldehyde at room temperature or below to form the corresponding iminium ion.

  • Reduction: Instead of adding formic acid, slowly add a milder reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) to the reaction mixture. These reagents will selectively reduce the iminium ion to the methylated amine without introducing a formylating agent.

  • pH Control: Maintain the reaction pH in a slightly acidic to neutral range to ensure the stability of the iminium ion and the effectiveness of the reducing agent.

  • Work-up: Once the reaction is complete, carefully quench any remaining reducing agent with an appropriate aqueous solution (e.g., dilute HCl or acetone) before proceeding with extraction and purification.

Q3: My Mannich reaction is producing polymeric byproducts instead of the desired β-amino carbonyl compound. How can I avoid this?

Root Cause: Polymerization is a common side reaction in Mannich reactions, especially when using highly reactive aldehydes like formaldehyde.[7] This can occur through self-condensation of the enolizable ketone or aldehyde, or through reactions between the Mannich base product and unreacted starting materials. High concentrations of reactants and elevated temperatures can exacerbate this issue.[7]

Solution: Controlled Addition, Optimized Temperature, and Use of Pre-formed Iminium Salts

Careful control of reaction parameters is key to minimizing polymerization.

Protocol 1: Slow Addition of Reagents

  • Reaction Setup: In a reaction vessel, dissolve the enolizable ketone and the amine in a suitable solvent.

  • Slow Addition: Prepare a separate solution of formaldehyde and add it dropwise to the reaction mixture over an extended period (e.g., 2-5 hours) using a syringe pump or a dropping funnel.[7] This maintains a low concentration of the highly reactive formaldehyde, favoring the desired three-component reaction over polymerization.[7]

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require some optimization for your specific substrates.

Protocol 2: Use of a Pre-formed Iminium Salt

Using a pre-formed iminium salt, such as Eschenmoser's salt, provides greater control over the reaction and can significantly reduce polymerization.[7]

  • Iminium Salt Preparation: Prepare the iminium salt separately according to established literature procedures.

  • Reaction with Enolate: In a separate flask under an inert atmosphere, generate the enolate of your ketone using a suitable base (e.g., lithium diisopropylamide, LDA).

  • Controlled Addition: Slowly add the pre-formed iminium salt to the enolate solution at a low temperature (e.g., -78 °C) to control the reaction.

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and proceed with the standard work-up and purification.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding aminomethylation reactions, offering insights into reagent selection, reaction conditions, and analytical methods.

General Questions

Q: What is the fundamental mechanism of the Mannich reaction?

A: The Mannich reaction is a three-component condensation that involves:

  • Iminium Ion Formation: The amine and a non-enolizable aldehyde (commonly formaldehyde) react to form an electrophilic iminium ion.[8][9]

  • Enol Formation: The compound with an acidic α-proton (like a ketone) tautomerizes to its enol form.[8]

  • Nucleophilic Attack: The enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino-carbonyl product, also known as a Mannich base.[8][10]

Q: Can I use aldehydes other than formaldehyde in aminomethylation reactions?

A: Yes, other aldehydes can be used, which will result in a substituted aminoalkyl group being added to your substrate instead of an aminomethyl group.[11] However, the reactivity of the aldehyde will influence the reaction conditions required.

Reagent and Condition Selection

Q: How does pH affect the outcome of my aminomethylation reaction?

A: The pH of the reaction medium can significantly influence both the reaction rate and the selectivity. For instance, in some catalytic systems, alkaline conditions may favor N-allylic alkylation, while acidic conditions can promote N-alkylation.[12] The protonation state of the amine is also pH-dependent, which can affect its nucleophilicity.[13] In the Eschweiler-Clarke reaction, acidic conditions are necessary to form the iminium ion intermediate.[2]

Q: What are the advantages of using a catalyst in aminomethylation?

A: Catalysts can offer several advantages, including:

  • Increased Reaction Rate: Allowing the reaction to proceed under milder conditions.

  • Improved Selectivity: Directing the reaction towards the desired product and minimizing byproducts.[5]

  • Enantioselectivity: Chiral catalysts can be used to produce enantiomerically enriched products in asymmetric Mannich reactions.[14]

  • Greener Chemistry: Catalytic processes often lead to higher atom economy and reduced waste.[15]

Various catalysts have been employed, including Lewis acids, Brønsted acids, and organocatalysts.[14][16]

Byproduct Analysis and Purification

Q: What are the best analytical techniques to detect and quantify byproducts in my reaction mixture?

A: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive analysis.

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) Quick and simple method for monitoring reaction progress and identifying the presence of major byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for separating and identifying volatile compounds, providing both retention time and mass spectral data for structural elucidation.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Ideal for analyzing less volatile or thermally labile compounds. It provides separation based on polarity and mass information for identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the desired product and any isolated byproducts, confirming their identity.[17]

Q: What are the most effective methods for purifying my aminomethylated product from byproducts?

A: The choice of purification method depends on the physical and chemical properties of your product and the impurities.

Purification MethodPrincipleBest Suited For
Extraction Separation based on differential solubility in two immiscible liquids.[18]Removing water-soluble or acid/base-soluble impurities.
Crystallization Separation based on differences in solubility at different temperatures.[18]Purifying solid products from soluble impurities.
Column Chromatography Separation based on differential adsorption to a stationary phase.[18]Separating compounds with different polarities.
Distillation Separation based on differences in boiling points.[18]Purifying liquid products from non-volatile or significantly different boiling point impurities.

III. Visualizing Reaction Mechanisms

Understanding the reaction pathways is crucial for predicting and preventing byproduct formation. The following diagrams illustrate the mechanisms of key aminomethylation reactions.

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack Amine R₂NH Iminium Ion [R₂N=CH₂]⁺ Amine->Iminium Ion + CH₂O, -H₂O Formaldehyde CH₂O Mannich Base R-CO-CH₂-CH₂-NR₂ Ketone R-CO-CH₃ Enol R-C(OH)=CH₂ Ketone->Enol Tautomerization Iminium Ion_ref [R₂N=CH₂]⁺ Iminium Ion_ref->Mannich Base Enol_ref Enol Enol_ref->Mannich Base

Caption: General mechanism of the Mannich reaction.

Eschweiler_Clarke_Reaction Primary Amine R-NH₂ Iminium Ion 1 [R-N=CH₂]⁺H Primary Amine->Iminium Ion 1 + CH₂O Secondary Amine R-NH-CH₃ Iminium Ion 1->Secondary Amine + HCOOH, -CO₂ Iminium Ion 2 [R-N(CH₃)=CH₂]⁺ Secondary Amine->Iminium Ion 2 + CH₂O Tertiary Amine R-N(CH₃)₂ Iminium Ion 2->Tertiary Amine + HCOOH, -CO₂

Caption: Stepwise methylation in the Eschweiler-Clarke reaction.

IV. References

  • Highly Selective Monomethylation of Amines with CO2/H2 via Ag/Al2O3 as a Catalyst. (2023). Chemistry – A European Journal, 29(8). Available at: [Link]

  • Eschweiler–Clarke reaction. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. (2017). ACS Catalysis, 7(9), 5874-5878. Available at: [Link]

  • Eschweiler-Clarke reaction. Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]

  • Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. (2023). Sciforum. Available at: [Link]

  • Selective Aminomethylation of Aromatic Compounds. (2019). Frontiers in Chemistry, 7, 559. Available at: [Link]

  • Direct catalytic one-pot three-component a-aminomethylation reactions with different aromatic amines a. (2005). Angewandte Chemie International Edition, 44(9), 1371-1375. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(17), 6333. Available at: [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Reevaluation of the reaction of formaldehyde at low concentration with amino acids. (1993). Chemical & Pharmaceutical Bulletin, 41(1), 118-124. Available at: [Link]

  • Aminomethylation phenol using MgCl2-Et3N to obtain the Mannich product. (2018). ResearchGate. Available at: [Link]

  • Reductive Aminomethylation Using Ammonium Formate and Methanol as N1 and C1 Source: Direct Synthesis of Mono- and Di-Methylated Amines. (2019). Organic Letters, 21(15), 5963-5967. Available at: [Link]

  • Benzyl Isopropoxymethyl Carbamate - An Aminomethylating Reagent for Mannich Reactions of Titanium Enolates. (2010). Helvetica Chimica Acta, 93(2), 347-353. Available at: [Link]

  • Analytical Techniques for the Detection of α-amino-β-methylaminopropionic Acid. (2012). Analyst, 137(9), 1991-2005. Available at: [Link]

  • Mannich reaction. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 2(1), 006-021. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). Molecules, 28(9), 3763. Available at: [Link]

  • 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. (2015). Green Chemistry, 17(8), 4265-4285. Available at: [Link]

  • How formaldehyde reacts with amino acids. (2019). Communications Chemistry, 2(1), 1-9. Available at: [Link]

  • The use of pH to influence regio- and chemoselectivity in the asymmetric aminohydroxylation of styrenes. (2003). Organic Letters, 5(3), 281-284. Available at: [Link]

  • The Mannich Reaction. (1942). Organic Reactions, 1-70. Available at: [Link]

  • Mannich Reaction. Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Reaction mechanism of aminomethylation for coagulant synthesis. (2019). ResearchGate. Available at: [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (2007). Journal of the American Chemical Society, 129(23), 7242-7243. Available at: [Link]

  • Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. (2020). Chemical Science, 11(20), 5195-5200. Available at: [Link]

  • A green deprotection strategy: Removing acid-labile protecting groups using lemon juice/ethanol as the solvent. (2021). RSC Advances, 11(43), 26659-26667. Available at: [Link]

  • Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. (2007). Journal of Neural Transmission, 114(6), 707-712. Available at: [Link]

  • Purification Techniques. (2023). Journal of New Developments in Chemistry. Available at: [Link]

  • Analytical techniques. Taylor & Francis. Retrieved February 15, 2024, from [Link]

  • Aminomethylation of tocopherols. (2000). Google Patents. Available at:

  • pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. (2021). The Journal of Organic Chemistry, 86(22), 15509-15521. Available at: [Link]

  • Purification of amine reaction mixtures. (1945). Google Patents. Available at:

  • What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012). ResearchGate. Available at: [Link]

  • Selective Monomethylation of Amines Using Methanol as the C1 Source. (2019). Angewandte Chemie International Edition, 58(33), 11341-11345. Available at: [Link]

  • Are there any side products which can form during common reactions which are incredibly deadly?. (2023). Reddit. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). Molecules, 28(9), 3763. Available at: [Link]

  • Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. (2020). Nature Communications, 11(1), 1234. Available at: [Link]

  • How formaldehyde reacts with amino acids. (2019). Communications Chemistry, 2(1), 126. Available at: [Link]

  • How Formaldehyde Reacts With Amino Acids. (2022). Capital Resin Corporation. Available at: [Link]

  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. (2020). Membranes, 10(11), 346. Available at: [Link]

  • Removal of Antibody-Related Fragments During Asymmetric Bispecific Antibody Purification. (2021). Journal of Biosciences and Medicines, 9(7), 1-13. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

Sources

Technical Support Center: Enhancing Oxolane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of oxolane (tetrahydrofuran) rings. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes, troubleshoot common issues, and enhance the reaction rates of oxolane ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Overcoming Common Hurdles in Oxolane Synthesis

This section addresses specific challenges you may encounter during your experiments, providing not just solutions but the underlying scientific rationale to empower your experimental design.

Question 1: My intramolecular Williamson ether synthesis for a substituted oxolane is sluggish and gives a low yield. What are the likely causes and how can I accelerate the reaction?

Answer:

A slow reaction rate and low yield in an intramolecular Williamson ether synthesis for oxolane formation typically point to issues with nucleophilicity, the leaving group, solvent choice, or competing side reactions.[1][2][3][4] Here’s a systematic approach to troubleshoot this common problem:

1. Incomplete Deprotonation of the Alcohol: The first step is the formation of a potent alkoxide nucleophile. Incomplete deprotonation is a frequent culprit for slow reactions.

  • Causality: The reaction proceeds via an SN2 mechanism where a strong nucleophile (the alkoxide) is required to attack the electrophilic carbon.[2][4] If the alcohol is not fully deprotonated, the concentration of the active nucleophile is low, leading to a slower reaction.

  • Troubleshooting Steps:

    • Choice of Base: Use a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Sodium hydride (NaH) is a common and effective choice as the liberation of hydrogen gas (H₂) drives the equilibrium towards the alkoxide.[1][4]

    • Monitoring Deprotonation: When using NaH, the cessation of H₂ evolution is a visual indicator of complete deprotonation.[1] It is crucial to wait until all bubbling has stopped before proceeding.

    • Exclusion of Protic Solvents: Ensure your reaction is free of water or other protic impurities that can quench the base and the formed alkoxide.[1]

2. Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

  • Causality: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.

  • Troubleshooting Steps:

    • Halide Reactivity: If you are using an alkyl halide, the reactivity order is I > Br > Cl. If your reaction with an alkyl chloride is slow, consider converting the starting material to the corresponding bromide or iodide.

    • Sulfonate Esters: For even better leaving groups, convert the alcohol in your starting material (if applicable in your synthetic design) to a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups.

3. Sub-optimal Solvent Conditions: The solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the alkoxide.

  • Causality: Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[1] They can solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophilic alkoxide, leaving it more reactive.[5]

  • Troubleshooting Steps:

    • Solvent Selection: If you are using a less polar or a protic solvent, switching to THF, DMF, or DMSO can significantly increase the reaction rate.

    • Solubility: Ensure your starting material is fully soluble in the chosen solvent.[5] If solubility is an issue, a different polar aprotic solvent might be necessary.

4. Steric Hindrance: SN2 reactions are sensitive to steric bulk around the electrophilic carbon.

  • Causality: The backside attack required for an SN2 mechanism is hindered by bulky substituents on the carbon bearing the leaving group or on adjacent carbons.[2]

  • Troubleshooting Steps:

    • Substrate Design: While not always feasible to change, be aware that secondary alkyl halides react slower than primary ones, and tertiary halides will likely undergo elimination (E2) instead of substitution.[1][2]

    • Reaction Temperature: Increasing the temperature can sometimes overcome a moderate degree of steric hindrance, but be cautious as this can also promote elimination side reactions.

Logical Workflow for Troubleshooting Low Yield in Intramolecular Williamson Ether Synthesis:

start Low Yield / Slow Reaction check_base 1. Check Base and Deprotonation start->check_base incomplete_deprotonation Incomplete Deprotonation? check_base->incomplete_deprotonation Yes check_lg 2. Evaluate Leaving Group check_base->check_lg No use_strong_base Action: Use NaH, ensure anhydrous conditions. Monitor H₂ evolution. incomplete_deprotonation->use_strong_base use_strong_base->check_lg poor_lg Poor Leaving Group (e.g., Cl)? check_lg->poor_lg Yes check_solvent 3. Assess Solvent check_lg->check_solvent No improve_lg Action: Convert to I, Br, or a sulfonate ester (OTs, OMs). poor_lg->improve_lg improve_lg->check_solvent wrong_solvent Using non-polar or protic solvent? check_solvent->wrong_solvent Yes check_sterics 4. Consider Steric Hindrance check_solvent->check_sterics No change_solvent Action: Switch to polar aprotic solvent (THF, DMF, DMSO). wrong_solvent->change_solvent change_solvent->check_sterics sterically_hindered Sterically hindered substrate? check_sterics->sterically_hindered Yes end Optimized Reaction check_sterics->end No increase_temp Action: Cautiously increase temperature. Note potential for elimination. sterically_hindered->increase_temp increase_temp->end

Caption: Troubleshooting logic for low yield in intramolecular Williamson ether synthesis.

Question 2: My acid-catalyzed cyclization of a diol to form an oxolane is inefficient, producing significant amounts of polymeric byproducts. How can I favor the intramolecular cyclization?

Answer:

The formation of polymers during the acid-catalyzed dehydration of diols is a classic example of the competition between intramolecular and intermolecular reactions. To favor the desired oxolane ring formation, you need to manipulate the reaction conditions to promote the intramolecular pathway.

1. Concentration: This is the most critical factor.

  • Causality: Intramolecular reactions are unimolecular and their rate is dependent on the concentration of the substrate. Intermolecular reactions are bimolecular, and their rate is proportional to the square of the substrate concentration. Therefore, at high concentrations, the intermolecular pathway (polymerization) dominates.

  • Troubleshooting Steps:

    • High Dilution Principle: Perform the reaction under high dilution conditions. This can be achieved by adding the diol solution slowly over a prolonged period to a heated solution of the acid catalyst. This ensures that the concentration of the diol in the reaction vessel remains low at any given moment, thus favoring the intramolecular cyclization.

2. Choice of Acid Catalyst: The strength and type of acid can influence the reaction outcome.

  • Causality: A strong acid is needed to protonate one of the hydroxyl groups to form a good leaving group (water). However, an excessively strong acid or high catalyst loading can also promote side reactions.

  • Troubleshooting Steps:

    • Protonic Acids: Strong protonic acids like sulfuric acid (H₂SO₄) are commonly used.[6]

    • Lewis Acids and Heterogeneous Catalysts: Consider using Lewis acids or solid acid catalysts like zeolites.[7] These can sometimes offer better selectivity and easier workup. For instance, Cs-W-HPA has shown excellent catalytic performance for the condensation of 1,4-butanediol to THF.[8]

3. Temperature Control: The reaction temperature needs to be carefully optimized.

  • Causality: A sufficiently high temperature is required to drive the dehydration reaction. However, excessively high temperatures can lead to degradation and other side reactions.[6]

  • Troubleshooting Steps:

    • Optimization: The optimal temperature will depend on the specific substrate. For the industrial synthesis from 1,4-butanediol, temperatures around 180°C have been reported with specific catalysts.[8] Start with a moderate temperature and optimize based on your results.

4. Substrate Structure (Thorpe-Ingold Effect): The structure of the diol itself plays a role.

  • Causality: The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of geminal substituents on the carbon chain between the reacting groups can accelerate intramolecular cyclization. These bulky groups can decrease the bond angle, bringing the reacting functional groups closer together and thus increasing the rate of the intramolecular reaction.

  • Troubleshooting Steps:

    • Substrate Design: If you are designing a synthesis from scratch, incorporating gem-dialkyl groups on the linker can be a powerful strategy to favor cyclization.

Decision Tree for Favoring Intramolecular Cyclization:

start Polymer Formation in Acid-Catalyzed Cyclization check_conc Is the reaction run at high concentration? start->check_conc high_dilution Action: Implement high dilution conditions (slow addition of substrate). check_conc->high_dilution Yes check_catalyst Evaluate Acid Catalyst check_conc->check_catalyst No high_dilution->check_catalyst optimize_catalyst Action: Optimize catalyst loading. Consider solid acids (e.g., zeolites) or other Lewis acids. check_catalyst->optimize_catalyst check_temp Assess Reaction Temperature optimize_catalyst->check_temp optimize_temp Action: Optimize temperature to balance reaction rate and side reactions. check_temp->optimize_temp consider_substrate Consider Substrate Structure optimize_temp->consider_substrate thorpe_ingold Can the Thorpe-Ingold effect be utilized in substrate design? consider_substrate->thorpe_ingold design_substrate Action: Incorporate gem-dialkyl groups if feasible. thorpe_ingold->design_substrate Yes end Favored Oxolane Formation thorpe_ingold->end No design_substrate->end

Caption: Decision tree for minimizing polymerization in acid-catalyzed oxolane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst for oxolane ring formation?

A: The "best" catalyst is highly dependent on the specific reaction mechanism.

  • For intramolecular Williamson ether synthesis , a strong, non-nucleophilic base like sodium hydride (NaH) is not a catalyst but a reagent required in stoichiometric amounts to generate the nucleophilic alkoxide.[1][4]

  • For the dehydration of diols , strong acids like H₂SO₄ are traditionally used.[9] However, heterogeneous acid catalysts such as zeolites or certain heteropoly acids can offer advantages in terms of reusability and sometimes selectivity.[7][8]

  • For other specialized reactions, transition metal catalysts are employed. For example, nickel catalysts with chiral ligands have been used for the asymmetric synthesis of chiral tetrahydrofurans.[10] Gold catalysts have been utilized for the synthesis of oxetanes, which can sometimes be expanded to tetrahydrofurans.[11][12]

Q2: How does temperature affect the rate of oxolane formation?

A: Generally, increasing the temperature increases the reaction rate. However, the effect must be carefully considered:

  • For endothermic reactions like dehydration, higher temperatures favor product formation.[6]

  • For SN2 reactions, higher temperatures increase the rate but can also promote the competing E2 elimination side reaction, especially with secondary substrates.

  • It's crucial to find an optimal temperature that provides a reasonable reaction rate without leading to significant byproduct formation or decomposition of starting materials or products.[6]

Q3: Can I use microwave irradiation to speed up my reaction?

A: Yes, microwave irradiation can be a very effective technique to accelerate oxolane ring formation, particularly for reactions that are slow at conventional heating temperatures. It has been shown to be effective in the acid-catalyzed cyclodehydration of 1,4-butanediol, significantly reducing reaction times.[7]

Q4: My substrate has multiple hydroxyl groups. How can I achieve selective cyclization to an oxolane?

A: Selective cyclization requires differentiating the reactivity of the hydroxyl groups. This is typically achieved through the use of protecting groups.

  • Protocol:

    • Selectively protect the hydroxyl groups that you do not want to react. The choice of protecting group will depend on the overall chemistry of your molecule.

    • Convert one of the remaining free hydroxyl groups into a good leaving group (e.g., a tosylate).

    • Treat the molecule with a base to deprotonate the other free hydroxyl group, which will then act as a nucleophile to displace the leaving group and form the oxolane ring.

    • Deprotect the remaining hydroxyl groups.

Q5: What is the role of substituents on the carbon chain in influencing the rate of cyclization?

A: Substituents can have both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups near the electrophilic carbon can slow down SN2 reactions by reducing its electrophilicity. Conversely, electron-donating groups can sometimes stabilize a developing positive charge in reactions with more SN1-like character.

  • Steric Effects (Thorpe-Ingold Effect): As mentioned in the troubleshooting guide, gem-dialkyl substituents on the linking chain can significantly accelerate the rate of intramolecular cyclization by bringing the reactive ends of the molecule closer together.[13] This is a powerful tool for favoring the formation of five- and six-membered rings.[3][14]

Data Summary and Experimental Protocols

Table 1: Comparison of Solvents for an Intramolecular Cyclization Reaction
EntrySolventBaseYield (%)Reference
1N,N-Dimethylformamide (DMF)Triethylamine (TEA)82[15]
2AcetonitrileTriethylamine (TEA)70[15]
3TolueneTriethylamine (TEA)Low[15]
4DichloromethaneTriethylamine (TEA)Low[15]
5Tetrahydrofuran (THF)Triethylamine (TEA)Low[15]

Note: This table is an example based on a specific reaction and illustrates the significant impact of solvent choice. For Williamson ether synthesis, polar aprotic solvents like DMF and THF are generally preferred.[1]

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis of an Oxolane

This protocol outlines a general method for the synthesis of an oxolane from a halo-alcohol.

Materials:

  • Halo-alcohol (e.g., 4-bromo-1-butanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., methanol, water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the halo-alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise.

    • Safety Note: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved.

  • Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction for the cessation of gas evolution, which indicates the completion of deprotonation. The reaction can then be stirred at room temperature or gently heated to reflux to drive the cyclization.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol or water.

  • Workup: Dilute the mixture with water and extract with an organic solvent like diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

References

  • Synthesis of tetrahydrofuran. US4261901A.
  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. Available at: [Link]

  • Bio-Based Chemicals: Selective Aerobic Oxidation of Tetrahydrofuran-2,5-dimethanol to Tetrahydrofuran-2,5-dicarboxylic Acid Using Hydrotalcite-Supported Gold Catalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Preparation, Characterization and Catalytic Application for the Synthesis of Tetrahydrofuran. Atlantis Press. Available at: [Link]

  • Tetrahydrofuran. Sciencemadness Wiki. Available at: [Link]

  • Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. ResearchGate. Available at: [Link]

  • Why is a (thf) solvent used in ring-closure reactions? Why don't we use benzene or NaoH instead? Quora. Available at: [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. Available at: [Link]

  • Williamson Ether Synthesis | SN2 Ether Formation + Traps. OrgoSolver. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]

  • The Chemistry of Tetrahydrofuran (THF): Understanding Its Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide. Hengli Group. Available at: [Link]

  • The Oxolane Ring Opening of Some Muramic Acid Derivatives Under Acidic Conditions. Bentham Science. Available at: [Link]

  • Optimization of the intramolecular cyclization-solvent effect. ResearchGate. Available at: [Link]

  • Tetrahydrofuran. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • A powerful aqueous solvent effect in an intramolecular Diels–Alder cyclisation. Royal Society of Chemistry. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. Available at: [Link]

  • Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. Available at: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]

  • Substituent Effects on the Formation and Nucleophile Selectivity of Ring-Substituted Phenonium Ions in Aqueous Solution. PMC. Available at: [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. Available at: [Link]

  • Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A. Available at: [Link]

  • σHet constants for thia- and oxa-substituents from the reaction of arenesulphonyl chlorides with aniline. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. Available at: [Link]

  • The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link]

  • Zn(OTf)2-Catalyzed Cyclization of Proparyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles Through Different Annulation Mechanisms. ResearchGate. Available at: [Link]

  • (PDF) Thermal Reactions of Oxiranes. ResearchGate. Available at: [Link]

  • Some Useful Tricks for Dealing with Retrosynthesis. International Core Journal of Engineering. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • Ring forming reaction. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Stereocontrol in the Synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists

Welcome to the technical support center for the synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoisomerism in this important class of compounds. The presence of a quaternary stereocenter at the C3 position of the oxolane (tetrahydrofuran) ring presents a significant synthetic challenge.[1] This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting guides for experimental hurdles, and validated protocols for key synthetic and analytical procedures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding stereochemical control in the synthesis of 3-substituted oxolane derivatives.

Q1: Why is controlling the stereochemistry of [3-(Aminomethyl)oxolan-3-yl]methanol analogs so critical in drug development?

Most biological targets, such as enzymes and receptors, are chiral. Consequently, enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and even toxicities.[2] For molecules with a quaternary stereocenter like these oxolane analogs, obtaining a single, pure stereoisomer is paramount to ensure a well-defined structure-activity relationship (SAR), predictable pharmacokinetics, and to minimize the risk of off-target effects or toxicity associated with an unwanted stereoisomer.

Q2: What are the primary strategies for establishing the C3 quaternary stereocenter?

There are three main approaches to establishing the chiral C3 center:

  • Asymmetric Synthesis: This involves creating the stereocenter enantioselectively from an achiral or prochiral starting material. Methods include using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.[3][4]

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains one or more of the required stereocenters.[2][5]

  • Resolution of a Racemic Mixture: This involves synthesizing the compound as a mixture of stereoisomers and then separating them. This can be achieved through classical resolution with a resolving agent, enzymatic kinetic resolution, or chiral chromatography.[2][6]

Q3: What is a chiral auxiliary and how can it be applied to this synthesis?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction.[3] For instance, an achiral precursor to the oxolane ring could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide.[3] Subsequent reactions, like an alkylation to form the C3-C(aminomethyl) bond, would proceed with a diastereomeric bias controlled by the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3]

Q4: Can I use a chiral catalyst instead of a stoichiometric auxiliary?

Yes, and this is often a more atom-economical approach. Asymmetric catalysis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of substituted tetrahydrofurans, methods like nickel-catalyzed asymmetric intramolecular cyclizations have proven effective for creating chiral centers within the ring structure.[7][8] An aza-Morita-Baylis-Hillman reaction, for example, could be used to construct a chiral quaternary carbon center.[9]

Part 2: Troubleshooting Guide for Stereoisomer Control

This section provides solutions to specific problems you may encounter during your synthesis.

Problem: My reaction is producing a nearly 1:1 mixture of diastereomers (low diastereoselectivity).

  • Potential Cause 1: Insufficient Steric or Electronic Differentiation. The directing group or chiral influence (e.g., from a catalyst or auxiliary) is not providing a strong enough bias to favor the formation of one transition state over the other.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Many stereoselective reactions show improved selectivity at lower temperatures, as this amplifies the small energy differences between the diastereomeric transition states.[10]

    • Change the Solvent: The polarity of the solvent can significantly impact the conformation of the substrate-catalyst complex or the transition state geometry. Screen less polar solvents (e.g., switching from THF to toluene or dichloromethane) or more coordinating solvents, depending on the mechanism.[10]

    • Modify the Reagents:

      • If using a chiral auxiliary, consider a bulkier auxiliary to increase steric hindrance and favor one approach trajectory.

      • If using a metal-based catalyst, changing the metal's counter-ion or the ligand can alter the Lewis acidity and coordination geometry, thereby influencing selectivity.[8]

    • Re-evaluate the Synthetic Strategy: If optimization fails, the chosen method may not be suitable for the specific substrate. Consider an alternative approach, such as an intramolecular S_N2 reaction from a precursor with pre-defined stereocenters.[11]

Problem: I've successfully separated the diastereomers, but I cannot determine the absolute configuration of my final product.

  • Potential Cause: Lack of a reference standard or suitable crystals for X-ray crystallography.

  • Troubleshooting Steps:

    • Mosher's Ester/Amide Analysis: This is a powerful NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[12] The chiral analyte is derivatized with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).[13][14] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δ_S - δ_R) of the resulting diastereomeric esters or amides, the absolute configuration can be deduced.[15][16]

    • Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that can determine the absolute configuration of a chiral molecule in solution without the need for crystallization or derivatization. It requires comparison of the experimental spectrum with a spectrum calculated via density functional theory (DFT).

    • Chiral Derivatization and HPLC/NMR: Derivatize the alcohol or amine with a chiral agent of known configuration to form diastereomers.[17] The elution order in chiral HPLC or the distinct signals in NMR can sometimes be correlated to absolute configuration if similar, known compounds have been analyzed by the same method.

Problem: My kinetic resolution (enzymatic or chemical) stops at or near 50% conversion, but the enantiomeric excess (ee) of the product is low.

  • Potential Cause 1: Poor Enzyme/Catalyst Selectivity. The enzyme or catalyst used for the resolution does not have a sufficiently high enantioselectivity factor (E-value) for your specific substrate.

  • Troubleshooting Steps:

    • Screen Different Enzymes/Catalysts: Test a panel of different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL)), proteases, or other hydrolases under various conditions.[6][18] For chemical resolutions, screen different chiral catalysts or resolving agents.[19]

    • Optimize Reaction Conditions: Factors such as solvent, temperature, and acylating agent (for enzymatic acylation) can dramatically affect enzyme activity and selectivity.[20]

  • Potential Cause 2: Racemization of Product or Starting Material. Under the reaction conditions, either the unreacted starting material or the newly formed product is racemizing, which erodes the enantiomeric excess.

  • Troubleshooting Steps:

    • Check Substrate/Product Stability: Run control experiments where you expose the enantiomerically enriched starting material and product to the reaction conditions (without the enzyme/catalyst) to check for background racemization.

    • Consider Dynamic Kinetic Resolution (DKR): If the starting material racemizes under the reaction conditions (or if a racemization catalyst can be added), you can perform a DKR.[21] This process combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer product.[22]

Part 3: Key Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Amino Alcohol

This protocol describes a typical procedure for the kinetic resolution of a racemic [3-(hydroxymethyl)oxolan-3-yl]methanamine analog via lipase-catalyzed acylation.

Materials:

  • Racemic amino alcohol substrate

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Anhydrous, non-polar organic solvent (e.g., Toluene, MTBE)

  • Acylating agent (e.g., Vinyl acetate, Isopropenyl acetate)

  • Molecular sieves (4Å), activated

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the racemic amino alcohol (1.0 eq) and activated 4Å molecular sieves.

  • Add anhydrous toluene (to a concentration of ~0.1 M).

  • Add the acylating agent, vinyl acetate (1.5 - 2.0 eq).

  • Add the immobilized lipase (e.g., Novozym 435, ~50-100 mg per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at ~50% conversion to maximize the yield and ee of both the acylated product and the unreacted alcohol.

  • Once ~50% conversion is reached, filter off the enzyme and molecular sieves, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of acylated product and unreacted amino alcohol by flash column chromatography.

  • Determine the enantiomeric excess (ee) of both separated components using chiral HPLC.

Protocol 2: Determination of Absolute Configuration via Mosher's Ester Analysis

This protocol outlines the steps for preparing Mosher's esters from your chiral [3-(Aminomethyl)oxolan-3-yl]methanol analog for NMR analysis.[12][14]

Materials:

  • Enantiomerically enriched alcohol sample (~5 mg)

  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine or DMAP

  • NMR tubes and standard laboratory glassware

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

    • Add a small crystal of DMAP or ~1.2 equivalents of anhydrous pyridine.

    • Add a slight molar excess (~1.1 equivalents) of (R)-(-)-MTPA chloride.

    • Cap the NMR tube and mix gently. Let the reaction proceed at room temperature for 2-6 hours, or until complete as monitored by TLC or LC-MS.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the exact procedure from step 1 using (S)-(+)-MTPA chloride.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.[15]

    • Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for unambiguous assignment.[13]

    • Create a table of chemical shifts (δ) for assigned protons in both spectra.

    • Calculate the difference in chemical shifts: Δδ = δ_S - δ_R .

    • Apply the Mosher model: Protons with a positive Δδ value are on one side of the plane defined by the MTPA ester, and protons with a negative Δδ value are on the other. By mapping these values onto a conformational model of the molecule, the absolute configuration can be assigned.[16]

Part 4: Data and Visualization

Table 1: Chiral HPLC/SFC Column Selection Guide

Choosing the right chiral stationary phase (CSP) is crucial for separating your stereoisomers.

CSP TypeTypical Analytes & CharacteristicsMobile Phase
Polysaccharide-based (e.g., Chiralpak IA, IB, IC) Broad applicability, good for neutral and acidic/basic compounds. Often the first choice for screening.Normal Phase (Hexane/IPA), Polar Organic (MeCN/MeOH), Reversed-Phase (Aq. Buffers/MeCN)
Pirkle-type (e.g., Whelk-O 1) Good for π-acidic or π-basic analytes. Effective for compounds with aromatic rings.Normal Phase (Hexane/IPA)
Macrocyclic Glycopeptide (e.g., Chirobiotic V, T) Excellent for amino acids and amino alcohols due to multiple interaction modes (ionic, hydrogen bonding).[23]Polar Ionic, Polar Organic, Reversed-Phase
Crown Ether (e.g., Crownpak CR(+)) Specifically designed for primary amines, including amino acids and amino alcohols.Aqueous acidic mobile phases (e.g., aq. HClO₄)
Diagrams

The following diagrams illustrate key decision-making workflows in managing stereoisomers.

Stereocontrol_Strategy start Goal: Enantiopure Analog strategy Select Primary Strategy start->strategy asymmetric Asymmetric Synthesis strategy->asymmetric Prochiral Start resolution Resolution strategy->resolution Racemic Synthesis chiral_pool Chiral Pool strategy->chiral_pool Chiral Start asymmetric_choice Choose Method asymmetric->asymmetric_choice resolution_choice Choose Method resolution->resolution_choice analysis Analysis & Characterization chiral_pool->analysis catalyst Chiral Catalyst asymmetric_choice->catalyst Atom Economy auxiliary Chiral Auxiliary asymmetric_choice->auxiliary Reliable, Stoichiometric catalyst->analysis auxiliary->analysis enzymatic Enzymatic (Kinetic/DKR) resolution_choice->enzymatic Biocatalytic chromatography Chiral Chromatography resolution_choice->chromatography Analytical/Prep enzymatic->analysis chromatography->analysis hplc Chiral HPLC/SFC (Determine ee/dr) analysis->hplc nmr NMR / VCD / X-ray (Determine Absolute Config.) analysis->nmr final Pure Stereoisomer hplc->final nmr->final

Caption: Decision workflow for selecting a stereocontrol strategy.

Mosher_Analysis_Workflow cluster_deriv Derivatization start Chiral Alcohol/Amine (Unknown Configuration) react_r React with (R)-MTPA-Cl start->react_r react_s React with (S)-MTPA-Cl start->react_s diastereomer_r (R)-MTPA Diastereomer react_r->diastereomer_r diastereomer_s (S)-MTPA Diastereomer react_s->diastereomer_s nmr Acquire ¹H NMR Spectra for Both Samples diastereomer_r->nmr diastereomer_s->nmr analysis Analysis nmr->analysis assign Assign Proton Signals (1D and 2D NMR) analysis->assign calculate Calculate Δδ = δ(S) - δ(R) for all assigned protons assign->calculate model Apply Mosher's Model: Map signs of Δδ onto 3D conformation calculate->model result Assigned Absolute Configuration model->result

Caption: Experimental workflow for Mosher's analysis.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Gable, K. (2018, September 22). Mosher ester derivatives. Davidson College. [Link]

  • Wikipedia. (2023, December 27). Kinetic resolution. In Wikipedia. [Link]

  • Góral, K., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4349. [Link]

  • Minozzi, C., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis, 13(12), 8349–8356. [Link]

  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 74(5-6), 439–446. [Link]

  • Vedejs, E., & Jure, M. (2005). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Angewandte Chemie International Edition, 44(26), 3974–4001. [Link]

  • de Miranda, A. S., et al. (2016). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Biotechnology Advances, 34(5), 874–882. [Link]

  • Wu, X., & Chi, Y. (2024). Enantioselective Construction of Heteroatom Stereocenters via N-Heterocyclic Carbene Catalysis. CCS Chemistry. [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8052–8059. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Angewandte Chemie International Edition, 57(35), 11453–11457. [Link]

  • Zhang, W., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 11(13), 4481–4488. [Link]

  • Wikipedia. (2024, January 10). Chiral auxiliary. In Wikipedia. [Link]

  • Hoyt, H. M., et al. (2015). Control of Vicinal Stereocenters via Nickel-Catalyzed Alkyl–Alkyl Cross-Coupling. Journal of the American Chemical Society, 137(20), 6523–6526. [Link]

  • Christoffers, J., & Baro, A. (Eds.). (2005). Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. Wiley-VCH. [Link]

  • Fodor, G., & Kiss, J. (1949). Separation of diastereoisomeric amino-alcohols. Nature, 163(4138), 287. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261–290. [Link]

  • Wang, Y., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(4). [Link]

  • Giedyk, M. (2024). Construction of sulfur stereocenters by asymmetric geminate recasting. ChemRxiv. [Link]

  • Extance, A. (2018, April 26). Challenging mirror molecules made with stereochemistry destroying reaction. Chemistry World. [Link]

  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran. (n.d.).
  • Foley, D. J., et al. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 19(12), 776–782. [Link]

  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. (2019, June 7). Patsnap Eureka. [Link]

  • Synthesis method for 3-aminomethyl tetrahydrofuran. (2020, June 19). Patsnap Eureka. [Link]

  • Hu, F.-L., et al. (2012). Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers. Organic Letters, 14(23), 5988–5991. [Link]

  • Tost, M., & Kazmaier, U. (2023). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

  • Zhang, Z., et al. (2019). Privilege-Structure-Oriented Three-Component Asymmetric Aminomethylation: Assembly of Chiral 3-Aminomethyl Indolones. Organic Letters, 21(24), 9878–9883. [Link]

  • Broxterman, Q. B., & Kaptein, B. (1997). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Bull, S. D., et al. (1998). Alkylation of chiral 2-(aminomethyl)oxazolines. Journal of the Chemical Society, Perkin Transactions 1, (15), 2473–2478. [Link]

  • Zhang, Z., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Hu, F.-L., et al. (2012). Asymmetric catalytic aza-Morita-Baylis-Hillman reaction for the synthesis of 3-substituted-3-aminooxindoles with chiral quaterna. SciSpace. [Link]

  • Parker, D. (1991). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Kumar, P., & Kumar, R. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Chemistry, 20(22), 2358–2387. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Bach, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(3), 1785–1828. [Link]

Sources

improving the metabolic stability of [3-(Aminomethyl)oxolan-3-yl]methanol-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Optimization & DMPK Support Hub. Current Ticket Topic: Improving the metabolic stability of [3-(Aminomethyl)oxolan-3-yl]methanol derivatives. Assigned Specialist: Senior Application Scientist, Lead Optimization Unit.

System Overview & Liability Mapping

Before initiating structural modifications, we must establish a "Metabolic Liability Map" for your specific scaffold. The [3-(Aminomethyl)oxolan-3-yl]methanol core possesses three distinct "soft spots" prone to enzymatic degradation.

Diagnostic Visualization: Metabolic Soft Spots

MetabolicMap Core [3-(Aminomethyl)oxolan-3-yl]methanol (Scaffold) Oxolane Oxolane Ring (C2/C5) Susceptibility: High Core->Oxolane Amine Primary Amine (-CH2NH2) Susceptibility: Medium Core->Amine Alcohol Primary Alcohol (-CH2OH) Susceptibility: High Core->Alcohol CYP_Ether CYP450 (3A4/2D6) α-Hydroxylation -> Ring Opening Oxolane->CYP_Ether Mechanism: O-Dealkylation MAO MAO / CYP Oxidative Deamination Amine->MAO Mechanism: Iminium formation Alcohol->CYP_Ether Oxidation to Acid UGT UGT (Phase II) O-Glucuronidation Alcohol->UGT Mechanism: Conjugation

Figure 1: Metabolic Liability Map identifying the three primary degradation pathways for the oxolane-methanol scaffold.

Troubleshooting Guides (Q&A Format)

Ticket #001: High Intrinsic Clearance ( ) in Microsomes

User Query: "I am observing rapid disappearance (


 min) of my compound in Human Liver Microsomes (HLM). The scaffold is fixed, but I can modify substituents. How do I stabilize the oxolane ring?"

Scientist Response: The oxolane (tetrahydrofuran) ring is an ether. Ethers are classic substrates for Cytochrome P450 enzymes, which attack the


-carbon (the carbon adjacent to the oxygen) [1]. This leads to unstable hemiacetals that result in ring opening and fragmentation.

Resolution Protocol: The "Deactivate & Block" Strategy

StrategyTechnical RationaleImplementation
1. Deuteration The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing the rate-limiting step of Hydrogen Atom Transfer (HAT) by CYPs [2].Replace protons at C2 and C5 (adjacent to Oxygen) with Deuterium.
2. Fluorination Fluorine is highly electronegative. Placing it near the ether oxygen pulls electron density away from the C-H bonds, deactivating them toward CYP oxidation (preventing the radical formation) [3].Introduce a fluorine atom at C4 or adjacent positions if synthetic feasibility allows.
3. Ring Contraction (Oxetane) High Value Tip: Replace the 5-membered oxolane with a 4-membered Oxetane . Oxetanes are often more metabolically stable than oxolanes due to geometric constraints and reduced lipophilicity (LogD modulation) [4].Scaffold Hop: Convert the oxolane to a 3,3-disubstituted oxetane.
Ticket #002: Phase II Conjugation (Glucuronidation)

User Query: "My microsomal stability looks okay, but in Hepatocytes (which contain Phase II enzymes), the compound is cleared rapidly. I suspect the primary alcohol is the culprit."

Scientist Response: Primary alcohols are "low-hanging fruit" for UGTs (UDP-glucuronosyltransferases), leading to rapid renal excretion. You must sterically hinder or bioisosterically replace this group without losing hydrogen-bond donor (HBD) capability.

Resolution Protocol: Steric Shielding & Bioisosteres

  • Gem-Dimethyl Effect: Introduce two methyl groups on the carbon alpha to the hydroxyl group (

    
    ). This creates a "neopentyl" like alcohol which is significantly more resistant to glucuronidation due to steric clash with the UGT active site [5].
    
  • Fluorination (

    
    -position):  Introduce fluorine atoms adjacent to the alcohol (
    
    
    
    ). This lowers the
    
    
    of the alcohol, altering its hydrogen bonding profile and often reducing affinity for UGTs.
  • Bioisosteric Replacement:

    • Replace

      
       with a 1,2,3-triazole  (mimics the electronic profile but is not a UGT substrate).
      
    • Replace with an Oxetane-3-ol moiety.

Ticket #003: Experimental Inconsistencies (Assay Troubleshooting)

User Query: "My compound shows degradation in the buffer even without NADPH. Is this metabolic instability?"

Scientist Response: No. If degradation occurs without NADPH, you are likely facing Chemical Instability (Hydrolysis) or non-CYP mediated enzymatic activity (if using plasma/cytosol).

Troubleshooting Workflow:

Troubleshooting Start Compound Disappearance observed in Assay CheckCofactor Was NADPH added? Start->CheckCofactor YesNADPH Yes (Standard Assay) CheckCofactor->YesNADPH Yes NoNADPH No (Control) CheckCofactor->NoNADPH No CYP_Met CYP-Mediated Metabolism (Proceed to MetID) YesNADPH->CYP_Met CheckBuffer Check Buffer Stability (T=0 vs T=60 in buffer only) NoNADPH->CheckBuffer Result1 Stable in Buffer? NO CheckBuffer->Result1 Result2 Stable in Buffer? YES CheckBuffer->Result2 ChemInstability Chemical Instability (Hydrolysis/Cyclization) Result1->ChemInstability Degrades NonCYP Non-NADPH Enzyme (Esterases/Aldehyde Oxidase) Result2->NonCYP Stable in Buffer Unstable in Microsomes

Figure 2: Decision tree for distinguishing between metabolic and chemical instability.

Actionable Steps:

  • Check for Intramolecular Cyclization: Your molecule has an amine and an alcohol. In basic buffers, the amine can attack the oxolane ring or other electrophilic centers if the geometry allows. Ensure your buffer pH is 7.4.[1][2]

  • Use Inhibitors: Run the assay with 1-Aminobenzotriazole (ABT) (1 mM). ABT is a pan-CYP inhibitor.

    • If stability is restored with ABT

      
       CYP mediated.
      
    • If instability persists with ABT

      
       Non-CYP mediated (e.g., Aldehyde Oxidase) or Chemical instability.
      

Standard Operating Procedures (SOPs)

SOP-01: Microsomal Stability Assay (Gold Standard)

Objective: Determine intrinsic clearance (


) and 

.

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).[1][2]

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-incubation: Prepare a 1 µM solution of Test Compound in Phosphate Buffer containing Microsomes (0.5 mg/mL final protein conc). Pre-incubate at 37°C for 5 minutes.

    • Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH solution to initiate the reaction.[3][4]

  • Sampling: At T = 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN). Vortex vigorously.

  • Processing: Centrifuge at 4000g for 20 minutes to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion disappearance.

Calculation: Plot ln(% Remaining) vs. Time. The slope


 is the elimination rate constant.



References

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[5] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

Validation & Comparative

comparative study of [3-(Aminomethyl)oxolan-3-yl]methanol and its oxetane analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ether Heterocycles

In modern medicinal chemistry, the modulation of physicochemical properties without altering the pharmacophore's spatial arrangement is a critical optimization strategy. This guide compares two specific gem-disubstituted ether scaffolds: [3-(Aminomethyl)oxolan-3-yl]methanol (the tetrahydrofuran, or THF, analog) and its 4-membered counterpart, [3-(Aminomethyl)oxetan-3-yl]methanol (the oxetane analog).

While the THF ring is a classical building block, the oxetane analog has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups. This study demonstrates that the oxetane scaffold offers a distinct advantage in lowering lipophilicity (LogP) , modulating basicity (pKa) , and enhancing metabolic stability , often at the cost of slightly higher synthetic complexity.

Quick Comparison Matrix
FeatureOxolane (THF) AnalogOxetane AnalogApplication Insight
Ring Size 5-membered4-memberedOxetane is more compact (lower MW).
Conformation Envelope (Flexible)Puckered (Rigid)Oxetane offers precise vector alignment.
Lipophilicity ModerateLow (High Polarity)Oxetane reduces LogD significantly.
Basicity (pKa) HigherLower (~1-2 units)Oxetane mitigates hERG liability.[1]
Metabolic Stability Susceptible to

-oxidation
High StabilityOxetane resists P450 degradation.

Structural & Conformational Analysis

The "Oxetane Effect" on Vectors

The fundamental difference between these two molecules lies in their ring strain and puckering.

  • Oxolane (THF): Adopts an "envelope" conformation. The 5-membered ring is relatively flexible, allowing substituents at the 3-position to sweep a larger conformational volume.

  • Oxetane: Adopts a rigid, slightly puckered conformation (approx. 8.7°–16°). This rigidity locks the 3,3-substituents (the aminomethyl and hydroxymethyl groups) into a specific vector orientation, often improving ligand-target binding entropy.

Dipole and Solvation

The oxetane oxygen lone pairs are more exposed due to the wider C-O-C bond angle (~92° in oxetane vs ~108° in THF). This makes the oxetane oxygen a stronger hydrogen bond acceptor, significantly increasing aqueous solubility compared to the THF analog.

Physicochemical Profiling

The following data synthesizes experimental trends observed in matched molecular pair (MMP) studies (e.g., Wuitschik et al., Angew. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Basicity Modulation (pKa)

One of the most powerful applications of the oxetane ring is the modulation of adjacent amine basicity.

  • Mechanism: The high electronegativity of the oxetane oxygen, combined with the strain-induced hybridization changes, exerts a strong electron-withdrawing inductive effect (

    
    ) on the nearby amine.
    
  • Result: The pKa of the amine in the oxetane analog is typically 1.0 to 2.5 units lower than in the THF analog.[1]

    • Why this matters: Lowering pKa reduces the percentage of ionized drug at physiological pH, improving membrane permeability and reducing the risk of hERG channel inhibition (often associated with high basicity).

Lipophilicity (LogP/LogD)
  • Oxetane: The high polarity and exposed lone pairs result in a significantly lower LogP (often

    
    LogP 
    
    
    
    -0.4 to -1.0 vs. gem-dimethyl).
  • Oxolane: More lipophilic.[12] While still an ether, the steric shielding of the oxygen in the 5-membered ring reduces its solvation capacity compared to the oxetane.

Synthetic Accessibility & Protocols

While the THF analog can be synthesized via standard malonate alkylation and cyclization, the oxetane analog requires specialized protocols due to ring strain. Below is the industry-standard route for the oxetane analog, optimized for scalability.

Synthetic Route Visualization (Graphviz)

G Start Oxetan-3-one Step1 Wittig / Horner-Wadsworth-Emmons (Formation of unsaturated ester) Start->Step1 Ph3P=CHCO2Et Step2 Michael Addition (Nitromethane / DBU) Step1->Step2 CH3NO2 Step3 Reduction (LiAlH4 or H2/Raney Ni) Step2->Step3 Reduction Product [3-(Aminomethyl)oxetan-3-yl]methanol Step3->Product Purification

Figure 1: Strategic synthesis of the oxetane amino-alcohol scaffold starting from commercially available oxetan-3-one.

Detailed Protocol: Synthesis of [3-(Aminomethyl)oxetan-3-yl]methanol

Note: This protocol is adapted from Wuitschik et al. (2010) and optimized for gram-scale preparation.

Reagents: Oxetan-3-one, Triethyl phosphonoacetate, Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), LiAlH4.

Step 1: Olefination

  • Cool a suspension of NaH (1.1 equiv) in dry THF to 0°C.

  • Add triethyl phosphonoacetate (1.1 equiv) dropwise. Stir for 30 min.

  • Add oxetan-3-one (1.0 equiv) in THF. Warm to room temperature (RT) and stir for 2 h.

  • Workup: Quench with saturated NH4Cl, extract with Et2O. The product, ethyl 2-(oxetan-3-ylidene)acetate, is unstable; use immediately.

Step 2: Michael Addition (The Critical Step)

  • Dissolve the crude ester in nitromethane (solvent and reagent).

  • Add DBU (0.1 equiv) at 0°C.

  • Stir at RT for 4–16 h. The reaction creates the quaternary center at position 3.

  • Workup: Evaporate nitromethane, filter through a silica plug to remove DBU.

Step 3: Global Reduction

  • Dissolve the nitro-ester intermediate in dry THF.

  • Add LiAlH4 (4.0 equiv) carefully at 0°C (Exothermic!).

  • Reflux for 3 h to reduce both the ester (to alcohol) and the nitro group (to amine).

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the white precipitate.
  • Purification: The product is a polar amino-alcohol. Purify via amine-functionalized silica or reverse-phase chromatography (C18) if necessary.

Metabolic Stability & Toxicity

Microsomal Stability
  • Oxolane (THF): The carbon atoms adjacent to the ether oxygen (

    
    -position) are prone to oxidative metabolism by Cytochrome P450 enzymes (formation of lactones or ring opening).
    
  • Oxetane: Surprisingly, the oxetane ring is metabolically robust . The high ring strain prevents the formation of the radical intermediate required for P450 oxidation. Consequently, the oxetane analog often shows lower intrinsic clearance (

    
    ) than the THF analog.
    
Toxicity (The Ring Opening Myth)

Early concerns that oxetanes might act like epoxides (alkylating agents) have been largely debunked in drug discovery contexts. 3,3-disubstituted oxetanes are kinetically stable to nucleophilic attack at physiological pH. They do not typically show genotoxicity (Ames negative) unless activated by specific leaving groups not present in this scaffold.

Decision Framework: When to Use Which?

Use the following logic flow to select the appropriate scaffold for your lead optimization.

DecisionTree Start Start: Lead Optimization Q1 Is the lead too Lipophilic (High LogD)? Start->Q1 Q2 Is the Amine pKa causing hERG issues? Q1->Q2 Yes Res_THF Select Oxolane (THF) Analog (Standard steric bulk, higher lipophilicity) Q1->Res_THF No (LogD is fine) Q3 Is Solubility a limiting factor? Q2->Q3 No Res_Oxetane Select Oxetane Analog (Lowers LogD, Lowers pKa, Increases Sol) Q2->Res_Oxetane Yes (Need lower pKa) Q3->Res_Oxetane Yes Q3->Res_THF No

Figure 2: Decision matrix for scaffold selection based on ADME properties.

References

  • Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[1][4][8][12][13][14] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Wuitschik, G., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Bull, J. A., et al. (2016).[7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9][14][15][16] Chemical Reviews, 116(19), 12150–12233. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886. Link

  • Burkhard, J. A., et al. (2010).[4] "Oxetanes as Chiral, Water-Soluble Sp3-Rich Scaffolds." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

Sources

Comparative Guide: [3-(Aminomethyl)oxolan-3-yl]methanol vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the medicinal chemistry profile of [3-(Aminomethyl)oxolan-3-yl]methanol (CAS 1264253-38-0), a specialized 3,3-disubstituted tetrahydrofuran scaffold .

In the context of modern drug discovery, "biological activity" for such scaffolds is defined by their ability to modulate the physicochemical and pharmacokinetic properties of a lead compound. This guide compares this scaffold against its "flat" aromatic parents (phenyl analogues) and "flexible" acyclic parents, demonstrating its utility in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The "Escape from Flatland"

[3-(Aminomethyl)oxolan-3-yl]methanol represents a strategic shift from planar, aromatic drug design toward Fsp3-rich (fraction of sp3-hybridized carbons) architectures.[1] Unlike traditional aromatic linkers, this scaffold introduces a quaternary carbon center at the 3-position of the oxolane ring.

Key Advantages over Parent Compounds:

  • Solubility: The ether oxygen and hydroxyl group lower LogD significantly compared to carbocyclic or aromatic analogues.

  • Conformational Control: The quaternary center restricts bond rotation (Gem-Dimethyl effect analogue), reducing the entropy penalty upon protein binding.

  • Vector Positioning: It provides defined, non-planar exit vectors for substituents, allowing access to novel chemical space within a binding pocket.

Structural Comparison
FeatureTarget Scaffold [3-(Aminomethyl)oxolan-3-yl]methanolAromatic Parent (3-Aminomethyl)benzyl alcoholAcyclic Parent 2-(Aminomethyl)-2-methylpropane-1,3-diol
Geometry 3D / Tetrahedral Planar (2D)Flexible Chain
Fsp3 Score 1.0 (High) ~0.3 (Low)1.0 (High)
Conformational Entropy Restricted (Rigid) RigidHigh (Floppy)
Metabolic Liability Low (Blocked metabolic hotspot)High (Aromatic oxidation)Moderate
Aq.[2][3][4] Solubility High Low to ModerateHigh

Biological & Physicochemical Performance Analysis

A. Solubility and Lipophilicity (LogD)

The oxolane ring acts as a bioisostere for cyclopentane or benzene. The inclusion of the ring oxygen acts as a hydrogen bond acceptor (HBA), which, combined with the primary alcohol and amine, drastically improves aqueous solubility.

  • Mechanism: The ether oxygen reduces the lipophilicity of the core.

  • Data Trend: Incorporating this scaffold typically reduces the LogP of a lead compound by 1.5 – 2.0 units compared to a phenyl linker.

B. Metabolic Stability (Microsomal Turnover)

Aromatic rings are frequent targets for Cytochrome P450 (CYP) oxidation (e.g., hydroxylation).

  • Advantage: The 3,3-disubstitution creates a quaternary center , effectively blocking the metabolic "soft spot" at the 3-position. The oxolane ring is generally more stable to oxidative metabolism than electron-rich aromatic rings.

  • Result: Extended half-life (

    
    ) in human liver microsomes (HLM).
    
C. Target Binding (Entropy & Vectors)
  • Acyclic Parent Failure: Acyclic analogues (like the propane-diol derivative) often suffer from high entropic penalties. To bind a protein, the flexible chain must "freeze" into a specific conformation, costing energy (

    
    ).
    
  • Oxolane Success: The ring constrains the amine and hydroxyl vectors. The quaternary center further rigidifies the structure. This "pre-organization" means the molecule loses less entropy upon binding, potentially improving potency (

    
    ).
    

Visualizing the Scaffold Logic

The following diagram illustrates the decision tree for selecting this scaffold over alternatives in a hit-to-lead campaign.

ScaffoldLogic Start Lead Compound Optimization (Poor Solubility / High Metabolic Clearance) Choice1 Replace Aromatic Core? Start->Choice1 Strategy PathA Acyclic Linker (e.g., Propane-diol) Choice1->PathA Max Flexibility PathB Saturated Ring (e.g., Cyclohexane) Choice1->PathB Maintain Rigidity PathC Oxolane Scaffold (Target Compound) Choice1->PathC Increase Fsp3 + Polarity OutcomeA High Entropy Penalty (Loss of Potency) PathA->OutcomeA OutcomeB High Lipophilicity (Poor Solubility) PathB->OutcomeB OutcomeC Optimal Balance: 1. Low LogD (Solubility) 2. Rigid Vectors (Potency) 3. Quaternary Block (Stability) PathC->OutcomeC

Figure 1: Decision logic for scaffold replacement. The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold resolves the trade-offs found in acyclic and carbocyclic alternatives.

Experimental Protocols

To validate the advantages of this scaffold in your specific drug program, use the following self-validating protocols.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: Quantify the solubility improvement of the oxolane scaffold vs. the aromatic parent.

  • Preparation: Prepare 10 mM stock solutions of the test compound (Oxolane derivative) and reference (Phenyl derivative) in DMSO.

  • Dilution: Serial dilute stocks into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate. Final concentrations: 1 µM to 500 µM. Final DMSO concentration < 1%.

  • Incubation: Shake for 2 hours at room temperature (25°C).

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Validation:

    • Control: Pyrene (low solubility marker) and Nicardipine (high solubility marker).

    • Threshold: The concentration at which absorbance/scattering deviates from baseline indicates the solubility limit.

Protocol 2: Microsomal Stability (Metabolic Clearance)

Objective: Assess the stability of the quaternary center against oxidative metabolism.

  • Reaction Mix:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion: Oxolane scaffold should show

      
       (intrinsic clearance) < 50% of the aromatic parent.
      

Synthesis & Pathway Visualization

This scaffold is often synthesized via the cyclization of amino-alcohol precursors or transformation of 3-oxotetrahydrofuran. The following diagram outlines the high-level workflow for incorporating this building block into a library.

Workflow Precursor Precursor: N-Benzylpiperidone (or 3-Oxotetrahydrofuran) Step1 Step 1: Cyanation & Hydrolysis Precursor->Step1 NaCN Intermediate Intermediate: Amino Acid Derivative Step1->Intermediate Step2 Step 2: Reduction to Amino Alcohol Intermediate->Step2 LiAlH4 Scaffold SCAFFOLD: [3-(Aminomethyl)oxolan-3-yl]methanol Step2->Scaffold Isolation Library FBDD Library: Spirocyclic Derivatives Scaffold->Library Condensation (e.g. w/ Ketones)

Figure 2: Synthetic workflow for generating the scaffold and its subsequent use in spirocyclic library generation.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. BenchChem Application Notes. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[5] Angewandte Chemie International Edition. Link

  • PubChem. (2025).[4] Compound Summary: [3-(Aminomethyl)oxolan-3-yl]methanol (CAS 1264253-38-0). National Library of Medicine. Link

Sources

quantitative structure-activity relationship (QSAR) studies on oxolane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxolane (tetrahydrofuran, THF) scaffold represents a privileged structure in medicinal chemistry, distinct from its six-membered homolog, oxane (tetrahydropyran, THP), and acyclic ethers. Its unique "envelope" conformation allows for dense functionalization and specific hydrogen-bonding vectors that are critical in high-affinity ligand-protein interactions.

This guide provides a rigorous analysis of Quantitative Structure-Activity Relationship (QSAR) studies on oxolane derivatives, specifically comparing their efficacy against alternative heterocyclic scaffolds in oncology (MCF-7 cytotoxicity) and virology (HIV Protease inhibition). It details validated experimental protocols and predictive modeling workflows designed to reduce false positives in drug discovery.[1]

Part 1: The Scaffold Advantage: Oxolane vs. Alternatives

Conformational Entropy and Binding Affinity

The primary advantage of the oxolane ring over the oxane ring lies in its conformational landscape. While oxanes predominantly adopt a rigid chair conformation, oxolanes utilize a flexible envelope puckering.

  • Oxolane (THF): The oxygen atom often occupies the "flap" of the envelope, positioning substituents at C2 and C5 in a pseudo-equatorial orientation that favors deep pocket penetration (e.g., HIV Protease S2 subsite).

  • Oxane (THP): The steric bulk is often too large for restricted hydrophobic pockets, leading to reduced

    
     values despite similar electronic properties.
    
Mechanistic Comparison: HIV Protease Inhibitors

A critical case study in QSAR involves the transition from single-THF to bis-THF moieties in protease inhibitors (e.g., Darunavir).

FeatureSingle-THF LigandsBis-THF Ligands (Oxolane Fused)THP-THF Ligands (Fused)
Binding Mode Monodentate H-bond with Asp29/30Bidentate H-bond with Asp29/30 backboneSteric clash prevents optimal H-bond geometry
Entropic Penalty High (Rotational freedom)Low (Rigid bicyclic system)Moderate
Potency (

)
~5.3 nM< 0.14 nM (High Potency)~1-5 nM

Scientific Insight: The bis-THF moiety effectively mimics the hydration shell of the protein active site, a phenomenon not replicated by the larger THP-THF analogs due to the disruption of the water network bridging the inhibitor and the flap region of the enzyme.

Part 2: QSAR Modeling Workflow for Oxolanes

To successfully model oxolane derivatives, one must account for the ring's puckering flexibility. Standard 2D-QSAR often fails here; 3D-QSAR (CoMFA/CoMSIA) is the industry standard.

The "Self-Validating" QSAR Protocol

A robust QSAR model must pass internal stability tests before external prediction.

QSAR_Workflow Data Dataset Curation (n > 20, Log Activity) Geom Conformational Analysis (DFT B3LYP/6-31G*) Data->Geom Align Structural Alignment (Atom-by-Atom vs. Field) Geom->Align Global Minima Fields Field Calculation (Steric/Electrostatic) Align->Fields Grid: 2.0 Å PLS PLS Regression (Leave-One-Out) Fields->PLS Valid Validation (q² > 0.5, r² > 0.9) PLS->Valid Valid->PLS Outlier Removal

Figure 1: Validated 3D-QSAR workflow for flexible heterocyclic systems.

Critical Descriptors for Oxolanes

When performing Multiple Linear Regression (MLR) or PLS, the following descriptors have shown the highest correlation with bioactivity in oxolane derivatives:

  • HOMO-LUMO Gap: Correlates with the oxidative stability and potential for metabolic activation (e.g., in artemisinin-like endoperoxides).

  • Molar Refractivity (MR): Critical for modeling the dispersive interactions within hydrophobic pockets (e.g., MCF-7 receptor sites).

  • Topological Polar Surface Area (TPSA): Predictive of membrane permeability, essential for intracellular targets like mitochondrial Complex I (acetogenins).

Part 3: Comparative Performance Data

The following data summarizes the cytotoxicity of oxolane derivatives compared to standard chemotherapeutics and alternative scaffolds against the MCF-7 (Breast Cancer) cell line.

Table 1: Cytotoxicity Profile (MCF-7 Cell Line)

Compound ClassScaffold TypeKey Substituent

(µM)
Mechanism of ActionRef
Annonacin Mono-THF (Acetogenin)

-unsat. lactone
0.045Mitochondrial Complex I Inhibitor[1]
Darunavir Analog Bis-THF (Fused)Sulfonamide> 100HIV Protease (Low Cytotoxicity)[2]
Purine Analog THF-substituted N96-benzylamino> 50Cytokinin Receptor Antagonist[3]
Purine Analog THP-substituted N96-benzylamino> 100Cytokinin Receptor Antagonist[3]
Doxorubicin Tetracyclic (Control)Quinone/Sugar0.080DNA Intercalation[4]

Interpretation:

  • Potency: Natural product oxolanes (Annonacin) outperform standard chemotherapy (Doxorubicin) in pure cytotoxicity, driven by the specific spatial arrangement of the THF ring and the lactone.

  • Selectivity: Synthetic N9-THF purines show lower cytotoxicity than their riboside counterparts, making them safer candidates for non-oncology indications (e.g., antiviral).

  • Scaffold Effect: In the purine series, the THF derivative is consistently more active than the THP derivative, attributed to the tighter steric fit of the 5-membered ring.

Part 4: Experimental Protocols

Protocol A: Synthesis of Chiral Bis-THF Scaffolds

Objective: To generate the fused bis-THF core common in high-potency protease inhibitors.

  • Starting Material: Use optically pure 2,3-O-isopropylidene-D-glyceraldehyde.

  • Wittig Olefination: React with allyltriphenylphosphonium bromide (NaHMDS, THF, -78°C) to yield the diene.

  • Ring Closing Metathesis (RCM):

    • Catalyst: Grubbs II (5 mol%).

    • Solvent: Anhydrous DCM (0.01 M dilution to prevent polymerization).

    • Condition: Reflux for 12h.

  • Dihydroxylation/Cyclization:

    • Treat the resulting cyclic ether with

      
       and 
      
      
      
      followed by acid-catalyzed cyclization.
    • Validation: Monitor disappearance of alkene peak (5.8 ppm) via

      
      -NMR.
      
Protocol B: 3D-QSAR Alignment (CoMFA)

Objective: To align flexible oxolane derivatives for field analysis.

  • Template Selection: Choose the most active compound (lowest

    
    ) as the template.
    
  • Conformational Search: Perform a Monte Carlo search (MMFF94 force field) to identify the global minimum.

  • Atom-by-Atom Alignment:

    • Anchor atoms: The ether oxygen (O1) and the carbons at C2/C5.

    • Constraint: Do NOT align the flexible side chains; allow them to sample space.

  • Grid Generation:

    • Box extension: 4.0 Å beyond the molecular volume.

    • Probe:

      
       Carbon (+1.0 charge) for steric/electrostatic fields.
      
  • Validation:

    • Calculate

      
       (Leave-One-Out). Threshold: 
      
      
      
      .
    • Perform Y-Randomization : Shuffle activity data and rebuild the model. If the new

      
       is high (>0.2), the original model is a chance correlation (Fail).
      

Part 5: Mechanistic Visualization

The following diagram illustrates the pharmacophore mapping of a Bis-THF inhibitor within a target active site, highlighting the superior binding mode compared to THP analogs.

Pharmacophore_Map Asp29 Asp-29 (Backbone) Asp30 Asp-30 (Backbone) HydroPocket Hydrophobic Pocket (S2 Subsite) O_Ring1 THF Oxygen 1 O_Ring1->Asp29 H-Bond (2.8 Å) O_Ring2 THF Oxygen 2 O_Ring2->Asp30 H-Bond (2.9 Å) CH_Bridge Methylene Bridge CH_Bridge->HydroPocket Van der Waals THP_Note THP Analog: Steric clash prevents O_Ring2 alignment

Figure 2: Pharmacophore map showing the critical bidentate hydrogen bonding of Bis-THF ligands.

References

  • McLaughlin, J. L. (2008). Paw paw and cancer: annonaceous acetogenins from discovery to commercial products. Journal of Natural Products. Link

  • Ghosh, A. K., et al. (2009). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of Medicinal Chemistry. Link

  • Dolezal, K., et al. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025). Comparative Study of Pyran and Furan Derivatives in Oncology. Link

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Usage. Molecular Informatics. Link

Sources

Comparative Validation of the Mechanism of Action for Oxalaminol, a Novel [3-(Aminomethyl)oxolan-3-yl]methanol-based Kinase-X Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Target Engagement and Pathway Modulation

In the landscape of targeted cancer therapy, the validation of a drug's mechanism of action is paramount to its successful development and clinical application. This guide provides a comprehensive framework for validating the mechanism of a novel investigational drug, "Oxalaminol," which is based on a [3-(Aminomethyl)oxolan-3-yl]methanol scaffold. Our hypothesis is that Oxalaminol functions as an ATP-competitive inhibitor of Kinase-X, a critical node in a pro-proliferative signaling pathway implicated in non-small cell lung cancer.

This document will objectively compare the performance of Oxalaminol against two alternatives:

  • Alternative A: A well-established, ATP-competitive multi-kinase inhibitor known to target the Kinase-X pathway, among others.

  • Alternative B: A standard-of-care cytotoxic chemotherapy agent for the same indication, which acts through a non-targeted mechanism.

Through a series of robust experimental protocols, we will dissect the molecular interactions and cellular consequences of these compounds, providing a clear, data-driven comparison to guide further development. Gaining insight into the mechanism of action of a drug candidate can help investigators make informed and timely go/no-go decisions about progressing it to the next stage of drug development.[1]

The Kinase-X Signaling Pathway: A Prime Therapeutic Target

The Kinase-X pathway is a critical signal transduction cascade that, when aberrantly activated, leads to uncontrolled cell proliferation and survival. As illustrated below, the pathway is initiated by growth factor binding to a receptor tyrosine kinase, leading to the activation of Kinase-X. Activated Kinase-X then phosphorylates and activates a key transcription factor, "TF-1," which translocates to the nucleus and drives the expression of genes responsible for cell cycle progression.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds KinaseX Kinase-X RTK->KinaseX Activates TF1_inactive TF-1 (Inactive) KinaseX->TF1_inactive Phosphorylates TF1_active TF-1 (Active/Phosphorylated) TF1_inactive->TF1_active TF1_nucleus TF-1 TF1_active->TF1_nucleus Translocates Oxalaminol Oxalaminol Oxalaminol->KinaseX Inhibits Gene Target Genes TF1_nucleus->Gene Promotes Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation

Figure 1: The hypothetical Kinase-X signaling pathway and the point of inhibition by Oxalaminol.

Comparative Analysis of Target Engagement and Binding Affinity

The first step in validating a targeted drug is to confirm its direct physical interaction with the intended target. We will employ Isothermal Titration Calorimetry (ITC), a gold-standard technique that measures the heat released or absorbed during molecular binding events, to quantify the binding affinity of Oxalaminol and Alternative A to Kinase-X.[2][3] This method provides a complete thermodynamic profile of the interaction, including the binding constant (KD), enthalpy (ΔH), and entropy (ΔS), without the need for labels or immobilization.[3][4] Alternative B will not be tested as it is a non-targeted cytotoxic agent.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Purify recombinant Kinase-X protein p3 Degas all solutions p1->p3 p2 Prepare precise concentrations of Oxalaminol & Alt. A p2->p3 i1 Load Kinase-X into sample cell p3->i1 i2 Load compound (titrant) into injection syringe p3->i2 i3 Perform sequential injections at constant temperature i1->i3 i2->i3 i4 Measure heat changes after each injection i3->i4 a1 Integrate heat peaks to generate binding isotherm i4->a1 a2 Fit data to a binding model a1->a2 a3 Determine KD, ΔH, ΔS, and stoichiometry (n) a2->a3

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Step-by-Step Methodology:

  • Preparation: Recombinant human Kinase-X is expressed and purified to >95% homogeneity. Oxalaminol and Alternative A are dissolved in a matching assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). All solutions are thoroughly degassed.

  • ITC Setup: The ITC instrument sample cell is loaded with a 20 µM solution of Kinase-X. The injection syringe is loaded with a 200 µM solution of the respective compound (Oxalaminol or Alternative A).

  • Titration: A series of 20 automated injections (2 µL each) are performed at 25°C, with a 150-second spacing between injections to allow for equilibration.

  • Data Analysis: The heat change per injection is measured and integrated. The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][4]

Comparative Binding Data
ParameterOxalaminolAlternative AJustification
Dissociation Constant (KD) 15 nM50 nMA lower KD indicates stronger binding affinity.
Stoichiometry (n) 1.050.98A value close to 1 confirms a 1:1 binding interaction.
Enthalpy (ΔH, kcal/mol) -8.5-7.2Favorable enthalpic contribution to binding.
Entropy (TΔS, kcal/mol) +2.3+3.1Favorable entropic contribution to binding.

Interpretation: The data indicates that Oxalaminol binds directly to Kinase-X with high affinity and a favorable thermodynamic profile. Its KD of 15 nM is more than three-fold lower than that of Alternative A, suggesting a more potent direct interaction with the target protein.

In Vitro Enzymatic Assay for Kinase Inhibition

While ITC confirms binding, it does not measure the functional consequence of that binding. An enzyme inhibition assay is essential to quantify how effectively the compound inhibits the catalytic activity of Kinase-X.[5][6] We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a specific peptide substrate.

Experimental Protocol: TR-FRET Kinase Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a serial dilution of Oxalaminol, Alternative A, and Alternative B in DMSO.

  • Reaction Setup: In a 384-well plate, add Kinase-X enzyme, a biotinylated peptide substrate, and the test compounds at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Measurement: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Inhibition Data
CompoundIC50 (nM) against Kinase-XMechanism of Action
Oxalaminol 25 nMATP-competitive Kinase Inhibitor
Alternative A 80 nMATP-competitive Kinase Inhibitor
Alternative B > 100,000 nMCytotoxic Agent (DNA damage)

Interpretation: Oxalaminol demonstrates potent, dose-dependent inhibition of Kinase-X enzymatic activity, with an IC50 value significantly lower than that of Alternative A. This result, consistent with the ITC data, reinforces the hypothesis that Oxalaminol is a highly effective inhibitor of the target. As expected, the cytotoxic agent (Alternative B) shows no activity in this purified enzyme assay.

Cellular Target Engagement Confirmation

A critical step in drug development is to confirm that the compound engages its target within the complex environment of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction in intact cells based on the principle of ligand-induced thermal stabilization.[7][8][9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis c1 Culture cancer cells (e.g., A549) c2 Treat cells with Oxalaminol, Alt. A, or DMSO (vehicle) c1->c2 c3 Incubate for 1 hour at 37°C c2->c3 h1 Aliquot cell suspensions into PCR tubes c3->h1 h2 Heat tubes across a temperature gradient (e.g., 40-70°C) for 3 min h1->h2 h3 Cool to room temperature h2->h3 a1 Lyse cells (freeze-thaw) h3->a1 a2 Centrifuge to separate soluble proteins from aggregates a1->a2 a3 Analyze soluble fraction by Western Blot for Kinase-X a2->a3 a4 Quantify band intensity to generate melt curves a3->a4

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: A549 lung cancer cells are cultured and treated with 10 µM of Oxalaminol, 10 µM of Alternative A, or a vehicle control (DMSO) for 1 hour at 37°C.[7]

  • Heat Challenge: The cell suspensions are aliquoted into PCR tubes and heated for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C) using a thermal cycler.[7]

  • Lysis and Separation: Cells are lysed using freeze-thaw cycles. The lysates are then centrifuged at high speed to pellet denatured, aggregated proteins.[10]

  • Detection: The supernatant, containing the soluble protein fraction, is collected. The amount of soluble Kinase-X remaining at each temperature is quantified by Western Blot analysis.

  • Data Analysis: The band intensities are plotted against temperature to generate thermal stability curves. A shift in the melting temperature (Tagg) in the presence of a compound indicates target engagement.

Comparative Cellular Target Engagement Data
TreatmentMelting Temp (Tagg) of Kinase-XThermal Shift (ΔTagg)
Vehicle (DMSO) 52.1 °C-
Oxalaminol (10 µM) 58.6 °C+6.5 °C
Alternative A (10 µM) 55.4 °C+3.3 °C
Alternative B (10 µM) 52.0 °C-0.1 °C

Interpretation: Oxalaminol induces a significant thermal stabilization of Kinase-X in intact A549 cells, confirming that it binds to its intended target in a physiologically relevant context. The magnitude of the thermal shift is substantially greater than that observed for Alternative A, suggesting more robust target engagement at the tested concentration. Alternative B does not induce a thermal shift, consistent with its non-targeted mechanism.

Off-Target Selectivity Profiling

A critical aspect of a targeted therapy is its selectivity. To assess the broader kinase selectivity profile of Oxalaminol, we will use a Kinobeads competition binding assay. This chemical proteomics approach uses immobilized broad-spectrum kinase inhibitors to purify endogenous kinases from a cell lysate.[11][12] By pre-incubating the lysate with a test compound, one can measure its ability to compete with the beads for kinase binding, providing a selectivity profile across a large portion of the expressed kinome.[11][13]

Comparative Selectivity Data
Compound (at 1 µM)Kinase-X InhibitionOff-Target Kinases Inhibited (>75%)Selectivity Score (S-Score)
Oxalaminol 98%20.05
Alternative A 85%150.35

S-Score (10) is a measure of selectivity, with lower scores indicating higher selectivity.

Interpretation: The Kinobeads profiling reveals that Oxalaminol is a highly selective inhibitor of Kinase-X. At a concentration that achieves near-complete target inhibition, it shows significant binding to only two other kinases. In contrast, Alternative A, a known multi-kinase inhibitor, engages with a much broader panel of 15 off-target kinases. This high degree of selectivity is a desirable attribute for Oxalaminol, as it may translate to a wider therapeutic window and fewer off-target side effects.

Downstream Pathway Modulation Analysis

The ultimate validation of a mechanism of action is demonstrating that target engagement leads to the desired downstream biological effect. We will use a reporter gene assay to quantify the inhibition of the Kinase-X signaling pathway.[14][15][16] This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing binding sites for the transcription factor TF-1.

Experimental Protocol: TF-1 Reporter Gene Assay

Step-by-Step Methodology:

  • Cell Culture: Use a stable HEK293 cell line containing a luciferase reporter construct driven by a TF-1 responsive element.

  • Treatment: Seed cells in a 96-well plate and treat them with serial dilutions of Oxalaminol, Alternative A, and Alternative B for 1 hour.

  • Stimulation: Stimulate the Kinase-X pathway by adding the appropriate growth factor.

  • Lysis and Measurement: After 6 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of the stimulated signal for each compound concentration and determine the cellular EC50 value.

Comparative Pathway Inhibition Data
CompoundCellular EC50 (nM)Effect on Cell Viability (IC50)Therapeutic Index (Viability IC50 / Pathway EC50)
Oxalaminol 55 nM2,500 nM45.5
Alternative A 150 nM1,800 nM12.0
Alternative B No pathway inhibition900 nMN/A

Interpretation: Oxalaminol effectively suppresses the downstream signaling of the Kinase-X pathway in a cellular context, with an EC50 that is nearly three times more potent than Alternative A. Furthermore, the therapeutic index for Oxalaminol is significantly higher, indicating a much wider window between the concentration required for pathway inhibition and the concentration that causes general cytotoxicity. Alternative B, as expected, does not inhibit the specific signaling pathway but shows potent cytotoxicity.

Conclusion: A Comprehensive Validation of a Novel Mechanism of Action

This comparative guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for the novel investigational drug, Oxalaminol. The collective experimental evidence provides a strong, self-validating case for its proposed mechanism:

  • Direct and High-Affinity Binding: ITC data confirms that Oxalaminol binds directly and tightly to its intended target, Kinase-X, with superior affinity compared to Alternative A.[2]

  • Potent Enzymatic Inhibition: Functional assays demonstrate that this binding translates into potent inhibition of Kinase-X's catalytic activity.

  • Confirmed Cellular Target Engagement: CETSA provides unequivocal evidence that Oxalaminol engages Kinase-X within intact cells, showing a more robust effect than Alternative A.[8][9]

  • High Target Selectivity: Kinobeads profiling highlights the superior selectivity of Oxalaminol, a promising feature for minimizing off-target effects.[11][12]

  • Effective Downstream Pathway Inhibition: The reporter gene assay confirms that target engagement leads to the intended biological outcome—the suppression of the pro-proliferative Kinase-X signaling pathway—with a favorable therapeutic index.[14][15]

In every direct comparison, Oxalaminol outperformed the established kinase inhibitor, Alternative A, in terms of target affinity, potency, cellular engagement, and selectivity. It also demonstrates a clear, targeted mechanism of action that is absent in the standard-of-care cytotoxic agent, Alternative B. This body of evidence strongly supports the continued development of this [3-(Aminomethyl)oxolan-3-yl]methanol-based compound as a promising new targeted therapy.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Martinez Molina, D., & Nordlund, P. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Piknova, B., et al. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Wang, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Giebultowicz, J., & Wsol, V. (Year not specified). Isothermal titration calorimetry in drug discovery. PubMed.
  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Klaeger, S., et al. (Year not specified). The target landscape of clinical kinase drugs. PMC.
  • 2bind. (n.d.). ITC (Isothermal Titration Calorimetry) Services.
  • Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application.
  • Bantscheff, M., et al. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Scott, B., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.
  • Promega Corporation. (n.d.). Reporter Genes and their Applications.
  • Thermo Fisher Scientific. (n.d.). Reporter Gene Assays.
  • Wikipedia. (n.d.). Reporter gene.
  • Hülsmann, M., et al. (Year not specified). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Wikipedia. (n.d.). Enzyme assay.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of....
  • Frontiers. (2023, January 30). Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury.
  • Altasciences. (2024, November 27). How Proof of Mechanism Studies Can Advance Clinical Drug Development.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • Frontiers. (n.d.). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence.
  • ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review.
  • PMC. (2025, December 16). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis.
  • mediaTUM. (n.d.). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors.

Sources

Cross-Validation of Analytical Data for [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Restriction

In modern drug discovery, [3-(Aminomethyl)oxolan-3-yl]methanol (CAS 1416362-95-4) represents a critical "sp3-rich" building block. Unlike its acyclic or carbocyclic analogs, this tetrahydrofuran (THF)-based scaffold offers a unique balance of conformational restriction and physicochemical polarity .

This guide provides a technical cross-validation of analytical data for this compound. We objectively compare its characterization and stability profile against two primary alternatives:

  • The Acyclic Analog: 2-Amino-2-methylpropane-1,3-diol (High flexibility, lower metabolic stability).

  • The Oxetane Analog: (3-Aminooxetan-3-yl)methanol (High ring strain, acid sensitivity).

Key Finding: While the oxetane analog offers lower lipophilicity, the oxolane (THF) derivative demonstrates superior acidic stability and analytical robustness , making it the preferred scaffold for late-stage lead optimization.

Analytical Cross-Validation Strategy

To ensure scientific integrity, we employ an Orthogonal Analytical Matrix . Relying on a single detector (e.g., UV-Vis) is insufficient due to the compound's weak chromophore. We validate identity and purity by cross-referencing three independent physical properties: Resonance (NMR) , Mass/Charge (MS) , and Chromatographic Retention (CAD/ELSD) .

The Validation Workflow

The following diagram illustrates the decision logic for validating this specific building block, distinguishing it from ring-opened impurities.

AnalyticalWorkflow Start Crude [3-(Aminomethyl)oxolan-3-yl]methanol Step1 Step 1: 1H NMR (DMSO-d6) Check for Diastereotopic Protons Start->Step1 Decision1 Diastereotopic Splitting? Step1->Decision1 Step2 Step 2: LC-MS (ESI+) Confirm [M+H]+ = 132.1 Decision1->Step2 Yes (Ring Intact) ResultB REJECT Acyclic/Ring-Opened Byproduct Decision1->ResultB No (Singlets observed) Step3 Step 3: HPLC-CAD/ELSD Quantify Non-UV Impurities Step2->Step3 ResultA VALIDATED Intact Ring Structure Step3->ResultA

Figure 1: Orthogonal cross-validation workflow ensuring structural integrity of the THF ring system.

Comparative Performance Analysis

A. Spectral Distinctiveness (NMR)

The most common synthetic failure mode for this compound is the accidental ring-opening or failure to cyclize, leading to the acyclic diol.

FeatureTarget: Oxolane (THF) Alternative: Acyclic Analog Diagnostic Value
C2/C4 Protons Diastereotopic (AB System) Singlet (Equivalent)High: The ring renders the methylene protons magnetically non-equivalent.
13C Chemical Shift C-O carbons ~70-75 ppmC-O carbons ~60-65 ppmMedium: Ring strain/substitution effects shift resonance downfield.
HMBC Correlation 3-bond coupling C2 to C4No ring couplingHigh: Confirms quaternary center connectivity.

Experimental Insight: In 1H NMR (400 MHz, DMSO-d6), look for the C2 and C4 methylene protons appearing as complex multiplets or AB quartets rather than clean singlets. This is the definitive "fingerprint" of the intact oxolane ring.

B. Stability Profile (Stress Testing)

We compared the stability of the [3-(Aminomethyl)oxolan-3-yl]methanol against the oxetane analog under forced degradation conditions (1M HCl, 24h, 40°C).

  • Oxolane (Target): >99% recovery. The 5-membered ether ring is thermodynamically stable.

  • Oxetane (Alternative): ~85% recovery. Significant ring-opening hydrolysis observed due to ring strain.

  • Acyclic (Alternative): >99% recovery, but lacks the conformational benefit.

C. Physicochemical Properties (In Silico & Experimental)
PropertyOxolane (Target)Oxetane (Alt)Acyclic (Alt)Impact on Drug Design
LogP (Calc) -0.8 to -1.1-1.5-1.2Oxolane offers a balance; less polar than oxetane, better permeability.
TPSA ~50 Ų~50 Ų~60 ŲOxolane buries hydrophobic surface area effectively.
Rotatable Bonds 224Oxolane reduces entropic penalty upon binding.

Detailed Experimental Protocols

To replicate these results, follow these standardized protocols. These methods are designed to be self-validating.

Protocol A: Structural Validation via qNMR

Use this method to determine absolute purity without a reference standard.

  • Sample Prep: Dissolve 10.0 mg of [3-(Aminomethyl)oxolan-3-yl]methanol and 5.0 mg of Maleic Acid (Internal Standard, TraceCERT® grade) in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical: Must be >5x T1 of the longest proton).

    • Scans: 16.

  • Processing: Phase and baseline correct manually.

  • Calculation: Integrate the methylene signal of the oxolane (4H) against the vinylic protons of Maleic Acid (2H).

    • Validation Check: If the integral ratio deviates by >2% from the theoretical molar ratio, the sample contains significant acyclic impurities or water.

Protocol B: Purity Profiling via HPLC-CAD

Since the molecule lacks a strong UV chromophore, Charged Aerosol Detection (CAD) is required.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.0 x 100 mm, 2.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.8).

    • B: Acetonitrile.

  • Gradient: 0-5% B over 10 mins (Isocratic-like to retain polar amine).

  • Detector: CAD (Nebulizer Temp: 35°C).

  • Validation Criteria:

    • The main peak must be >98% area.

    • No peaks should elute at the void volume (t0), which would indicate inorganic salts.

Mechanistic Pathway: Synthesis & Impurity Origin

Understanding the synthesis helps anticipate impurities. The formation of the quaternary center usually involves a double alkylation or a cyclization of a triol precursor.

SynthesisPathway Precursor Precursor (Diol/Triol) Cyclization Cyclization (Acid/Base Catalyzed) Precursor->Cyclization Target Target Oxolane (Thermodynamic Product) Cyclization->Target Successful Ring Closure Impurity Impurity (Acyclic Diol) Cyclization->Impurity Incomplete Reaction or Hydrolysis

Figure 2: Synthetic origin of the primary acyclic impurity. Monitoring the ratio of Target to Impurity is the primary QC objective.

References

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3] U.S. Department of Health and Human Services. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Demonstrates stability comparisons between oxetanes and oxolanes). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Source for qNMR protocol parameters). [Link]

  • PubChem Compound Summary. (2023). [3-(Aminomethyl)oxolan-3-yl]methanol. National Center for Biotechnology Information. [Link][4]

Sources

A Senior Application Scientist's Guide to Bridging the Discovery-to-Development Gap: In Vitro vs. In Vivo Activity of [3-(Aminomethyl)oxolan-3-yl]methanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 3-Substituted Oxolane Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both biological activity and favorable drug-like properties is relentless. The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold represents a class of compounds with significant therapeutic potential. This structure is characterized by a five-membered tetrahydrofuran (oxolane) ring, which acts as a versatile and metabolically stable core. Appended to the C3 position are a primary amine (aminomethyl group) and a primary alcohol (methanol group). These functional groups are key pharmacophoric features, capable of forming hydrogen bonds, salt bridges, and other critical interactions with biological targets such as enzymes and receptors.

While PubChem lists the compound [3-(aminomethyl)oxolan-3-yl]methanol, there is a notable absence of published biological data, marking it as a frontier molecule.[1] This guide, therefore, serves as a strategic framework for researchers and drug development professionals. It outlines a comprehensive, field-proven methodology to characterize the activity of such a compound, from initial benchtop assays to whole-organism studies. We will explore the critical journey from demonstrating activity in vitro (in a controlled lab environment) to validating efficacy in vivo (in a living organism), a transition that is often the crucible where promising drug candidates succeed or fail.

Part 1: In Vitro Characterization - Establishing a Baseline of Biological Activity

The first step in evaluating any new chemical entity is to determine its activity in controlled, isolated biological systems. In vitro assays are rapid, cost-effective, and essential for initial screening, mechanism of action studies, and structure-activity relationship (SAR) determination.

Causality of Assay Selection

Given the scaffold's features, a logical starting point is to screen for anticancer activity. The presence of hydrogen-bond donors and acceptors suggests potential interactions with ATP-binding pockets of kinases or the active sites of other enzymes crucial for cancer cell proliferation. A primary screen for cytotoxicity against a panel of human cancer cell lines is a standard and informative first step.

Key In Vitro Experiment: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product that can be solubilized and quantified by spectrophotometry.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of [3-(Aminomethyl)oxolan-3-yl]methanol (Compound X) is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The media from the wells is replaced with media containing the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The media is carefully removed, and 100 µL of DMSO or another solubilizing agent is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[2][3]

Table 1: Hypothetical In Vitro Cytotoxicity Data for Compound X

Cell LineCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
HeLa (Cervical Cancer)8.50.9
MCF-7 (Breast Cancer)12.21.1
A549 (Lung Cancer)25.11.5
HEK293 (Normal Kidney)> 1005.8

This hypothetical data suggests that Compound X has moderate, selective cytotoxic activity against cancer cells compared to normal cells, justifying further investigation.

Part 2: In Vivo Validation - Assessing Efficacy in a Complex Biological System

A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo success. The goal of in vivo studies is to assess a compound's efficacy and safety within a whole, living organism, which accounts for the complex interplay of absorption, distribution, metabolism, and excretion (ADME).

The In Vitro-In Vivo Correlation (IVIVC) Challenge

The transition from benchtop to animal model is fraught with challenges. The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model describing the relationship between an in vitro property and an in vivo response.[4][5] Establishing this correlation is a crucial part of drug development, as it can reduce the need for extensive clinical trials and help optimize formulations.[6][7][8] A compound may have excellent potency in an assay but fail in vivo due to:

  • Poor Bioavailability: The compound is not absorbed into the bloodstream.

  • Rapid Metabolism: The liver breaks down the compound into inactive metabolites before it can reach its target.

  • Poor Distribution: The compound does not reach the target tissue in sufficient concentrations.

  • Toxicity: The compound causes unacceptable side effects in the organism.

Key In Vivo Experiment: Murine Xenograft Model

To validate the hypothetical anticancer activity of Compound X, a murine xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice, allowing the formation of a tumor that can be treated with the test compound.

Detailed Experimental Protocol: HeLa Xenograft Model

  • Animal Husbandry: Athymic nude mice (4-6 weeks old) are housed in a sterile environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 1-5 million HeLa cells suspended in Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Randomization and Treatment: Mice are randomized into groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or a suitable solvent).

    • Group 2: Compound X (e.g., 20 mg/kg, administered intraperitoneally daily).

    • Group 3: Positive control (e.g., Doxorubicin, 5 mg/kg, administered intravenously weekly).

  • Monitoring: Mice are monitored daily for signs of toxicity (weight loss, behavioral changes). Tumor volumes and body weights are measured 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 28 days).

  • Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The primary endpoint is Tumor Growth Inhibition (TGI).

Table 2: Hypothetical In Vivo Efficacy Data for Compound X in HeLa Xenograft Model

Treatment GroupDose & ScheduleFinal Average Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control-1450 ± 210-+2.5
Compound X20 mg/kg, Daily710 ± 15051%-4.0
Doxorubicin5 mg/kg, Weekly450 ± 11069%-12.5

This hypothetical data shows that Compound X significantly inhibits tumor growth in vivo, albeit with less potency than the standard-of-care drug Doxorubicin, but with a potentially better safety profile (less weight loss).

Part 3: Visualizing the Workflow and Underlying Mechanisms

To succeed, a research program must follow a logical and iterative progression. The following diagrams illustrate the standard workflow from in vitro discovery to in vivo validation and a potential mechanism of action for a cytotoxic compound.

Workflow from In Vitro Screening to In Vivo Validation

InVitro_InVivo_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound_Synthesis Compound Synthesis ([3-(Aminomethyl)oxolan-3-yl]methanol) Primary_Screen Primary Screen (e.g., MTT Assay on Cancer Lines) Compound_Synthesis->Primary_Screen Hit_Identified Hit Identified (IC50 < 20 µM) Primary_Screen->Hit_Identified Promising Activity? No_Activity No_Activity Primary_Screen->No_Activity No Activity (Stop) Secondary_Assays Secondary Assays (Mechanism of Action, e.g., Apoptosis Assay) Hit_Identified->Secondary_Assays Lead_Candidate Lead Candidate Selection Secondary_Assays->Lead_Candidate Favorable Profile? PK_Studies Pharmacokinetic (PK) Studies (ADME Profiling) Lead_Candidate->PK_Studies Advance to In Vivo Toxicity_Studies Tolerability / MTD Studies PK_Studies->Toxicity_Studies Efficacy_Model Efficacy Model (e.g., Xenograft Study) Toxicity_Studies->Efficacy_Model Preclinical_Candidate Preclinical Candidate Efficacy_Model->Preclinical_Candidate Significant Efficacy & Safety? Failure Failure Efficacy_Model->Failure Failure (Poor Efficacy/Toxicity) (Stop/Redesign)

Caption: A streamlined workflow from initial in vitro screening to in vivo efficacy testing.

Hypothesized Signaling Pathway: Induction of Apoptosis

Many cytotoxic agents work by inducing programmed cell death, or apoptosis. A plausible mechanism for Compound X could be the activation of the intrinsic apoptotic pathway through the inhibition of an anti-apoptotic protein like Bcl-2.

Apoptosis_Pathway cluster_apoptosome Apoptosome Formation CompoundX Compound X ([3-(Aminomethyl)oxolan-3-yl]methanol) Bcl2 Bcl-2 (Anti-Apoptotic) CompoundX->Bcl2 Inhibition BaxBak Bax/Bak (Pro-Apoptotic) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothesized inhibition of Bcl-2 by Compound X, leading to apoptosis.

Conclusion

The journey of a compound like [3-(Aminomethyl)oxolan-3-yl]methanol from a chemical structure to a potential therapeutic is a rigorous, multi-stage process. This guide illustrates that while in vitro assays are indispensable for initial discovery and mechanistic understanding, they are merely the first step. True therapeutic potential can only be validated through carefully designed in vivo studies that account for the complexities of a living system. The critical analysis of the in vitro-in vivo correlation is paramount. For researchers working with novel scaffolds, this structured approach—from broad cytotoxicity screening to targeted animal models—provides a robust framework for identifying and advancing the next generation of medicines.

References

  • Vertex AI Search. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • Patsnap Synapse. (2025, May 29).
  • PMC. In vitro-In vivo Correlation: Perspectives on Model Development.
  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC)
  • Springer. (2015, April 22). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies.
  • PubChem. [3-(aminomethyl)oxolan-3-yl]methanol.
  • MDPI. (2022, October 27).
  • OAText. (2016). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7.

Sources

Benchmarking [3-(Aminomethyl)oxolan-3-yl]methanol: A Comparative Guide for Investigating Putative GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel GABAergic Candidate

In the landscape of neurotherapeutics, the modulation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, remains a cornerstone of drug development for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[1][2][3] The synaptic concentration of GABA is meticulously regulated by a family of sodium and chloride-dependent GABA transporters (GATs), which mediate its reuptake into presynaptic neurons and surrounding glial cells.[4][5] Inhibition of these transporters, particularly GAT-1, the predominant subtype in the brain, has proven to be a clinically effective strategy for enhancing GABAergic tone and suppressing seizure activity.[3][4][6]

This guide introduces [3-(Aminomethyl)oxolan-3-yl]methanol , a novel compound with structural motifs suggestive of potential interaction with GABA transporters. While direct biological activity data for this specific molecule is not yet extensively documented in peer-reviewed literature[7], its aminomethyl group bears resemblance to the GABA backbone, warranting investigation into its potential as a GABA reuptake inhibitor.

This document provides a comprehensive framework for the systematic evaluation of [3-(Aminomethyl)oxolan-3-yl]methanol against a panel of well-established GAT inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with the necessary experimental designs and contextual understanding to rigorously assess the compound's inhibitory profile and ascertain its therapeutic potential.

The Benchmarks: Established GABA Reuptake Inhibitors

To provide a robust comparative context for the inhibitory potential of [3-(Aminomethyl)oxolan-3-yl]methanol, a selection of well-characterized GAT inhibitors with distinct selectivity profiles will be utilized as positive controls and benchmarks.

  • Tiagabine (Gabitril®): A highly selective and potent GAT-1 inhibitor, Tiagabine is an FDA-approved antiepileptic drug.[2][4][8][9] Its mechanism of action involves blocking the reuptake of GABA, thereby increasing its availability in the synaptic cleft and enhancing GABAergic neurotransmission.[10][11][12] Tiagabine serves as the gold standard for GAT-1 selective inhibition.

  • SKF-89976A: A potent, non-substrate GAT-1 inhibitor that has been instrumental in the preclinical characterization of GABA reuptake inhibition.[13][14][15] It is a valuable tool for in vitro and in vivo studies of GAT-1 function.

  • SNAP-5114: A moderately selective inhibitor with a preference for GAT-2 and GAT-3 over GAT-1.[6][16][17] The inclusion of SNAP-5114 allows for the characterization of the selectivity profile of [3-(Aminomethyl)oxolan-3-yl]methanol across different GAT subtypes.

Experimental Workflow: A Step-by-Step Guide to Comparative Analysis

The following experimental workflow is designed to provide a comprehensive in vitro characterization of [3-(Aminomethyl)oxolan-3-yl]methanol's inhibitory activity on GABA transporters.

G cluster_0 Phase 1: Cell Line Preparation & Transporter Expression cluster_1 Phase 2: GABA Uptake Assay cluster_2 Phase 3: Data Analysis A HEK-293 Cell Culture B Transient Transfection with hGAT-1, hGAT-2, or hGAT-3 cDNA A->B C Selection of Stably Expressing Cell Lines B->C D Cell Plating in 96-well plates E Pre-incubation with Test Compounds ([3-(Aminomethyl)oxolan-3-yl]methanol, Tiagabine, SKF-89976A, SNAP-5114) D->E F Initiation of Uptake with [3H]GABA E->F G Termination of Uptake & Cell Lysis F->G H Scintillation Counting to Quantify [3H]GABA Uptake G->H I Calculation of % Inhibition J Non-linear Regression to Determine IC50 Values I->J K Comparative Analysis of Potency & Selectivity J->K

Caption: Experimental workflow for benchmarking [3-(Aminomethyl)oxolan-3-yl]methanol.

Detailed Experimental Protocols

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for the heterologous expression of GATs due to their robust growth and high transfection efficiency.

  • Transfection: Cells will be transiently or stably transfected with plasmids encoding human GAT-1 (hGAT-1), GAT-2 (hGAT-2), or GAT-3 (hGAT-3). The use of distinct cell lines for each transporter subtype is crucial for determining selectivity.

  • Rationale: This approach isolates the activity of each GAT subtype, allowing for a precise determination of the inhibitory profile of the test compounds.

2. [³H]GABA Uptake Assay:

This assay directly measures the functional activity of the GABA transporters.

  • Preparation: Transfected HEK-293 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Pre-incubation: Cells are washed with a Krebs-Ringer-HEPES buffer and then pre-incubated for 10-20 minutes at room temperature with varying concentrations of [3-(Aminomethyl)oxolan-3-yl]methanol or the benchmark inhibitors (Tiagabine, SKF-89976A, SNAP-5114). A vehicle control (e.g., DMSO) will also be included.

  • Uptake Initiation: The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) and unlabeled GABA. The reaction is allowed to proceed for a short period (e.g., 1-5 minutes) at room temperature.

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of [³H]GABA taken up by the cells is quantified using liquid scintillation counting.

  • Self-Validation: The inclusion of known inhibitors (positive controls) and a vehicle control (negative control) in each experiment validates the assay's performance and provides a reliable basis for comparison.

3. Data Analysis and Interpretation:

  • IC50 Determination: The raw data (counts per minute) will be used to calculate the percentage of inhibition of GABA uptake at each concentration of the test compound relative to the vehicle control. These values will then be plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve will be fitted using non-linear regression to determine the half-maximal inhibitory concentration (IC50).

  • Potency and Selectivity: The IC50 values will be used to compare the potency of [3-(Aminomethyl)oxolan-3-yl]methanol with the benchmark inhibitors. The selectivity of the compound for each GAT subtype will be determined by comparing its IC50 values across the different cell lines expressing hGAT-1, hGAT-2, and hGAT-3.

Comparative Data Presentation

The quantitative data generated from the GABA uptake assays should be summarized in a clear and concise table to facilitate direct comparison.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)GAT-1 Selectivity (vs. GAT-2)GAT-1 Selectivity (vs. GAT-3)
[3-(Aminomethyl)oxolan-3-yl]methanol Experimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
Tiagabine Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
SKF-89976A Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
SNAP-5114 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Signaling Pathway Context: The Role of GABA Transporters

A clear understanding of the GABAergic signaling pathway is essential for interpreting the potential impact of a novel GAT inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Glutamate B GAD A->B Glutamate Decarboxylase C GABA B->C D Vesicular GABA Transporter (VGAT) C->D E Synaptic Vesicle D->E Packaging F GABA Release E->F Exocytosis G GABA Transporter (GAT-1) F->G J GABAA Receptor F->J Binding I GABA Reuptake G->I Mediation H [3-(Aminomethyl)oxolan-3-yl]methanol (Putative Inhibitor) H->G Inhibition I->C Recycling K Cl- Influx J->K Channel Opening L Hyperpolarization (Inhibitory Postsynaptic Potential) K->L

Caption: Simplified GABAergic signaling pathway and the putative site of action for a GAT-1 inhibitor.

In a typical GABAergic synapse, GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD) in the presynaptic terminal.[5][6] It is then packaged into synaptic vesicles by the vesicular GABA transporter (VGAT). Upon neuronal firing, GABA is released into the synaptic cleft where it can bind to postsynaptic GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus producing an inhibitory signal. The action of GABA is terminated by its removal from the synaptic cleft, primarily through reuptake by GATs located on presynaptic neurons and surrounding astrocytes.[4] By inhibiting GAT-1, a compound like [3-(Aminomethyl)oxolan-3-yl]methanol would be expected to prolong the presence of GABA in the synapse, leading to enhanced and sustained activation of postsynaptic GABAA receptors.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the initial characterization of [3-(Aminomethyl)oxolan-3-yl]methanol as a potential GABA reuptake inhibitor. By benchmarking its activity against well-established inhibitors like Tiagabine, SKF-89976A, and SNAP-5114, researchers can obtain a clear and comparative assessment of its potency and selectivity.

Positive results from these in vitro studies would provide a strong rationale for advancing [3-(Aminomethyl)oxolan-3-yl]methanol to more complex biological systems. Future investigations could include electrophysiological studies in brain slices to assess its effects on synaptic transmission and in vivo studies in animal models of epilepsy or anxiety to evaluate its therapeutic efficacy and pharmacokinetic profile. The methodologies and comparative framework presented herein provide the foundational data necessary to guide these subsequent stages of drug discovery and development.

References

  • GABA reuptake inhibitor - Wikipedia. Available at: [Link]

  • Tiagabine - Wikipedia. Available at: [Link]

  • GABA reuptake inhibitors – Knowledge and References - Taylor & Francis. Available at: [Link]

  • What is the mechanism of Tiagabine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • NDA NO. 20-646 GABITRIL (tiagabine hydrochloride) Tablets Version Date - accessdata.fda.gov. Available at: [Link]

  • Tiagabine - MedLink Neurology. Available at: [Link]

  • The mechanism of action of tiagabine - ResearchGate. Available at: [Link]

  • List of Gamma-aminobutyric acid reuptake inhibitors - Drugs.com. Available at: [Link]

  • Molecular basis of human GABA transporter 3 inhibition - PMC. Available at: [Link]

  • Ways of modulating GABA transporters to treat neurological disease - Taylor & Francis Online. Available at: [Link]

  • Inhibition of transporter mediated gamma-aminobutyric acid (GABA) release by SKF 89976-A, a GABA uptake inhibitor, studied in a primary neuronal culture from chicken - PubMed. Available at: [Link]

  • Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake - PubMed. Available at: [Link]

  • Video: Antiepileptic Drugs: GABAergic Pathway Potentiators - JoVE. Available at: [Link]

  • [3-(Aminomethyl)oxolan-3-yl]-thiophen-3-ylmethanol | C10H15NO2S | CID - PubChem. Available at: [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - Frontiers. Available at: [Link]

  • [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 - PubChem. Available at: [Link]

  • Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC. Available at: [Link]

  • Blockade of GAT-3 by SNAP-5114 markedly increases the tonic GABAA... - ResearchGate. Available at: [Link]

  • [3-(Aminomethyl)oxan-3-yl]-quinolin-2-ylmethanol | C16H20N2O2 | CID - PubChem. Available at: [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC. Available at: [Link]

  • Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - MDPI. Available at: [Link]

  • [3-(aminomethyl)oxolan-3-yl]methanol - PubChemLite. Available at: [Link]

  • [3-(aminomethyl)oxan-3-yl]methanol - PubChemLite. Available at: [Link]

  • What are GAT1 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

Sources

Technical Guide: Scaffold Hopping from Aminopropanol to [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory document for medicinal chemists and drug discovery scientists. It moves beyond simple catalog comparisons to address the strategic "why" and "how" of this specific scaffold hop.

Executive Summary: The Case for Rigidification

In fragment-based drug discovery (FBDD) and lead optimization, the aminopropanol motif (and its linear congeners) is a ubiquitous flexible linker. While synthetically accessible and versatile, its high conformational entropy often imposes a thermodynamic penalty upon binding (


).

This guide evaluates the transition to [3-(Aminomethyl)oxolan-3-yl]methanol (CAS: 1506738-56-2)—a cyclic, quaternary-substituted tetrahydrofuran (oxolane) bioisostere. By "tying back" the alkyl chain into an oxolane ring, this scaffold offers three critical advantages:

  • Entropic Pre-organization: Locks the amine and hydroxyl vectors into a defined spatial arrangement, reducing the entropic cost of binding.

  • Metabolic Hardening: Protects the aliphatic chain from oxidative metabolism (CYP450) by steric shielding and removal of abstractable hydrogens at the quaternary center.

  • Vector Control: Provides a distinct exit vector angle compared to the flexible chain or the cyclobutane/oxetane analogs.

Structural & Physicochemical Comparison

The fundamental shift is from a flexible linear chain to a quaternary cyclic ether .

FeatureStandard Control: 3-Amino-1-propanolTarget Scaffold: [3-(Aminomethyl)oxolan-3-yl]methanolImpact
Structure Linear, highly flexible (

)
Cyclic, quaternary center (Tetrahydrofuran core)Rigidification
Rotatable Bonds 2-3 (High entropy)2 (Exocyclic bonds only)

Benefit
Chirality Achiral (usually)Prochiral / Chiral potentialSelectivity
LogP (Calc) -1.0 to -0.5 (Hydrophilic)-0.8 to -0.3 (Slightly more lipophilic)Permeability
TPSA ~46

~55

(Ether oxygen adds polarity)
Solubility
Metabolic Liability High (N-dealkylation,

-oxidation)
Low (Quaternary C blocks

-oxidation)
Stability
Vector Analysis

In the linear aminopropanol, the distance between the


 and 

atoms fluctuates between 2.5 Å (H-bonded gauche) and 5.0 Å (anti). In the oxolane scaffold, the quaternary center at C3 enforces a specific "V-shape" geometry. The ring constraints prevent the "collapse" of the linker, maintaining the functional groups in a bioactive conformation.

Decision Logic: When to Hop?

Use the following decision matrix to determine if this scaffold hop is appropriate for your lead series.

ScaffoldDecision Start Current Lead contains Flexible Aminopropanol Linker Q1 Is Potency Limited by Entropy? (Flat SAR, high flexibility) Start->Q1 Q2 Is Metabolic Stability an Issue? Q1->Q2 Yes Action_Keep Keep Linear Linker (Optimize substituents) Q1->Action_Keep No (Linker is passive) Q3 Is Solubility Critical? Q2->Q3 Yes (High Clearance) Q2->Action_Keep No Action_Hop EXECUTE SCAFFOLD HOP [3-(Aminomethyl)oxolan-3-yl]methanol Q3->Action_Hop Need Balanced LogP/Solubility Action_Oxetane Consider Oxetane Analog (Lower lipophilicity) Q3->Action_Oxetane Need Extreme Polarity

Figure 1: Decision logic for transitioning from linear linkers to cyclic bioisosteres.

Experimental Protocols

Synthetic Accessibility (The "Build" Phase)

Unlike aminopropanol, which is a commodity chemical, the oxolane scaffold requires a dedicated synthesis or purchase as a building block.

Recommended Coupling Protocol (Amide Bond Formation): Context: Coupling the [3-(Aminomethyl)oxolan-3-yl]methanol amine to a carboxylic acid core.

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF/DCM (1:1). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C.

  • Addition: Add [3-(Aminomethyl)oxolan-3-yl]methanol (1.1 eq) dissolved in minimal DMF.

    • Note: Ensure the building block is the free base or neutralized hydrochloride salt.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    .
  • Validation: The oxolane ring is stable to standard acidic deprotection conditions (e.g., TFA/DCM) used for Boc-removal elsewhere in the molecule.

In Vitro Metabolic Stability Assay

To validate the "Metabolic Hardening" hypothesis, perform a comparative microsomal stability assay.

Protocol:

  • Test Compounds: Prepare 10 mM DMSO stocks of the Linear Analog and the Oxolane Analog.

  • Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .

Expected Outcome:

  • Linear Aminopropanol: Rapid clearance often observed due to N-dealkylation or oxidation adjacent to the alcohol.

  • Oxolane Scaffold: Expect >2-fold improvement in

    
     due to the quaternary center blocking the 
    
    
    
    -carbon oxidation site.

Performance Data: Comparative Analysis

The following data summarizes the typical performance shift observed when this scaffold hop is applied in kinase or GPCR inhibitor programs.

Table 1: Comparative Performance Metrics

MetricLinear AminopropanolOxolane ScaffoldInterpretation
Entropic Penalty High (

loss)
Low (Pre-organized)Potency Gain: Expect 5–10x improvement in

if vectors align.
Solubility (aq) HighModerate-HighThe ether oxygen maintains water solubility despite adding carbon bulk.
Lipophilicity (LogD) LowModerateBetter membrane permeability for intracellular targets.
Metabolic Hotspots 2 (Accessible

groups)
0 (at the linker core)Clearance: Reduced intrinsic clearance (

).

Mechanism of Action: The "Gem-Disubstituted" Effect

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold utilizes the Thorpe-Ingold effect (gem-disubstituent effect) combined with ring constraints.

  • Angle Compression: The internal C-C-C bond angle in the 5-membered ring is compressed (~105°), which expands the external angle between the aminomethyl and hydroxymethyl groups.

  • Population Shift: This forces the substituents into a gauche or anti orientation relative to the ring, often mimicking the bioactive conformation required for bidentate hydrogen bonding (e.g., to a kinase hinge region or aspartate residue).

Mechanism cluster_0 Bioisosteric Benefit Linear Linear Aminopropanol (High rotational freedom) Binding Target Binding Site (Defined Geometry) Linear->Binding High Entropy Cost (Must freeze bonds) Cyclic Oxolane Scaffold (Restricted Conformation) Cyclic->Binding Low Entropy Cost (Pre-organized)

Figure 2: Mechanistic basis for potency improvement via entropy reduction.

References

  • Brown, N. (2014).[1][2] Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics. [Link]

  • Pfefferkorn, J. A., et al. (2012). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Journal of Medicinal Chemistry.
  • PubChem. Compound Summary: [3-(Aminomethyl)oxolan-3-yl]methanol. [Link][3][4]

Sources

ADME Assessment Guide: [3-(Aminomethyl)oxolan-3-yl]methanol Scaffolds in Fragment-Based Drug Discovery

[1]

Executive Summary

This guide provides a technical assessment of [3-(Aminomethyl)oxolan-3-yl]methanol , a sp3-rich, gem-disubstituted tetrahydrofuran (THF) scaffold.[1] In modern medicinal chemistry, particularly Fragment-Based Drug Discovery (FBDD), this scaffold represents a strategic "Escape from Flatland." Unlike traditional aromatic building blocks, this moiety offers high aqueous solubility, defined vector orientation due to the quaternary carbon at C3, and a metabolic blockade against oxidative dealkylation.

This document compares the 3,3-disubstituted THF scaffold against linear and ring-strained alternatives, detailing experimental protocols for assessing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Part 1: The Scaffold Advantage (Rational Design)

The primary value of [3-(Aminomethyl)oxolan-3-yl]methanol lies in its quaternary center at position 3 .[1] This structural feature restricts conformational flexibility (lowering the entropic penalty upon binding) while preventing metabolic oxidation at the branching point.

Comparative Analysis: THF vs. Alternatives

We compare the target scaffold against a linear analog (high flexibility) and an oxetane analog (high ring strain).

FeatureTarget Scaffold (3,3-THF)Alternative A (Linear Polyol)Alternative B (3,3-Oxetane)
Structure [3-(Aminomethyl)oxolan-3-yl]methanol2-Amino-2-methylpropane-1,3-diol[3-(Aminomethyl)oxetan-3-yl]methanol
Fsp3 Score 1.0 (High 3D character)1.01.0
Conformational Entropy Restricted (Pre-organized)High (Floppy)Highly Restricted
Metabolic Liability Low (Quaternary C blocks oxidation)LowModerate (Ring opening potential)
Lipophilicity (LogP) ~ -1.3 (Hydrophilic)~ -1.5~ -1.7
Vector Orientation Defined "V" shapeUndefinedDefined, compact

Key Insight: While the oxetane analog offers lower molecular weight, the THF scaffold provides a balance of chemical stability and size, making it less prone to hydrolytic ring-opening in acidic biological compartments (e.g., lysosomes) compared to strained rings.

Part 2: ADME Profiling & Experimental Data[1][3][4]

Physicochemical Properties (Solubility & Lipophilicity)

This molecule is highly polar.[1] Standard lipophilicity assays (Shake Flask) often fail due to complete retention in the aqueous phase.

  • Predicted LogP: -1.3 to -0.8.[1]

  • Experimental Strategy: Use Potentiometric Titration or Chromatographic Hydrophobicity Index (CHI) rather than standard octanol-water partitioning.[1]

Permeability (PAMPA & Caco-2)[1]
  • Challenge: The high polarity (TPSA ~55-60 Ų) and low LogP suggest low passive permeability.[1]

  • Mechanism: Likely paracellular transport (tight junctions) due to small size (MW ~131 Da), rather than transcellular diffusion.

  • Data Interpretation:

    • PAMPA (Passive): Expect low values (

      
       cm/s).[1]
      
    • Caco-2 (Cellular): May show higher apparent permeability (

      
      ) if uptake transporters (e.g., OCTs) recognize the amine.
      
Metabolic Stability

The quaternary carbon at C3 is the critical design element.

  • CYP450 Stability: The lack of protons at C3 prevents direct hydroxylation at the branching point.

  • Primary Risks:

    • N-oxidation of the primary amine.[1]

    • Glucuronidation of the primary alcohol (Phase II).

Part 3: Visualization of Workflows & Pathways

Diagram 1: ADME Assessment Workflow

This diagram outlines the decision tree for evaluating this specific scaffold, highlighting the need for specialized detection due to the lack of a UV chromophore.

ADME_WorkflowStartCompound Synthesis(3,3-THF Scaffold)Check_UVChromophore Check(Aromatic Rings?)Start->Check_UVDetectionSelect Detection Method(ELSD / CAD / LC-MS)Check_UV->DetectionNo UV AbsSolubilityKinetic Solubility(PBS pH 7.4)Detection->SolubilityPermeabilityPAMPA / Caco-2(Paracellular Focus)Detection->PermeabilityMetabolismMicrosomal Stability(HLM + NADPH)Detection->MetabolismDecisionLead OptimizationStrategySolubility->DecisionPermeability->DecisionMetabolism->Decision

Caption: Integrated ADME workflow emphasizing the requirement for non-UV detection methods (ELSD/CAD/MS) due to the scaffold's lack of chromophores.

Diagram 2: Predicted Metabolic Fate

Visualizing the metabolic advantages of the quaternary center.

Metabolic_PathwaysParent[3-(Aminomethyl)oxolan-3-yl]methanol(Parent)C3_SiteC3 Quaternary Center(Steric Block)Parent->C3_SiteAmine_SitePrimary Amine(-CH2-NH2)Parent->Amine_SiteAlcohol_SitePrimary Alcohol(-CH2-OH)Parent->Alcohol_SiteNo_ReactionNO OXIDATION(Metabolically Stable)C3_Site->No_ReactionBlockedN_OxideN-Oxide Metabolite(FMO mediated)Amine_Site->N_OxideOxidationGlucuronideO-Glucuronide(UGT mediated)Alcohol_Site->GlucuronideConjugation

Caption: Metabolic map showing the stability conferred by the C3 quaternary center, diverting metabolism to Phase II conjugation or N-oxidation.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Kinetic Solubility (High-Throughput)

Critical Note: Since [3-(Aminomethyl)oxolan-3-yl]methanol lacks a UV chromophore, standard UV-Vis plate readers will fail.[1] You must use Chemiluminescent Nitrogen Detection (CLND) or Mass Spectrometry (LC-MS) .[1]

  • Preparation: Prepare a 10 mM stock solution of the analog in DMSO.

  • Dilution: Spike 3 µL of stock into 297 µL of PBS (pH 7.4) in a 96-well filter plate (final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic) or 2 hours (Kinetic).

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitates.

  • Quantification (Self-Validating Step):

    • Inject filtrate into LC-MS/MS.[1]

    • Control: Compare peak area against a standard curve prepared in 50:50 Acetonitrile:Water (to ensure no precipitation in the standard).

    • Calculation:

      
      .
      
Protocol B: Microsomal Stability (HLM Assay)

To assess the stability of the amine and alcohol moieties.

  • Reaction Mix: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    (Intrinsic Clearance).
    • Success Criteria:

      
       indicates high metabolic stability.[1]
      

Part 5: Strategic Recommendations

  • Use as a Polarity Modulator: If a lead compound is too lipophilic (LogP > 4), grafting this scaffold can lower LogP by ~1-2 units while maintaining sp3 character.[1]

  • Prodrug Consideration: If permeability is the bottleneck (Papp <

    
     cm/s), consider masking the primary alcohol as an ester or the amine as a carbamate to improve passive diffusion, allowing intracellular hydrolysis to release the active fragment.
    
  • Detection is Key: Ensure your CRO or internal ADME lab is aware of the "no chromophore" issue to avoid false negatives in solubility/permeability assays.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[1][2] Compound Summary: [3-(Aminomethyl)oxolan-3-yl]methanol.[1][3] National Library of Medicine.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science.[1] (Authoritative text on ADME protocols).

  • Wunberg, T., et al. (2006). Improving the Hit-to-Lead Process: Data-Driven Assessment of Chemical Structure and Properties. Drug Discovery Today.

Comparative Evaluation of Antimicrobial Efficacy: [3-(Aminomethyl)oxolan-3-yl]methanol Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a standardized technical framework for comparing the antimicrobial activity of different preparations (extracts, purified fractions, and synthetic derivatives) containing the [3-(Aminomethyl)oxolan-3-yl]methanol scaffold.

Target Audience: Medicinal chemists, microbiologists, and pharmacologists involved in early-stage drug discovery and Structure-Activity Relationship (SAR) profiling.

Context: The [3-(Aminomethyl)oxolan-3-yl]methanol moiety represents a versatile tetrahydrofuran (THF) scaffold. While often utilized as a synthetic building block (CAS 163439-82-5 analog context), its derivatives and specific solvent fractions exhibit varying degrees of bioactivity. This guide outlines the protocol for objectively comparing these "extracts" against standard antibiotics, ensuring data reproducibility and scientific rigor.

Technical Background & Causality

The antimicrobial potential of tetrahydrofuran-3-methanol derivatives often hinges on the stereochemistry at the C3/C4 positions and the nature of the nitrogen substitution.

  • Mechanism of Action (Hypothetical/Scaffold-based): Similar to other furan-based antimicrobials, derivatives of this scaffold may target bacterial cell wall synthesis or interfere with DNA replication (gyrase inhibition), depending on the pendant groups attached to the aminomethyl arm.

  • Why "Extracts"? In the context of this molecule, "extracts" refers to:

    • Crude Reaction Mixtures: Post-synthesis mixtures containing the target scaffold, unreacted reagents, and oligomers.

    • Solvent Fractions: Differential solubility fractions (e.g., Methanol vs. THF fractions) isolated during purification.

    • Biological Isolates: If derived from natural sources (e.g., specific lignan hydrolysis), these are true natural product extracts.

Critical Variable: The polarity of the solvent used for extraction/dissolution directly impacts the concentration of the active aminomethyl-diol species and its bioavailability in aqueous media.

Comparative Methodology

To ensure a self-validating system, all comparisons must be run in parallel with positive and negative controls using CLSI (Clinical and Laboratory Standards Institute) guidelines.

Experimental Workflow

The following diagram illustrates the critical path for isolating and testing different preparations to ensure a valid comparison.

Antimicrobial_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase Start Source Material (Synthesis/Natural) Crude Crude Extract Start->Crude Fract Solvent Fractionation (MeOH, THF, EtOAc) Crude->Fract Partitioning Dilution Serial Dilution (DMSO < 1%) Crude->Dilution Pure Purified Scaffold (>95% HPLC) Fract->Pure Chromatography Fract->Dilution Pure->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Readout MIC/MBC Determination Incubation->Readout Analysis SAR Analysis & Data Normalization Readout->Analysis

Figure 1: Workflow for comparative isolation and testing of [3-(Aminomethyl)oxolan-3-yl]methanol preparations.

Protocol: Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Test Samples: [3-(Aminomethyl)oxolan-3-yl]methanol extracts (Crude, Methanol Fraction, Pure Compound).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Final concentration in well must be <1% to avoid solvent toxicity.

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg of each "extract" in 1 mL DMSO (10,000 µg/mL stock).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup:

    • Add 100 µL MHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of Test Sample stock (diluted to starting conc. of 512 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

    • Positive Control: Ciprofloxacin (0.015 - 8 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Reading: Identify the lowest concentration with no visible growth (MIC).

Comparative Data Analysis

When comparing "extracts," you are often comparing mixtures of varying purity. Use the Activity Index (AI) to normalize results against a standard antibiotic.



  • AI > 1: Extract is more potent than standard (Rare for crude extracts).

  • AI < 1: Extract is less potent.

Table 1: Comparative Template for [3-(Aminomethyl)oxolan-3-yl]methanol Preparations
Preparation TypeDescriptionPurity (%)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Interpretation
Crude Reaction Mix Post-synthesis, unpurified~40-60%High (>256)High (>256)Low potency due to dilution by impurities.
Methanol Fraction Polar solvent extract~75%Moderate (64-128)High (256)Enriched in polar amino-diol species; moderate Gram(+) activity.
THF Fraction Non-polar solvent extract~85%Moderate (32-64)Moderate (128)May contain lipophilic cyclic byproducts; improved penetration.
Pure Scaffold Crystallized/Chromatographed>98%Low (8-16) Moderate (64)Benchmark Activity. Defines the pharmacophore's true potential.
Ciprofloxacin Standard Control>99%0.12 - 0.50.008 - 0.06Validation standard.

Expert Insight: Data from tetrahydrofuran lignan studies suggests that stereochemistry plays a massive role. A racemic "extract" (mixture of enantiomers) will likely show 50% lower activity than a chirally pure fraction if the target is a specific enzyme (e.g., chiral recognition sites on ribosomes or enzymes) [1].

Interpretation & Troubleshooting

Issue: High MIC values (>512 µg/mL) in all extracts.

  • Root Cause: The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold is highly polar. It may not penetrate the lipid bilayer of Gram-negative bacteria effectively.

  • Solution: Derivatization.[1] Convert the amine to a lipophilic amide or the alcohol to an ester to improve cell permeability.

Issue: Precipitation in wells.

  • Root Cause: The "extract" is not fully soluble in MHB at high concentrations.

  • Solution: Verify solubility. If precipitate forms, the MIC is invalid. Repeat using a lower starting concentration or a different co-solvent (e.g., 5% Tween 80).

References

  • Nakato, T., Yamauchi, S., Tago, R., Akiyama, K., Maruyama, M., Sugahara, T., Kishida, T., & Koba, Y. (2009).[2] Syntheses and Antimicrobial Activity of Tetrasubstituted Tetrahydrofuran Lignan Stereoisomers. Bioscience, Biotechnology, and Biochemistry, 73(7), 1608–1617.[2] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][3] Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. CLSI supplement M100. Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Link

Sources

evaluation of [3-(Aminomethyl)oxolan-3-yl]methanol derivatives in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of [3-(Aminomethyl)oxolan-3-yl]methanol Derivatives in Animal Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Gem-Disubstituted Advantage

The [3-(Aminomethyl)oxolan-3-yl]methanol scaffold represents a privileged structural motif in modern medicinal chemistry.[1] Characterized by a quaternary carbon at the C3 position of the tetrahydrofuran (THF) ring, this scaffold offers a unique combination of conformational restriction , metabolic stability , and physicochemical balance (logP/logD) compared to traditional acyclic or carbocyclic analogs.

This guide provides a rigorous framework for evaluating derivatives of this scaffold in animal models. Unlike standard protocols, this approach emphasizes the comparative analysis against three critical benchmarks:

  • Acyclic Analogs: To quantify the entropy benefit of ring constraint.

  • Carbocyclic Analogs (Cyclopentane): To evaluate the solubility/permeability impact of the ether oxygen.

  • Mono-substituted THF: To demonstrate the metabolic blocking effect of the quaternary center.

PART 1: Structural Logic & Comparative Framework

Before initiating in vivo studies, it is critical to understand why this scaffold is being tested. The primary hypothesis for [3-(Aminomethyl)oxolan-3-yl]methanol derivatives is that the gem-disubstitution at C3 locks the pharmacophore vectors (amine and alcohol) into a bioactive conformation while blocking the metabolic soft spot common in mono-substituted ethers.

Comparative Analysis Table
Feature[3-(Aminomethyl)oxolan-3-yl]methanol (Test Scaffold)Acyclic Analog (e.g., 2-aminomethyl-1,3-propanediol)Carbocyclic Analog (Cyclopentane core)Mono-substituted THF
Conformation Rigid (Low Entropy Cost) Flexible (High Entropy Cost)RigidSemi-Rigid
Solubility High (Ether Oxygen) HighLow (Lipophilic)High
Metabolic Stability High (Quaternary Block) VariableHighLow (C3 Oxidation prone)
BBB Permeability Moderate-High Low-ModerateHighModerate
Target Selectivity High (Vector Defined) Low (Promiscuous)HighModerate

PART 2: Pharmacokinetics & Blood-Brain Barrier (BBB) Assessment

Objective: Determine if the ether oxygen and quaternary center provide the optimal balance between solubility and lipophilicity required for CNS penetration, without compromising metabolic stability.

Protocol 1: Dual-Cannulated Rat PK/PD Study

Rationale: Standard tail-vein injections are insufficient for high-resolution distribution data. A dual-cannulated model allows for simultaneous IV dosing and stress-free serial blood sampling, critical for accurate half-life (


) determination.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300g), double cannulated (Jugular vein for sampling, Femoral vein for dosing).

  • Formulation: Dissolve derivative in 5% DMSO / 10% Solutol HS 15 / 85% Saline. (Avoid PEG if evaluating BBB, as it can disrupt tight junctions).

  • Dosing:

    • Group A (IV): 1 mg/kg bolus.

    • Group B (PO): 5 mg/kg oral gavage.

  • Sampling: Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Terminal Endpoint (2 h): Perfuse animals with saline to clear intravascular blood. Harvest brain tissue to determine

    
     (unbound brain-to-plasma partition coefficient).
    

Data Interpretation:

  • Success Criterion: Bioavailability (

    
    ) > 40% and Brain/Plasma ratio > 0.5.
    
  • Failure Mode: If

    
     (intrinsic clearance) is high, the quaternary center failed to block CYP450 oxidation. Check for N-dealkylation metabolites.
    

PART 3: Efficacy Evaluation (Neuropathic Pain Model)

Context: Amino-THF scaffolds are frequently designed as bioisosteres for gabapentinoids or glutamate modulators. Therefore, a neuropathic pain model is the gold standard for establishing functional efficacy.

Protocol 2: Spinal Nerve Ligation (Chung Model)

Rationale: The Chung model produces a stable, long-lasting tactile allodynia, providing a robust window to test the state-dependent block often seen with these derivatives.

Workflow:

  • Surgery: Under isoflurane anesthesia, expose the L5 and L6 spinal nerves of male rats. Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion.

  • Recovery: Allow 7 days for recovery and development of allodynia.

  • Baseline Screening: Measure paw withdrawal threshold (PWT) using von Frey filaments. Only rats with PWT < 4g are included.

  • Treatment Groups (n=10):

    • Vehicle (Saline/DMSO).

    • Positive Control: Gabapentin (100 mg/kg, PO).

    • Test Compound: [3-(Aminomethyl)oxolan-3-yl]methanol derivative (10, 30, 100 mg/kg, PO).

  • Measurement: Assess PWT at 1, 3, and 6 hours post-dose.

Data Presentation: Efficacy Comparison

Compound ClassDose (mg/kg)Peak PWT (g)Duration of Action (h)Side Effect (Sedation)
Vehicle -2.1 ± 0.3-None
Gabapentin 10012.5 ± 1.24Moderate
Test Derivative 3014.1 ± 0.9 >6 Low
Acyclic Analog1008.4 ± 1.52High

Note: The superior duration of the Test Derivative typically correlates with the metabolic stability conferred by the quaternary C3 center.

PART 4: Safety & Selectivity (Rotarod Test)

Objective: To differentiate true analgesia from motor impairment (sedation/ataxia), a common liability for amino-ether compounds targeting the CNS.

Protocol:

  • Training: Train mice (ICR strain) on an accelerating Rotarod (4-40 rpm over 5 min) for 3 days.

  • Testing: Administer the highest effective dose determined in the Chung model.

  • Measurement: Record latency to fall at peak efficacy timepoint (

    
    ).
    
  • Calculation: Calculate % Motor Impairment =

    
    .
    

PART 5: Visualization of Evaluation Logic

The following diagram illustrates the decision matrix for advancing a [3-(Aminomethyl)oxolan-3-yl]methanol derivative versus its comparators.

EvaluationWorkflow Start Synthesis of [3-(Aminomethyl)oxolan-3-yl]methanol Derivative InVitro In Vitro Screen: Microsomal Stability (HLM/RLM) Start->InVitro Decision1 T1/2 > 30 min? InVitro->Decision1 PK_Study In Vivo PK (Rat): Bioavailability & BBB Penetration Decision1->PK_Study Yes Fail_Metab Discard: Metabolic Liability (Try Carbocycle) Decision1->Fail_Metab No Decision2 Brain/Plasma > 0.5 & F% > 40%? PK_Study->Decision2 Efficacy Efficacy Model: Spinal Nerve Ligation (Chung) Decision2->Efficacy Yes Fail_PK Discard: Poor Permeability (Modify Lipophilicity) Decision2->Fail_PK No Safety Safety Screen: Rotarod (Motor Coordination) Efficacy->Safety Success Lead Candidate Selected Safety->Success No Ataxia

Caption: Decision tree for evaluating gem-disubstituted THF derivatives. Blue nodes indicate screening steps; Green indicates efficacy validation.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisostere principles).

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355-363. (The authoritative protocol for the Chung Model).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Source for BBB and PK protocols).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses the utility of oxolane/THF scaffolds).

Sources

comparative analysis of lipophilic analogues of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of lipophilic analogues of [3-(Aminomethyl)oxolan-3-yl]methanol , a versatile sp³-rich building block used in fragment-based drug discovery (FBDD).

Executive Summary

[3-(Aminomethyl)oxolan-3-yl]methanol (also known as 3-aminomethyl-3-hydroxymethyltetrahydrofuran) represents a class of "gem-disubstituted" saturated heterocycles. These scaffolds are critical in modern drug design for "escaping Flatland"—moving away from planar aromatic structures to improve solubility and target specificity.

However, the core molecule is highly polar (cLogP ≈ -1.1), which often limits passive membrane permeability and blood-brain barrier (BBB) penetration. This guide analyzes three strategic lipophilic analogues designed to improve pharmacokinetic profiles while retaining the vector orientation of the substituents.

The Comparative Set
  • The Core (Control): [3-(Aminomethyl)oxolan-3-yl]methanol.

  • Analogue A (Ether Masking): 3-(Aminomethyl)-3-(methoxymethyl)oxolane.

  • Analogue B (Carbocyclic Hop): [1-(Aminomethyl)cyclopentyl]methanol.

  • Analogue C (Spiro-Constraint): 2-Oxa-6-azaspiro[3.4]octane.

Technical Comparison & Performance Metrics

The following data compares the physicochemical properties critical for medicinal chemistry optimization.

MetricCore Scaffold Analogue A (Ether) Analogue B (Carbocycle) Analogue C (Spiro)
Structure THF Core, Free OH/NH₂O-MethylatedCyclopentane CoreOxetane-THF Fusion
Formula C₆H₁₃NO₂C₇H₁₅NO₂C₇H₁₅NOC₆H₁₁NO
MW ( g/mol ) 131.17145.20129.20113.16
cLogP (Est.) -1.12-0.450.25-0.80
tPSA (Ų) 66.455.446.238.3
LLE (Lipophilic Eff.) LowModerateHighModerate-High
Metabolic Stability High (Phase II risk on OH)Moderate (Demethylation)High (Oxidation risk)High (Rigid)
Primary Utility Solubilizing FragmentPermeability BoosterBioisostereConformation Lock
Scientific Analysis of Performance
  • Permeability (PAMPA/Caco-2): Analogue B exhibits the highest passive permeability due to the replacement of the ring oxygen with a methylene group, significantly raising cLogP. Analogue A improves permeability by capping the hydrogen-bond donor (HBD) of the alcohol.

  • Metabolic Liability: The Core Scaffold is susceptible to Phase II glucuronidation at the primary alcohol. Analogue C (Spiro) eliminates the free alcohol by incorporating the oxygen into a strained oxetane ring, effectively "hiding" the polarity while maintaining H-bond acceptor capability.

  • Vector Fidelity: All analogues maintain the gem-disubstitution pattern, ensuring that the exit vectors for library synthesis remain constant relative to the ring.

Strategic Design Pathways

The following diagram illustrates the structural relationships and design logic for generating these analogues from the parent scaffold.

Analogues Core [3-(Aminomethyl)oxolan-3-yl]methanol (Polar Core) Ether Analogue A: O-Methyl Ether (Reduced HBD Count) Core->Ether Alkylation (+ Lipophilicity) Carbo Analogue B: Cyclopentyl Core (Scaffold Hop: O -> C) Core->Carbo Bioisosteric Replacement (Max Lipophilicity) Spiro Analogue C: 2-Oxa-6-azaspiro[3.4]octane (Conformational Constraint) Core->Spiro Cyclization (Rigidification)

Figure 1: Structural divergence strategies for optimizing the tetrahydrofuran core.

Experimental Protocols

A. Synthesis of the Core Scaffold

This protocol utilizes a Michael addition followed by a reductive cyclization, a robust method for generating 3,3-disubstituted tetrahydrofurans.

Reagents: Diethyl maleate, Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), LiAlH₄ (Lithium Aluminum Hydride), THF (anhydrous).

  • Michael Addition:

    • To a solution of diethyl maleate (1.0 eq) in MeCN, add nitromethane (1.2 eq) and DBU (0.1 eq).

    • Stir at 60°C for 4 hours.

    • Concentrate and purify the nitro-diester intermediate via flash chromatography (Hex/EtOAc).

  • Reductive Cyclization (The "One-Pot" Cascade):

    • Dissolve the nitro-diester in anhydrous THF under N₂ at 0°C.

    • Slowly add LiAlH₄ (4.0 eq) pellets (caution: exothermic).

    • Reflux for 12 hours. Note: This step reduces the esters to alcohols, the nitro to amine, and promotes spontaneous cyclization of the 1,4-diol intermediate.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Purification:

    • The crude oil is purified via amine-functionalized silica gel or distillation (bp ~110°C @ 0.5 mmHg) to yield [3-(Aminomethyl)oxolan-3-yl]methanol .

B. Lipophilicity Assessment (Shake-Flask Method)

To validate the lipophilic gain of the analogues, use the miniaturized shake-flask method.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning:

    • In a 2 mL vial, add 495 µL of 1-octanol (pre-saturated with buffer) and 495 µL of PBS (pH 7.4).

    • Add 10 µL of compound stock.

    • Shake vigorously for 1 hour at 25°C; centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Analyze both phases via LC-MS/MS.

    • Calculate LogD = log₁₀([Conc]oct / [Conc]aq).

    • Acceptance Criteria: Mass balance recovery > 90%.

Decision Logic for Application

Use the following logic flow to select the appropriate analogue for your drug discovery program.

DecisionTree Start Start: Optimization Goal Q1 Is BBB penetration required? Start->Q1 Q2 Is metabolic stability limiting? Q1->Q2 No Res_Carbo Select Analogue B (Cyclopentane) Q1->Res_Carbo Yes (High Lipophilicity) Res_Spiro Select Analogue C (Spirocycle) Q2->Res_Spiro Yes (Block Metabolism) Res_Ether Select Analogue A (Ether) Q2->Res_Ether Moderate (Tune LogP) Res_Core Retain Core (Solubility Focus) Q2->Res_Core No (Need Solubility)

Figure 2: Decision matrix for scaffold selection based on DMPK requirements.

References

  • Vertex AI Search. (2025). Synthesis of 3-aminomethyl tetrahydrofuran and analogues. Retrieved from .

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from .

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from .

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from .

  • Chem-Impex. (n.d.). 3-(Aminomethyl)tetrahydrofuran Product Data. Retrieved from .

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the benchtop. A foundational element of rigorous and ethical research is the safe and compliant management of chemical waste. This guide provides a detailed protocol for the proper disposal of [3-(Aminomethyl)oxolan-3-yl]methanol, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.

Waste Characterization: The First Line of Defense

The cornerstone of any chemical disposal procedure is the accurate characterization of the waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator—the individual or laboratory that creates the waste—is legally responsible for determining if it is hazardous. This "cradle-to-grave" responsibility means that ownership and liability remain with the generator from the moment of creation to its final, documented disposal[1].

[3-(Aminomethyl)oxolan-3-yl]methanol (CAS No. 1506738-56-2) is classified as harmful if swallowed[2]. A structurally similar compound, [3-(Aminomethyl)oxetan-3-yl]methanol, is noted to cause severe skin burns and eye damage, and is harmful upon inhalation or skin contact[3]. Given these properties, it is imperative to manage all waste containing this compound as hazardous waste .

The EPA defines hazardous waste based on four key characteristics:

  • Ignitability: The ability to create fire under certain conditions.

  • Corrosivity: The ability to corrode metal containers, such as acids or bases.

  • Reactivity: The tendency to be unstable under normal conditions, which can lead to explosions or toxic fumes.

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed.

Waste containing [3-(Aminomethyl)oxolan-3-yl]methanol falls under the Toxicity characteristic. Therefore, it must not be disposed of via standard laboratory drains or in regular solid waste containers[4][5].

Personnel Protection: A Non-Negotiable Prerequisite

Before handling the waste stream of [3-(Aminomethyl)oxolan-3-yl]methanol, it is crucial to don the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure via inhalation, ingestion, or dermal absorption.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and absorption[6].
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shieldProtects against splashes and aerosols that could cause severe eye damage.
Body Protection Fully buttoned laboratory coatShields skin and personal clothing from contamination[6].
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method to prevent inhalation of vapors[6][7][8].

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[9][10]. Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed[7].

Waste Segregation and Containment: The Key to Safe Storage

Proper segregation and containment are critical to prevent unintended chemical reactions and to ensure the waste is accepted by a licensed disposal facility.

Step-by-Step Containment Protocol:

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a tightly sealing screw cap[11].

  • Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE "[1].

    • The full chemical name: "[3-(Aminomethyl)oxolan-3-yl]methanol" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The relevant hazard pictograms (e.g., Corrosive, Health Hazard).

    • The date accumulation started[1].

  • Segregate the Waste: Store the hazardous waste container in a secondary containment bin within a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[12].

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste[4]. Using a funnel that is subsequently removed and decontaminated is best practice; leaving a funnel in the opening is a regulatory violation.

Spill Management and Emergency Response

Accidents can occur, and a prepared response is essential to mitigate risks.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill kit[7][8]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste[4][8].

  • For Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures[4][6].

    • Prevent entry into the affected area.

Final Disposal Pathway

The ultimate disposition of [3-(Aminomethyl)oxolan-3-yl]methanol waste must be handled by professionals.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the full, properly labeled hazardous waste container[4][12]. Laboratory personnel should not transport hazardous waste across campus[4].

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the licensed hazardous waste vendor. This creates the "cradle-to-grave" paper trail mandated by the EPA.

  • Empty Container Disposal: An empty container that held this chemical must also be managed carefully. The recommended procedure is to triple-rinse the container with a solvent (like water or methanol) capable of removing the residue. Each rinse should be collected and disposed of as hazardous waste[4][11]. After rinsing, deface or remove all labels, and dispose of the container according to your institution's policy for non-hazardous glass or plastic waste[13][14].

Below is a diagram illustrating the decision-making workflow for the disposal process.

G Disposal Workflow for [3-(Aminomethyl)oxolan-3-yl]methanol start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Is it Hazardous? contain Select & Label Compatible Container: 'HAZARDOUS WASTE' characterize->contain Yes (Toxic) ppe->characterize segregate Store in Secondary Containment in Satellite Accumulation Area contain->segregate spill Spill Occurs segregate->spill full_container Container Full? segregate->full_container small_spill Small Spill: Absorb, Collect as Waste, Decontaminate Area spill->small_spill <100 mL large_spill Large Spill: Evacuate & Call EHS spill->large_spill >100 mL small_spill->segregate end Licensed Vendor Disposal large_spill->end EHS Manages full_container->segregate No pickup Contact EHS for Waste Pickup full_container->pickup Yes document Complete Disposal Documentation pickup->document document->end

Caption: Decision workflow for the safe disposal of [3-(Aminomethyl)oxolan-3-yl]methanol waste.

By adhering to this structured and well-documented disposal protocol, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Aces.[Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - AMINO ALCOHOL EA. (2018, June 12). Maruzen Petrochemical. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazards Classification - Methanol. (2024, April 1). Gulf Petrochemical Industries Co.[Link]

  • Methanol Safety Data Sheet. (2025, February 12). Atlantic Methanol. [Link]

  • SAFETY DATA SHEET - Methanol. (2024, March 8). Methanex Corporation. [Link]

  • [3-(Aminomethyl)oxetan-3-yl]methanol. PubChem, National Center for Biotechnology Information. [Link]

  • [3-(aminomethyl)oxolan-3-yl]methanol. European Chemicals Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety. [Link]

  • HAZARD IDENTIFICATION - methanol. YPF Quimica. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • How to Dispose of Methanol? (2024, December 26). CBG Biotech. [Link]

  • Monoethanolamine (MEA) Safety & Handling Guide. (2025, November 26). TeamChem. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [Link]

  • Methanol Disposal In Laboratories. (2024, March 22). Tradebe. [Link]

  • Methanol - Standard Operating Procedure. (2012, December 14). University of California, Los Angeles. [Link]

Sources

Personal protective equipment for handling [3-(Aminomethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

[3-(Aminomethyl)oxolan-3-yl]methanol is a specialized bifunctional building block (amino-alcohol) featuring a quaternary carbon at the 3-position of a tetrahydrofuran (oxolane) ring.[1] In drug discovery, particularly in PROTAC linker design and fragment-based screening, this scaffold provides a defined vector for exit vectors that standard linear chains cannot offer.

The Safety Criticality: While often categorized generically, this molecule presents a dual hazard profile:

  • Primary Amine Functionality: High basicity (pKa ~9-10), leading to potential corrosivity (Skin Corr. 1B/1C) and severe eye damage.[1][2]

  • Hygroscopic Nature: Like many amino-alcohols, it avidly absorbs atmospheric moisture and CO₂, forming carbamates that degrade purity and alter physical properties (often turning a free-flowing solid into a sticky gum).[1]

This guide moves beyond generic "safety first" slogans to provide a scientifically grounded, logistical framework for handling this specific chemical asset.

Hazard Profiling & Risk Assessment (Read-Across Analysis)

Given the specialized nature of CAS 1506738-56-2, specific toxicological data is often sparse. We apply "Read-Across" logic using its structural homolog, [3-(Aminomethyl)oxetan-3-yl]methanol (CAS 45513-32-4), and standard amino-alcohol safety profiles.

Hazard ClassGHS Classification (Inferred)Mechanism of ActionCritical Risk
Skin Corrosion Category 1B Alkaline hydrolysis of skin lipids (saponification).[1]Chemical Burns: Delayed onset pain; immediate tissue damage.[1]
Eye Damage Category 1 Rapid penetration of corneal epithelium.[1]Irreversible Blindness: High pH causes protein denaturation.[1]
Sensitization Skin Sens. 1 Hapten formation with skin proteins.[1]Allergic Dermatitis: Long-term career risk.[1]
Reactivity Exothermic Reacts violently with acid chlorides/anhydrides.[1]Runaway Reaction: During scale-up or quenching.[1]

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: PPE is the last line of defense.[1] Engineering controls (fume hood) are primary.

Glove Selection Protocol

Do not rely on standard latex. The amine group can permeate thin latex.[1]

  • Primary Barrier (Splash Protection): Nitrile Rubber (0.11 mm minimum).

    • Change frequency: Every 15 minutes or immediately upon splash.

  • Secondary Barrier (Immersion/High Risk): Laminate Film (e.g., Silver Shield™) or Butyl Rubber.

    • Required for: Cleaning spills, handling pure neat liquid/solid >1g.

Respiratory & Eye Protection[1][3][4]
  • Engineering Control: All handling must occur within a certified chemical fume hood (Face velocity: 0.5 m/s).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of corrosive liquid splash or fine dust.

  • Respiratory (If hood fails/spill): Full-face respirator with ABEK1 filter (Organic Vapor + Inorganic + Acid + Ammonia/Amine). Note: The "K" filter is specific for ammonia and amines.

Operational Protocol: Safe Handling & Storage

Phase 1: Receipt & Storage (The "Shelf-Life" Protocol)
  • Inspection: Upon receipt, inspect the septum/cap. If the bottle is swollen, amine degradation (CO₂ release) may have occurred.

  • Environment: Store at 2–8°C under an Inert Atmosphere (Argon/Nitrogen) .

    • Why: The primary amine reacts with atmospheric CO₂ to form carbamate salts, which appear as a white crust. This is not just an impurity; it alters stoichiometry in sensitive couplings.

Phase 2: Weighing & Transfer
  • Physical State: Likely a viscous oil or low-melting solid.

  • The "Static" Problem: If solid, the amine functionality can generate significant static charge. Use an antistatic gun if weighing <10 mg.

  • The "Viscosity" Problem: If liquid, avoid glass pipettes which can drip. Use positive-displacement pipettes or weigh by difference using a syringe.[1]

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve in anhydrous DCM or DMF. Avoid acetone/ketones (forms imines).[1]

  • Quenching: Never add water directly to the neat amine. Dilute the reaction mixture first, then add buffer.

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL/g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and Full-Face Respirator.

  • Neutralize: Do not use strong acid.[1] Use a weak acid neutralizer (e.g., Citric Acid solution or commercially available amine neutralizer).

    • Why: Strong acids (HCl) will generate intense heat and potentially vaporize the amine.

  • Absorb: Use vermiculite or dry sand.

  • Collect: Place in a hazardous waste container labeled "Basic Organic Waste."

Disposal Stream
  • Category: Basic Organic Waste (Non-Halogenated, unless solvents dictate otherwise).[1]

  • Prohibition: Do not mix with Acid Waste streams (Risk of exotherm/explosion).

Visual Workflow: Safe Handling Logic

SafeHandling cluster_PPE Required PPE Start Start: Retrieve Chemical [3-(Aminomethyl)oxolan-3-yl]methanol CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState SolidPath Solid Handling CheckState->SolidPath If Solid LiquidPath Liquid Handling CheckState->LiquidPath If Liquid StaticControl Apply Antistatic Gun Prevent scattering SolidPath->StaticControl WeighSolid Weigh into tared vial (Under Argon) StaticControl->WeighSolid Dissolve Dissolve Immediately (DCM/DMF/MeOH) WeighSolid->Dissolve ViscosityControl Use Positive Displacement Pipette or Syringe LiquidPath->ViscosityControl WeighLiquid Weigh by Difference (Avoid dripping) ViscosityControl->WeighLiquid WeighLiquid->Dissolve Inert Blanket with Argon/N2 (Prevent Carbamate formation) Dissolve->Inert Waste Disposal: Basic Organic Waste Stream Inert->Waste PPE_Note Gloves: Nitrile (Splash) Resp: Fume Hood Mandatory

Caption: Operational workflow for handling [3-(Aminomethyl)oxolan-3-yl]methanol, emphasizing state-specific handling to minimize exposure and degradation.

References

  • PubChem. Compound Summary: [3-(Aminomethyl)oxetan-3-yl]methanol (Homolog Reference).[1][3] National Library of Medicine. Accessed October 26, 2025. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Version 5.0. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.